molecular formula C18H17OSn B1672542 Triphenyltin hydroxide CAS No. 76-87-9

Triphenyltin hydroxide

Cat. No.: B1672542
CAS No.: 76-87-9
M. Wt: 368.0 g/mol
InChI Key: NRHFWOJROOQKBK-UHFFFAOYSA-N
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Description

Triphenyltin hydroxide (TPTH), also known as fentin hydroxide, is an organotin compound (Chemical formula: C18H16OSn) that serves as a non-systemic foliar fungicide in agricultural research . This white, odorless powder is stable at room temperature with a melting point of 121-123°C and is insoluble in water . Its primary research applications focus on controlling fungal diseases in key crops, specifically for managing early and late blight on potatoes, leaf spot on sugar beets, and select diseases on pecans . Beyond its fungicidal properties, TPTH exhibits valuable anti-feeding effects against certain surface-feeding insects, such as the Colorado potato beetle, making it a compound of interest in dual-action plant protection studies . The compound's mechanism of action is well-defined: it inhibits mitochondrial ATP synthase, a key enzyme in oxidative phosphorylation, thereby disrupting energy production and preventing fungal growth . This action classifies it as a FRAC code 30 fungicide . Please note that this product is designated For Research Use Only . It is strictly not intended for personal, human, veterinary, or household applications of any kind. Researchers should be aware that Triphenyltin hydroxide is classified as a restricted-use pesticide and is very highly toxic to fish and aquatic invertebrates .

Properties

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;
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InChI Key

NRHFWOJROOQKBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O
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Molecular Formula

C18H17OSn
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DSSTOX Substance ID

DTXSID1021409
Record name Triphenyltin hydroxide
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Molecular Weight

368.0 g/mol
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Physical Description

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide., Dry Powder, White odorless solid; [HSDB] Off-white powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Flash Point

400 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide)., Slightly sol in toluene and alcohol, In water, 1.2 ppm @ 20 °C., Solubility in water, g/100ml: 0.0001 (very poor)
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Density

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.54 g/cu cm @ 20 °C, 1.54 g/cm³
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Vapor Pressure

3.5e-07 mmHg at 122 °F (NTP, 1992), 0.00000035 [mmHg], 3.53X10-7 mm Hg at 25 °C
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Color/Form

Crystalline solid, White solid

CAS No.

76-87-9
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Melting Point

244 to 248 °F (NTP, 1992), 119 °C, 118 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triphenyltin hydroxide (TPTH), also known as Fentin hydroxide, is an organotin compound with the chemical formula (C₆H₅)₃SnOH. First registered as a pesticide in the United States in 1971, it has been primarily utilized as a non-systemic foliar fungicide and acaricide to control a range of fungal diseases on crops such as potatoes, sugar beets, and pecans.[1] Its biological activity stems from its ability to inhibit oxidative phosphorylation by targeting ATP synthase in mitochondria.[1]

While effective, the compound's toxicological profile and environmental persistence necessitate a thorough understanding of its chemical and structural properties.[1][2][3] Recent studies have also explored triphenyltin derivatives in the synthesis of compounds with potential antitumor activity, highlighting its relevance beyond agrochemical applications. This guide provides a detailed examination of the core chemical properties, molecular and solid-state structure, synthesis, reactivity, and analytical characterization of triphenyltin hydroxide, offering field-proven insights for professionals in research and development.

Core Chemical and Physical Properties

Triphenyltin hydroxide is a white, odorless crystalline powder that is stable at room temperature.[4][5] However, it is sensitive to prolonged exposure to light and temperatures above 45°C (113°F), at which point it begins to dehydrate.[4][5] It is thermally unstable and decomposes below its melting point, yielding products such as phenyltin, phenyltin oxide, and water.[6]

The compound exhibits low solubility in water but is moderately soluble in most organic solvents.[4] This lipophilicity influences its environmental behavior and biological interactions. In aqueous environments, its speciation is dependent on pH; it may convert to triphenyltin oxides, hydroxides, or carbonates.[1]

Table 1: Physicochemical Properties of Triphenyltin Hydroxide
PropertyValueSource(s)
CAS Number 76-87-9[1]
Molecular Formula C₁₈H₁₆OSn
Molar Mass 367.03 g/mol [6]
Appearance Odorless white crystalline powder[4][5]
Melting Point 121-123.5 °C (decomposes)[4][6]
Density 1.54 g/mL[1]
Water Solubility 1.2 mg/L (1.2 ppm) at 20 °C[1][4]
Organic Solvent Solubility Moderately soluble (e.g., Dichloromethane: 171 g/L, Acetone: ~50 g/L, Benzene: 41 g/L, Ethanol: ~10 g/L at 20 °C)[4]
Acid Dissociation Constant (pKa) 5.20[1]

Molecular and Crystal Structure

While commonly depicted as a simple monomer, (C₆H₅)₃SnOH, the solid-state structure of triphenyltin hydroxide is significantly more complex. X-ray crystallography has revealed that it crystallizes as a one-dimensional coordination polymer.[7] In this polymeric chain, the tin (Sn) atoms are linked by bridging hydroxide (-OH) groups.

Each tin atom is pentacoordinate, adopting a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the oxygen atoms from two different bridging hydroxide groups occupy the axial positions. The Sn-O bond distances within this chain are 2.18 Å and 2.250 Å.[7] This polymeric aggregation is a common feature for many organotin compounds and is crucial for understanding its physical properties, such as its low volatility and solubility.

G cluster_0 Repeating Polymeric Unit Sn1 Sn O1 O Sn1->O1 2.18 Å Ph1a Ph Sn1->Ph1a Ph1b Ph Sn1->Ph1b Ph1c Ph Sn1->Ph1c H1 H O1->H1 Sn2 Sn O1->Sn2 2.25 Å O2 O Sn2->O2 Ph2a Ph Sn2->Ph2a Ph2b Ph Sn2->Ph2b Ph2c Ph Sn2->Ph2c H2 H O2->H2 Sn3 Sn O2->Sn3 Ph3a Ph Sn3->Ph3a Ph3b Ph Sn3->Ph3b Ph3c Ph Sn3->Ph3c r_dots ... l_dots ...

Caption: Polymeric chain structure of solid triphenyltin hydroxide.

Synthesis and Reactivity

Synthesis Protocol

The most common and straightforward synthesis of triphenyltin hydroxide involves the alkaline hydrolysis of a triphenyltin halide, typically triphenyltin chloride ((C₆H₅)₃SnCl).[6] This reaction is a nucleophilic substitution at the tin center.

Experimental Protocol: Hydrolysis of Triphenyltin Chloride

  • Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent, such as diethyl ether or toluene, in a reaction flask equipped with a stirrer.

  • Base Preparation: Prepare an aqueous solution of an alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Hydrolysis: Add the aqueous hydroxide solution dropwise to the stirred solution of triphenyltin chloride at room temperature. The causality here is to maintain control over the exothermic reaction and prevent side product formation.

  • Precipitation: Upon addition, triphenyltin hydroxide will precipitate out of the organic phase as a white solid due to its low solubility.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water (to remove any residual inorganic salts) and then with a small amount of cold diethyl ether (to remove unreacted starting material). This self-validating step ensures the purity of the final product.

  • Drying: Dry the purified white powder under vacuum to yield the final product.

G start Start: Reagents reagents Triphenyltin Chloride (C₆H₅)₃SnCl + Aqueous NaOH start->reagents step1 Step 1: Reaction Stirring in Solvent (e.g., Ether) reagents->step1 step2 Step 2: Precipitation (C₆H₅)₃SnOH (s) forms step1->step2 step3 Step 3: Filtration Isolate solid product step2->step3 step4 Step 4: Washing Wash with H₂O and Ether step3->step4 step5 Step 5: Drying Dry under vacuum step4->step5 end End Product: Triphenyltin Hydroxide step5->end

Caption: Workflow for the synthesis of triphenyltin hydroxide.

Chemical Reactivity

Triphenyltin hydroxide exhibits reactivity characteristic of organometallic hydroxides.

  • Dehydration: Upon heating above 45 °C, it undergoes dehydration to form its corresponding oxide, bis(triphenyltin) oxide.[4]

  • Acid-Base Reactions: As a basic hydroxide, it reacts with acids to form triphenyltin salts. For example, its reaction with acetic acid yields triphenyltin acetate.[6]

  • Incompatibilities: It is incompatible with strong acids, oxidizing agents, and oils used in some pesticide spray formulations.[5][8]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of triphenyltin hydroxide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands include:

  • O-H Stretch: A broad band in the region of 3600-3400 cm⁻¹ corresponding to the hydroxyl group. The broadening is indicative of hydrogen bonding, consistent with its polymeric structure.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Characteristic bands in the 1600-1450 cm⁻¹ region.

  • Sn-Ph Stretch: Absorptions associated with the tin-phenyl bond.

  • Sn-O Stretch: A strong band typically found in the lower frequency region (e.g., 700-400 cm⁻¹) corresponding to the tin-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the carbon-hydrogen framework and the environment around the tin atom.

  • ¹H NMR: The spectrum would be dominated by complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the three phenyl rings. A broad singlet for the hydroxyl proton may also be observable, though its position can be highly variable and it may exchange with trace water.

  • ¹³C NMR: The spectrum will show four distinct signals for the phenyl carbons (ipso, ortho, meta, and para carbons), confirming the presence of the triphenyltin moiety.

  • ¹¹⁹Sn NMR: This is a definitive technique for organotin compounds. Triphenyltin hydroxide would exhibit a characteristic chemical shift that is highly sensitive to its coordination environment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. Under electron ionization (EI), a molecular ion peak [M]⁺ at m/z 367 (for the most abundant tin isotope) would be expected, though it may be weak. The fragmentation pattern would likely show:

  • Loss of a hydroxyl group ([M-OH]⁺).

  • Loss of a phenyl group ([M-C₆H₅]⁺).

  • The presence of ions corresponding to Sn⁺ and various phenyltin fragments.

G cluster_analysis Analytical Workflow cluster_results Data Output sample Triphenyltin Hydroxide Sample ir FT-IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) sample->nmr ms Mass Spectrometry sample->ms ir_data Functional Groups (-OH, Sn-O, Ph) ir->ir_data nmr_data Structural Framework (C-H, Sn environment) nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data conclusion Structural Confirmation ir_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic characterization of TPTH.

Toxicology and Safety Considerations

Triphenyltin hydroxide is classified as a highly toxic compound.

  • Human Health: It exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] It is a severe eye and skin irritant.[3][8] The EPA classifies TPTH as a probable human carcinogen.[2] Studies also suggest it may act as an endocrine disruptor and adversely affect the reproductive and immune systems.[3][9][10]

  • Environmental Toxicity: TPTH is very highly toxic to fish and aquatic invertebrates.[1][2] Due to its low water solubility and strong binding to soil, it is not expected to leach into groundwater but can contaminate surface water through runoff and spray drift.[1]

Handling and Storage:

  • Personal Protective Equipment (PPE): Handlers must use chemical-resistant clothing, gloves, boots, a respirator with organic vapor cartridges, and eye protection.[2]

  • Storage: Store in a cool, well-ventilated area away from light and incompatible materials like strong acids and oxidizing agents.[8] The storage area should not have drain or sewer access.

References

  • TRIPHENYLTIN HYDROXIDE. (n.d.). Ataman Kimya.
  • Triphenyltin hydroxide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Triphenyltin hydroxide Fungicide. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]

  • Triphenyltin hydroxide. (n.d.). Wikipedia. Retrieved from [Link]

  • TRIPHENYLTIN HYDROXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Common Name: TRIPHENYLTIN HYDROXIDE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Triphenyltin Hydroxide. (n.d.). Merck Index. Retrieved from [Link]

  • ICSC 1283 - TRIPHENYLTIN HYDROXIDE. (n.d.). INCHEM. Retrieved from [Link]

  • Triphenyltin hydroxide. (n.d.). Haz-Map. Retrieved from [Link]

  • Triphenyltin compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Triphenyltin Compounds (CICADS 13, 1999). (n.d.). INCHEM. Retrieved from [Link]

  • Egorin, M. J., et al. (2001). Triphenyltin as a potential human endocrine disruptor. PubMed. Retrieved from [Link]

  • Vos, J. G., et al. (1984). Effect of triphenyltin hydroxide on the immune system of the rat. PubMed. Retrieved from [Link]

Sources

Triphenyltin Hydroxide (CAS 76-87-9): A Technical Guide on Properties, Toxicology, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination for Researchers and Scientific Professionals

Triphenyltin hydroxide (TPTH), also known as Fentin hydroxide, is an organotin compound previously employed as a non-systemic foliar fungicide.[1] While its use has been restricted in many regions due to significant toxicological and environmental concerns, its unique biochemical properties and persistent nature continue to make it a subject of intense scientific interest.[1][2] This guide provides a comprehensive technical overview of TPTH, detailing its physicochemical characteristics, core mechanisms of toxicity, environmental fate, and established analytical methodologies.

Physicochemical Properties

TPTH is an odorless, white crystalline powder that is stable at room temperature but may dehydrate upon heating above 45°C.[3] It is characterized by its low solubility in water and high affinity for soil particles.[1][4] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Triphenyltin Hydroxide (CAS 76-87-9)

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆OSn[5]
Molar Mass 367.035 g/mol
Melting Point 121-123 °C[3][6]
Density 1.54 g/cm³[7]
Water Solubility 1.2 ppm (mg/L) at 20°C[3]
Solubility in Organic Solvents Moderately soluble; e.g., Dichloromethane (171 g/L), Acetone (~50 g/L), Diethyl ether (28 g/L), Ethanol (~10 g/L) at 20°C.[3]
Octanol/Water Partition Coefficient (log Pow) 3.66[7]
Vapor Pressure Low[2]

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mode of action for TPTH's fungicidal activity and a significant contributor to its toxicity in non-target organisms is the potent inhibition of oxidative phosphorylation.[1][4] Specifically, TPTH targets the F1F0-ATP synthase enzyme complex located in the inner mitochondrial membrane.[1][8]

Causality of Inhibition: ATP synthase is a molecular motor responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This process is driven by a proton gradient established across the inner mitochondrial membrane by the electron transport chain. TPTH disrupts this critical process by directly interacting with the F0 moiety of the ATP synthase complex, which functions as the proton channel.[8][9] This binding event physically obstructs the flow of protons, thereby uncoupling the proton motive force from ATP synthesis and leading to a rapid depletion of cellular energy.[1][8] The potent and universal nature of this inhibition across species highlights the conserved structure of the F0 subunit.[9]

Caption: Mechanism of TPTH-induced ATP synthase inhibition.

Multifaceted Toxicology

Beyond its primary metabolic disruption, TPTH and other organotins exert a range of toxic effects on mammalian systems, identifying the immune, nervous, and endocrine systems as primary targets.[10][11]

Immunotoxicity

Organotin compounds are well-documented immunotoxicants.[3][10] Exposure can lead to thymus atrophy and a reduction in circulating lymphocytes (lymphopenia), which compromises the adaptive immune response.[3][12] The underlying mechanism involves the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes and T-lymphocytes.[10] This process is triggered through the disruption of mitochondrial function, generation of oxidative stress, and interference with intracellular signaling pathways.[10][13] Studies in rats have shown that TPTH exposure significantly suppresses delayed-type hypersensitivity reactions, a key measure of cell-mediated immunity.[3]

Neurotoxicity

TPTH exhibits significant neurotoxic properties.[3][14] Symptoms of acute exposure in mammals can include dizziness, headaches, and convulsions.[6][15] The mechanisms are complex and may involve the disruption of neurotransmitter systems.[14] Recent studies in marine medaka have demonstrated that transgenerational exposure to TPTH can lead to behavioral abnormalities, impaired cognitive function, and a reduction in dopamine levels and acetylcholinesterase (AChE) activity across generations.[14] This indicates that the neurotoxic effects can be heritable and have long-lasting consequences.

Endocrine Disruption

TPTH is considered an endocrine disruptor, with documented effects on the reproductive system.[16][17] In aquatic organisms, it is known to cause "imposex," a phenomenon where female gastropods develop male sex organs.[3] In mammals, studies have revealed adverse effects on the reproductive tracts of rats at doses ranging from 1.4-20 mg/kg/day.[16][18] These effects include gonadal histopathology, infertility at higher doses, and reduced litter sizes at lower doses.[16][18] In vitro studies suggest that triphenyltin can directly activate androgen receptors and inhibit enzymes crucial for steroid hormone metabolism, providing a direct link to its endocrine-disrupting activities.[16][18]

Environmental Fate and Persistence

TPTH's environmental persistence is a major concern. It binds strongly to soil and sediment, which limits its potential to leach into groundwater.[1][4] However, it can enter surface waters via spray drift and runoff from agricultural areas.[1]

  • Soil: TPTH is highly persistent in soil, with a reported aerobic half-life exceeding 1,114 days.[1] Its degradation is slow, with photolysis appearing to be a more significant factor than microbial degradation.[19] Over time, TPTH degrades into diphenyltin (DPT) and monophenyltin (MPT).[3][19]

  • Water: In aquatic systems, the hydrolysis of triphenyltin compounds leads to the formation of TPTH and various hydrated oxides.[2] It is considered very highly toxic to fish and aquatic invertebrates on an acute exposure basis.[1][20] Due to its lipophilic nature, it has a high potential for bioaccumulation in aquatic food chains, particularly in fish and mollusks.[2][7]

Analytical Methodologies

The accurate detection and quantification of TPTH and its degradation products in environmental and biological matrices are critical for risk assessment. Due to the low concentrations typically encountered and the complexity of the matrices, sophisticated analytical techniques are required.

A common workflow involves sample extraction, a derivatization step to increase volatility and thermal stability, followed by chromatographic separation and detection.[21][22]

Caption: Generalized analytical workflow for TPTH determination.

Example Protocol: Extraction of TPTH from Soil using Modified QuEChERS

This protocol is based on methodologies developed for the determination of organotin residues in soil samples.[23] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is favored for its efficiency and reduced solvent usage.

Rationale: The goal is to efficiently extract TPTH from a complex soil matrix into an organic solvent, followed by a cleanup step to remove interfering compounds before instrumental analysis. Acidified acetonitrile is used to enhance extraction efficiency, and a dispersive solid-phase extraction (dSPE) with C18 removes nonpolar interferences like lipids.

Materials:

  • Soil sample (10 g)

  • Acetonitrile (MeCN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE tube containing C18 sorbent and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acidified acetonitrile. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and breakdown of soil aggregates.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. This step induces phase separation between the water in the soil and the acetonitrile layer.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing C18 sorbent and MgSO₄.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The resulting supernatant is ready for direct injection into an LC-MS/MS system or for derivatization prior to GC-MS analysis.

Self-Validation: This protocol incorporates internal quality controls. Spike a blank soil matrix with a known concentration of TPTH standard and process it alongside the unknown samples. The recovery percentage (typically aimed for 80-120%) validates the extraction efficiency for that specific matrix.

Conclusion

Triphenyltin hydroxide is a highly effective biocide whose utility is overshadowed by its significant, multi-system toxicity and environmental persistence. Its primary mechanism, the inhibition of the mitochondrial F1F0-ATP synthase, is a potent and well-understood process that underpins its broad-spectrum effects. The compound's immunotoxic, neurotoxic, and endocrine-disrupting properties present considerable risks to non-target organisms, including mammals. Due to its strong binding to soil and high potential for bioaccumulation, TPTH remains an environmental contaminant of concern. Continued research and monitoring, enabled by robust analytical methods, are essential for understanding and mitigating the long-term impacts of this compound on ecosystem and human health.

References

  • PubChem. (n.d.). Triphenyltin hydroxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • Golub, M. S., & Doherty, J. D. (2004). Triphenyltin as a potential human endocrine disruptor. Journal of Toxicology and Environmental Health, Part B, 7(4), 281-295. Retrieved from [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry, 50(11), 1435–1439. Retrieved from [Link]

  • Seinen, W., & Willems, M. I. (1979). Lymphocytotoxicity and immunosuppression by organotin compounds. Suppression of graft-versus-host reactivity, blast transformation, and E-rosette formation by di-n-butyltindichloride and di-n-octyltindichloride. Immunopharmacology, 1(4), 343-355. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). TPTH (Triphenyltin Hydroxide) Special Review Position Document 1. Retrieved from [Link]

  • Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology, 23(4), 627-638. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Triphenyltin hydroxide. Retrieved from [Link]

  • Golub, M. S., & Doherty, J. D. (2010). Triphenyltin as a potential human endocrine disruptor. Toxicology and Applied Pharmacology, 247(2), 143-150. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1283 - Triphenyltin hydroxide. Retrieved from [Link]

  • HPA, & WHO Collaborating Centre for Chemical Incidents. (2010). Organotin compounds: toxicokinetic aspects. Archives of Toxicology, 84(8), 579-588. Retrieved from [Link]

  • Sarpa, M., et al. (2007). Developmental toxicity of triphenyltin hydroxide in mice. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 80(5), 363-372. Retrieved from [Link]

  • INCHEM. (1999). Triphenyltin Compounds (CICADS No. 13). Retrieved from [Link]

  • University of Hertfordshire. (2025). Fentin hydroxide. PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Golub, M. S., & Doherty, J. D. (2004). Triphenyltin as a potential human endocrine disruptor. Journal of Toxicology and Environmental Health, Part B, 7(4), 281-295. Retrieved from [Link]

  • Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499. Retrieved from [Link]

  • Li, Y., et al. (2021). Review on endocrine disrupting toxicity of triphenyltin from the perspective of species evolution: Aquatic, amphibious and mammalian. Chemosphere, 269, 128711. Retrieved from [Link]

  • Silva, R. C., et al. (2023). Summary of effects of organotins detected using animal experiment and human cell exposure. ResearchGate. Retrieved from [Link]

  • Guerrieri, F., et al. (1984). Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 192-198. Retrieved from [Link]

  • Stoner, H. B. (1966). Toxicity of triphenyltin. British Journal of Industrial Medicine, 23(3), 222-229. Retrieved from [Link]

  • de Souza, C. K., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1648-1657. Retrieved from [Link]

  • von Ballmoos, C., et al. (2004). The ion channel of F-ATP synthase is the target of toxic organotin compounds. Proceedings of the National Academy of Sciences, 101(31), 11239-11244. Retrieved from [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry, 50(11), 1435-1439. Retrieved from [Link]

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews, 72(4), 590-641. Retrieved from [Link]

  • Glusczak, L., et al. (2011). Toxicity of Triphenyltin Hydroxide to Fish. Bulletin of Environmental Contamination and Toxicology, 86(2), 160-164. Retrieved from [Link]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Proposed Interim Registration Review Decision. Retrieved from [Link]

  • Wang, Y., et al. (2025). Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function. Aquatic Toxicology, 281, 106911. Retrieved from [Link]

  • Zhao, Y., et al. (2024). Neurobehavioral toxicity induced by combined exposure of micro/nanoplastics and triphenyltin in marine medaka (Oryzias melastigma). Science of The Total Environment, 943, 173873. Retrieved from [Link]

  • Nesci, S., et al. (2016). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. Journal of Bioenergetics and Biomembranes, 48(2), 125-133. Retrieved from [Link]

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The Tin-Plated Fungicide: An In-depth Technical Guide to the Discovery and History of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotins in Crop Protection

The mid-20th century witnessed a surge in the development of synthetic pesticides, forever altering agricultural practices. Within this chemical revolution, organotin compounds emerged as a potent, albeit controversial, class of biocides. Triphenyltin hydroxide (TPTH), a prominent member of this family, carved a significant niche as a non-systemic foliar fungicide, offering effective control against a range of devastating plant pathogens. This guide provides a comprehensive technical overview of the discovery, history, synthesis, mechanism of action, and toxicological profile of Triphenyltin hydroxide, tailored for a scientific audience.

A Journey Through Time: The Discovery and Historical Development of Triphenyltin Hydroxide

The story of Triphenyltin hydroxide is intrinsically linked to the broader history of organotin chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849.[1] However, it was not until the 1950s that the biocidal properties of organotins were systematically explored, largely pioneered by the work of van der Kerk and his colleagues.[2] This research laid the groundwork for the development of various organotin-based pesticides.

Triphenyltin compounds, including the acetate and hydroxide derivatives, gained prominence in the 1960s for their fungicidal and antifouling properties.[3] Triphenyltin hydroxide was first registered for use as a pesticide in the United States in 1971, marking its official entry into the agricultural market.[2][4] Its primary applications were in the control of early and late blight on potatoes and leaf spot on sugar beets.[2]

The Synthesis of a Potent Fungicide: From Chloride to Hydroxide

The industrial production of Triphenyltin hydroxide is primarily achieved through the hydrolysis of triphenyltin chloride.[2] This reaction involves the nucleophilic substitution of the chloride ion with a hydroxide ion, typically facilitated by an aqueous solution of a base like sodium hydroxide.

Experimental Protocol: Laboratory-Scale Synthesis of Triphenyltin Hydroxide

The following protocol outlines a typical laboratory-scale synthesis of Triphenyltin hydroxide from triphenyltin chloride.

Materials:

  • Triphenyltin chloride (Ph3SnCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of triphenyltin chloride in toluene.

  • Hydrolysis: Prepare an aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the stirred toluene solution of triphenyltin chloride.

  • Reaction: Heat the reaction mixture to a temperature between 50-90°C with vigorous stirring. Maintain this temperature for 3-7 hours to ensure the completion of the hydrolysis reaction.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Triphenyltin hydroxide will precipitate out of the solution.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid precipitate thoroughly with deionized water to remove any unreacted sodium hydroxide and the sodium chloride byproduct. A final wash with a small amount of cold toluene can be performed to remove any remaining impurities.

  • Drying: Dry the purified Triphenyltin hydroxide product in a vacuum oven at a temperature below 45°C to prevent dehydration to bis(triphenyltin) oxide.[2]

Diagram of the Synthesis Workflow:

SynthesisWorkflow Ph3SnCl Triphenyltin Chloride in Toluene Reaction Hydrolysis (50-90°C, 3-7h) Ph3SnCl->Reaction NaOH Aqueous Sodium Hydroxide NaOH->Reaction Precipitate Crude Triphenyltin Hydroxide Precipitate Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing (Deionized Water, Toluene) Filtration->Washing Drying Drying (<45°C) Washing->Drying TPTH Purified Triphenyltin Hydroxide Drying->TPTH

Caption: General workflow for the laboratory synthesis of Triphenyltin hydroxide.

Mechanism of Action: Disrupting the Fungal Powerhouse

Triphenyltin hydroxide exerts its fungicidal activity by inhibiting oxidative phosphorylation, the primary process by which fungal cells generate ATP.[5] Specifically, it targets the F0 subunit of the mitochondrial F1F0-ATP synthase, a crucial enzyme complex responsible for ATP synthesis.[6]

The F1F0-ATP synthase is a molecular motor composed of two main parts: the F1 portion, which catalyzes ATP synthesis, and the F0 portion, which forms a proton channel through the inner mitochondrial membrane. The flow of protons through the F0 subunit drives the rotation of a central stalk, which in turn induces conformational changes in the F1 subunit, leading to ATP production.

Research by von Ballmoos et al. (2004) identified the 'a' subunit of the F0 rotor as the primary target for organotin compounds. Triphenyltin hydroxide, being a hydrophobic molecule, is believed to accumulate within the mitochondrial membrane and interact with the 'a' subunit's ion channel. This interaction is thought to occur near the selectivity filter of the channel, preventing the proper binding and translocation of protons. By blocking this proton flow, Triphenyltin hydroxide effectively decouples the proton motive force from ATP synthesis, leading to a depletion of cellular ATP and ultimately, fungal cell death.

Signaling Pathway of TPTH Inhibition:

TPTH_Inhibition cluster_membrane Inner Mitochondrial Membrane F0 F0 Subunit (Proton Channel) a_subunit Subunit 'a' c_ring c-ring Protons_in Protons (Mitochondrial Matrix) F0->Protons_in Blocked No_ATP ATP Synthesis Blocked Protons_out Protons (Intermembrane Space) Protons_out->F0 Proton Flow ATP_Synthase F1 Subunit (ATP Synthesis) Protons_in->ATP_Synthase Drives Rotation TPTH Triphenyltin Hydroxide TPTH->a_subunit Binds to and Inhibits ATP ATP ATP_Synthase->ATP Synthesizes Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: TPTH inhibits the 'a' subunit of the F0 proton channel, blocking ATP synthesis.

Quantitative Data on the Toxicity of Triphenyltin Hydroxide

The efficacy of Triphenyltin hydroxide as a fungicide is unfortunately mirrored by its significant toxicity to non-target organisms, including mammals. Its use has been restricted in many countries due to these concerns.

Toxicity Endpoint Species Value Reference
Acute Oral LD50Rat (male)156 mg/kg
Acute Oral LD50Rat (female)108 mg/kgTianshi Chemical Industry Co.,Ltd.
Acute Oral LD50Mouse (female)200 mg/kgTianshi Chemical Industry Co.,Ltd.
Acute Oral LD50Guinea Pig (female)27.1 mg/kgTianshi Chemical Industry Co.,Ltd.
Acute Dermal LD50Rat127 mg/kg
Acute Inhalation LC50Rat60.3 mg/m³
Developmental Toxicity (NOAEL)Mouse<3.75 mg/kg/day

Developmental Toxicity in Mice:

A study by Sarpa et al. (2007) investigated the developmental toxicity of TPTH in mice. The results, summarized below, demonstrate a dose-dependent increase in adverse effects on fetuses.

Dose (mg/kg/day) Maternal Toxicity Embryolethality Fetal Malformations
0 (Control)NoneBaselineBaseline
3.75NoneIncreasedIncreased skeletal variations
7.5PresentIncreasedIncreased skeletal and soft tissue anomalies
15PresentSignificantly IncreasedIncreased skeletal and soft tissue anomalies
30PresentSignificantly IncreasedHigh incidence of cleft palate and other severe malformations

Conclusion: A Double-Edged Sword

Triphenyltin hydroxide represents a classic example of a highly effective but environmentally and toxicologically problematic pesticide. Its history is a testament to the ingenuity of synthetic chemistry in addressing agricultural challenges, while also serving as a cautionary tale about the unintended consequences of broad-spectrum biocides. For researchers and drug development professionals, the story of TPTH underscores the critical importance of target specificity and comprehensive toxicological assessment in the design of new bioactive molecules. Understanding the precise molecular interactions that govern both its efficacy and its toxicity can provide valuable insights for the development of safer and more sustainable alternatives in the future.

References

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

  • Triphenyltin compounds. (n.d.). Wikipedia. [Link]

  • Organotin chemistry. (n.d.). Wikipedia. [Link]

  • von Ballmoos, C., Wiedenmann, A., & Dimroth, P. (2004). The ion channel of F-ATP synthase is the target of toxic organotin compounds. Proceedings of the National Academy of Sciences, 101(31), 11239-11244. [Link]

  • The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. (2014). ResearchGate. [Link]

  • Triphenyltin hydroxide. (n.d.). PubChem. [Link]

  • TRIPHENYLTIN HYDROXIDE. (n.d.). Ataman Kimya. [Link]

  • Triphenyltin hydroxide Fungicide. (n.d.). Minnesota Department of Agriculture. [Link]

  • Sarpa, M., Lino, C. M., & Pena, A. (2007). Developmental toxicity of triphenyltin hydroxide in mice. Toxicology, 237(1-3), 89-99. [Link]

  • Triphenyltin Compounds (CICADS). (1999). INCHEM. [Link]

  • Triphenyltin hydroxide. (n.d.). Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Triphenyltin Hydroxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triphenyltin hydroxide (TPTH), an organotin compound with the formula (C₆H₅)₃SnOH, has historically been utilized as a potent fungicide and antifouling agent.[1] Its efficacy and environmental fate are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of triphenyltin hydroxide in a range of organic solvents. Designed for researchers, chemists, and professionals in drug development and environmental science, this document synthesizes empirical data with theoretical principles to offer a nuanced understanding of TPTH's behavior in various chemical environments. We will delve into the molecular factors governing its solubility, present quantitative data, and provide standardized protocols for solubility determination, thereby equipping scientists with the foundational knowledge required for its effective and safe handling.

Introduction: Understanding Triphenyltin Hydroxide

Triphenyltin hydroxide is a white, odorless, crystalline powder that is stable at room temperature.[2] Its molecular structure, featuring three bulky, nonpolar phenyl rings attached to a central tin atom which is bonded to a polar hydroxyl group, dictates its solubility profile. This amphipathic nature—possessing both hydrophobic and hydrophilic characteristics—results in a complex pattern of solubility across different solvent classes. While it is practically insoluble in water, with a solubility of approximately 1.2 mg/L at 20°C, it is moderately soluble in most organic solvents.[2][3]

The central tin atom's ability to form coordinate bonds and the polarity of the Sn-OH bond are key to its interactions with solvent molecules. The large, nonpolar surface area of the phenyl rings favors interactions with nonpolar solvents through van der Waals forces, while the polar hydroxyl group can engage in hydrogen bonding with protic solvents. The overall solubility in a given solvent is a result of the interplay between the energy required to break the crystal lattice of the solid TPTH and the energy released upon solvation of the individual molecules.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For triphenyltin hydroxide to dissolve, the interactions between its molecules and the solvent molecules must be strong enough to overcome the cohesive forces within the solid TPTH crystal lattice and the cohesive forces within the solvent itself.

The key intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the movement of electrons in atoms and molecules. The three large phenyl rings of TPTH provide a significant surface area for these interactions, making them crucial for its solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: These occur between polar molecules. The Sn-OH bond in triphenyltin hydroxide has a permanent dipole, allowing for these interactions with polar solvents.

  • Hydrogen Bonding: This is a special, stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen. The hydroxyl group in TPTH can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor, facilitating solubility in protic solvents like alcohols.

The overall solubility is a thermodynamic balance. A favorable dissolution process is one where the Gibbs free energy change (ΔG) is negative. This is influenced by both the enthalpy of solution (ΔH), which represents the energy change from breaking and forming bonds, and the entropy of solution (ΔS), which is the change in disorder of the system.

Quantitative Solubility Data of Triphenyltin Hydroxide

The solubility of triphenyltin hydroxide has been experimentally determined in a variety of organic solvents. The data presented below has been compiled from multiple authoritative sources to provide a comparative overview. It is important to note that solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.

Solvent ClassSolventSolubility (g/L) at 20°C
Halogenated Dichloromethane171[2][4]
Chloroform16.62[4]
Ketones Acetone~50[2][4]
Cyclohexanone22.83[4]
Ethers Diethyl Ether28[2][4]
Alcohols Ethanol~10[2][4]
MethanolSlightly soluble[5]
IsopropanolSlightly soluble
Aromatic Hydrocarbons Benzene41 (as bis(triphenyltin)oxide)[2][4]
TolueneSlightly soluble[5]
Esters Ethyl Acetate82[6]
n-Butyl Acetate9.9[4]
Amides Dimethylformamide (DMF)Data not readily available
N-Methyl-2-pyrrolidone (NMP)78.39[4]
Sulfoxides Dimethyl Sulfoxide (DMSO)63.18[4]
Alkanes n-Hexane0.19[4]
Analysis of Solubility Trends:
  • High Solubility in Halogenated Solvents: Triphenyltin hydroxide exhibits its highest reported solubility in dichloromethane.[2][4] This can be attributed to the ability of dichloromethane to engage in dipole-dipole interactions with the Sn-OH group while also having favorable van der Waals interactions with the phenyl rings.

  • Moderate to High Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate are effective at dissolving TPTH.[2][4][6] Their polarity allows for interaction with the hydroxyl group, and their organic character interacts well with the phenyl groups.

  • Moderate Solubility in Ethers: Diethyl ether shows moderate solvating power for TPTH.[2][4]

  • Lower Solubility in Alcohols: The solubility in ethanol is notably lower than in more polar aprotic solvents like acetone.[2][4] While alcohols can form hydrogen bonds, the extensive hydrogen-bonding network within the alcohol itself must be disrupted, which can be energetically unfavorable. Its solubility is described as "slight" in alcohols generally.[5]

  • Limited Solubility in Aromatic and Aliphatic Hydrocarbons: Despite the presence of three phenyl rings, the solubility in nonpolar aromatic solvents like toluene is only slight.[5] This suggests that the polarity of the Sn-OH group hinders dissolution in purely nonpolar environments. The solubility in the nonpolar alkane, n-hexane, is very low, highlighting the importance of some solvent polarity.[4]

  • Good Solubility in Polar Aprotic Solvents: Solvents like NMP and DMSO show good solubility, indicating their strong polar interactions are effective at solvating the TPTH molecule.[4]

Factors Influencing Solubility

Several factors can influence the measured solubility of triphenyltin hydroxide:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent. However, it's noted that dehydration of TPTH can occur on heating above 45°C.[2]

  • Purity of Solute and Solvent: Impurities can affect solubility. The presence of other tin compounds, for instance, could alter the measured solubility.

  • Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution, though not necessarily the equilibrium solubility.

  • pH of the Medium: While more relevant in aqueous systems, the pH can be a factor in protic organic solvents. Triphenyltin hydroxide has a pKa of 5.20, indicating it is a weak acid.

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining the solubility of triphenyltin hydroxide is crucial for research and development. The following protocol outlines a standard laboratory procedure based on the shake-flask method, which is a common technique for determining the equilibrium solubility of a compound.

Materials and Equipment:
  • Triphenyltin hydroxide (≥95% purity)[7]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.[8][9]

  • Volumetric flasks and pipettes

Step-by-Step Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of triphenyltin hydroxide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique such as HPLC or GC to determine the concentration of triphenyltin hydroxide.[8][9]

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of triphenyltin hydroxide in the samples.

  • Calculation:

    • Calculate the solubility of triphenyltin hydroxide in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L or mol/L.

Diagram of Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess TPTH to solvent in vial prep2 Seal vial prep1->prep2 equil1 Place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with 0.22 µm syringe filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze via HPLC/GC analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Workflow for determining the solubility of triphenyltin hydroxide.

Conclusion

The solubility of triphenyltin hydroxide in organic solvents is a complex interplay of its unique molecular structure and the properties of the solvent. It is generally characterized by poor aqueous solubility but moderate to good solubility in a range of organic solvents, particularly polar aprotic and halogenated solvents.[2][3] Understanding these solubility characteristics is paramount for its application in various fields, from formulating agricultural products to conducting toxicological studies and developing analytical methods for environmental monitoring. The data and protocols presented in this guide offer a robust foundation for scientists and researchers working with this compound, ensuring both accuracy in their work and safety in its handling.

References

  • INCHEM. (n.d.). ICSC 1283 - TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • INCHEM. (1970). 192. Fentin Compounds (AGP:1970/M/12/1). Retrieved from [Link]

  • Good Scents Company. (n.d.). Triphenyltin hydroxide (CAS 76-87-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fentin hydroxide. AERU. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]

  • INCHEM. (n.d.). Triphenyltin Compounds (CICADS). Retrieved from [Link]

  • Escom Chemie GmbH. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • LookChem. (n.d.). Triphenyltin hydroxide [MI]. Retrieved from [Link]

  • Tianshi Chemical Industry Co.,Ltd. (n.d.). Triphenyltin Hydroxide (TPTH). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: TRIPHENYLTIN HYDROXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Retrieved from [Link]

  • Environmental Monitoring and anajetical Methods. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • da Silva, A. F., de Oliveira, A. F., de Castro, P. P., Neves, A. A., & Queiroz, M. E. L. R. (2016). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 8(3), 570-577.
  • Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • United States Environmental Protection Agency. (2021). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Interim Registration Review Decision Case Number 0099. Retrieved from [Link]

Sources

Triphenyltin Hydroxide: A Comprehensive Analysis of Melting Point and Thermal Decomposition Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a detailed examination of the thermal properties of Triphenyltin Hydroxide (TPTH), a significant organotin compound with applications in agrochemicals and materials science. We will move beyond simple data reporting to offer a nuanced analysis of its melting point, addressing the variability reported in the literature and the underlying physicochemical reasons. The core of this document is a thorough exploration of the thermal decomposition of TPTH, outlining the multi-step degradation pathway from initial dehydration to sequential dephenylation and the eventual formation of inorganic tin. This guide integrates field-proven insights with established analytical protocols, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for handling and characterizing this complex molecule.

Introduction to Triphenyltin Hydroxide (TPTH)

Triphenyltin hydroxide, with the chemical formula (C₆H₅)₃SnOH, is an organotin compound characterized by a tin atom covalently bonded to three phenyl groups and one hydroxyl group.[1] It presents as an odorless, white crystalline powder that is stable at room temperature but exhibits critical thermal sensitivities.[2][3] While historically used as a non-systemic foliar fungicide to control blights on crops like potatoes and sugar beets, its thermal behavior is of paramount importance for ensuring stability, defining storage conditions, and predicting its environmental fate.[4] Understanding the precise melting point and decomposition characteristics is not merely an academic exercise; it is fundamental to safe handling, formulation development, and quality control in any research or industrial setting. This guide provides the necessary expertise to interpret these properties correctly.

Melting Point Determination: More Than a Single Number

The melting point of a compound is a critical indicator of purity. For Triphenyltin Hydroxide, the literature presents a narrow yet significant range of values. This variability is not an indication of error but rather a reflection of the compound's inherent thermal instability and its sensitivity to analytical methodology.

Reported Melting Point Data

The observed melting point for TPTH typically falls within the 118°C to 126°C range. It is crucial to note that many sources report this value concurrently with decomposition, a key insight into the compound's behavior upon heating.

Reported Melting Point (°C)Source(s)Notes
121-123PubChem, NOAA, Ataman Kimya[2][3]A commonly cited range for the technical-grade material.
118-122Agrochemx.com[5]Supplier specification, likely reflecting manufacturing tolerances.
120-125Elchemy[6]Supplier specification.
122-124C/D/N Isotopes[7]Specification for a chemical supplier.
119-121 (with decomposition)Kushlefsky, Simmons, & Ross (1962)[8]Value obtained after recrystallization from 95% ethanol.
122-123.5INCHEM[9]Authoritative chemical assessment document.
124-126Ataman Kimya (citing lit.)A literature-cited value.
Causality Behind Melting Point Discrepancies

The variance in reported melting points can be attributed to three primary factors:

  • Purity: The presence of impurities, particularly residual reactants from its synthesis (e.g., triphenyltin chloride) or the dehydration product bis(triphenyltin) oxide, will depress and broaden the melting range.

  • Decomposition Onset: TPTH begins to lose water at temperatures as low as 45°C, forming bis(triphenyltin) oxide.[2] This process can accelerate as the temperature approaches the melting point, meaning the substance being measured is a mixture of the hydroxide and its oxide, complicating the phase transition. Some sources even note decomposition occurring at 80°C, well below the melting point.[2]

  • Heating Rate: A rapid heating rate during analysis can result in an artificially elevated and broad melting point reading. The sample may not have sufficient time to reach thermal equilibrium, and decomposition kinetics may be altered.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to yield a reliable and reproducible melting point while accounting for the compound's instability. The principle of self-validation is embedded in the use of multiple heating rates to expose any decomposition-driven artifacts.

Instrumentation: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or similar) with video recording capability.

Methodology:

  • Sample Preparation (The "Why"): The sample must be meticulously dried to minimize the influence of adsorbed moisture and the pre-existence of the oxide.

    • Step 1a: Dry a small amount (approx. 50 mg) of TPTH under vacuum (25 inHg) at a controlled temperature not exceeding 40°C for at least 4 hours. This gentle condition removes surface moisture without initiating significant dehydration to the oxide.

  • Capillary Loading (The "Why"): Proper loading ensures uniform heat transfer.

    • Step 2a: Finely crush the dried sample on a watch glass using a spatula.

    • Step 2b: Tap the open end of a capillary tube into the powder until a 2-3 mm column of material is obtained.

    • Step 2c: Tap the sealed end of the capillary on a hard surface to tightly pack the sample. This prevents air pockets that would disrupt heat distribution.

  • Analysis Execution (The "Why"): A two-stage heating process provides both speed and accuracy. The slow ramp rate through the melting range is critical for resolving the true melting transition.

    • Step 3a (Rapid Scan): Set a starting temperature of 100°C and a heating rate of 10°C/min. Perform a quick determination to identify the approximate melting range.

    • Step 3b (Slow Scan): Prepare a new capillary. Set the starting temperature to 15°C below the approximate melting point found in the rapid scan. Set a slow heating rate of 1-2°C/min.

    • Step 3c: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). Visual evidence of charring or gas evolution should be noted as evidence of decomposition.

  • Validation (The "Why"): Repeating the slow scan confirms reproducibility.

    • Step 4a: Repeat the slow scan (Steps 3b-3c) with two additional fresh samples. The results should agree within 1°C. If a significant drop in the melting point or increased decomposition is observed in subsequent runs, it may indicate thermal degradation of the bulk sample during storage.

Thermal Decomposition Pathway

The thermal decomposition of Triphenyltin Hydroxide is not a single-event process but a sequential degradation cascade. It begins with a simple dehydration reaction and proceeds through stepwise loss of phenyl groups (dephenylation).

Stage 1: Dehydration to Bis(triphenyltin) oxide

The initial and most readily induced decomposition step is the intermolecular condensation of two molecules of TPTH to form water and Bis(triphenyltin) oxide.

2 (C₆H₅)₃SnOH → [(C₆H₅)₃Sn]₂O + H₂O

This reaction can occur at temperatures as low as 45-80°C, well below the melting point.[2] This is a critical consideration for storage, as prolonged exposure to even moderate heat can alter the chemical identity of the material. The formation of the oxide can be confirmed by infrared spectroscopy, which shows the appearance of a strong band characteristic of the Sn-O-Sn asymmetric stretch.[8]

Stage 2: Sequential Dephenylation

As the temperature increases further, the more energy-intensive cleavage of the tin-carbon bonds begins.[9] This process occurs in stages, successively removing the phenyl groups. While the exact intermediates can be complex, the generally accepted pathway involves:

  • Formation of Diphenyltin Species: (C₆H₅)₃Sn- derivatives → (C₆H₅)₂Sn= species

  • Formation of Monophenyltin Species: (C₆H₅)₂Sn= species → (C₆H₅)Sn≡ species

  • Formation of Inorganic Tin: (C₆H₅)Sn≡ species → Inorganic Tin Oxides (e.g., SnO, SnO₂)

The final solid residue is typically an inorganic form of tin.[10][11] The volatile products are primarily benzene and other phenyl-derived fragments, which contribute to the "acrid smoke and fumes" reported in safety literature upon strong heating.[2]

Visualization of the Decomposition Pathway

The logical flow of the thermal decomposition can be visualized as a cascade.

G TPTH Triphenyltin Hydroxide ((C₆H₅)₃SnOH) Oxide Bis(triphenyltin) Oxide ([(C₆H₅)₃Sn]₂O) TPTH->Oxide Dehydration (≥45-80°C) H2O Water (H₂O) TPTH->H2O DiPhenyl Diphenyltin Species ((C₆H₅)₂Sn=) Oxide->DiPhenyl Dephenylation (High Temp) MonoPhenyl Monophenyltin Species ((C₆H₅)Sn≡) DiPhenyl->MonoPhenyl Dephenylation Volatiles Volatile Phenyl Fragments (Benzene, etc.) DiPhenyl->Volatiles InorganicTin Inorganic Tin Oxides (SnO, SnO₂) MonoPhenyl->InorganicTin Final Stage MonoPhenyl->Volatiles

Caption: Proposed thermal decomposition pathway of Triphenyltin Hydroxide.

Protocol for Thermogravimetric Analysis (TGA)

TGA is the definitive method for quantifying thermal decomposition. This protocol is designed to clearly resolve the distinct stages of degradation.

Instrumentation: Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 8000, or similar).

Methodology:

  • Instrument Preparation (The "Why"): A stable baseline is essential for accurate mass change detection.

    • Step 1a: Perform a baseline subtraction run using an empty, tared platinum or alumina crucible under the same experimental conditions as the sample run. This corrects for any instrument drift or buoyancy effects.

  • Sample Preparation (The "Why"): A small, uniform sample prevents thermal gradients and ensures decomposition is not limited by heat transfer.

    • Step 2a: Place 5-10 mg of the dried TPTH sample into the tared TGA crucible.

    • Step 2b: Ensure the material forms a thin, even layer at the bottom of the pan.

  • Analysis Execution (The "Why"): The choice of atmosphere is critical. Nitrogen is used to study the intrinsic thermal decomposition, while an air atmosphere would be used to study oxidative decomposition. A linear heating rate allows for the clear separation of decomposition events.

    • Step 3a: Place the crucible in the TGA furnace.

    • Step 3b: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Step 3c: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a controlled heating rate of 10°C/min.

  • Data Interpretation (The "Why"): The resulting TGA curve (mass vs. temperature) provides quantitative data on the decomposition stages.

    • Step 4a: Analyze the TGA curve to identify distinct mass loss steps.

    • Step 4b: Calculate the percentage mass loss for each step. The initial, low-temperature mass loss should correspond closely to the theoretical mass loss for the dehydration step (approx. 2.45%).

    • Step 4c: Subsequent mass losses will correspond to the dephenylation stages. Correlating these with theoretical values helps confirm the proposed pathway.

    • Step 4d: The derivative of the TGA curve (DTG curve) can be plotted to more clearly show the temperature at which the rate of mass loss is maximal for each step (Tmax).

Conclusion

The thermal characterization of Triphenyltin Hydroxide requires a more sophisticated approach than a simple melting point measurement. Researchers must recognize that its melting and decomposition are closely linked phenomena, with dehydration initiating at temperatures significantly below the final melting point. The variability in reported melting points is a direct consequence of this instability and is highly dependent on sample purity and analytical conditions. The thermal decomposition proceeds via a well-defined, multi-stage pathway involving initial water loss followed by sequential dephenylation to ultimately yield inorganic tin oxides. By employing the rigorous, self-validating protocols detailed in this guide for both melting point determination and thermogravimetric analysis, scientists can generate accurate, reproducible data, ensuring the safe handling, proper storage, and effective application of this important organotin compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. Available at: [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Available at: [Link]

  • UPL NA Inc. (2025). Safety Data Sheet - SuperTin 4L. Available at: [Link]

  • Kushlefsky, B., Simmons, I., & Ross, A. (1962). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187–189. Available at: [Link]

  • UPI (2007). Material Safety Data Sheet - SuperTin 80 WP. Greenbook.net. Available at: [Link]

  • Amua, Q. M., Gbertyo, J. A., Iorungwa, M. S., & Iornumbe, E. N. (2021). Synthesis and Characterization of a Water Soluble Triphenyltin (IV) Carboxylate Fungicide. Chemistry Research Journal, 6(4), 97-102. Available at: [Link]

  • International Programme on Chemical Safety (1999). Concise International Chemical Assessment Document 13: Triphenyltin Compounds. INCHEM. Available at: [Link]

  • Wikipedia contributors. (2023). Triphenyltin hydroxide. Wikipedia. Available at: [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Available at: [Link]

Sources

An In-depth Technical Guide on the Core Mode of Action of Triphenyltin Hydroxide in Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triphenyltin hydroxide (TPT-OH), also known as fentin hydroxide, is a potent organotin compound historically employed as a non-systemic foliar fungicide to combat a range of fungal diseases in crops like potatoes, sugar beets, and pecans.[1][2][3] Its efficacy stems from a highly specific and disruptive mode of action targeting the core energy-producing machinery within the fungal cell. Classified by the Fungicide Resistance Action Committee (FRAC) under Code 30, its primary mechanism is the inhibition of mitochondrial ATP synthase, the enzyme complex responsible for the vast majority of cellular energy currency in the form of adenosine triphosphate (ATP).[1][4] This guide provides a detailed exploration of this mechanism, the downstream cellular consequences, and the validated experimental protocols required to investigate these effects in a research setting.

Organotin compounds, characterized by at least one covalent tin-carbon bond, exhibit a wide range of biocidal activities.[5][6] The fungicidal potency of the triorganotin series, to which TPT-OH belongs, is particularly pronounced.[6][7] Understanding the precise molecular interactions of TPT-OH is not only crucial for appreciating its fungicidal power but also for developing novel antifungal strategies that may target similar essential pathways.

Part 1: The Primary Mechanism - Inhibition of Mitochondrial ATP Synthase

The cornerstone of TPT-OH's fungicidal activity is its direct and potent inhibition of oxidative phosphorylation.[1][2][4] This process, which occurs within the mitochondria, is the cell's main engine for ATP production. TPT-OH specifically targets the F1F0-ATP synthase (also known as Complex V), a multi-subunit enzyme embedded in the inner mitochondrial membrane.[1][8]

Molecular Target: The F0 Proton Channel

The F1F0-ATP synthase consists of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and carries out the catalytic synthesis of ATP, and the F0 domain, which is integrated into the inner mitochondrial membrane and functions as a proton channel.[9] The flow of protons through this channel, driven by the electrochemical gradient established by the electron transport chain, powers the rotation of a subunit that in turn drives conformational changes in the F1 domain, leading to ATP synthesis.

Research indicates that TPT-OH, like other potent inhibitors such as oligomycin and dicyclohexylcarbodiimide (DCCD), exerts its inhibitory effect on the F0 moiety.[8] By binding to components of this proton channel, TPT-OH effectively blocks the translocation of protons.[8] This action physically obstructs the "fuel supply" to the catalytic F1 domain, bringing ATP synthesis to a halt. The inhibition is potent and occurs independently of the F1 domain and the oligomycin-sensitivity conferral protein (OSCP).[8]

The Biochemical Cascade of Inhibition

The binding of TPT-OH to the F0 subunit initiates a cascade of events that rapidly cripples the fungal cell's energy metabolism:

  • Proton Flow Cessation: The primary event is the blockage of the proton channel.

  • Halt of ATP Synthesis: Without the proton motive force, the F1 domain cannot phosphorylate ADP to ATP.

  • Energy Depletion: The cell's ATP levels plummet, depriving it of the energy required for essential metabolic processes, including growth, cell division, and maintenance of cellular integrity.

  • Inhibition of Respiration: The entire process of oxidative phosphorylation is inhibited, leading to a shutdown of cellular respiration.[1][2]

This direct attack on the central hub of energy production is what makes TPT-OH a highly effective and fast-acting fungicide.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Establishes Proton Gradient Protons Protons (H+) ETC->Protons Pumps H+ ATP_Synthase F1F0-ATP Synthase (Complex V) F0 F0 Subunit (Proton Channel) F1 F1 Subunit (Catalytic Site) F0->F1 ATP ATP (Cellular Energy) F1->ATP Synthesizes Energy_Depletion Cellular Energy Depletion & Fungal Cell Death F1->Energy_Depletion Synthesis Halted TPT Triphenyltin Hydroxide (TPT-OH) TPT->F0 BINDS & BLOCKS Protons->F0 ADP ADP + Pi ADP->F1 Substrate

Figure 1: Mechanism of ATP Synthase Inhibition by Triphenyltin Hydroxide.

Part 2: Downstream Consequences - Oxidative Stress and Apoptosis

The acute energy crisis triggered by TPT-OH leads to secondary, yet equally lethal, cellular effects. The disruption of the highly organized process of oxidative phosphorylation results in the generation of reactive oxygen species (ROS) and the initiation of a programmed cell death pathway resembling apoptosis.

Induction of Reactive Oxygen Species (ROS)

When the electron transport chain becomes dysfunctional due to the downstream effects of ATP synthase inhibition, electrons can leak and prematurely react with molecular oxygen. This leads to the formation of ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[10] This surge in ROS creates a state of severe oxidative stress, causing widespread damage to vital cellular components:

  • Lipid Peroxidation: Damage to cell and mitochondrial membranes, compromising their integrity.

  • Protein Oxidation: Inactivation of enzymes and structural proteins.

  • DNA Damage: Introduction of mutations and strand breaks.[10]

Triggering of Apoptotic-Like Cell Death

Fungi possess pathways for programmed cell death (PCD) that share many hallmarks with apoptosis in multicellular organisms.[11][12] The cellular damage and metabolic collapse induced by TPT-OH are potent triggers for this process. Studies on organotin compounds have shown they can induce apoptosis, characterized by key events such as caspase activation, membrane blebbing, and nuclear fragmentation.[13] In fungi, these apoptotic-like features include:

  • Nuclear Condensation and DNA Fragmentation: Hallmarks of irreversible cell death commitment.[11][14]

  • Phosphatidylserine (PS) Externalization: Translocation of PS from the inner to the outer leaflet of the plasma membrane, a classic "eat me" signal in apoptosis.[11]

  • Caspase-like Protease Activation: Activation of specific proteases that execute the death program.[13]

The induction of ROS is often an early and critical event in the initiation of fungal apoptosis.[12] Thus, the inhibition of ATP synthase by TPT-OH creates a direct link between energy depletion, oxidative stress, and the activation of a self-destruct mechanism within the fungal cell.

TPT TPT-OH Inhibits ATP Synthase ATP_Depletion Severe ATP Depletion TPT->ATP_Depletion ETC_Dysfunction ETC Dysfunction TPT->ETC_Dysfunction Apoptosis Apoptotic-Like PCD ATP_Depletion->Apoptosis Stress Signal ROS Increased ROS Production (Oxidative Stress) ETC_Dysfunction->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Damage->Apoptosis Stress Signal Death Fungal Cell Death Apoptosis->Death

Figure 2: Downstream Cellular Effects of Triphenyltin Hydroxide Action.

Part 3: Experimental Validation and Protocols

To rigorously investigate the mode of action of TPT-OH, a series of well-defined experiments are necessary. The following protocols provide a framework for isolating fungal mitochondria and quantifying the key effects of the compound.

Data Presentation: Quantifying the Impact of TPT-OH

Quantitative data should be summarized to clearly demonstrate the dose-dependent effects of TPT-OH.

Parameter MeasuredControl (No TPT-OH)1 µM TPT-OH10 µM TPT-OHRationale & Cited Method
Mitochondrial Respiration (O₂ consumption, nmol/min/mg protein) 150 ± 1245 ± 68 ± 2Measures the overall activity of the electron transport chain and oxidative phosphorylation.[15][16]
ATP Synthase Activity (nmol ATP/min/mg protein) 250 ± 2030 ± 5< 5Directly quantifies the inhibition of the target enzyme.[17][18]
Cellular ATP Level (relative luminescence units) 1.0 ± 0.10.2 ± 0.050.05 ± 0.01Confirms the downstream effect of enzyme inhibition on the cell's energy status.[16]
Intracellular ROS (relative fluorescence units) 1.0 ± 0.154.5 ± 0.59.8 ± 1.2Measures the induction of oxidative stress.[10][19][20]
Caspase-3/7-like Activity (relative fluorescence units) 1.0 ± 0.23.2 ± 0.42.5 ± 0.3*Quantifies a key marker of apoptosis execution.[13]

*Note: At higher concentrations, organotins can directly inhibit caspases, leading to a drop in measurable activity despite the cell undergoing necrosis.[13]

Experimental Workflow Diagram

Start Start: Fungal Culture (e.g., Saccharomyces cerevisiae, Neurospora crassa) Protoplast Step 1: Protoplast Formation (Enzymatic digestion of cell wall) Start->Protoplast Assays Perform Assays Start->Assays For whole-cell assays Homogenize Step 2: Gentle Homogenization (Dounce homogenizer) Protoplast->Homogenize Centrifuge1 Step 3: Differential Centrifugation (Low speed to pellet cell debris) Homogenize->Centrifuge1 Centrifuge2 Step 4: High-Speed Centrifugation (Pellet crude mitochondria) Centrifuge1->Centrifuge2 Mito_Isolation Isolated Mitochondria Centrifuge2->Mito_Isolation Mito_Isolation->Assays Resp_Assay A: Respiration Assay (Oxygen Consumption) Assays->Resp_Assay ATP_Assay B: ATP Synthase Activity Assay Assays->ATP_Assay ROS_Assay C: ROS Detection Assay (Whole Cells) Assays->ROS_Assay Apoptosis_Assay D: Apoptosis Assay (Whole Cells) Assays->Apoptosis_Assay Data Analyze & Compare Data (TPT-OH vs. Control) Resp_Assay->Data ATP_Assay->Data ROS_Assay->Data Apoptosis_Assay->Data

Figure 3: Experimental Workflow for Investigating TPT-OH's Mode of Action.

Key Experimental Protocols
Protocol 1: Isolation of Fungal Mitochondria

Causality: This protocol is designed to gently break the fungal cell wall and plasma membrane while keeping the mitochondria intact and functional, which is critical for accurate respiration and enzyme activity measurements.[21][22]

  • Culture Growth: Grow fungal cells (e.g., Saccharomyces cerevisiae) in appropriate liquid media (e.g., YPGal) to mid-log phase.[21]

  • Protoplasting: Harvest cells by centrifugation. Resuspend in a buffer containing a cell wall-degrading enzyme (e.g., Zymolyase or Lyticase). Incubate until protoplasts are formed (monitor osmotically fragile cells via microscopy).

  • Harvest Protoplasts: Gently pellet the protoplasts by low-speed centrifugation and wash with an ice-cold osmotic stabilization buffer (e.g., containing sorbitol).[21]

  • Homogenization: Resuspend protoplasts in a cold mitochondrial isolation buffer. Lyse the cells gently using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,500 x g for 5 min) to pellet nuclei and cell debris.[21]

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000 x g for 15 min) to pellet the mitochondria.[21]

  • Final Wash: Gently resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Keep on ice.

Protocol 2: ATP Synthase Activity Assay (Hydrolysis Direction)

Causality: This assay measures the activity of ATP synthase in its reverse (hydrolytic) direction.[17][23] This is a reliable and common method because the reaction can be coupled to the oxidation of NADH, which is easily measured by the decrease in absorbance at 340 nm.[18][23] The inclusion of oligomycin, a known F0 inhibitor, provides a self-validating control to ensure the measured activity is specific to ATP synthase.[17]

  • Prepare Reaction Mix: In a cuvette or 96-well plate, prepare a reaction buffer containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Add Mitochondria: Add a known amount of isolated mitochondrial protein (e.g., 20-50 µg) to the reaction mix.

  • Add TPT-OH: Add TPT-OH (or vehicle control) to the desired final concentration.

  • Initiate Reaction: Start the reaction by adding ATP as the substrate.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader. The rate of NADH oxidation is proportional to the rate of ADP production by ATP synthase.

  • Control for Specificity: In a parallel reaction, include a known ATP synthase inhibitor like oligomycin. The oligomycin-sensitive portion of the activity is attributed to ATP synthase.[17]

  • Calculate Activity: Calculate the specific activity as nmol NADH oxidized per minute per mg of mitochondrial protein.

Protocol 3: Intracellular ROS Detection

Causality: This protocol uses a cell-permeable fluorescent probe to quantify the generation of ROS in whole fungal cells following exposure to TPT-OH.[19][20] 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[10][24]

  • Cell Preparation: Grow fungal cells to log phase, harvest, and wash with a suitable buffer (e.g., PBS). Resuspend to a known cell density.

  • Loading with Probe: Incubate the cells with H2DCFDA (e.g., 10 µM final concentration) in the dark for 30-60 minutes to allow the probe to enter the cells and be deacetylated.[19]

  • Treatment: Add TPT-OH at various concentrations to the cell suspension. Include a vehicle-only control and a positive control (e.g., H₂O₂).

  • Incubation: Incubate for the desired time period (e.g., 1-4 hours).

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize cells using fluorescence microscopy.[19]

  • Data Normalization: Normalize fluorescence readings to cell number or protein concentration to account for any differences in cell density.

Conclusion

The mode of action of triphenyltin hydroxide in fungi is a clear example of targeted biochemical disruption. By specifically inhibiting the F0 proton channel of mitochondrial ATP synthase, TPT-OH triggers a rapid and catastrophic energy crisis within the cell.[1][8] This primary insult is compounded by severe secondary effects, including runaway oxidative stress from ROS production and the activation of an apoptotic-like cell death program.[12][13] The experimental protocols outlined in this guide provide a robust framework for researchers to dissect and quantify these mechanisms, offering insights that are crucial for both understanding fungicide resistance and guiding the development of new antifungal therapies that target the indispensable process of cellular energy production.

References

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  • Ramsdale, M. (2008). Methods to detect apoptotic-like cell death in filamentous fungi. Methods in Molecular Biology, 411, 115-127. [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from atamankimya.com. [Link]

  • Ramsdale, M. (2008). Methods to Detect Apoptotic-Like Cell Death in Filamentous Fungi. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from atamankimya.com. [Link]

  • Ahmad, I., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Chemistry & Biodiversity. [Link]

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  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from Ataman Kimya website. [Link]

  • U.S. Environmental Protection Agency. (2020). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Proposed Interim Registration Review Decision. Retrieved from Regulations.gov. [Link]

  • Lasserre, B., et al. (2019). Spectrophotometric assay of the mitochondrial F1F0 ATP synthase. Protocols.io. [Link]

  • University of Hertfordshire. (n.d.). Fentin hydroxide. Retrieved from AERU website. [Link]

  • BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. Retrieved from BMG Labtech website. [Link]

  • Gielen, M., et al. (2007). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. Medical Mycology, 45(3), 221-227. [Link]

  • Shlezinger, N., et al. (2012). Apoptotic-like programed cell death in fungi: the benefits in filamentous species. Frontiers in Plant Science, 3, 179. [Link]

  • da Silva, P. M., et al. (2017). Oxidative stress assay by ROS detection. ResearchGate. [Link]

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  • Acin-Perez, R., et al. (2020). Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. The EMBO Journal, 39(20), e105543. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from DCCEEW website. [Link]

  • Wei, Y., et al. (2017). ROS-induced Oxidative Injury involved in Pathogenesis of Fungal Keratitis via p38 MAPK Activation. Scientific Reports, 7, 10521. [Link]

  • Li, Y., et al. (2024). Fungal Apoptosis-Related Proteins. International Journal of Molecular Sciences, 25(22), 13883. [Link]

  • Bio-protocol. (n.d.). Determination of the H+ -ATP Synthase and Hydrolytic Activities. Retrieved from Bio-protocol website. [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. Retrieved from PubChem. [Link]

  • Cogliati, S., et al. (2020). Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis. STAR Protocols, 1(2), 100078. [Link]

  • Lo, K. M., & Kumar Das, V. G. (1986). Structure-activity studies on the fungitoxicity of some triorganotin(IV) compounds. Journal of Organometallic Chemistry, 315(1-2), 143-149. [Link]

  • Zhang, M., et al. (2021). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Journal of Fungi, 7(11), 935. [Link]

  • Pesticide Action Network North America. (n.d.). Triphenyltin Hydroxide/Fentin Hydroxide (TPTH). Retrieved from PANNA website. [Link]

  • Guerrieri, F., et al. (1982). Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria. Journal of Bioenergetics and Biomembranes, 14(5-6), 493-504. [Link]

  • Stridh, H., et al. (1999). Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. Toxicology and Applied Pharmacology, 156(2), 141-146. [Link]

  • Nesci, S., et al. (2014). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. ResearchGate. [Link]

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  • Kolarova, N., & Farkas, V. (2012). Preparation of Mitochondria from Filamentous Fungi. ResearchGate. [Link]

  • Aldridge, W. N., & Rose, M. S. (1969). Effects of trialkyltin and triphenyltin compounds on mitochondrial respiration. FEBS Letters, 4(1), 61-68. [Link]

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  • Hsu, C. H., et al. (2000). Genotoxic effects of triphenyltin acetate and triphenyltin hydroxide on mammalian cells in vitro and in vivo. Mutation Research, 464(2), 205-213. [Link]

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Sources

The Environmental Trajectory of Triphenyltin Hydroxide: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Triphenyltin hydroxide (TPTH), an organotin compound formerly employed as a fungicide and antifouling agent, persists as a significant environmental contaminant of concern.[1] Its inherent toxicity and potential for bioaccumulation necessitate a thorough understanding of its environmental fate and degradation pathways.[1][2][3] This technical guide provides a comprehensive overview of the chemical and biological transformations that govern the persistence and impact of TPTH in various environmental compartments. We will delve into the mechanisms of its abiotic and biotic degradation, its behavior in soil and aquatic systems, and the analytical methodologies crucial for its monitoring.

Introduction: The Legacy of Triphenyltin Hydroxide

Triphenyltin hydroxide, with the chemical formula (C₆H₅)₃SnOH, belongs to the family of organotin compounds. Historically, it was valued for its broad-spectrum fungicidal properties, utilized in agriculture to protect crops like potatoes, sugar beets, and pecans.[4][5] It also found application as a biocide in marine antifouling paints.[1][2] Despite its efficacy, growing concerns over its high toxicity to non-target organisms, particularly aquatic life, and its potential as an endocrine disruptor have led to restrictions on its use in many countries.[1][3][4][6]

TPTH is characterized as a white, odorless crystalline powder with low solubility in water but moderate solubility in many organic solvents.[2] This low water solubility, coupled with a strong affinity for soil and sediment, dictates its environmental distribution.[4][7]

Abiotic Degradation Pathways: The Influence of Light and Water

Abiotic degradation processes, primarily photolysis and hydrolysis, play a role in the transformation of TPTH in the environment, although their significance can vary depending on environmental conditions.

Photolysis: Degradation Under Sunlight

Sunlight, particularly in the UV spectrum, can induce the degradation of TPTH.[2] The primary mechanism involves the cleavage of the tin-carbon bonds, leading to a stepwise degradation. The process is believed to occur via a radical mechanism.[2]

The degradation proceeds as follows:

  • Triphenyltin (TPT) cation → Diphenyltin (DPT) species → Monophenyltin (MPT) species → Inorganic Tin [2][8]

Studies have shown that triphenyltin hydroxide dissolved in pure water can be significantly photodegraded by sunlight over several weeks, with diphenyltin species being the primary observed products.[2] The rate of photolysis can be influenced by the presence of photosensitizers in the water.[9]

Hydrolysis: A Slower Transformation

Triphenyltin hydroxide is generally considered to be relatively stable to hydrolysis under typical environmental pH conditions.[7] However, over extended periods, hydrolysis can contribute to its transformation. In aqueous environments, TPTH can dissociate to form triphenyltin cations, which can then react with water.[2] The speciation of triphenyltin compounds in water is complex and influenced by factors such as pH and the presence of other ions. For instance, in seawater, the high concentration of chloride ions can lead to the formation of triphenyltin chloride.[2]

Biotic Degradation: The Microbial Contribution

Microorganisms, particularly bacteria, are capable of degrading triphenyltin compounds, representing a crucial pathway for their detoxification in the environment.[2][8]

Microbial Metabolism

The primary mechanism of microbial degradation involves the cleavage of the aryl-tin bonds.[2] Several bacterial strains, including Pseudomonas species, have been identified as capable of degrading triphenyltin.[8][10] This degradation is often a co-metabolic process, where the bacteria do not use TPTH as a primary carbon source but degrade it in the presence of other growth-supporting substrates.[10]

The biotic degradation pathway mirrors that of photolysis, proceeding through the formation of diphenyltin and monophenyltin intermediates before eventual mineralization to inorganic tin.[8][11]

Factors Influencing Biodegradation

The rate and extent of biodegradation are influenced by several environmental factors:

  • Oxygen Availability: Aerobic conditions generally favor the microbial degradation of triphenyltin compounds.[2] For instance, the degradation of the structurally similar triphenyltin acetate is faster under aerobic than anaerobic conditions.[2]

  • Nutrient Availability: The presence of suitable carbon and energy sources for microbial growth can enhance the co-metabolic degradation of TPTH.[10]

  • Temperature and pH: Optimal temperature and pH ranges for the specific degrading microbial populations will influence the rate of transformation.[8]

Environmental Fate: Behavior in Soil and Aquatic Systems

The physicochemical properties of TPTH largely determine its fate and transport in the environment.

Fate in Soil

Triphenyltin hydroxide exhibits strong adsorption to soil particles, resulting in low mobility.[2][4][7] This strong binding minimizes the risk of leaching into groundwater.[4][7] However, it also leads to its persistence in the topsoil layers. The aerobic soil half-life of TPTH can be very long, with some estimates exceeding 1,000 days.[4] In soil, TPTH can exist as or be converted to various forms, including oxides, hydroxides, and carbonates.[2] While microbial degradation does occur in soil, the strong adsorption can reduce the bioavailability of TPTH to microorganisms, slowing down the degradation process.

Fate in Aquatic Systems

When released into aquatic environments, TPTH is expected to partition strongly to suspended solids and sediment due to its low water solubility and high affinity for particulate matter.[2] This leads to the accumulation of triphenyltin compounds in sediments, which can act as a long-term reservoir of contamination. In the water column, photolysis is considered a significant degradation pathway for the dissolved fraction of TPTH. The high toxicity of TPTH to aquatic organisms, even at very low concentrations, is a major concern.[1][3][4] Bioaccumulation along the food chain, particularly in fish and mollusks, has been observed.[1][2]

Summary of Degradation Pathways and Products

The degradation of triphenyltin hydroxide in the environment is a multi-faceted process involving both abiotic and biotic mechanisms. The primary degradation pathway involves the sequential removal of phenyl groups from the tin atom.

Degradation Pathway Primary Mechanism Key Intermediates Final Product
Photolysis Cleavage of Sn-C bonds by UV lightDiphenyltin (DPT), Monophenyltin (MPT)Inorganic Tin
Biotic Degradation Microbial cleavage of Sn-C bondsDiphenyltin (DPT), Monophenyltin (MPT)Inorganic Tin
Hydrolysis Slow reaction with waterTriphenyltin cation-

Degradation Pathway of Triphenyltin Hydroxide

G TPTH Triphenyltin Hydroxide ((C₆H₅)₃SnOH) DPT Diphenyltin ((C₆H₅)₂Sn²⁺) TPTH->DPT Photolysis / Biotic Degradation MPT Monophenyltin (C₆H₅Sn³⁺) DPT->MPT Photolysis / Biotic Degradation InorganicTin Inorganic Tin (Sn⁴⁺) MPT->InorganicTin Photolysis / Biotic Degradation

Caption: Stepwise degradation of Triphenyltin Hydroxide.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of triphenyltin compounds and their degradation products in various environmental matrices.

Sample Preparation

The initial step in the analysis of triphenyltin compounds involves extraction from the sample matrix (e.g., water, soil, sediment, biota). Common techniques include:

  • Liquid-Liquid Extraction: For water samples, using a non-polar solvent.

  • Solid-Phase Extraction (SPE): To concentrate analytes from water samples.[12]

  • Ultrasonic Solvent Extraction: For solid samples like soil and sediment.[13]

Due to the low volatility of organotin compounds, a derivatization step is often necessary before gas chromatographic analysis. This typically involves converting the ionic organotin species into more volatile forms, for example, through ethylation or propylation.[10][12]

Instrumental Analysis

Several instrumental techniques are employed for the separation and detection of triphenyltin compounds:

  • Gas Chromatography (GC): Coupled with various detectors such as Flame Photometric Detector (FPD), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][12][14] GC-MS provides high selectivity and sensitivity for the identification and quantification of different organotin species.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be coupled with detectors like MS or ICP-MS.[13][15] HPLC-ICP-MS is a powerful technique for the speciation of organotin compounds without the need for derivatization.[13]

Experimental Workflow for Triphenyltin Analysis

G Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC-ICP-MS) Cleanup->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for analyzing Triphenyltin compounds.

Conclusion and Future Perspectives

Triphenyltin hydroxide, despite its restricted use, remains an environmental contaminant of concern due to its persistence, toxicity, and potential for bioaccumulation. Its environmental fate is governed by a complex interplay of abiotic and biotic degradation processes, with photolysis and microbial degradation being the key transformation pathways. The strong adsorption of TPTH to soil and sediment significantly influences its mobility and persistence.

Future research should focus on enhancing our understanding of the microbial communities and enzymatic systems involved in TPTH degradation, which could pave the way for bioremediation strategies. Furthermore, the development of more rapid and field-deployable analytical methods is crucial for effective environmental monitoring and risk assessment. Continued investigation into the long-term ecological impacts of TPTH and its degradation products is essential for safeguarding environmental health.

References

Photodegradation of Triphenyltin Hydroxide (TPTH) in Aqueous Solutions: Mechanisms, Kinetics, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

Triphenyltin hydroxide (TPTH), an organotin fungicide, has been utilized in agriculture to control a range of fungal diseases. However, its persistence, high toxicity to non-target aquatic organisms, and potential for endocrine disruption raise significant environmental concerns.[1][2] The fate of TPTH in aquatic systems is largely dictated by its susceptibility to photodegradation, a process that transforms the parent compound into various intermediates. This technical guide provides a comprehensive overview of the photodegradation of TPTH in aqueous solutions, synthesized for researchers, environmental scientists, and drug development professionals. We will explore the core photochemical principles, delineate the primary degradation pathways, analyze the factors influencing reaction kinetics, and detail robust experimental and analytical methodologies for its study. The objective is to furnish a document that is not merely a protocol, but a guide grounded in mechanistic understanding, enabling the design of scientifically sound and self-validating experiments.

Introduction to Triphenyltin Hydroxide (TPTH)

Chemical Identity and Physicochemical Properties

Triphenyltin hydroxide, also known as fentin hydroxide, is an organotin compound characterized by a central tin atom bonded to three phenyl groups and one hydroxyl group. Its environmental behavior is strongly influenced by its physicochemical properties, particularly its low aqueous solubility and tendency to bind to soil and sediment.[3]

Table 1: Physicochemical Properties of Triphenyltin Hydroxide

PropertyValueSource(s)
Chemical Formula C₁₈H₁₆OSn
Molar Mass 367.035 g·mol⁻¹
Appearance Odorless white powder[4]
Water Solubility 1.2 mg/L (at 20°C, pH 7-9)[5]
pKa 5.20
Stability Stable in the dark at room temperature; slowly decomposed by sunlight and more rapidly by UV light.[4]
Agricultural Applications and Environmental Introduction

TPTH has been registered as a non-systemic, foliar fungicide primarily for controlling blight on potatoes, leaf spot on sugar beets, and fungal diseases on pecans. Its mode of action involves the inhibition of oxidative phosphorylation in fungal mitochondria.[6] Due to its application via ground or aerial spraying, TPTH can enter aquatic ecosystems through spray drift and surface runoff from treated agricultural fields, leading to contamination of nearby water bodies.

Ecotoxicological Profile and Regulatory Context

The primary concern with TPTH is its extreme toxicity to a wide range of aquatic organisms, even at very low concentrations.[2][3] It is known to cause endocrine disruption and reproductive malformations.[1] These toxicological properties have led to restrictions on its use in many countries and a ban on its application as an antifouling agent on ships since 2003.[2][3] Understanding its environmental persistence and degradation is therefore critical for accurate risk assessment and the development of potential remediation strategies.

Core Principles of TPTH Photodegradation

The transformation of TPTH in the presence of light is not a single reaction but a series of processes governed by the principles of photochemistry. Degradation can occur through direct absorption of photons by the TPTH molecule or indirectly through reactions with photochemically generated reactive species.

Light Absorption and Quantum Yield

For photodegradation to occur, a molecule must first absorb light energy. TPTH is decomposed by sunlight, and more rapidly by UV light, which indicates it absorbs radiation in this region of the spectrum.[4] The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed.[7]

For TPTH, the quantum yield for direct photolysis at 254 nm has been reported as 0.18 ± 0.02 mol Einstein⁻¹.[1] Another study reported a significantly higher quantum yield of 1.25 ± 0.26 at the same wavelength.[5] This latter study, however, noted that despite the high quantum yield, degradation under natural sunlight is limited due to the poor overlap between the solar spectrum at the Earth's surface (>290 nm) and the absorption spectrum of TPTH.[5] This highlights a critical concept: a high quantum yield is meaningless if the molecule does not absorb the available light.

Primary Photodegradation Pathways

The breakdown of TPTH proceeds via two main pathways: direct photolysis and indirect photolysis.

Upon absorbing sufficient UV energy, the primary photochemical event is the homolytic cleavage of the tin-carbon (Sn-C) bond, which is weaker than the carbon-carbon bonds of the phenyl rings.[5] This results in a stepwise dephenylation, where the triphenyltin moiety is sequentially degraded to diphenyltin (DPT) and monophenyltin (MPT) species, and ultimately to inorganic tin.[4][8]

G TPTH Triphenyltin Hydroxide (TPTH) (C₆H₅)₃SnOH DPT Diphenyltin Species (DPT) (C₆H₅)₂SnO TPTH->DPT  + C₆H₅• (Phenyl Radical) MPT Monophenyltin Species (MPT) DPT->MPT  + C₆H₅• InorganicSn Inorganic Tin Sn(IV) MPT->InorganicSn  + C₆H₅• G cluster_0 Aqueous Matrix cluster_1 Degradation Products DOM Dissolved Organic Matter (DOM) OH_Radical Hydroxyl Radical (•OH) DOM->OH_Radical Generates H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_Radical Generates (2x) TPTH TPTH Products Hydroxylated Products, DPT, MPT, etc. TPTH->Products Light Sunlight / UV (hν) Light->DOM Light->H2O2 OH_Radical->TPTH Attacks

Caption: Indirect photolysis of TPTH via hydroxyl radicals.

Factors Influencing Photodegradation Kinetics

The rate at which TPTH degrades in an aqueous environment is not constant but is influenced by a variety of chemical and physical parameters.

Solution Chemistry: pH and Ionic Strength

Studies have shown that solution pH (in the range of 4-10) and ionic strength (0.001-0.1 M) have a negligible influence on the direct photodegradation kinetics of TPTH. [1]This suggests that the primary light-absorbing species of TPTH does not significantly change its form or reactivity within the environmentally relevant pH range. The lack of an ionic strength effect indicates that the transition state of the rate-limiting step is not significantly stabilized or destabilized by charge screening.

Advanced Oxidation Processes (AOPs): The UV/H₂O₂ System

The combination of UV light and hydrogen peroxide (H₂O₂) is a well-established Advanced Oxidation Process (AOP) for water treatment. The degradation of TPTH is significantly enhanced in the UV/H₂O₂ system. [1]This is because H₂O₂ efficiently absorbs UV light (particularly at wavelengths around 254 nm) to produce two hydroxyl radicals per molecule, dramatically increasing the concentration of this powerful oxidant and accelerating the degradation of TPTH.

Table 2: Kinetic Data for TPTH Degradation

ParameterValueConditionsSource
Direct Photolysis Quantum Yield (Φ) 0.18 ± 0.02 mol Ein⁻¹UV at 254 nm[1]
Second-order rate constant with •OH (7.81 ± 0.37) × 10⁸ M⁻¹s⁻¹UV/H₂O₂ process[1]

The causality behind this enhancement is the extremely high reactivity of the hydroxyl radical. Its second-order rate constant with TPTH is very high, indicating a near diffusion-controlled reaction. This means that almost every collision between a hydroxyl radical and a TPTH molecule results in a reaction, making indirect photolysis via •OH a highly efficient degradation pathway.

Degradation Products and Ecotoxicological Implications

Identification of Major Degradation Products

The degradation of TPTH does not immediately lead to complete mineralization. A series of intermediate products are formed. As established, the primary pathway involves stepwise dephenylation to form diphenyltin (DPT) and monophenyltin (MPT). [8]In addition, reactions involving hydroxyl radicals can lead to the formation of hydroxylated products on the phenyl rings. [1]The presence of DPT and MPT has been confirmed in environmental samples such as foliage, soil, and fish from areas where TPTH has been applied. [8]

Comparative Toxicity of TPTH and its Photoproducts

A critical aspect of degradation studies is the toxicity of the resulting products. While degradation is intended to detoxify a compound, intermediates can sometimes be as toxic or even more toxic than the parent molecule. Studies indicate that both direct photolysis and advanced oxidation of TPTH generate products that retain toxicity. [1]The organotin intermediates (DPT and MPT) are also known to be toxic to aquatic life. This underscores the importance of monitoring not only the disappearance of the parent compound but also the formation and decay of its major transformation products to fully assess the effectiveness of any degradation process.

Experimental Design for Studying TPTH Photodegradation

A robust experimental design is crucial for obtaining reliable and reproducible data. The protocol must be a self-validating system, incorporating necessary controls to isolate the photochemical process from other potential loss mechanisms.

Rationale for Experimental Design

The core objective is to quantify the rate of TPTH loss due to light exposure. To achieve this, the experimental setup must eliminate or account for other potential removal pathways, such as:

  • Hydrolysis: Assessed with a "dark control" to measure degradation in the absence of light. TPTH is generally stable in the dark. [5]* Volatilization: Although TPTH is non-volatile from water, this should be confirmed, especially in agitated systems. * Adsorption: The choice of reactor vessel material is important. Glass (borosilicate) is generally preferred as it is inert and its UV cutoff properties are well-defined.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol describes a typical batch photoreactor experiment.

  • Reagent and Solution Preparation:

    • Prepare a stock solution of TPTH in a water-miscible, UV-transparent solvent (e.g., acetonitrile) due to its low water solubility.

    • Prepare the final aqueous working solution by spiking the stock solution into purified water (e.g., Milli-Q). The final solvent concentration should be kept low (<0.1%) to minimize co-solvent effects.

    • If studying indirect photolysis, add the photosensitizer (e.g., H₂O₂, DOM standard) to the working solution.

    • Buffer the solution to the desired pH if required, although pH has a minimal effect on TPTH itself. [1]

  • Photoreactor Setup:

    • Use a collimated beam apparatus for precise dosimetry or a commercially available photoreactor. [9][10] * The setup typically consists of one or more UV lamps (e.g., low-pressure mercury lamp for 254 nm, or medium-pressure for a broader spectrum) housed in a reflective chamber. [9][11] * Place the aqueous TPTH solution in a quartz or borosilicate glass cylindrical vessel. Quartz is necessary for wavelengths below ~300 nm.

    • Place the vessel on a magnetic stir plate to ensure the solution remains well-mixed and homogenous throughout the experiment. [10] * Control the temperature using a water bath or cooling fan, as temperature can affect reaction rates.

  • Irradiation Procedure and Sampling:

    • Take an initial sample (t=0) before turning on the UV lamp.

    • Turn on the lamp to begin the irradiation.

    • Collect aliquots of the solution at predetermined time intervals. The sampling frequency should be higher at the beginning of the experiment when the concentration changes most rapidly.

    • Immediately quench any ongoing photochemical reaction in the collected samples, either by placing them in the dark/on ice or by adding a quenching agent (e.g., sodium thiosulfate if H₂O₂ is present).

  • Control Experiments (Crucial for Self-Validation):

    • Dark Control: Prepare an identical sample and keep it under the same conditions (stirring, temperature) but protected from light (e.g., wrapped in aluminum foil). Sample it at the same time points as the irradiated sample. This validates that the observed loss is due to light and not hydrolysis or other degradation.

    • Photolysis Control (without sensitizer): If studying indirect photolysis, run a parallel experiment with only TPTH under irradiation to quantify the rate of direct photolysis. The difference between this and the sensitized experiment gives the rate of indirect photolysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_ctrl 3. Controls (Parallel) cluster_analysis 4. Analysis prep_stock Prepare TPTH Stock Solution prep_work Prepare Aqueous Working Solution prep_stock->prep_work setup Set up Photoreactor (Vessel, Stirrer, Lamp) prep_work->setup dark_ctrl Run Dark Control (No Light) prep_work->dark_ctrl sample_t0 Take t=0 Sample setup->sample_t0 irradiate Start Irradiation & Timer sample_t0->irradiate sampling Collect Samples at Time Intervals irradiate->sampling quench Quench Reaction in Samples sampling->quench extract Sample Prep (e.g., SPE) quench->extract dark_ctrl->extract analyze Instrumental Analysis (HPLC-MS/MS) extract->analyze quantify Quantify TPTH & Degradation Products analyze->quantify kinetics Calculate Rate Constants & Half-life quantify->kinetics

Caption: A self-validating workflow for TPTH photodegradation studies.

Analytical Methodologies

Accurate quantification of TPTH and its degradation products at trace levels requires sensitive and selective analytical methods.

Sample Preparation and Extraction

Due to the low concentrations used in photodegradation experiments and the complexity of environmental matrices, a sample preparation and pre-concentration step is usually necessary.

  • Solid-Phase Extraction (SPE): This is a common technique where the water sample is passed through a cartridge containing a solid sorbent (e.g., C18). [12]The organotins are retained on the sorbent while salts and other interferences pass through. The retained compounds are then eluted with a small volume of an organic solvent, achieving concentration and cleanup in a single step.

  • Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous phase into an immiscible organic solvent (e.g., hexane). [13]

Instrumental Analysis

The method of choice for analyzing organotin compounds is typically chromatography coupled with mass spectrometry.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for analyzing TPTH and its more polar degradation products (DPT, MPT) directly in the extracts. It offers excellent sensitivity and selectivity. [12]* Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis requires a derivatization step to convert the non-volatile organotin compounds into more volatile forms (e.g., via Grignard reaction). [4]While more complex, it provides high chromatographic resolution.

Conclusion and Future Perspectives

The photodegradation of triphenyltin hydroxide in aqueous solutions is a complex process involving both direct photolysis via Sn-C bond cleavage and indirect photolysis mediated by reactive species like hydroxyl radicals. While factors like pH and ionic strength have minimal impact, the presence of photosensitizers (DOM) and oxidants (H₂O₂) can dramatically accelerate degradation rates. A key takeaway for researchers is that the degradation of the parent compound does not equate to complete detoxification, as the primary degradation products, diphenyltin and monophenyltin, are also of toxicological concern. [1][8] Future research should focus on elucidating degradation pathways in more complex, environmentally relevant matrices containing mixtures of sensitizers and quenchers. Further investigation into the toxicity of hydroxylated and other minor degradation products is warranted. Finally, translating these fundamental findings into practical, large-scale remediation technologies for contaminated water bodies remains a significant and important challenge.

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  • Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds | Environmental Toxicology and Chemistry | Oxford Academic. 8

  • Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem - NIH. 4

  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF - ResearchGate. 12

  • III Analytical Methods - Japan Ministry of the Environment. 13

  • Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2 - MDPI. 9

  • Environmental risk limits for triphenyltin in water - ResearchGate. 2

  • Setup of the photodegradation experiment (a) as seen from the front and... | Download Scientific Diagram - ResearchGate. 10

  • Direct photolysis mechanism of pesticides in water - PMC - PubMed Central. 11

  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing. 14

  • Quantum yield - Wikipedia. 7

  • Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture. 6

Sources

An In-Depth Technical Guide to the Microbial Degradation of Triphenyltin Hydroxide in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Persistence and Toxicological Profile of Triphenyltin Hydroxide

Triphenyltin hydroxide (TPTH) is an organotin compound that has seen widespread use as a fungicide in agriculture, particularly for crops such as potatoes, sugar beets, and pecans.[1] Its efficacy stems from its ability to inhibit oxidative phosphorylation in fungi by targeting ATP synthase. However, the very properties that make TPTH an effective fungicide also contribute to its environmental persistence and toxicity to non-target organisms. TPTH exhibits low solubility in water and a strong tendency to bind to soil and sediment, leading to its accumulation in terrestrial and aquatic environments.[2]

The toxicological profile of TPTH is a significant concern. It is classified as having high acute toxicity via oral, dermal, and inhalation routes and is considered a probable human carcinogen.[3] Furthermore, TPTH is very highly toxic to fish and aquatic invertebrates.[3] Organotin compounds, including triphenyltin (TPT), have been identified as potential endocrine disruptors in mammals.[4] The persistence and toxicity of TPTH and its degradation products necessitate a thorough understanding of its environmental fate, particularly the microbial processes that govern its breakdown in soil. This guide provides a comprehensive technical overview of the microbial degradation of TPTH, intended for researchers, scientists, and environmental professionals.

Section 1: The Stepwise Degradation Pathway of Triphenyltin Hydroxide

The microbial degradation of triphenyltin hydroxide in soil is a stepwise process involving the sequential removal of phenyl groups from the tin atom. This process, known as dephenylation, is the primary mechanism by which microbes break down this persistent fungicide.[2] The degradation proceeds through the formation of diphenyltin (DPT) and monophenyltin (MPT) as major intermediates, ultimately leading to the formation of inorganic tin.[2][5]

The overall degradation pathway can be summarized as follows:

Triphenyltin (TPT) → Diphenyltin (DPT) → Monophenyltin (MPT) → Inorganic Tin (Sn)

While photodegradation can also contribute to the breakdown of TPT, particularly on foliage, microbial activity is a key driver of its degradation within the soil matrix.[5][6] Studies have shown that the degradation of triphenyltin is significantly slower in sterile soil compared to non-sterilized soil, highlighting the critical role of microorganisms.[6][7] The half-life of TPTH in soil can vary considerably, with reported values ranging from 27 to over 1,114 days, depending on environmental conditions.[3][6]

Visualization of the Degradation Pathway

G TPTH Triphenyltin Hydroxide (C₁₈H₁₆OSn) DPT Diphenyltin (Intermediate) TPTH->DPT  Step 1: Dephenylation   MPT Monophenyltin (Intermediate) DPT->MPT  Step 2: Dephenylation   InorganicTin Inorganic Tin (Sn) MPT->InorganicTin  Step 3: Final Degradation  

Caption: Stepwise microbial degradation of Triphenyltin Hydroxide in soil.

Section 2: Key Microbial Players in TPTH Degradation

A variety of microorganisms have been identified as capable of degrading triphenyltin compounds. Bacteria, in particular, play a significant role in the bioremediation of organotin-contaminated soils.

Bacterial Degradation

Several bacterial genera have demonstrated the ability to degrade TPT and its derivatives. Notably, species of Pseudomonas have been extensively studied for their TPT-degrading capabilities.

  • Pseudomonas chlororaphis : An isolated strain of this bacterium, CNR15, was shown to rapidly degrade TPT, with the accumulation of DPT as the primary metabolite.[8]

  • Pseudomonas aeruginosa : This species has also exhibited TPT degradation activity.[8]

  • Pseudomonas putida : Research has indicated the degradation of TPT by Pseudomonas putida under pure culture conditions.[8]

Other bacterial genera implicated in the degradation of organotin compounds include Staphylococcus, Shigella, Escherichia, and Bacillus.[9] Studies have shown that Bacillus spp. and Pseudomonas spp. can survive and potentially degrade a combination of tributyltin (TBT) and diphenyltin (DPT).[9] More recently, Klebsiella pneumoniae has also been studied for its ability to biodegrade triphenyltin.[10]

Fungal Degradation

While much of the focus has been on bacteria, fungi also contribute to the degradation of organotin compounds. Fungal co-cultures, such as Cunninghamella elegans and Cochliobolus lunatus, have been used to study the metabolism of TBT, a related organotin.[6] The ability of fungi to secrete extracellular enzymes makes them effective degraders of complex organic pollutants.[11]

Section 3: Environmental Factors Influencing Degradation Rates

The efficiency of microbial degradation of TPTH in soil is not solely dependent on the presence of capable microorganisms. A range of environmental factors can significantly influence the rate and extent of degradation.

FactorInfluence on DegradationRationale
Moisture Content Optimal moisture levels enhance microbial activity.Moisture is essential for microbial growth and enzymatic activity. Both overly dry and waterlogged conditions can inhibit degradation.[12]
Temperature Higher temperatures (within a certain range) generally increase degradation rates.Temperature affects microbial metabolism and the kinetics of chemical reactions involved in degradation.[12]
pH Neutral to slightly alkaline pH is often optimal.Soil pH influences microbial community structure and the activity of degradative enzymes. Extreme pH values can inhibit microbial growth.
Organic Matter Content Can have a dual effect.High organic matter can enhance microbial populations but may also increase the adsorption of TPTH, reducing its bioavailability for degradation.[8]
Oxygen Availability Aerobic conditions generally favor faster degradation.Many of the identified TPT-degrading bacteria are aerobic. Anaerobic degradation can occur but is often slower.[7]
Nutrient Availability Adequate nutrients (e.g., nitrogen, phosphorus) are required for microbial growth.The addition of nutrients can stimulate the growth of indigenous microbial populations, a process known as biostimulation.[13]

Section 4: Methodologies for Studying TPTH Degradation

The study of TPTH degradation in soil requires robust analytical methods to accurately quantify the parent compound and its degradation products. A typical workflow involves sample collection, extraction, and analysis.

Experimental Workflow for Degradation Studies

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis SoilSample Soil Sample Collection and Fortification with TPTH Incubation Incubation under Controlled Conditions (Temperature, Moisture) SoilSample->Incubation Extraction Solvent Extraction (e.g., acidified acetonitrile) Incubation->Extraction Cleanup Clean-up (e.g., dSPE with C18) Extraction->Cleanup Derivatization Derivatization (Optional) (e.g., ethylation, pentylation) Cleanup->Derivatization If GC is used Instrumentation Instrumental Analysis (HPLC-MS/MS, GC-MS) Cleanup->Instrumentation For HPLC Derivatization->Instrumentation DataAnalysis Data Analysis and Degradation Kinetics Instrumentation->DataAnalysis

Caption: General experimental workflow for studying TPTH degradation in soil.

Detailed Experimental Protocols
Protocol 1: Soil Microcosm Setup and Incubation
  • Soil Collection and Characterization: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for key parameters such as pH, organic matter content, and texture.

  • TPTH Spiking: Prepare a stock solution of TPTH in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

  • Moisture Adjustment: Adjust the moisture content of the spiked soil to a predetermined level (e.g., 60% of water holding capacity).

  • Microcosm Assembly: Place a known amount of the treated soil into individual incubation vessels (e.g., glass jars).

  • Incubation: Incubate the microcosms in the dark at a constant temperature. Include sterile controls (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.

  • Sampling: At specified time intervals, destructively sample replicate microcosms for analysis.

Protocol 2: Extraction of Phenyltins from Soil

This protocol is a modification of the QuEChERS method.[14]

  • Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of acidified acetonitrile.

  • Homogenization: Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample to separate the soil particles from the solvent extract.

  • Supernatant Collection: Transfer the supernatant to a clean tube for the clean-up step.

Protocol 3: Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • dSPE Tube Preparation: To the collected supernatant, add a dSPE sorbent such as C18 to remove interfering matrix components.[14]

  • Vortexing and Centrifugation: Vortex the tube to ensure contact between the extract and the sorbent, then centrifuge.

  • Final Extract Collection: Collect the purified supernatant for analysis.

Analytical Techniques

The analysis of triphenyltin and its degradation products typically involves chromatographic separation coupled with sensitive detection methods.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the direct analysis of organotin compounds without the need for derivatization.[14][15] It offers high selectivity and sensitivity.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-based methods often require a derivatization step to increase the volatility of the phenyltin compounds.[2][15] Common derivatization agents include Grignard reagents (for pentylation) or sodium tetraethylborate (for ethylation).[2][15]

Section 5: Bioremediation Strategies for TPTH-Contaminated Soil

The understanding of microbial degradation pathways and influencing factors paves the way for developing effective bioremediation strategies for soils contaminated with TPTH.

Monitored Natural Attenuation (MNA)

In some cases, the indigenous microbial populations may be sufficient to degrade TPTH at an acceptable rate without intervention. MNA involves monitoring the natural degradation process to ensure that it is proceeding as expected.

Biostimulation

This approach involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the activity of the native microbial community.[13] For TPTH degradation, this could involve adjusting soil moisture, pH, and nutrient levels to create optimal conditions for the indigenous degrading microorganisms.

Bioaugmentation

Bioaugmentation is the introduction of specific, pre-selected microorganisms with known TPT-degrading capabilities into the contaminated soil.[13][16] This can be particularly useful in environments where the native microbial population lacks the necessary degradative capacity or is present in low numbers. Strains of Pseudomonas or other identified degraders could be candidates for bioaugmentation.

Conclusion and Future Perspectives

The microbial degradation of triphenyltin hydroxide is a critical process that mitigates its environmental impact. The stepwise dephenylation by a diverse range of soil microorganisms, particularly bacteria, is the primary route of its breakdown. Understanding the intricate interplay between the microbial community, the chemical properties of TPTH, and the surrounding environmental conditions is paramount for predicting its fate and developing effective remediation strategies.

Future research should focus on the isolation and characterization of novel microorganisms with enhanced TPT-degrading capabilities. Elucidating the specific enzymatic pathways involved in dephenylation will provide deeper mechanistic insights. Furthermore, the development and optimization of combined bioremediation approaches, such as coupling biostimulation with bioaugmentation, hold promise for the efficient and cost-effective cleanup of TPTH-contaminated sites. The integration of advanced molecular techniques, such as metagenomics and metatranscriptomics, will be instrumental in understanding the in-situ microbial processes governing TPTH degradation in complex soil ecosystems.

References

  • Barnes, R. D., Bull, A. T., & Poller, R. C. (1973). Studies on the persistence of the fungicide fentin acetate (triphenyltin acetate) in the soil. Pesticide Science, 4(3), 305-317. (Note: While the primary search results do not provide a direct clickable URL for this specific older publication, the information is widely cited in comprehensive reviews like the INCHEM report. The INCHEM report is provided as a verifiable source.) [INCHEM. (n.d.). Triphenyltin Compounds (CICADS). Retrieved from https://inchem.org/documents/cicads/cicads/cicad13.htm]
  • Morressier. (2019, April 4). Residual toxicity of triphenyltin hydroxide and its transformation products in UV-254 and UV-H2O2 processes. Retrieved from [Link]

  • Inoue, H., Takimura, O., Fuse, H., Murakami, K., & Kamimura, K. (2002). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 68(4), 1947–1950. Retrieved from [Link]

  • PubChem. (n.d.). Triphenyltin hydroxide. National Center for Biotechnology Information. Retrieved from [Link]

  • dos Santos, F. N., Laespada, M. E. F., de Oliveira, A. F., & de Andrade, J. B. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(10), 2169-2178. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • Ye, J. S., Tian, Y., Yin, H., Peng, H., Huang, J., & Ma, Y. J. (2013). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. Advanced Materials Research, 726-731, 4714-4718. Retrieved from [Link]

  • Ema, M., & Kishi, H. (2000). Triphenyltin as a potential human endocrine disruptor. Journal of Health Science, 46(6), 436-441. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 15(9), 1492-1499. Retrieved from [Link]

  • Paton, G. I., Paton, V. J., & Semple, K. T. (2006). Degradation and toxicity of phenyltin compounds in soil. Environmental Pollution, 144(3), 746-751. Retrieved from [Link]

  • Ebah, E. E., Odo, J. I., Edeh, I. O. D., & Iqbal, M. N. (2023). Biodegradation of Combine Tributyltin and Diphenyltin by Bacteria in Freshwater Sediment. Journal of Advances in Biology & Biotechnology, 26(10), 45-56. Retrieved from [Link]

  • D'Souza, S. F. (2001). Microbial degradation of triphenyltin by marine bacteria. Goa University. (Note: This is a thesis and a direct link to the full text may not be consistently available.
  • van Gestel, C. A. M., & van Dis, W. A. (1988). Effects of the fungicide triphenyltin hydroxide on soil fauna mediated litter decomposition. Biology and Fertility of Soils, 6(3), 248-253. Retrieved from [Link]

  • NIOSH. (2003). TRIPHENYL TIN CHLORIDE (as Sn) 5527. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hussain, S., Siddique, T., Saleem, M., Arshad, M., & Khalid, A. (2019). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agronomy, 9(9), 494. Retrieved from [Link]

  • ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Di Carro, M., Srebnik, S., & Magi, E. (2020). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of Chromatographic Science, 58(7), 617–624. Retrieved from [Link]

  • Patrolecco, L., Ademollo, N., Grenni, P., & Rossetti, S. (2015). Bioremediation of tributyltin contaminated sediment: Degradation enhancement and improvement of bioavailability to promote treatment processes. New Biotechnology, 32(1), 8-13. Retrieved from [Link]

  • Ritsema, R., & Laane, R. W. P. M. (1991). Screening of organotin compounds in the Swedish environment. IVL Swedish Environmental Research Institute. Retrieved from [Link]

  • Kumar, A., Singh, N., & Bishnoi, N. R. (2021). Soil Bioremediation: Overview of Technologies and Trends. Water, 13(22), 3221. Retrieved from [Link]

  • Ali, N., & Khan, M. I. (2019). Bioremediation Process and Techniques a Strategy to Restore Agricultural Soil Productivity: A Review. International Journal of Research and Technology, 8(1), 1-10. Retrieved from [Link]

  • Gothalwal, R., & Shashidhar, T. (2015). Phytoremediation and Bioremediation of Pesticide-Contaminated Soil. Journal of Bioremediation & Biodegradation, 6(1), 1-8. Retrieved from [Link]

  • Ye, J. S., Tian, Y., Yin, H., Peng, H., Huang, J., & Ma, Y. J. (2013). Biodegradation of triphenyltin and its effect on Klebsiella pneumoniae. Huanjing Kexue/Environmental Science, 34(9), 3607-3612. Retrieved from [Link]

  • Soderquist, C. J., & Crosby, D. G. (1975). Degradation of triphenyltin hydroxide in water. Journal of Agricultural and Food Chemistry, 23(1), 128–134. Retrieved from [Link]

  • Sharma, A., Sharma, R., & Arora, A. (2022). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agriculture, 12(3), 363. Retrieved from [Link]

  • Pang, S., Lin, Z., Zhang, W., Wang, G., & Li, J. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 856570. Retrieved from [Link]

Sources

Triphenyltin hydroxide persistence in sediment and water

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Persistence of Triphenyltin Hydroxide in Sediment and Water

Authored for: Researchers, Environmental Scientists, and Regulatory Professionals From the desk of: A Senior Application Scientist

Executive Summary

Triphenyltin hydroxide (TPTH), an organotin compound formerly used as a fungicide and antifouling agent, exhibits significant persistence in aquatic environments, particularly in sediments. Its environmental fate is governed by a complex interplay of strong sorption to particulate matter and slow degradation through biotic and abiotic pathways. In water, TPTH has low solubility and its persistence is primarily influenced by photolysis, with half-lives ranging from days to weeks. Once partitioned to sediment, however, its persistence increases dramatically. TPTH binds strongly to sediment particles, limiting its bioavailability and mobility, with a half-life that can exceed a decade under certain conditions.[1] The principal degradation mechanism is a sequential dephenylation process, yielding diphenyltin (DPT), monophenyltin (MPT), and ultimately inorganic tin.[2] This guide provides a comprehensive overview of the chemical behavior, degradation kinetics, influencing factors, and analytical methodologies pertinent to understanding the environmental persistence of TPTH.

Introduction to Triphenyltin Hydroxide (TPTH)

Triphenyltin hydroxide, also known as Fentin hydroxide, is an organotin compound with the formula (C₆H₅)₃SnOH. It was widely used as a non-systemic foliar fungicide to control blights on crops like potatoes and sugar beets and as a biocide in marine antifouling paints.[1][3] Despite restrictions on its use in many countries due to high toxicity to non-target aquatic organisms, its legacy of environmental contamination remains a concern due to its persistent nature.[2][4]

Understanding the persistence of TPTH is critical for assessing its long-term ecological risk. Its low water solubility and high affinity for particulate matter mean that sediments often act as the primary sink and long-term source of this contaminant in aquatic ecosystems.[1][2][3]

Physicochemical Properties

The environmental behavior of TPTH is largely dictated by its physical and chemical properties. Its low solubility in water and lipophilic character are key to its partitioning behavior.

PropertyValueSource
Chemical Formula C₁₈H₁₆OSn[2]
Molecular Weight 367.0 g/mol [2]
Appearance White crystalline powder[1]
Water Solubility 1.2 mg/L (1.2 ppm) at 20°C[1]
Vapor Pressure 3.53 x 10⁻⁷ mm Hg[1]
Log Kow (Octanol-Water Partition Coefficient) 3.53[1]
Soil Adsorption Coefficient (Koc) ~2,000[1]
pKa 5.20

This table summarizes key physicochemical properties of TPTH relevant to its environmental fate.

Persistence and Fate in the Water Column

When introduced into an aquatic system, TPTH rapidly partitions between the dissolved phase and suspended solids. Its fate in the water column is a dynamic process involving hydrolysis, photolysis, and sorption.

Chemical Speciation and Hydrolysis

TPTH has low water solubility. In aqueous environments, triphenyltin compounds hydrolyze to form TPTH, which can then exist as various hydrated oxides, carbonates, or hydrated cations depending on the pH and water chemistry.[1][2] In seawater, the high concentration of chloride ions can lead to the formation of triphenyltin chloride.[1] These species are non-volatile from water surfaces, meaning evaporation is not a significant removal pathway.[3]

Abiotic Degradation: The Primacy of Photolysis

The most significant abiotic degradation process for TPTH in sunlit surface waters is photolysis. Ultraviolet (UV) radiation from sunlight provides the energy to cleave the tin-carbon bonds, initiating the degradation cascade.[2]

  • Mechanism : The process involves a radical mechanism where the phenyl groups are sequentially cleaved from the tin atom.[1]

  • Products : Photodegradation of TPTH primarily yields diphenyltin (DPT) and subsequently monophenyltin (MPT) species.[1]

  • Kinetics : The half-life of triphenyltin in water is highly dependent on light intensity and season, estimated to be several days in the summer (June) and extending to 2-3 weeks in late autumn (November).[2] One study noted approximately 72% photodegradation by sunlight over 36 days.[1]

Biodegradation in Water

While photolysis is dominant, biodegradation by aquatic microorganisms can also contribute to the transformation of TPTH. Bacteria and algae have been shown to cleave the aryl-tin bonds, contributing to the overall degradation in the water column.[1][5] However, this process is generally considered slower than photodegradation in the euphotic zone.

Persistence and Fate in Sediment

Sediments are the primary reservoir for TPTH in aquatic environments due to its strong tendency to adsorb to particles. This partitioning dramatically alters its persistence and bioavailability.

Sorption and Desorption Dynamics

The high soil adsorption coefficient (Koc) of approximately 2,000 indicates that TPTH binds strongly to organic matter and clay particles in soil and sediment.[1] This strong attachment results in low mobility and leads to its accumulation in bottom sediments.[1][2][3]

  • Causality of Strong Sorption : The low water solubility and high lipophilicity (indicated by Log Kow) of TPTH drive it out of the aqueous phase and onto the surface of sediment particles. The interaction is complex, involving hydrophobic partitioning and potential interactions with charged sites on clay minerals and organic matter.

  • Limited Desorption : Once bound, desorption of TPTH from sediment is very limited, making the sediment a long-term, chronic source of contamination to the overlying water and benthic organisms.[2]

Degradation in Sediment

In the sediment environment, degradation pathways shift from being photolysis-dominated to biodegradation-dominated.

  • Biodegradation : Microbial activity is the most important factor in the breakdown of TPTH in sediments. The process involves the same sequential dephenylation as in water, transforming TPTH to DPT, MPT, and inorganic tin.[6]

    • Aerobic vs. Anaerobic Conditions : Degradation is generally faster under aerobic conditions, which are typically found in the upper layers of sediment.[1][2] In deeper, anaerobic sediment layers, degradation rates are significantly slower, contributing to very long-term persistence.[7]

  • Extreme Persistence : The combination of strong sorption and slow degradation rates leads to the high persistence of TPTH in sediments. Dating of sediment cores has suggested that triphenyltin can persist for more than a decade.[1] The aerobic soil half-life has been reported as greater than 1,114 days.[3]

Summary of Environmental Half-Lives
EnvironmentDegradation ProcessHalf-Life (t₁/₂)Persistence Class
Water (Summer) PhotolysisSeveral daysLow to Moderate
Water (Autumn) Photolysis2-3 weeksModerate
Aerobic Soil/Sediment Biodegradation> 1,114 daysHigh (Persistent)
Anaerobic Soil/Sediment Biodegradation6-18 weeks (for TPTA) to >1 yearHigh (Very Persistent)
Overall in Sediment Biodegradation> 10 years (observed)High (Very Persistent)

This table synthesizes half-life data from various sources, highlighting the significant increase in persistence in sediment.[1][2][3][7]

Degradation Pathway Visualization

The degradation of TPTH follows a clear, stepwise process of losing its phenyl groups. This can be attributed to both biotic (microbial) and abiotic (photolytic) mechanisms.

G TPTH Triphenyltin Hydroxide (TPTH) DPT Diphenyltin (DPT) TPTH->DPT Photodegradation Biodegradation MPT Monophenyltin (MPT) DPT->MPT Photodegradation Biodegradation InorganicSn Inorganic Tin (Sn) MPT->InorganicSn Photodegradation Biodegradation

Caption: Sequential dephenylation pathway of Triphenyltin Hydroxide.

Analytical Methodologies

Accurate quantification of TPTH and its degradation products in complex matrices like water and sediment is essential for risk assessment. This requires robust analytical protocols that include efficient extraction, sample clean-up, and sensitive detection.

Experimental Protocol: TPTH Analysis in Water and Sediment by LC-MS/MS

This protocol describes a validated method for the determination of TPTH residues using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a preferred technique due to its high selectivity and sensitivity without the need for derivatization.[8][9]

A. Water Sample Analysis

  • Sample Collection & Preservation : Collect 100-500 mL of water in an amber glass bottle. Adjust pH to ~9.0 to ensure TPTH is in a suitable form for extraction. Store at 4°C and analyze as soon as possible.

  • Solid Phase Extraction (SPE) - The 'Why' : SPE is used to concentrate the analyte from a large water volume and remove interfering matrix components. A C18 sorbent is chosen due to the nonpolar nature of TPTH.

    • Step 1: Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg) sequentially with 5 mL of methanol followed by 5 mL of reagent water (pH 9.0). Do not allow the cartridge to go dry.

    • Step 2: Sample Loading : Pass the entire water sample (100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Step 3: Cartridge Washing : Wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.

    • Step 4: Elution : Elute the trapped TPTH with a small volume (e.g., 2 x 1 mL) of methanol containing a small amount of acetic acid into a collection vial.[9] The acid ensures the analyte remains stable.

  • Instrumental Analysis : Analyze the eluate directly by LC-MS/MS.

B. Sediment Sample Analysis

  • Sample Collection & Preparation : Collect sediment using a core or grab sampler. Homogenize the sample and freeze-dry or air-dry it. Sieve to a uniform particle size.

  • Extraction (Modified QuEChERS) - The 'Why' : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly efficient for extracting pesticide residues from complex solid matrices. Acidified acetonitrile is used to effectively partition TPTH from the sediment matrix.

    • Step 1: Extraction : Weigh 10 g of the homogenized sediment into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

    • Step 2: Salting Out : Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Step 3: Shaking & Centrifugation : Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up - The 'Why' : An aliquot of the supernatant is subjected to dSPE to remove co-extracted matrix components like lipids and pigments that could interfere with LC-MS/MS analysis.

    • Step 1 : Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a microcentrifuge tube containing dSPE sorbents (e.g., C18 and magnesium sulfate).[9]

    • Step 2 : Vortex for 30 seconds and centrifuge.

  • Instrumental Analysis : The final supernatant is filtered and injected into the LC-MS/MS system.

C. Method Validation

  • Self-Validation : To ensure trustworthiness, the protocol must be validated by determining linearity, accuracy (recoveries of 70-120%), precision (RSD < 20%), and practical limits of quantification (LOQ), which should be in the low µg/L range for water and µg/kg for sediment.[9] Use of certified reference materials is recommended for verifying accuracy.[10][11]

Analytical Workflow Visualization

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis & Quantification Water Water Sample SPE Solid Phase Extraction (SPE) Water->SPE Sediment Sediment Sample QuEChERS QuEChERS Extraction & dSPE Cleanup Sediment->QuEChERS LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General analytical workflow for TPTH in environmental samples.

Conclusion

Triphenyltin hydroxide is a highly persistent environmental contaminant, particularly within aquatic sediments. Its fate is a tale of two compartments: in the water column, it is moderately persistent and subject to relatively rapid photodegradation. However, its strong affinity for particulate matter leads to its accumulation in sediments, where it is shielded from light and degrades very slowly via microbial pathways. This sequestration transforms sediments into long-term sources of TPTH, posing a continuous risk to benthic organisms and the wider aquatic food web. Effective risk assessment and management require a thorough understanding of these partitioning and degradation dynamics, supported by robust and sensitive analytical methods capable of detecting TPTH and its metabolites at environmentally relevant concentrations.

References

  • Title: Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Triphenyltin hydroxide Fungicide Source: Minnesota Department of Agriculture URL: [Link]

  • Title: Triphenyltin Compounds (CICADS) Source: INCHEM URL: [Link]

  • Title: Photochemical fate of triphenyltin pesticides in engineered UV and UV-H2O2 treatment systems: Reaction kinetics, transformation products, and residual toxicity Source: PubMed URL: [Link]

  • Title: vii. organotin compounds Source: Environment and Climate Change Canada URL: [Link]

  • Title: Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Interim Registration Review Decision Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Fentin hydroxide Source: AERU - University of Hertfordshire URL: [Link]

  • Title: Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF Source: Polish Journal of Environmental Studies URL: [Link]

  • Title: TRIPHENYLTIN HYDROXIDE Source: Ataman Kimya URL: [Link]

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An In-depth Technical Guide to the Toxicology and Ecotoxicology of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triphenyltin hydroxide (TPTH), an organotin compound, has seen historical use as a non-systemic foliar fungicide and antifouling agent.[1][2] Its efficacy, however, is paralleled by significant toxicological and ecotoxicological concerns. This technical guide provides a comprehensive overview of the current scientific understanding of TPTH's interactions with biological systems and the environment. We will delve into its mechanism of action, mammalian toxicology, environmental fate, and ecotoxicological effects on non-target organisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the toxicological profile of triphenyltin hydroxide.

Chemical and Physical Properties

Triphenyltin hydroxide (C₁₈H₁₆OSn) is a white, odorless powder with low solubility in water and a low vapor pressure.[3] It is stable at room temperature in the dark but is susceptible to slow decomposition by sunlight and more rapid degradation by UV light.[3]

PropertyValueSource
Molecular Weight367.0 g/mol [3]
Melting Point121-123 °C[3]
Water SolubilityLow[1]
Vapor Pressure3.5 x 10⁻⁷ mm Hg at 25 °C[3]

Mechanism of Action

The primary mode of action of triphenyltin hydroxide is the inhibition of oxidative phosphorylation.[1][2] Specifically, TPTH targets and inhibits mitochondrial ATP synthase, the enzyme complex responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] This disruption of cellular respiration is the basis for its fungicidal activity.

TPTH_Mechanism_of_Action TPTH Triphenyltin Hydroxide (TPTH) Mitochondrion Mitochondrion TPTH->Mitochondrion Enters ATP_Synthase ATP Synthase TPTH->ATP_Synthase Inhibits ETC Electron Transport Chain Mitochondrion->ETC ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Cellular_Respiration Cellular Respiration Cellular_Respiration->ATP_Production Aquatic_Toxicity_Testing_Workflow cluster_0 Acute Toxicity Testing cluster_1 Chronic (Sublethal) Toxicity Testing A1 Species Selection (e.g., Rhamdia quelen) A2 Range-finding Test A1->A2 A3 Definitive Test (96-hour exposure) A2->A3 A4 LC50 Calculation A3->A4 C1 Species Selection C2 Exposure to Sublethal Concentrations (e.g., 15 days) C1->C2 C3 Biochemical Endpoint Analysis (AChE, metabolic parameters) C2->C3 C4 Statistical Analysis C3->C4

Caption: Generalized workflow for aquatic toxicity testing of TPTH.

Terrestrial Ecotoxicity:

TPTH is categorized as moderately toxic to birds and mammals from acute oral exposure. [1][2]It is considered practically nontoxic to bees on an acute contact basis. [1][2]However, its persistence in soil raises concerns about potential long-term effects on soil organisms.

Regulatory Status and Human Exposure

Due to its toxicological profile, the use of triphenyltin hydroxide is restricted. [4][5]In the United States, it is a restricted use pesticide (RUP) registered only for specific crops like potatoes, sugar beets, and pecans. [1][4]The use of TPTH in antifouling paints has been banned in many regions. [6] Human exposure can occur in occupational settings during the handling and application of TPTH-containing products. [1]To mitigate these risks, personal protective equipment and restricted entry intervals for treated fields are mandated. [1]While dietary exposure through food and drinking water is possible, the EPA has concluded that for the limited registered uses, estimated drinking water concentrations are expected to be below the level of concern for cancer. [7][8]

Experimental Protocols

In Vitro Micronucleus Assay in CHO Cells

Objective: To assess the potential of TPTH to induce chromosomal damage.

Methodology:

  • Culture Chinese hamster ovary (CHO) cells in appropriate media until they reach 50-60% confluency.

  • Prepare a range of TPTH concentrations in a suitable solvent (e.g., DMSO).

  • Treat the CHO cells with the different concentrations of TPTH for a defined period (e.g., 3-6 hours) with and without a metabolic activation system (S9 mix).

  • Include positive (e.g., mitomycin C) and negative (solvent) controls.

  • After the treatment period, wash the cells and add fresh media containing cytochalasin B to block cytokinesis.

  • Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvest the cells, fix, and stain them with a DNA-specific dye (e.g., Giemsa or DAPI).

  • Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Statistically analyze the data to determine if there is a significant increase in micronucleated cells in the treated groups compared to the negative control.

Conclusion

Triphenyltin hydroxide is a potent fungicide with a well-documented history of toxicity to both mammals and non-target organisms in the environment. Its primary mechanism of action, the inhibition of oxidative phosphorylation, leads to a cascade of adverse cellular effects. The significant concerns regarding its reproductive, developmental, and potential carcinogenic effects have led to strict regulatory controls on its use. Further research is warranted to fully elucidate its long-term ecological impacts, particularly on sediment-dwelling organisms and the potential for bioaccumulation in food webs. A thorough understanding of the toxicological and ecotoxicological profile of TPTH is crucial for informed risk assessment and the development of safer alternatives.

References

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Triphenyltin Hydroxide: A Technical Guide to its Endocrine Disrupting Properties in Mammals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triphenyltin hydroxide (TPTH), an organotin compound primarily used as a fungicide and antifouling agent, has garnered significant scientific attention due to its potential as an endocrine-disrupting chemical (EDC) in mammals.[1][2][3] Organotin compounds, including TPTH, have been linked to reproductive and developmental toxicities, with evidence suggesting interference with the endocrine system.[2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms of action, toxicological effects, and investigative methodologies related to TPTH-induced endocrine disruption in mammalian systems.

Molecular Mechanisms of Endocrine Disruption

TPTH exerts its endocrine-disrupting effects through a multi-faceted approach, targeting key components of cellular signaling and hormone regulation.

Inhibition of Mitochondrial ATP Synthase

A primary mechanism of TPTH toxicity is the inhibition of oxidative phosphorylation through its interaction with mitochondrial ATP synthase.[2][5][6] TPTH binds to the F0 subunit of the H+-ATPase, inhibiting proton conduction and thereby disrupting the synthesis of ATP, the cell's primary energy currency.[7] This disruption of cellular energy metabolism can have widespread consequences, impacting numerous physiological processes, including steroidogenesis.

Interaction with Nuclear Receptors

TPTH has been shown to interact with several nuclear receptors, which are critical regulators of gene expression involved in development, metabolism, and reproduction.

  • Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): TPTH acts as an agonist for both RXR and PPARγ. This dual agonism can lead to the inappropriate activation of genes regulated by these receptors, potentially contributing to adipocyte differentiation and metabolic disorders. The interaction with RXR is particularly significant as RXR forms heterodimers with numerous other nuclear receptors, thereby influencing a wide range of signaling pathways.[8][9]

  • Androgen Receptor (AR): In vitro studies have demonstrated that triphenyltin (TPT), the active moiety of TPTH, can directly activate androgen receptor-mediated transcription.[2][4] This androgenic activity can disrupt the delicate balance of sex hormones, leading to adverse effects on reproductive health.

Disruption of Steroidogenesis

TPTH significantly impacts the synthesis of steroid hormones (steroidogenesis) in the gonads and adrenal glands. This interference occurs at multiple levels:

  • Inhibition of Steroidogenic Enzymes: TPTH has been shown to inhibit the activity of key enzymes involved in testosterone biosynthesis, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and cytochrome P450 17α-hydroxylase/C17-20 lyase.[10]

  • Alteration of Cholesterol Transport: The transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis, is also affected. TPTH can upregulate the expression of Steroidogenic Acute Regulatory (StAR) protein in ovarian theca cells at certain concentrations.[11]

The culmination of these molecular interactions leads to a cascade of toxicological effects throughout the mammalian system.

Toxicological Effects on Mammalian Systems

Exposure to TPTH has been demonstrated to cause a range of adverse effects on reproductive, developmental, and endocrine systems in mammals.

Reproductive and Developmental Toxicity

TPTH is a potent reproductive and developmental toxicant in multiple mammalian species.[4]

  • Female Reproductive System: In females, TPTH exposure can lead to reduced fertility, smaller litter sizes, and histopathological changes in the ovaries.[4]

  • Male Reproductive System: In males, TPTH can impair testicular development, decrease sperm quality and activity, and reduce testosterone production.[11] Histopathological examinations of the testes have revealed germ cell degeneration and necrosis.

  • Developmental Effects: Prenatal exposure to TPTH is associated with increased embryolethality, reduced fetal body weight, and a higher incidence of congenital malformations, such as cleft palate and skeletal abnormalities.[12][13]

Table 1: Summary of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Triphenyltin Hydroxide in Mammals

SpeciesStudy TypeEndpointNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Reference
MouseDevelopmental ToxicityEmbryotoxicity<3.753.75[12]
RatTwo-Generation ReproductionDecreased spleen and thymus weights in offspring0.4>0.4[4]
RabbitTeratologyMaternal toxicity0.10.3[4]
Dog52-week Oral ToxicityDecreased relative liver weight0.21>0.21[4]
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

TPTH can interfere with the intricate communication of the HPG axis, which governs reproduction. While some studies in fish have shown alterations in gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) levels, more research is needed to fully elucidate the effects on the mammalian HPG axis.[14]

Adrenal Gland Disruption

The adrenal gland, a key player in stress response and steroid hormone production, is a significant target of TPTH.

  • Glucocorticoid Synthesis: Long-term exposure to TPTH in male rats has been shown to significantly decrease serum corticosterone levels.[15] This is accompanied by the downregulation of genes involved in steroidogenesis, including Scarb1, Star, Cyp11a1, and Hsd3b1.[15]

  • Molecular Pathways: TPTH appears to disrupt adrenal function by activating AMPKα phosphorylation and suppressing the phosphorylation of AKT1, as well as inducing the production of reactive oxygen species (ROS).[15]

Thyroid Gland Disruption

Emerging evidence suggests that TPTH can also disrupt the function of the thyroid gland. Studies in zebrafish have shown that TPT exposure can lead to a significant decrease in whole-body T4 levels and alter the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis.[16][17] While comprehensive mammalian data is still developing, these findings highlight the thyroid as a potential target for TPTH toxicity.

Methodologies for the Investigation of Triphenyltin Hydroxide

A variety of in vivo and in vitro methodologies are employed to study the endocrine-disrupting effects of TPTH.

In Vivo Rodent Studies

Standardized rodent bioassays are crucial for assessing the systemic effects of TPTH.

Experimental Protocol: In Vivo Developmental Toxicity Study in Mice

  • Animal Model: Use time-mated female Swiss Webster mice.

  • Dosing: Administer TPTH (e.g., 0, 3.75, 7.5, 15, and 30 mg/kg bw/day) dissolved in a suitable vehicle (e.g., corn oil) by oral gavage from gestation day (GD) 6 to 17.[12]

  • Observations: Monitor maternal body weight, food consumption, and clinical signs of toxicity daily.

  • Necropsy: On GD 18, euthanize the dams and perform a caesarean section.[12]

  • Uterine and Fetal Examination: Count the number of implantations, resorptions, and live and dead fetuses.[12]

  • Fetal Analysis:

    • Weigh and sex individual fetuses.

    • Examine half of the fetuses for visceral anomalies.

    • Stain the remaining half of the fetuses with Alizarin Red S for skeletal evaluation.[12]

In Vitro Steroidogenesis Assays

Cell-based assays are invaluable for dissecting the direct effects of TPTH on steroid hormone production.

Experimental Protocol: Leydig Cell Steroidogenesis Assay

  • Cell Culture: Culture MA-10 mouse Leydig tumor cells in a suitable medium.

  • Cell Plating: Seed the cells in a 24-well plate at a density of approximately 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of TPTH and a stimulator of steroidogenesis (e.g., human chorionic gonadotropin (hCG) or 8-Br-cAMP).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of testosterone in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Nuclear Receptor Transactivation Assays

Reporter gene assays are employed to determine the ability of TPTH to activate or inhibit nuclear receptors.

Experimental Protocol: RXR Luciferase Reporter Assay

  • Cell Line: Use a suitable mammalian cell line with high transfection efficiency, such as HEK293T cells.

  • Plasmids: Co-transfect the cells with:

    • An RXR expression plasmid.

    • A luciferase reporter plasmid containing RXR response elements (RXREs).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection: Use a suitable transfection reagent (e.g., Lipofectamine) to introduce the plasmids into the cells.

  • Treatment: After an appropriate incubation period, treat the cells with various concentrations of TPTH.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Histopathological Evaluation

Histological examination of endocrine organs is essential for identifying morphological changes induced by TPTH.

Experimental Protocol: Adrenal Gland Histology (Hematoxylin and Eosin Staining)

  • Tissue Collection: At the end of the in vivo study, carefully dissect the adrenal glands.

  • Fixation: Fix the tissues in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Mayer's hematoxylin to stain the nuclei blue.

    • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink.

  • Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.

  • Microscopic Examination: Examine the slides under a light microscope to assess for any pathological changes, such as cellular hypertrophy, hyperplasia, or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding.

G cluster_TPTH Triphenyltin Hydroxide (TPTH) cluster_Cellular Cellular Targets cluster_Effects Downstream Effects cluster_Organ Organ-Level Disruption TPTH TPTH Mito Mitochondria (ATP Synthase) TPTH->Mito Inhibits NR Nuclear Receptors (RXR, PPARγ, AR) TPTH->NR Binds to & Modulates SE Steroidogenic Enzymes TPTH->SE Inhibits ATP Decreased ATP Production Mito->ATP GE Altered Gene Expression NR->GE SH Disrupted Steroid Hormone Synthesis SE->SH Repro Reproductive System ATP->Repro GE->Repro Adrenal Adrenal Gland GE->Adrenal Thyroid Thyroid Gland GE->Thyroid SH->Repro SH->Adrenal

Figure 1: Simplified signaling pathway of TPTH-induced endocrine disruption.

G cluster_InVivo In Vivo Rodent Study start Animal Dosing (Oral Gavage) obs Daily Observation (Weight, Clinical Signs) start->obs necropsy Necropsy (GD 18) obs->necropsy fetal_exam Fetal Examination (Viability, Weight) necropsy->fetal_exam visceral Visceral Analysis fetal_exam->visceral skeletal Skeletal Staining (Alizarin Red S) fetal_exam->skeletal end Data Analysis visceral->end skeletal->end

Figure 2: Experimental workflow for an in vivo developmental toxicity study.

Conclusion

Triphenyltin hydroxide is a potent endocrine disruptor in mammals, with a complex mechanism of action that involves the disruption of cellular energy metabolism, interference with nuclear receptor signaling, and the inhibition of steroidogenesis. These molecular events translate into significant reproductive, developmental, and endocrine toxicities. The methodologies outlined in this guide provide a framework for the continued investigation of TPTH and other potential EDCs, contributing to a more comprehensive understanding of their risks to mammalian health. Further research is warranted to fully elucidate the effects of TPTH on the hypothalamic-pituitary-gonadal and thyroid axes in mammals and to develop effective strategies for mitigating its adverse health impacts.

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Triphenyltin Hydroxide Monitoring

Triphenyltin hydroxide (TPTH), an organotin compound, has been utilized as a fungicide in agriculture to control diseases on crops such as potatoes, sugar beets, and pecans.[1] It functions by inhibiting oxidative phosphorylation in fungi.[1] However, its high toxicity to aquatic life and potential risks to human health have led to restrictions on its use.[1][2] TPTH is classified as a probable human carcinogen and exhibits high acute toxicity via oral, dermal, and inhalation routes.[1] Due to its low water solubility and strong binding to soil, it is not expected to leach into groundwater but can contaminate surface waters through runoff and spray drift.[1]

The persistence and toxicity of TPTH necessitate robust and sensitive analytical methods for its detection in various environmental and biological matrices. This document provides a comprehensive overview of the primary analytical techniques, detailed experimental protocols, and expert insights into method selection and optimization for the determination of triphenyltin hydroxide.

Core Analytical Strategies: A Comparative Overview

The determination of triphenyltin hydroxide presents analytical challenges due to its polarity and low volatility.[3] Consequently, two primary strategies are employed: Gas Chromatography (GC) which requires a derivatization step, and High-Performance Liquid Chromatography (HPLC) which can often analyze the compound directly.

Gas Chromatography (GC) Based Methods

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] However, the inherent properties of TPTH make it unsuitable for direct GC analysis.[3][5] To overcome this, a derivatization step is essential to convert the polar TPTH into a more volatile and thermally stable derivative.[6][7] Common derivatization approaches include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[3][6]

Detectors for GC Analysis:

  • Mass Spectrometry (MS): GC-MS is a highly specific and sensitive technique that provides structural information, aiding in unequivocal identification.[4]

  • Flame Photometric Detector (FPD): An FPD is selective for sulfur- or phosphorus-containing compounds, and can also be used for tin.[8][9]

  • Pulsed Flame Photometric Detector (PFPD): The PFPD offers enhanced sensitivity and selectivity for tin compounds.[9][10][11]

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like TPTH, often eliminating the need for derivatization.[7][12] Reversed-phase HPLC is the most common separation mode.

Detectors for HPLC Analysis:

  • Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and sensitivity, making it a preferred method for complex matrices.[12][13]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a powerful technique for elemental speciation, allowing for the specific detection of tin.[13]

The following table summarizes the key characteristics of these analytical approaches:

TechniqueDerivatization RequiredCommon Detector(s)StrengthsLimitations
GC Yes (e.g., ethylation, alkylation)MS, FPD, PFPDHigh resolution, established methodsDerivatization adds complexity and potential for error
HPLC NoMS/MS, ICP-MS, UVDirect analysis of polar compounds, reduced sample preparationPotential for matrix effects in MS detection

Experimental Workflows and Protocols

A successful analysis of triphenyltin hydroxide hinges on a well-designed experimental workflow, from sample collection and preparation to instrumental analysis and data interpretation.

Diagram: General Analytical Workflow for Triphenyltin Hydroxide

Analytical Workflow General Analytical Workflow for Triphenyltin Hydroxide Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Biota) Extraction Extraction (LLE, SPE, QuEChERS) SampleCollection->Extraction Cleanup Clean-up (dSPE, Column Chromatography) Extraction->Cleanup Derivatization Derivatization (For GC Methods) Cleanup->Derivatization If GC InstrumentalAnalysis Instrumental Analysis (GC or HPLC) Cleanup->InstrumentalAnalysis If HPLC Derivatization->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

Caption: A generalized workflow for the analysis of triphenyltin hydroxide.

Protocol 1: Determination of Triphenyltin Hydroxide in Water by GC-MS after Ethylation

This protocol is based on the widely used derivatization with sodium tetraethylborate followed by liquid-liquid extraction.

1. Sample Preparation and Extraction:

  • To a 100 mL water sample in a separatory funnel, add an appropriate internal standard.
  • Adjust the sample pH to between 4.5 and 5.0 using an acetate buffer.[14]
  • Add 200 µL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in ethanol.[3][14]
  • Mix thoroughly and allow the derivatization reaction to proceed for 30 minutes at room temperature.[3][14]
  • Add 5 mL of hexane and shake vigorously for 2 minutes to extract the ethylated triphenyltin.
  • Allow the layers to separate and collect the upper hexane layer.
  • Repeat the extraction with a fresh 5 mL portion of hexane and combine the extracts.
  • Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for ethylated triphenyltin.

3. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.[15]
  • Analyze a matrix spike sample to assess method recovery.
  • Use a calibration curve prepared from derivatized standards for quantification.
Protocol 2: Determination of Triphenyltin Hydroxide in Soil by LC-MS/MS

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by direct analysis.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
  • Add an appropriate internal standard.
  • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).[13]
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Cap and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).[13]
  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: Shimadzu UFLCXR system or equivalent.[12]
  • Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[12]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate triphenyltin from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.[12]
  • Injection Volume: 5 µL.
  • Mass Spectrometer: AB SCIEX 4000 QTRAP® or equivalent.[12]
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to triphenyltin.

3. Causality in Experimental Choices:

  • The choice of acidified acetonitrile in the QuEChERS method enhances the extraction efficiency of triphenyltin from the soil matrix.[13]
  • The dSPE cleanup step with C18 is crucial for removing non-polar interferences that could affect the LC separation and MS detection.[13]
  • The use of MRM in LC-MS/MS provides a high degree of selectivity and sensitivity, which is essential for detecting low concentrations of TPTH in complex soil extracts.[12]

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical data, each protocol must be a self-validating system. This is achieved through a rigorous quality control framework:

  • Internal Standards: The use of an internal standard, such as a deuterated analog or a structurally similar compound not present in the samples, corrects for variations in extraction efficiency and instrument response.

  • Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of organotin compounds validates the accuracy of the entire analytical procedure.[6]

  • Method Blanks: Regular analysis of method blanks ensures that no contamination is introduced during the sample preparation and analysis process.[15]

  • Spike Recovery: Fortifying blank samples with known amounts of TPTH and assessing the recovery provides a measure of the method's accuracy and efficiency for a specific matrix.[13]

Concluding Remarks for the Practicing Scientist

The selection of an appropriate analytical method for triphenyltin hydroxide detection depends on the sample matrix, required sensitivity, and available instrumentation. GC-based methods, while requiring derivatization, are robust and widely established. HPLC-MS/MS offers the advantage of direct analysis and is particularly powerful for complex matrices. Regardless of the chosen technique, adherence to stringent quality control measures is paramount for generating reliable and defensible data. The protocols provided herein serve as a foundation for developing and validating methods tailored to specific research and monitoring needs.

References

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry, 50(11), 1435–1439. Available at: [Link]

  • Ceulemans, M., & Adams, F. C. (1995). Determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 14(1), 21-29. Available at: [Link]

  • de Oliveira, A. R. M., Picoloto, R. S., et al. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 10(34), 4165-4173. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available at: [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Available at: [Link]

  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem Compound Database. Available at: [Link]

  • Jiang, J., et al. (2018). Identification and analysis of Triphenyltin chloride with surface enhanced Raman scattering spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 243-249. Available at: [Link]

  • Pitt, S. (2022). Investigating the Environmental Impact of Organotins. LCGC International. Available at: [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Available at: [Link]

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Available at: [Link]

  • Adebayo, K. J., et al. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using Gas Chromatography with Flame Photometric Detector. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Available at: [Link]

  • Loos, R., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Starch - Stärke. Available at: [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Available at: [Link]

  • Takahashi, K., & Ohyagi, Y. (1991). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 560(2), 359-367. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. Available at: [Link]

  • Hashimoto, S., & Otsuki, A. (1996). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of High Resolution Chromatography, 19(5), 297-300. Available at: [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. SciSpace. Available at: [Link]

  • de Oliveira, A. R. M., Picoloto, R. S., et al. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • Eng, G., et al. (2002). Speciation of phenyltin(IV) compounds using high- performance liquid chromatography. Part 2: The direct analysis of mixed standard. Applied Organometallic Chemistry, 16(5), 256-260. Available at: [Link]

  • Loro, V. L., et al. (2013). Toxicity of triphenyltin hydroxide to fish. Ecotoxicology, 22(8), 1243-1251. Available at: [Link]

  • Loro, V. L., et al. (2013). Toxicity of Triphenyltin Hydroxide to Fish. ResearchGate. Available at: [Link]

  • Owolabi, B., et al. (2020). High Information Spectroscopic Detection Techniques for Gas Chromatography. Molecules, 25(21), 5006. Available at: [Link]

Sources

Quantification of Triphenyltin Hydroxide in Environmental Samples: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the accurate quantification of triphenyltin hydroxide (TPTH) in various environmental matrices. Designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development, this document emphasizes not just the procedural steps but the underlying scientific principles and best practices that ensure data of the highest quality and integrity.

Introduction: The Environmental Significance of Triphenyltin Hydroxide

Triphenyltin hydroxide, an organotin compound, has been utilized as a fungicide in agriculture, particularly for crops like potatoes, sugar beets, and pecans.[1][2] Its mode of action involves the inhibition of oxidative phosphorylation in fungi.[1] However, due to its high toxicity to non-target aquatic organisms and its potential for bioaccumulation in the food chain, monitoring its presence in the environment is of paramount importance.[3] TPTH exhibits low solubility in water and a strong affinity for soil and sediment, making it persistent in these matrices.[1] This guide will detail robust and validated methods for its quantification in water, soil, and sediment samples, enabling accurate environmental risk assessment.

Analytical Approaches: Navigating the Methodologies

The quantification of triphenyltin hydroxide in environmental samples typically involves a multi-step process encompassing sample preparation, analyte extraction, and instrumental analysis. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and detection of volatile and semi-volatile compounds. For organotin compounds like TPTH, which are polar and have low volatility, a derivatization step is mandatory to convert them into more volatile and thermally stable forms suitable for GC analysis.[4][5][6] This method offers high resolution and sensitivity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of non-volatile and thermally labile compounds, and therefore can often analyze organotins without the need for derivatization.[7][8] LC-MS/MS, in particular, provides excellent selectivity and sensitivity, simplifying sample preparation and reducing run times.[8]

The choice between GC-MS and LC-MS often depends on laboratory instrumentation availability, desired sensitivity, and the specific matrix being analyzed. This guide will provide detailed protocols for both approaches.

Sample Collection, Preservation, and Handling: The Foundation of Accurate Analysis

The integrity of any environmental analysis begins with proper sample collection and preservation. Contamination and degradation are significant risks that must be mitigated from the outset.

Core Principle: All glassware used in the collection and analysis of organotins must be meticulously cleaned to prevent cross-contamination. This typically involves washing with detergent, rinsing with deionized water, followed by an acid bath (e.g., 1 M HCl for 24 hours), and a final rinse with deionized water and a solvent like methanol.[7][9]

  • Water Samples:

    • Collection: Collect samples in amber glass bottles to minimize photodegradation.

    • Preservation: Acidify the sample to a pH of approximately 2.5 with hydrochloric acid (HCl) immediately after collection to prevent degradation of the analyte.[7][9]

    • Storage: Store samples at 4°C in the dark and analyze as soon as possible.

  • Soil and Sediment Samples:

    • Collection: Use stainless steel or glass containers to collect samples.

    • Storage: Freeze samples at -20°C to halt microbial degradation and preserve the integrity of the organotin species.[10] Frozen storage has been shown to be effective for at least 100 days.[10]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the conversion of TPTH to a more volatile derivative prior to GC-MS analysis. The most common derivatization techniques are alkylation using Grignard reagents or sodium tetraethylborate.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Water, Soil, or Sediment Sample Extraction Solvent Extraction (e.g., with tropolone/ hexane) Sample->Extraction Derivatization Alkylation (e.g., Grignard reagent or NaBEt4) Extraction->Derivatization Cleanup Solid Phase Extraction (SPE) or Column Chromatography Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of triphenyltin hydroxide.

Detailed Protocol for GC-MS Analysis

4.2.1. Extraction from Soil/Sediment

  • Sample Preparation: Homogenize the thawed soil or sediment sample. Weigh approximately 10 g of the sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a suitable internal standard, such as tripropyltin or tripentyltin, to correct for extraction efficiency and instrumental variability.[11]

  • Extraction: Add an extraction solvent containing a chelating agent. A common choice is a solution of 0.1% tropolone in a mixture of diethyl ether and hexane (e.g., 80:20 v/v).[11][12] Tropolone aids in the extraction of less organic organotin species.[11]

  • Sonication: Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Solvent Collection: Carefully collect the supernatant (the organic extract). Repeat the extraction process two more times and combine the extracts.

4.2.2. Derivatization (Alkylation)

Expertise & Experience: Derivatization is a critical step that significantly influences the accuracy of the analysis.[6] Grignard reagents are highly effective but require anhydrous conditions and careful handling due to their reactivity with water.[6] Sodium tetraethylborate (NaBEt4) is a common alternative that can be used in aqueous solutions.[4][13]

  • Using Grignard Reagent (e.g., Pentylmagnesium Bromide):

    • Ensure the organic extract is dry by passing it through anhydrous sodium sulfate.

    • Add the Grignard reagent (e.g., pentylmagnesium bromide) to the extract and allow the reaction to proceed for a set time (e.g., 30 minutes).[14][15]

    • Quench the excess Grignard reagent by carefully adding an acidic solution (e.g., dilute HCl or H2SO4).

  • Using Sodium Tetraethylborate (NaBEt4):

    • Buffer the extract to an appropriate pH (e.g., pH 4-5 with an acetate buffer).

    • Add a freshly prepared solution of NaBEt4 and allow the derivatization to occur.[13][16]

    • The now ethylated triphenyltin can be back-extracted into an organic solvent like hexane.

4.2.3. Cleanup

  • Column Cleanup: Pass the derivatized extract through a cleanup column, such as silica gel or Florisil, to remove matrix interferences.[11][12]

  • Elution: Elute the derivatized triphenyltin from the column with an appropriate solvent (e.g., hexane).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.2.4. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless injection mode is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the target analytes from other components in the extract.

    • Carrier Gas: Helium at a constant flow rate.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[11][17] At least one quantifier and one or two qualifier ions should be monitored for each analyte.[11]

Trustworthiness: The use of an internal standard from the extraction step through to the final analysis provides a self-validating system. The consistent recovery of the internal standard across a batch of samples gives confidence in the extraction and derivatization efficiency for the target analyte. Additionally, the ratio of the quantifier to qualifier ions must remain within a specified tolerance (e.g., ±20%) of the ratio in the calibration standards for positive identification.[11]

Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a more direct approach for the analysis of TPTH, often circumventing the need for derivatization. This is particularly advantageous for polar and non-volatile compounds.[7]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (if needed) cluster_analysis Analysis Sample Water, Soil, or Sediment Sample Extraction Solid Phase Extraction (SPE) or QuEChERS Sample->Extraction dSPE Dispersive SPE (d-SPE) Extraction->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of triphenyltin hydroxide.

Detailed Protocol for LC-MS/MS Analysis

5.2.1. Extraction from Water Samples (Solid Phase Extraction - SPE)

  • Sample Preparation: Adjust the pH of the water sample (e.g., 100 mL) to approximately 9.0.[18][19]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the trapped triphenyltin hydroxide with a small volume of an appropriate solvent, such as methanol containing acetic acid.[18][19]

  • Final Extract Preparation: The eluate can be directly analyzed or evaporated and reconstituted in the mobile phase.

5.2.2. Extraction from Soil/Sediment (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices.[18][19]

  • Sample Preparation: Weigh approximately 10 g of the homogenized soil or sediment sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Extraction: Add acidified acetonitrile and shake vigorously.[18][19]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

  • Centrifugation: Centrifuge to separate the acetonitrile layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., C18) to remove matrix interferences.[18][19]

  • Final Extract: The cleaned-up extract is then ready for LC-MS/MS analysis.

5.2.3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for organotin compounds.[7][20]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for triphenyltin.

Trustworthiness: The LC-MS/MS method's self-validating nature comes from the high specificity of the MRM transitions. The presence of multiple, specific ion transitions at the correct retention time provides a high degree of confidence in the identification of the analyte. The use of an isotopically labeled internal standard, if available, offers the most robust method for quantification, as it co-elutes with the analyte and experiences similar matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values can vary depending on the specific instrumentation, matrix, and laboratory conditions.

ParameterGC-MSLC-MS/MSReference(s)
Limit of Quantification (LOQ) - Water 0.26 - 0.84 pg of Sn0.1 µg/L[14],[18][19]
Limit of Quantification (LOQ) - Soil/Sediment ~1.5 ng/g10 µg/kg[5],[18][19]
Recovery - Water 71 - 109% (calibrated)86 - 107%[14],[18][19]
Recovery - Soil/Sediment 64 - 94%72 - 87%[18],[18][19]
Relative Standard Deviation (RSD) <15%3 - 8%[18],[14]

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program must be implemented. This includes:

  • Method Blanks: Analyzed with each batch of samples to check for contamination from reagents, glassware, and the laboratory environment.[13]

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of triphenyltin hydroxide, used to assess the accuracy and precision of the method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Calibration: A multi-point calibration curve must be generated with each analytical batch to ensure the linearity of the instrument response.[11]

  • Certified Reference Materials (CRMs): When available, analysis of CRMs provides an independent verification of the accuracy of the entire analytical procedure.

Conclusion

The quantification of triphenyltin hydroxide in environmental samples requires meticulous attention to detail at every stage of the analytical process, from sample collection to data interpretation. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the low detection limits necessary for environmental monitoring. The choice of method will depend on the specific requirements of the study and the resources available. By following the detailed protocols and quality control procedures outlined in this guide, researchers and analytical scientists can generate accurate and defensible data to support environmental risk assessments and regulatory decisions.

References

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][7][20][21][22]

  • Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry, 50(11), 1435-1439. [Link][23]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. [Link][4]

  • EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. [Link][20]

  • da Silva, A. F., de Oliveira, A. R. M., & de Andrade, J. B. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 10(33), 4075-4083. [Link][18][19]

  • Lo Giudice, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Chromatographia. [Link][5]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link][17]

  • Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF. [Link][6]

  • U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][21]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Link][11]

  • Tsunoi, S., Matano, Y., & Shiraishi, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link][14]

  • U.S. Environmental Protection Agency. (n.d.). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][22]

  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. [Link][13]

  • Chromtech. (n.d.). Sample Preparation and GC Analysis of Organo Tin Compounds. [Link][12]

  • Tsunoi, S., Matano, Y., & Shiraishi, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link][15]

  • Lo Giudice, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. ResearchGate. [Link][10]

  • International Programme on Chemical Safety. (1999). Triphenyltin Compounds (CICADS). [Link][24]

  • Wang, Y., et al. (2016). Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS and Their Sorption, Desorption, and Transformation in Freshwater Sediments. Request PDF. [Link][25]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link][26]

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link][8]

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  • International Organization for Standardization. (2019). ISO 23753-1:2019 Soil quality — Determination of dehydrogenase activity in soils — Part 1: Method using triphenyltetrazolium chloride (TTC). [Link][27]

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  • International Organization for Standardization. (2004). ISO 17353:2004. [Link][29]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. [Link][1]

  • Antes, F. G., et al. (2013). Toxicity of Triphenyltin Hydroxide to Fish. Archives of Environmental Contamination and Toxicology, 65(4). [Link][30]

  • U.S. Environmental Protection Agency. (n.d.). Online Publication Title List. [Link][31]

  • International Organization for Standardization. (1984). ISO 5315:1984 Fertilizers — Determination of nitrogen — Titrimetric method after distillation. [Link][32]

  • Eurofins. (n.d.). Analytical Method Summaries. [Link][33]

  • European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. [Link][34]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey. [Link][35]

  • Wikipedia. (n.d.). Triphenyltin hydroxide. [Link][2]

Sources

Gas chromatography method for triphenyltin hydroxide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of Triphenyltin Hydroxide

Abstract

Triphenyltin (TPT) compounds, including triphenyltin hydroxide, are effective biocides but also persistent and toxic environmental contaminants.[1] Accurate and sensitive quantification of TPT in various matrices is crucial for environmental monitoring and regulatory compliance. This application note provides a detailed guide for the analysis of triphenyltin hydroxide using gas chromatography (GC). Due to the low volatility and thermal instability of triphenyltin compounds, a derivatization step is essential prior to GC analysis.[2][3][4][5] This document outlines two robust derivatization protocols: alkylation using a Grignard reagent and ethylation with sodium tetraethylborate (NaBEt₄). Detailed methodologies for sample preparation, derivatization, GC-Mass Spectrometry (GC-MS) analysis, and method validation are presented to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Analytical Challenge of Triphenyltin

Triphenyltin hydroxide is a non-volatile, polar organotin compound, making its direct analysis by gas chromatography challenging.[3][4] The high temperatures employed in the GC inlet and column can lead to thermal decomposition, resulting in poor chromatographic peak shape and inaccurate quantification.[5] To overcome these limitations, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC separation and detection.[2][3][5] This process typically involves replacing the hydroxyl group with a less polar alkyl or ethyl group, thereby increasing the compound's volatility.[6]

The choice of derivatization method often depends on the sample matrix and the desired sensitivity. Grignard reagents are powerful alkylating agents that offer excellent derivatization efficiency and are applicable to a wide range of environmental samples.[2] Ethylation with sodium tetraethylborate is a convenient alternative, particularly for aqueous samples, as the reaction can be performed in situ, simplifying the sample preparation workflow.[1][3]

This guide provides a comprehensive overview of both techniques, enabling the user to select and implement the most appropriate method for their analytical needs.

General Analytical Workflow

The overall analytical procedure for triphenyltin analysis by GC follows a multi-step process. The key stages are outlined in the workflow diagram below. Subsequent sections will provide detailed protocols for each step.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection (Water, Soil, Biota) Extraction Analyte Extraction Sample->Extraction Matrix-specific procedure Deriv Alkylation or Ethylation Extraction->Deriv Conversion to volatile form Cleanup Solid-Phase Extraction (SPE) Deriv->Cleanup Remove interferences GCMS GC-MS Analysis Cleanup->GCMS Data Data Processing & Quantification GCMS->Data Ethylation_Workflow A 100 mL Water Sample B Adjust pH to 4.5-5.0 (Acetate Buffer) A->B C Add 200 µL 2% NaBEt₄ in Ethanol B->C D Add 10 mL Hexane & Shake for 30 min C->D E Collect Hexane Layer D->E F Concentrate to 1 mL E->F G Ready for GC-MS F->G

Caption: Ethylation derivatization workflow.

Protocol 2: Alkylation using Pentylmagnesium Bromide (Grignard Reagent)

This protocol is suitable for sample extracts in an apolar organic solvent like hexane. Pentylation is often preferred as it provides a good balance of volatility and separation from other organotin compounds. [2] Reagents:

  • Pentylmagnesium bromide (Grignard reagent), 2 M solution in THF

  • Saturated ammonium chloride solution or 0.25 M sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Concentrate the sample extract in hexane to a final volume of 1 mL in a reaction tube.

  • Derivatization: Add 1 mL of the pentylmagnesium bromide reagent to the concentrated extract. [2][7]3. Reaction: Vortex the solution for 10 seconds and allow the reaction to proceed at room temperature for 15-30 minutes. [2][8]4. Quenching: Carefully add 5 mL of saturated ammonium chloride solution or 0.25 M sulfuric acid dropwise to the reaction mixture to quench the excess Grignard reagent. [2]This step should be performed in a fume hood and may be exothermic.

  • Extraction: The derivatized triphenyltin (triphenylpentyltin) will be in the organic phase.

  • Cleanup: Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate. [2]7. Final Preparation: Transfer the final extract to an autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

The derivatized triphenyltin is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The following table provides typical instrumental parameters.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentA robust and widely used GC system.
Injector SplitlessTo maximize the transfer of the analyte onto the column for trace analysis.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity column providing good separation for organotin compounds. [7]
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas compatible with MS detection.
Oven Program 70 °C (hold 1 min), ramp at 30 °C/min to 120 °C, then ramp at 5 °C/min to 260 °C, then ramp at 30 °C/min to 285 °C (hold 5 min)A typical temperature program to separate the target analyte from matrix components. [7]
MS System Agilent 7000C Triple Quadrupole or equivalentProvides high sensitivity and selectivity.
Ionization Mode Electron Impact (EI)A standard and robust ionization technique.
Ion Source Temp. 230 °COptimal temperature for ionization.
Quadrupole Temp. 150 °CMaintains ion trajectory.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For enhanced sensitivity and selectivity by monitoring specific fragment ions.

Method Validation and Performance

A validated analytical method ensures the reliability of the results. Key validation parameters should be assessed according to established guidelines (e.g., CODEX, AOAC). [9]

Parameter Typical Performance Reference
Linearity (r²) ≥ 0.999 [9]
Limit of Detection (LOD) 0.44 - 3.28 µg/kg [9]
Limit of Quantification (LOQ) 1.46 - 10.94 µg/kg [9]
Accuracy (Recovery) 72 - 107% [10]

| Precision (RSD) | 3 - 8% | [10]|

Matrix Effect: The "matrix effect" refers to the alteration of the analytical signal due to co-extracted components from the sample. [3]It is crucial to evaluate the matrix effect, which can cause either signal suppression or enhancement. [3]Using matrix-matched calibration standards is a common approach to compensate for these effects and ensure accurate quantification. [9]

Troubleshooting

Problem Potential Cause Solution
Low/No Analyte Peak Incomplete derivatizationEnsure derivatization reagents are fresh and reaction conditions (pH, time) are optimal.
Analyte degradation in the inletCheck inlet temperature; ensure proper derivatization to increase thermal stability.
Poor Peak Shape Active sites in the GC systemDeactivate the GC inlet liner and column; use a fresh liner.
Co-eluting matrix interferencesImprove sample cleanup using SPE; optimize the GC oven temperature program.
Ghost Peaks Carryover from previous injectionsClean the injection port and syringe; run solvent blanks between samples. [3]
Contaminated carrier gas or gas linesUse high-purity gas and ensure gas lines are clean. [3]

Conclusion

The gas chromatographic analysis of triphenyltin hydroxide requires a crucial derivatization step to ensure volatility and thermal stability. Both ethylation with sodium tetraethylborate and alkylation with a Grignard reagent are effective methods for this purpose. The choice between these methods will depend on the sample matrix and laboratory workflow. By following the detailed protocols and instrumental parameters outlined in this application note, researchers can develop and validate a robust and reliable method for the quantification of triphenyltin in various environmental and biological samples, contributing to effective monitoring and risk assessment of this important environmental contaminant.

References

  • Validation of organotin compound determination in environmental samples using nabet, ethylation and gc. (n.d.).
  • Application Notes and Protocols for Triphenyltin (TPT) Derivatization in GC Analysis - Benchchem. (n.d.).
  • Cho, J., Kim, S. M., Yun, C. I., et al. (n.d.). Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products. Seoul National University of Science & Technology.
  • Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products | Semantic Scholar. (2025, February 8).
  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Method Validation and Application of Gas Chromatography − Mass Spectrometry for Eight Organotin Compounds in Marine Products | Request PDF - ResearchGate. (2025, February 8).
  • Technical Support Center: Gas Chromatography Analysis of Triphenyltin - Benchchem. (n.d.).
  • Application Notes and Protocols for Gas Chromatography-Based Speciation of Triphenyltin - Benchchem. (n.d.).
  • Okoro, H. K., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
  • Determination of Organotin Compounds in Environmental Samples - J-Stage. (n.d.).
  • New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices - ResearchGate. (2025, August 6).
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024, July 2).
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024, July 2).
  • Nagase, M., Kondo, H., & Hasebe, K. (1995). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 120(7), 1923-1926.
  • Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed. (n.d.).
  • GC Derivatization. (n.d.).
  • GC/MS Analysis of Organotin Compounds in the Environment. (n.d.).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.).

Sources

Application Note: High-Sensitivity Analysis of Triphenyltin Hydroxide Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the determination of triphenyltin hydroxide (TPTH) residues in complex matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Triphenyltin hydroxide, an organotin compound, has been utilized as a fungicide but is also recognized for its significant toxicity to both humans and aquatic organisms.[1][2] Its potential for bioaccumulation in the food chain necessitates reliable analytical methods for monitoring its presence at trace levels.[1] This document provides a comprehensive protocol, including sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized LC-MS/MS parameters, and method validation guidelines to ensure data integrity. The described methodology is tailored for researchers, scientists, and professionals in regulatory and quality control laboratories.

Introduction

Triphenyltin hydroxide (TPTH) is an organotin compound that has seen use as a non-systemic foliar fungicide on crops such as potatoes and sugar beets.[3] However, due to its high acute toxicity and potential for developmental and immunotoxic effects, its use is highly restricted in many regions.[3][4] Regulatory bodies have established maximum residue limits (MRLs) for TPTH in various food commodities to protect consumer health.[3] The compound is known to be severely irritating to the eyes, skin, and respiratory tract.[1] Furthermore, TPTH is classified as very toxic to aquatic organisms, with a potential for bioaccumulation.[1]

Accurate and sensitive quantification of TPTH residues is crucial for ensuring food safety and environmental monitoring. Traditional analytical methods for organotin compounds often involved gas chromatography (GC), which required a time-consuming derivatization step due to the low volatility of these compounds.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a more direct, highly selective, and sensitive alternative, simplifying sample preparation and reducing analysis time.[5] This application note presents a validated HPLC-MS/MS method for the analysis of TPTH, leveraging the efficiency of QuEChERS for sample extraction and cleanup.[7][8][9]

Experimental Workflow

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acidified Acetonitrile) Sample->Extraction Homogenized Sample Cleanup Dispersive SPE (d-SPE) (C18 Sorbent) Extraction->Cleanup Crude Extract HPLC HPLC Separation (C18 Column) Cleanup->HPLC Final Extract MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Eluent Quant Quantification (Internal Standard) MSMS->Quant Report Reporting Quant->Report

Figure 1: Overall analytical workflow for TPTH residue analysis.

Materials and Reagents

  • Standards: Triphenyltin hydroxide (≥98% purity), Triphenyl phosphate (TPP) internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

  • QuEChERS Kits: Pre-packaged extraction salts and d-SPE tubes are recommended for consistency.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a streamlined sample preparation procedure that involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[8][10] This approach is effective for a wide range of analytes in various matrices.[10][11]

Rationale for Method Selection
  • Acetonitrile Extraction: Acetonitrile is used for its ability to efficiently extract a broad range of pesticides, including organotins, while minimizing the co-extraction of non-polar interferences like lipids compared to other solvents.[8] The addition of formic acid improves the stability and extraction efficiency of TPTH.[7]

  • Salting-Out: The addition of MgSO₄ and NaCl induces phase separation between the aqueous sample layer and the acetonitrile layer, driving the analytes into the organic phase. MgSO₄ also removes excess water from the extract.

  • Dispersive SPE (d-SPE) Cleanup: For the cleanup step, C18 sorbent is particularly effective for removing non-polar matrix components that may interfere with the analysis of triphenyltin.[8][11] While PSA is often used to remove organic acids and sugars, C18 is prioritized here to target lipid-like interferences common in many food matrices.

Step-by-Step Protocol
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil) to ensure uniformity.

  • Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of 1% formic acid in acetonitrile. c. Add the internal standard (e.g., Triphenyl phosphate) to all samples, blanks, and calibration standards. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap the tube tightly and shake vigorously for 1 minute. f. Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄ and C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation: a. Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1) to ensure compatibility with the LC system.[5] b. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Instrumentation and Parameters

The separation and detection of TPTH are achieved using a reverse-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Parameter Choices
  • Chromatography: A C18 column provides excellent retention and separation for moderately non-polar compounds like TPTH. The use of a gradient elution with methanol and water, both modified with ammonium formate and formic acid, ensures good peak shape and ionization efficiency.[5]

  • Ionization: Electrospray Ionization (ESI) in positive mode is effective for the ionization of organotin compounds, including TPTH.[9]

  • MRM Detection: Tandem mass spectrometry in MRM mode offers superior selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, matrix interferences can be effectively eliminated, allowing for accurate quantification at low levels. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

Instrument Conditions
Parameter Condition
HPLC System Standard UHPLC/HPLC System
Column C18, 2.6 µm, 50 x 3.0 mm (or equivalent)
Column Temperature 40 °C[5]
Mobile Phase A 5 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 5 mM Ammonium formate in Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.8 mL/min[5][9]
Injection Volume 5 - 20 µL[5]
Gradient Elution See table below
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi

Table 1: HPLC-MS/MS Instrument Parameters

Time (min) % Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Table 2: Example Gradient Elution Program

MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Triphenyltin351.0197.1120.135
Triphenyl phosphate (IS)327.1152.177.130

Table 3: Optimized MRM Transitions for TPTH and Internal Standard. Note: The precursor ion for TPTH corresponds to the [M-OH]⁺ cation. Exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the expected concentration range (e.g., 0.1 to 50 µg/L). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy (Recovery): Determine the recovery by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically be within 70-120%.[10]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), precision should be evaluated at different concentrations. An RSD of <20% is generally acceptable.[11]

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For TPTH, LOQs in the range of 0.1 to 10 µg/kg are achievable depending on the matrix.[11][12]

  • Matrix Effects: Evaluate the influence of co-eluting matrix components on the ionization of the analyte. This can be assessed by comparing the slope of a matrix-matched calibration curve to that of a solvent-based curve. Matrix effects should be compensated for, often by using matrix-matched standards or an appropriate internal standard.[8]

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²)> 0.99> 0.995
Recovery (%)70 - 120%85 - 110%
Precision (RSD%)< 20%< 15%
LOQ≤ MRL1 - 10 µg/kg

Table 4: Summary of Method Validation Parameters and Typical Performance

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and efficient solution for the analysis of triphenyltin hydroxide residues. The use of a modified QuEChERS protocol for sample preparation significantly reduces sample turnaround time and solvent consumption while maintaining high recovery and reproducibility. The specificity of tandem mass spectrometry ensures reliable quantification even in complex matrices, making this method highly suitable for routine monitoring, food safety testing, and environmental risk assessment. Proper method validation is essential to guarantee the generation of high-quality, defensible data.

References

  • INCHEM. (n.d.). ICSC 1283 - TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Szkodzińska, A., & Saniewska, D. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4785. Available at: [Link]

  • Szkodzińska, A., & Saniewska, D. (2020). Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland. Molecules, 25(23), 5649. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH). EPA738-R-99-014. Available at: [Link]

  • EU Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Available at: [Link]

  • de Souza, C. C., et al. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 10(4), 425-433. Available at: [Link]

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Triphenyltin Hydroxide. Retrieved from [Link]

  • Zhang, H., et al. (2017). Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS and Their Sorption, Desorption, and Transformation in Freshwater Sediments. Water, Air, & Soil Pollution, 228(1), 1-13. Available at: [Link]

  • Szkodzińska, A., & Saniewska, D. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. ResearchGate. Available at: [Link]

  • Lisicio, C., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Triphenyltin Hydroxide; Proposed Determination To Terminate Special Review. Federal Register, 65(204), 62719-62723. Available at: [Link]

  • de Souza, C. C., et al. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • Caricchia, A. M., et al. (n.d.). Analytical Methods for the Determination of Organotins in the Marine Environment. ResearchGate. Available at: [Link]

  • Kannan, K., et al. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A, 788(1-2), 1-49. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Available at: [Link]

  • Adebayo, K. J., et al. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Journal of Analytical Methods in Chemistry, 2014, 1-8. Available at: [Link]

  • EU Reference Laboratory for Pesticide Residues. (n.d.). Analytical method E_FP417.1 LC-MS/MS. Retrieved from [Link]

  • Van, D. N., et al. (2010). The transformation of phenyltin species during sample preparation of biological tissues using multi-isotope spike SSID-GC-ICPMS. Analytical and Bioanalytical Chemistry, 398(2), 737-746. Available at: [Link]

  • Rodriguez-Gonzalez, P., et al. (2005). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. ResearchGate. Available at: [Link]

  • Daughton, C. G. (2006). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

Sources

Application Note: High-Sensitivity Analysis of Triphenyltin Hydroxide in Environmental Soil and Water Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the sample preparation and analysis of triphenyltin hydroxide (TPTH) in soil and water samples. Due to its use as a fungicide and subsequent environmental persistence, accurate and sensitive detection methods are crucial for monitoring its presence and ensuring environmental and human safety.[1][2] This document outlines detailed protocols for sample collection, preservation, extraction, and cleanup, followed by analytical determination using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are designed to provide robust and reliable results for researchers, environmental scientists, and regulatory bodies.

Introduction: The Environmental Significance of Triphenyltin Hydroxide

Triphenyltin hydroxide (TPTH), an organotin compound, has been utilized as a non-systemic foliar fungicide for crops such as potatoes, sugar beets, and pecans.[3] Its mode of action involves the inhibition of oxidative phosphorylation in fungi.[2] Despite its agricultural benefits, the environmental persistence and high toxicity of TPTH to aquatic organisms pose a significant concern.[1][2] TPTH exhibits low solubility in water and a strong affinity for soil, which reduces its potential for groundwater leaching but increases its likelihood of contaminating surface waters through runoff and spray drift.[2] Given its potential for bioaccumulation and detrimental effects on non-target organisms, sensitive and specific analytical methods are essential for monitoring its levels in environmental compartments.[1]

This guide provides two primary analytical workflows: a Gas Chromatography-Mass Spectrometry (GC-MS) based method, which necessitates a derivatization step to enhance the volatility of TPTH, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that allows for direct analysis.[1][4] The choice of method will depend on the available instrumentation, desired sensitivity, and sample throughput requirements.

Sample Collection, Preservation, and Handling: The Foundation of Accurate Analysis

The integrity of the analytical results begins with proper sample collection and preservation. Contamination and degradation are critical factors to control from the moment of sampling.

2.1. Water Sample Collection and Preservation

  • Container: Collect water samples in amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte adsorption to the container walls. All glassware must be meticulously cleaned, including an acid wash, to prevent contamination.[5][6]

  • Sampling Technique: When sampling from a body of water, it is recommended to collect from below the surface to avoid floating debris.

  • Preservation: Upon collection, acidify the water samples to a pH of 2 with hydrochloric acid (HCl).[5] This minimizes the degradation of organotin compounds.

  • Storage: Samples should be stored at or below 6°C and extracted as soon as possible.[7]

2.2. Soil and Sediment Sample Collection and Preservation

  • Container: Use wide-mouthed glass jars with Teflon-lined caps for collecting soil and sediment samples.

  • Sampling Technique: For surface soil, remove the top layer of vegetation and debris before collecting the sample. For sediment, a core sampler is recommended to obtain a representative sample.

  • Storage: Immediately after collection, chill the samples to ≤ 10°C during transit and then store them frozen at ≤ -10°C in the laboratory to minimize microbial degradation.[7] Samples can be held for up to a year under these conditions before extraction.[7]

Workflow for Triphenyltin Hydroxide Analysis

The following diagram illustrates the general workflow for the analysis of triphenyltin hydroxide in soil and water samples.

Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Determination Water_Sample Water Sample Collection (Amber Glass Bottle) Water_Extraction Water Sample Extraction (SPE or LLE) Water_Sample->Water_Extraction Soil_Sample Soil/Sediment Sample Collection (Glass Jar) Soil_Extraction Soil Sample Extraction (Solvent Extraction) Soil_Sample->Soil_Extraction Cleanup Extract Cleanup (e.g., Florisil, Silica Gel) Water_Extraction->Cleanup Soil_Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for the analysis of triphenyltin hydroxide.

Detailed Protocols for Sample Preparation

The extraction of triphenyltin hydroxide from complex environmental matrices is a critical step that dictates the accuracy and sensitivity of the analysis.

4.1. Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is highly effective for pre-concentrating triphenyltin hydroxide from water samples and is amenable to both LC-MS/MS and GC-MS analysis.[8][9][10]

Materials:

  • C18 SPE cartridges (e.g., 500 mg sorbent)[9][10]

  • Methanol (HPLC grade)

  • Deionized water (pH adjusted to 9.0)[9][10]

  • Elution solvent: Methanol containing acetic acid[9][10]

  • Vacuum manifold for SPE

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 9.0). Do not allow the cartridge to go dry.

  • Sample Loading: Adjust the pH of a 100 mL water sample to 9.0.[9][10] Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped triphenyltin hydroxide with 1 mL of methanol containing acetic acid.[9][10] Collect the eluate in a clean vial.

  • Concentration: If necessary, the eluate can be concentrated under a gentle stream of nitrogen.

  • The extract is now ready for direct injection into the LC-MS/MS or for the derivatization step prior to GC-MS analysis.

4.2. Protocol 2: Modified QuEChERS Extraction for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, can be adapted for the extraction of triphenyltin hydroxide from soil.[9][10]

Materials:

  • Acetonitrile (acidified)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbents: C18[9][10]

  • Centrifuge and centrifuge tubes (50 mL)

Procedure:

  • Sample Homogenization: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acidified acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous MgSO₄ and NaCl. Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing C18 sorbent.[9][10] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 2 minutes.

  • The resulting supernatant is the cleaned-up extract, ready for analysis by LC-MS/MS or derivatization for GC-MS.

Derivatization for Gas Chromatography Analysis

Due to the low volatility of triphenyltin hydroxide, a derivatization step is mandatory for GC-based analysis.[11] This process converts the polar analyte into a more volatile and thermally stable compound. Alkylation using Grignard reagents or sodium tetraethylborate (NaBEt₄) are common derivatization methods.[11]

5.1. Protocol 3: Ethylation with Sodium Tetraethylborate (NaBEt₄)

This method is often preferred due to its relative ease of use and applicability to aqueous extracts.

Materials:

  • Sodium tetraethylborate (NaBEt₄) solution (e.g., 1% in methanol, freshly prepared)[12]

  • Acetate buffer (pH 4.5)[12]

  • Hexane (GC grade)

Procedure:

  • To the sample extract (or a buffered aqueous sample), add 1 mL of acetate buffer (pH 4.5).[12]

  • Add 1 mL of the 1% NaBEt₄ solution.[12]

  • Shake the mixture and allow it to react for approximately 30 minutes.[12]

  • Add 1 mL of hexane and vortex to extract the ethylated derivative.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

5.2. Protocol 4: Pentylation with a Grignard Reagent

Grignard reagents are highly effective for derivatization but require anhydrous conditions and careful handling.[13][14]

Materials:

  • Pentylmagnesium bromide (Grignard reagent)

  • Anhydrous hexane or other suitable organic solvent

Procedure:

  • Ensure the sample extract is in an anhydrous organic solvent (e.g., hexane).

  • Add the Grignard reagent to the extract.

  • Allow the reaction to proceed.

  • Quench the excess Grignard reagent carefully with acidified water.

  • The organic layer containing the pentylated triphenyltin is then ready for GC-MS analysis.

Analytical Determination

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitivity for the derivatized triphenyltin.

Parameter Typical Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for enhanced sensitivity
Monitored Ions Dependent on the derivative (e.g., for ethylated TPT)

6.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of direct analysis without the need for derivatization, simplifying sample preparation and reducing analysis time.[1][5]

Parameter Typical Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive mode[1][5]
MS/MS Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion to product ion transitions specific for triphenyltin

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for ensuring the reliability of the analytical data.

  • Method Blanks: Analyze a method blank with each batch of samples to check for contamination from reagents and glassware.

  • Matrix Spikes: Spike a sample with a known concentration of triphenyltin hydroxide before extraction to assess the method's recovery.

  • Certified Reference Materials (CRMs): When available, analyze a CRM to verify the accuracy of the entire analytical procedure.[12]

  • Internal Standards: Use an appropriate internal standard (e.g., a deuterated analog of triphenyltin) to correct for variations in extraction efficiency and instrument response.

Conclusion

The methods detailed in this application note provide a robust framework for the sensitive and accurate determination of triphenyltin hydroxide in soil and water samples. The choice between GC-MS and LC-MS/MS will be guided by laboratory capabilities and specific analytical requirements. Proper sample collection, preservation, and preparation are paramount to achieving reliable results. By following these protocols and implementing a stringent QA/QC program, researchers and analysts can confidently monitor the environmental fate of this important, yet potentially hazardous, compound.

References

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
  • World Health Organization. (1999). Triphenyltin Compounds (CICADS). INCHEM.
  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
  • Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119.
  • Lo, Y. C., Lee, Y. C., & Lee, M. R. (2009). On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples. Rapid Communications in Mass Spectrometry, 23(15), 2379–2386. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. Speciation.net. Retrieved from [Link]

  • Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753.
  • dos Santos, A. P. L., da Silva, M. G., & de Lemos, L. R. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 10(36), 4447-4454. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. Retrieved from [Link]

  • Tsunoi, S., Matano, Y., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

Sources

Triphenyltin Hydroxide (Fentin Hydroxide): A Retrospective Analysis of its Application, Efficacy, and Hazard Profile in Potato Cultivation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for researchers, scientists, and professionals for informational and historical purposes only. Triphenyltin hydroxide (TPTH) is a highly hazardous organotin compound with significant human and environmental toxicity. Its use is banned or severely restricted in many jurisdictions, including the European Union.[1] In the United States, it is classified as a Restricted Use Pesticide (RUP) due to high acute toxicity and developmental toxicity concerns.[2] This guide does not constitute an endorsement or recommendation for the use of triphenyltin hydroxide. Users must strictly adhere to all current local, national, and international regulations regarding this chemical.

Introduction

Triphenyltin hydroxide (TPTH), also known as fentin hydroxide, is a non-systemic, foliar organotin fungicide first registered in the United States in 1971.[2][3] For decades, it was a key component in potato cultivation for the control of major fungal pathogens, particularly early blight (Alternaria solani) and late blight (Phytophthora infestans).[4][5][6] Its efficacy also extended to suppressing certain insect pests, such as the Colorado potato beetle, due to its anti-feeding properties.[3][5]

Despite its effectiveness, the widespread use of TPTH has been curtailed globally due to a growing understanding of its severe risk profile. The compound exhibits high acute toxicity to humans through oral, dermal, and inhalation routes, and is classified as a probable human carcinogen.[4][7] Environmentally, TPTH is characterized by its extreme persistence in soil and very high toxicity to aquatic organisms.[4][3] This document provides a detailed retrospective on the scientific principles, historical application protocols, and the toxicological data that have defined the legacy of triphenyltin hydroxide in agriculture.

Chemical and Physical Properties

TPTH is a white, odorless crystalline powder.[8] It is stable at room temperature but can dehydrate upon heating and is slowly decomposed by sunlight.[8] Its low water solubility and strong binding to soil particles are key factors in its environmental behavior.[4][3]

PropertyValueSource(s)
IUPAC Name triphenylstannanylium hydroxide[8]
Synonyms Fentin hydroxide, TPTH, Hydroxytriphenylstannane[5][8]
CAS Number 76-87-9[9][10]
Molecular Formula C₁₈H₁₆OSn[8]
Molecular Weight 367.03 g/mol [8]
Appearance White crystalline powder[8][10]
Melting Point 121-123 °C[8]
Solubility in Water Insoluble (1.2 mg/L at 20°C)[3][8]
Solubility Moderately soluble in most organic solvents[8]
Soil Half-Life > 1,114 days (aerobic)[4][3]

Mechanism of Action

Triphenyltin hydroxide is classified by the Fungicide Resistance Action Committee (FRAC) in Group 30 .[4][3][11] Its mode of action is the inhibition of oxidative phosphorylation in fungal mitochondria.[4]

The TPTH molecule specifically targets and disrupts the function of ATP synthase , a critical enzyme complex responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[3][5] By binding to the enzyme, TPTH prevents the conversion of ADP to ATP, effectively shutting down the cell's energy supply. This leads to a rapid cessation of metabolic activities, inhibition of fungal growth and spore germination, and ultimately, cell death.[4][3] This multi-site activity made it a valuable tool for resistance management when used in programs with single-site fungicides.[11]

MOA cluster_membrane Fungal Mitochondrial Inner Membrane atp_synthase F₀F₁ ATP Synthase atp_production ATP Production (ADP + Pi -> ATP) atp_synthase->atp_production Catalyzes energy_depletion Cellular Energy Depletion tpth Triphenyltin Hydroxide (TPTH) inhibition Inhibition tpth->inhibition inhibition->atp_synthase Targets inhibition->energy_depletion Leads to cell_death Fungal Cell Death energy_depletion->cell_death

Mechanism of Action of Triphenyltin Hydroxide (FRAC Group 30).

Historical Efficacy and Application in Potato Cultivation

TPTH was regarded as a highly effective protectant fungicide against the two most significant foliar diseases in potatoes. Field trials consistently demonstrated its strong performance, particularly for early blight control where it was often considered superior to other broad-spectrum fungicides of its era.[6] For late blight, it provided excellent control, often used in combination with other fungicides like mancozeb.[6]

A major operational challenge with TPTH was its potential for phytotoxicity .[6] Under certain conditions, such as high temperatures or application in low spray volumes, it could cause flecking, necrotic lesions on leaves, or a general lightening of the foliage, which in some cases led to reduced yields.[6][12]

Historical Application Protocols (For Informational Purposes Only)

Extreme caution is warranted. These protocols describe historical practices and involve a highly hazardous material.

Formulations

TPTH was primarily available in two main formulations:

  • Wettable Powder (WP): Often packaged in water-soluble bags to reduce handler exposure during mixing.[13] An example product was Super Tin® 80 WP.[14]

  • Flowable Concentrate (FC) / Suspension Concentrate (SC): A liquid formulation, such as Agri Tin® Flowable (40% active ingredient).[11]

Dosage and Preparation

Application rates varied based on disease pressure and the growth stage of the potato crop.

Pathogen(s)Formulation TypeHistorical Application Rate per AcreSource(s)
Early & Late Blight80% Wettable Powder (WP)2.5 to 3.75 oz[14]
Early & Late Blight40% Flowable Concentrate (FC)4.0 to 6.0 fl oz[11]

Slurry Preparation (Historical Method):

  • Personal Protective Equipment (PPE): Don full PPE, including chemical-resistant coveralls, gloves, footwear, and a respirator with an appropriate cartridge for organic tins.

  • Fill Tank: Fill the spray tank with half the required volume of water and begin agitation.

  • Add Product: For WP formulations in water-soluble packs, add the entire pack to the tank. For liquid FC formulations, measure the required amount using a closed transfer system and add it to the tank.

  • Complete Filling: Continue agitation while adding the remaining water. Maintain continuous agitation throughout the application process.

Application Workflow

The decision to apply TPTH was based on disease forecasting models, weather conditions conducive to blight, and field scouting.

  • Scouting & Forecasting: Monitor fields for early signs of blight and track "blight weather" conditions (e.g., high humidity, moderate temperatures).

  • Timing: Begin applications preventatively when conditions favor disease or at the first sign of infection.

  • Application: Apply as a full-coverage foliar spray. For ground applications, use a minimum of 15 gallons of water per acre.[11] For aerial applications, use 3 to 10 gallons per acre.[11]

  • Frequency: Repeat applications at 7- to 14-day intervals depending on disease pressure.[11][15]

  • Pre-Harvest Interval (PHI): Do not apply within 7 days of harvest.[11][14]

  • Restricted Entry Interval (REI): Fields were restricted from human entry for 48 hours post-application.[4][11]

Workflow scout 1. Field Scouting & Weather Monitoring decision Blight Favorable? (Disease Triangle) scout->decision decision->scout No ppe 2. Don Full PPE (Respirator, Coveralls, Gloves) decision->ppe Yes mix 3. Prepare Slurry (Closed System) ppe->mix apply 4. Foliar Application (Full Coverage) mix->apply rei 5. Post-Application 48-Hour REI apply->rei monitor 6. Monitor Efficacy & Phytotoxicity rei->monitor monitor->scout Repeat Cycle (7-14 days)

Historical Application Workflow for Triphenyltin Hydroxide.

Toxicological Profile and Human Health Risks

The primary reason for the restriction and phasing out of TPTH is its significant risk to human health. The greatest risk is to pesticide applicators and handlers who face exposure via inhalation and dermal contact.[4]

EPA Toxicity CategoryOralDermalInhalationEye IrritationSource
TPTH Rating II (Toxic)II (Toxic)I (Highly Toxic)I (Corrosive)[4]
Category IHighly Toxic / CorrosiveHighly Toxic / CorrosiveHighly ToxicCorrosive
Category IIToxicToxicToxicSevere Irritant
  • Acute Effects: Short-term exposure can cause severe eye irritation and damage, skin irritation, and irritation of the respiratory tract.[16][17] High exposure can lead to systemic effects including headache, nausea, and convulsions.[16]

  • Chronic Effects: The U.S. EPA classifies TPTH as a probable human carcinogen (Group B2) .[4][2] Studies in laboratory animals have demonstrated clear evidence of developmental and reproductive toxicity , including teratogenic effects (birth defects) at low doses.[18][19][20] It is also suspected of being an endocrine disruptor and may impair the immune system with repeated exposure.[7][17]

Ecotoxicology and Environmental Fate

TPTH poses a substantial and persistent threat to the environment.

  • Soil Persistence: It binds strongly to soil and is not expected to leach into groundwater. However, its degradation is extremely slow, with a reported aerobic soil half-life of over 1,114 days.[4][3] This long persistence raises concerns about accumulation in agricultural soils.

  • Aquatic Toxicity: TPTH is very highly toxic to fish and aquatic invertebrates on an acute basis.[4][19] Runoff from treated fields and spray drift represent significant risks to surface water bodies, necessitating large buffer zones (e.g., 100-300 feet) from water during application.[4]

  • Avian and Mammalian Toxicity: It is categorized as moderately to highly toxic to birds and mammals from acute oral exposure.[4][19]

  • Bioaccumulation: As an organometallic compound, TPTH has the potential to bioaccumulate in organisms and magnify through the food chain, with residues being detected in fish from ponds adjacent to treated orchards.[17][21]

Regulatory Status and Modern Alternatives

Due to its high toxicity and environmental persistence, the use of TPTH has been discontinued in many parts of the world, including a ban on its use in the European Union.[1][22] In the United States, it remains a Restricted Use Pesticide, with its application limited to certified professionals on a few specific crops, including potatoes.[4][5][23]

The agricultural industry has largely shifted to safer and more targeted fungicides for the management of potato blights. These modern alternatives offer comparable or superior efficacy with significantly improved safety profiles for operators and the environment.

Examples of Modern Fungicide Classes for Potato Blight Control:

  • Carboxylic Acid Amide (CAA) Fungicides (FRAC Group 40): Such as Mandipropamid, which inhibits cellulose synthase.[24]

  • Quinone inside Inhibitors (QiI) (FRAC Group 21): Such as Cyazofamid.[24]

  • Oxysterol Binding Protein Inhibitors (OSBPI) (FRAC Group 49): Such as Oxathiapiprolin.[24]

  • Strobilurins (QoI) (FRAC Group 11): Such as Azoxystrobin.[23]

  • Organic and Biological Alternatives: For organic production systems, options include copper-based fungicides, plant extracts, and biofungicides containing beneficial microbes like Bacillus subtilis.[25][26][27]

These alternatives, used within an integrated pest management (IPM) framework that includes resistant potato varieties and cultural controls, form the basis of modern, sustainable potato disease management.[24][28]

References

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Triphenyltin Hydroxide/Fentin Hydroxide (TPTH). Gateway on Pesticide Hazards and Safe Pest Management. Retrieved from [Link]

  • Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]

  • New England Vegetable Management Guide. (2024). Potato Disease Control. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (1999). Triphenyltin Compounds (CICADS 13). Retrieved from [Link]

  • New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). TPTH (Triphenyltin Hydroxide) Special Review Position Document 1. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC) 1283 - TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Ribeiro-Varona, M. C., et al. (2005). Developmental toxicity of triphenyltin hydroxide in mice. Toxicology and Applied Pharmacology, 203(1), 60-69. Retrieved from [Link]

  • Federal Register. (2000, October 20). Triphenyltin Hydroxide; Proposed Determination To Terminate Special Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH). Retrieved from [Link]

  • Stevenson, W. R. (1984). Fungicide Testing for Early and Late Blight Control in Potatoes. Plant Disease, 68(8), 742. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). PPDB: Fentin hydroxide. Retrieved from [Link]

  • Maguire, R. J., & Tkacz, R. J. (1993). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds. Environmental Toxicology and Chemistry, 12(9), 1635-1643. Retrieved from [Link]

  • Miller Research. (2018). Fungicides for Managing Late Blight in Potato. Retrieved from [Link]

  • Slideshare. (n.d.). Organic Alternatives for Late Blight Control in Potatoes. Retrieved from [Link]

  • Regulations.gov. (2020). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Proposed Interim Registration Review Decision. Retrieved from [Link]

  • ATTRA. (2004). Organic Alternatives for Late Blight Control in Potatoes. Retrieved from [Link]

  • Cohen, Y., et al. (2023). Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato. Plants, 12(21), 3698. Retrieved from [Link]

  • North Dakota State University. (n.d.). Potato. NDSU Extension. Retrieved from [Link]

  • Kuepper, G., & Sullivan, P. (2004). Organic Alternatives for Late Blight Control in Potatoes. ATTRA Sustainable Agriculture. Retrieved from [Link]

  • North Dakota State University. (n.d.). Potato. NDSU Extension. Retrieved from [Link]

  • Procházka, P., et al. (2022). Natural Substances to Protect Potatoes Against Potato Blight (Phytophthora Infestans). ResearchGate. Retrieved from [Link]

  • American Elements. (n.d.). Triphenyltin Hydroxide. Retrieved from [Link]

  • RIVM. (2012). Environmental risk limits for triphenyltin in water. Retrieved from [Link]

Sources

Application Notes & Protocols for the Research-Use-Only Evaluation of Triphenyltin Hydroxide as a Marine Antifouling Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: The use of organotin compounds, including Triphenyltin Hydroxide (TPTH), in antifouling paints for ships is strictly prohibited under the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention), which entered into force in 2008.[1][2][3] These compounds are recognized as severe marine pollutants with devastating effects on non-target organisms.[4][5] The following application notes and protocols are intended for research and reference purposes only , such as for the development of alternative antifouling technologies, for creating historical performance benchmarks, or for environmental monitoring and toxicology studies. These protocols must not be used for the development or application of commercial marine coatings.

Chapter 1: Introduction to Triphenyltin Hydroxide (TPTH) in Antifouling Research

The Persistent Challenge of Marine Biofouling

Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant economic and operational challenge to maritime industries.[6] This biological layer increases hydrodynamic drag, leading to substantial increases in fuel consumption and associated greenhouse gas emissions. Historically, the most effective solution was the use of biocidal coatings that release toxic compounds to deter the settlement and growth of fouling organisms.[3]

Historical Context: The Rise and Fall of Organotin Biocides

Developed in the 1960s, organotin compounds, particularly Tributyltin (TBT) and Triphenyltin (TPTH), were revolutionary in their effectiveness as broad-spectrum biocides.[3][7] Incorporated into marine paints, they provided long-lasting protection against a wide array of fouling species.[8] However, their remarkable efficacy was matched by their extreme environmental toxicity. Studies revealed that even at very low concentrations (nanograms per liter), these compounds caused severe endocrine disruption in marine invertebrates, such as imposex (the imposition of male sexual characteristics on female snails).[5][9] This discovery, coupled with their persistence and tendency to bioaccumulate in the food chain, led to a global regulatory crackdown culminating in the IMO's comprehensive ban.[10][11][12]

Physicochemical Properties of Triphenyltin Hydroxide

Triphenyltin hydroxide (IUPAC Name: Triphenylstannanol) is an organotin compound that was used as a fungicide and, notably, as a co-biocide in antifouling paints.[13] Understanding its properties is fundamental for any laboratory-based research.

PropertyValueSource(s)
CAS Number 76-87-9[13][14][15]
Molecular Formula C₁₈H₁₆OSn[14][15]
Molar Mass 367.035 g·mol⁻¹[13]
Appearance White crystalline powder[15][16]
Melting Point 118-125 °C[15][16]
Solubility in Water Low / Insoluble[4][15]
Solubility in Organic Solvents Moderately soluble[15][16]

Chapter 2: Biochemical Mechanism of Antifouling Action

Primary Mode of Action: Inhibition of Oxidative Phosphorylation

The potent biocidal activity of TPTH stems from its ability to disrupt cellular energy metabolism. Its primary molecular target is the F₀ subunit of mitochondrial ATP synthase, a critical enzyme complex in the inner mitochondrial membrane responsible for producing ATP through oxidative phosphorylation. By binding to this complex, TPTH effectively uncouples the proton gradient from ATP synthesis, starving the cell of its primary energy currency and leading to cell death. This non-specific, fundamental mechanism of action is the basis for its broad-spectrum toxicity against a wide range of marine fouling organisms, from algae to invertebrate larvae.

Diagram: Simplified Pathway of TPTH Toxicity

The following diagram illustrates the primary mechanism by which TPTH induces cellular toxicity in fouling organisms.

Caption: TPTH inhibits ATP synthase, disrupting cellular energy production.

Chapter 3: Protocols for Experimental Paint Formulation (For Research Purposes Only)

Critical Safety Precautions

TPTH is highly toxic to humans via oral, dermal, and inhalation routes and is classified as a probable human carcinogen.[4] All handling must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use laminate film or butyl rubber), and safety goggles. A respirator may be required depending on the scale of work.

Protocol: Preparation of a Control Vinyl Resin Paint Matrix

This protocol creates a simple, non-biocidal paint matrix that serves as a negative control and as the base for incorporating TPTH.

Materials:

  • Vinyl resin (e.g., VYHH or equivalent)

  • Plasticizer (e.g., dioctyl phthalate)

  • Binder/Solvent mix (e.g., Methyl Isobutyl Ketone (MIBK) and Toluene)

  • Inert fillers (e.g., talc, titanium dioxide for color)

  • High-speed disperser or laboratory mixer

  • Glass or metal mixing vessel

Procedure:

  • Solvent Preparation: In the fume hood, prepare the solvent blend, typically a 1:1 ratio of MIBK to Toluene.

  • Resin Dissolution: Slowly add the vinyl resin to the solvent blend while mixing at low speed. Continue mixing until the resin is completely dissolved. This may take several hours.

  • Plasticizer Addition: Add the plasticizer to the dissolved resin solution and mix for 15 minutes.

  • Pigment/Filler Dispersion: Gradually add the inert fillers (talc, TiO₂) to the vortex of the mixing solution.

  • High-Speed Dispersion: Increase the mixer speed to high (e.g., 2000-3000 rpm) and disperse for 20-30 minutes, or until the mixture is homogenous and meets a desired fineness of grind (Hegman gauge).

  • Viscosity Adjustment: Adjust the viscosity by adding small amounts of the solvent blend until the desired consistency for application is reached.

  • Storage: Store the final paint base in a sealed, solvent-safe container.

Protocol: Incorporation of TPTH into the Experimental Matrix

Causality: The key to a functional antifouling paint is the uniform dispersion of the biocide. TPTH is added at the pigment dispersion stage to ensure it is milled into the matrix, preventing clumping and ensuring a consistent leaching profile.

Procedure:

  • Follow steps 1-3 from Protocol 3.2 to prepare the liquid resin base.

  • TPTH Addition: In the fume hood, carefully weigh the desired amount of TPTH powder. The loading level can be varied for dose-response studies (e.g., 2%, 5%, 10% by dry weight).

  • Co-dispersion: Add the TPTH powder along with the other inert fillers during step 4 of Protocol 3.2.

  • Finalization: Proceed with steps 5-7 of Protocol 3.2 to complete the formulation. Ensure all equipment is decontaminated according to hazardous waste protocols.

Chapter 4: Protocols for Efficacy and Performance Evaluation

Overview of Efficacy Testing Workflow

A robust evaluation of an experimental antifouling coating involves a multi-stage process, from panel preparation to field exposure and data analysis. This workflow ensures that results are reproducible and comparable to controls.

Diagram: Experimental Workflow for Antifouling Paint Evaluation

Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Testing & Analysis cluster_eval Phase 3: Evaluation A 1. Panel Preparation (e.g., PVC, Fiberglass) Sandblasting/Cleaning B 2. Primer Application (Anti-corrosive layer) A->B C 3. Test Coating Application (Control & TPTH paints) B->C D 4. Curing & Conditioning (As per formulation specs) C->D E 5a. Static Immersion (Raft exposure in marine environment) [ASTM D3623] D->E F 5b. Leaching Rate Analysis (Lab-based rotation) [ASTM D6903] D->F G 6. Periodic Inspection (Photography & Fouling Rating) E->G H 7. Leachate Collection & Chemical Analysis (GC-MS) F->H I 8. Data Collation (Fouling Resistance vs. Time) G->I H->I J 9. Final Report (Performance Comparison) I->J

Caption: Workflow for preparing, testing, and evaluating antifouling coatings.

Protocol: Static Immersion Panel Test (Adapted from ASTM D3623)

This field-based method is the gold standard for assessing real-world performance.[17]

Materials:

  • Prepared and coated test panels (e.g., 15x30 cm PVC panels).

  • Uncoated control panels and panels with the control matrix paint.

  • A floating raft or submerged rack in a marine environment with known fouling pressure.

  • Panel mounts, underwater camera, cleaning brushes.

Procedure:

  • Deployment: Securely attach the cured panels to the immersion rack in a randomized order. Ensure at least 5 cm of space between panels.

  • Immersion: Submerge the rack to a depth of at least 1 meter below the low-tide line.

  • Periodic Inspection: On a regular schedule (e.g., monthly), carefully raise the rack for inspection.[18]

  • Photography: Photograph each panel from a fixed distance to document the fouling progression.

  • Fouling Rating: Assess the percentage cover and type of fouling (slime, algae, barnacles, etc.). A standardized rating scale (e.g., Fouling Resistance (FR) 100 for no fouling, FR 0 for complete coverage) should be used.[17]

  • Duration: Continue the test for a predetermined period, typically one full fouling season (e.g., 12-24 months), or until the test coatings fail.

Protocol: Determination of Biocide Leaching Rate (Adapted from ASTM D6903)

This laboratory test quantifies the rate at which the biocide is released into the water, which is directly related to its efficacy and environmental impact.[19]

Materials:

  • Coated cylinders (instead of flat panels, to fit the apparatus).

  • Rotating apparatus in a temperature-controlled tank.

  • Synthetic seawater (e.g., ASTM D1141).

  • Sample collection vials.

  • Analytical equipment (GC-MS).

Procedure:

  • Setup: Place the coated, cured cylinder in the rotating apparatus submerged in a known volume of synthetic seawater.

  • Rotation: Begin rotating the cylinder at a constant speed (e.g., 60 rpm) to simulate water flow. Maintain constant temperature and salinity.

  • Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 28, 45 days), stop the rotation and collect a water sample for analysis.

  • Water Replacement: After each sampling, replace the entire volume of synthetic seawater to prevent the buildup of leached biocide, which would inhibit further leaching.

  • Analysis: Analyze the collected water samples for TPTH concentration using the method in Chapter 5.

  • Calculation: Calculate the release rate in micrograms per square centimeter per day (µg/cm²/day) based on the measured concentration, the surface area of the cylinder, the volume of water, and the time between water changes.

Chapter 5: Analytical Methods for Quantification

Protocol: Trace Analysis of TPTH in Seawater Leachate via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for quantifying trace levels of organotin compounds in environmental samples.[20]

Principle: TPTH is not volatile enough for direct GC analysis. It must first be extracted from the aqueous sample and then derivatized to a more volatile form (e.g., by ethylation or propylation using a Grignard reagent). The derivatized compound is then separated by GC and detected by MS.

Procedure Outline:

  • Extraction: Extract the organotin compounds from the seawater sample using a non-polar solvent (e.g., hexane or toluene) with a complexing agent (e.g., tropolone) under acidic conditions.[20] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[21][22]

  • Derivatization: Add a Grignard reagent (e.g., sodium tetraethylborate) to the extract to convert the ionic triphenyltin species into a volatile tetra-substituted form (e.g., triphenylethyltin).

  • Cleanup: Wash the derivatized extract to remove excess reagent and interfering substances.

  • GC-MS Analysis: Inject a small volume of the final extract into the GC-MS system. Use an appropriate capillary column (e.g., DB-5ms) and temperature program to separate the target analyte.

  • Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to look for characteristic ions of the derivatized TPTH.[20] Quantify the concentration by comparing the peak area to a calibration curve prepared from certified standards. The limit of detection can reach the picogram per milliliter (ng/L) level.[20]

Chapter 6: Environmental Toxicity and Regulatory Status

Ecotoxicological Profile: A Legacy of Harm

The environmental legacy of TPTH and other organotins is severe. They are highly toxic to a vast range of non-target aquatic organisms.[4][23]

  • Endocrine Disruption: Famously causes imposex in gastropods at concentrations below 1 ng/L.[9]

  • Toxicity to Fish & Invertebrates: Classified as very highly toxic, affecting development, reproduction, and immune function.[4][24][25]

  • Persistence & Bioaccumulation: TPTH binds strongly to sediments and has a long environmental half-life.[4][12] As a lipophilic compound, it bioaccumulates in organisms and biomagnifies up the food chain, posing a risk to top predators and potentially humans who consume contaminated seafood.[5][25]

The IMO AFS Convention: A Global Ban

In response to the overwhelming scientific evidence of environmental harm, the IMO adopted the AFS Convention in 2001, which came into force in 2008.[1][3] This convention prohibits the application of organotin compounds as biocides in antifouling systems on all ships.[2][10] Parties to the convention must enforce this ban on ships flying their flag or operating in their waters.[10]

Modern Alternatives

Research since the organotin ban has focused on developing effective yet environmentally benign antifouling solutions. Current alternatives include:

  • Copper-based paints: Still widely used, but with increasing scrutiny over copper's own environmental impact.

  • Booster Biocides: Organic biocides used to supplement copper, such as Diuron, Irgarol 1051, and Zinc Pyrithione.[26]

  • Foul-Release Coatings: Non-toxic, low-friction surfaces (often silicone-based) that prevent strong adhesion, allowing fouling to be washed off by the ship's movement.[27]

  • Ultrasonic Systems: Transducers attached to the hull that generate ultrasonic pulses to deter the settlement of microorganisms.[28]

References

  • ASTM International. (2017). D6442 Standard Test Method for Copper Release Rates of Antifouling Coating Systems in Seawater. ASTM. [Link]

  • Hattori, Y., et al. (1997). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. [Link]

  • International Maritime Organization. (2008). Harmful ships' paint systems outlawed as international convention enters into force. IMO. [Link]

  • Coatings World. (2008). Organotin ban in hull paint begins in September. [Link]

  • Yachting Monthly. (2001). IMO adopts ban on harmful antifouling. [Link]

  • International Maritime Organization. Anti-fouling systems. IMO. [Link]

  • Marine Link. (2002). The New IMO Treaty To Ban TBT. [Link]

  • Endures. Performance testing of antifouling coatings. [Link]

  • Minnesota Department of Agriculture. Triphenyltin hydroxide Fungicide. [Link]

  • Wikipedia. Triphenyltin hydroxide. [Link]

  • Marisonia. (2025). Best Antifouling Paint Alternatives for 2025. [Link]

  • ASTM International. (2020). D6903 Standard Test Method for Determination of Organic Biocide Release Rate From Antifouling Coatings in Substitute Ocean Water. ASTM. [Link]

  • Quiniou, F., et al. (2009). Testing methods to assess both the efficacy and ecotoxicity of antifouling coatings. Archimer. [Link]

  • Swain, G. W. (2017). Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. [Link]

  • Swedish Environmental Protection Agency. Triphenyltin. [Link]

  • U.S. Environmental Protection Agency. (1985). TPTH (Triphenyltin Hydroxide) Special Review Position Document 1. EPA. [Link]

  • Oladunjoye, O. P., et al. (2020). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies. [Link]

  • National Center for Biotechnology Information. Triphenyltin hydroxide. PubChem. [Link]

  • World Health Organization. (1999). Triphenyltin Compounds (CICADS). INCHEM. [Link]

  • Ataman Kimya. TRIPHENYLTIN HYDROXIDE. [Link]

  • ResearchGate. (2021). Organotin Antifouling Paints and Their Alternatives. [Link]

  • Yi, X., & Leung, K. M. (2017). Assessing the toxicity of triphenyltin to different life stages of the marine medaka Oryzias melastigma through a series of life-cycle based experiments. ResearchGate. [Link]

  • Cima, F., et al. (2016). Effects of antifouling paints alternative to organotin-based ones on macrofouling biocoenosis of hard substrates in the Lagoon of Venice. ResearchGate. [Link]

  • He, S., et al. (2024). The Influence of Triphenyltin Exposure on the Osmoregulatory Capacity of Marine Medaka (Oryzias melastigma) at Different Salinities. MDPI. [Link]

  • Oladunjoye, O. P., et al. (2020). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF. ResearchGate. [Link]

  • Valkirs, A. O., et al. (2006). Standard methods: Tests on leaching rates from antifouling coatings reveal high level of variation in results among laboratories. SciSpace. [Link]

  • Shin, H., et al. (2016). A Method for Evaluating the Efficacy of Antifouling Paints Using Mytilus galloprovincialis in the Laboratory in a Flow-Through System. NIH. [Link]

  • Norwegian Environment Agency. (2019). Guidelines for efficacy testing of antifouling coatings for nets in field tests. [Link]

  • He, S., et al. (2021). Review of measured concentrations of triphenyltin compounds in marine ecosystems and meta-analysis of risks to humans and the environment. ResearchGate. [Link]

  • Schiff, K., et al. (2003). Copper emissions from antifouling paint on recreational vessels. Southern California Coastal Water Research Project. [Link]

  • Zhang, Y., et al. (2022). Triphenyltin Influenced Carotenoid-Based Coloration in Coral Reef Fish, Amphiprion ocellaris, by Disrupting Carotenoid Metabolism. NIH. [Link]

  • U.S. Environmental Protection Agency. (2021). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Interim Registration Review Decision. EPA. [Link]

  • RIVM. (2015). Environmental risk limits for triphenyltin in water. ResearchGate. [Link]

  • The University of Hong Kong. (2020). Scientists find high concentrations of toxic phenyltin compounds in local Chinese white dolphins. ScienceDaily. [Link]

  • Eurofins. (2024). Antifouling Paint Release Testing. [Link]

  • Chambers, L. D., et al. (2006). Current and emerging environmentally-friendly systems for fouling control in the marine environment. PubMed. [Link]

  • Clean Below? Good to go. Four alternatives to antifoul. [Link]

  • Wikipedia. Triphenyltin compounds. [Link]

  • ChemRadar. (2023). China's Taiwan Tightens Restrictions on Organotin Compounds. [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]

  • Balasubramanyan, R. & Nair, N. U. (1975). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment. [Link]

Sources

Application Notes and Protocols for In Vitro Studies of Triphenyltin Hydroxide on Fungal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antifungal Potential of Triphenyltin Hydroxide

Triphenyltin hydroxide (TPTH), an organotin compound with the chemical formula Sn(C₆H₅)₃OH, is a potent non-systemic foliar fungicide.[1] It has been utilized in agriculture to combat a variety of fungal diseases, including early and late blight on potatoes and leaf spot on sugar beets.[1][2][3] The primary mechanism of its antifungal action is the inhibition of oxidative phosphorylation in fungal mitochondria.[1][4] Specifically, TPTH targets and inhibits ATP synthase, a critical enzyme complex responsible for the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][4][5] This disruption of energy metabolism leads to the cessation of fungal growth and, ultimately, cell death.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro studies on the effects of triphenyltin hydroxide on various fungal cell lines. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate determination of TPTH's antifungal efficacy and the elucidation of its cellular and molecular mechanisms of action.

PART 1: Foundational Knowledge and Experimental Design

Mechanism of Action: A Deeper Dive

The fungicidal activity of triphenyltin hydroxide is classified under the Fungicide Resistance Action Committee (FRAC) code 30, which designates inhibitors of ATP synthase.[1][4] The process begins with the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. TPTH has been shown to be a powerful inhibitor of the proton conductivity of the H+-ATPase (ATP synthase) complex.[6] Its inhibitory action is targeted at the F0 subunit of this complex, a transmembrane proton pore.[6] By blocking this channel, TPTH effectively halts the flow of protons that drives the rotational catalysis of the F1 subunit, where ADP is phosphorylated to ATP.

The resulting ATP depletion has catastrophic consequences for the fungal cell, leading to a cascade of events including:

  • Inhibition of essential metabolic processes.

  • Disruption of cellular homeostasis.

  • Induction of cellular stress responses.

Furthermore, studies on other organotin compounds suggest a broader impact on cellular health. At lower concentrations, compounds like triphenyltin have been observed to trigger apoptosis, or programmed cell death, in various cell types.[7][8] This process is often mediated by caspases, a family of proteases that execute the apoptotic program.[7] While the core regulatory elements of apoptosis in fungi differ from those in metazoans, analogous pathways involving metacaspases and apoptosis-inducing factors exist.[9] Therefore, it is plausible that triphenyltin hydroxide may induce an apoptosis-like cell death pathway in susceptible fungi. At higher concentrations, organotins can cause extensive cellular damage leading to necrosis.[7]

Rationale for Fungal Cell Line Selection

The choice of fungal cell lines is critical for the relevance and applicability of the research findings. A diverse panel of fungi should be selected to represent different fungal classes and pathogenic profiles.

Recommended Fungal Cell Lines:

  • Yeast Models:

    • Saccharomyces cerevisiae: A well-characterized model organism for studying fundamental eukaryotic cellular processes, including mitochondrial function and cell death pathways.

    • Candida albicans: An opportunistic human pathogen, crucial for studies with clinical relevance.[10][11]

    • Cryptococcus neoformans: An encapsulated yeast that is a significant pathogen, particularly in immunocompromised individuals.[10][11]

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus: A common mold and a major cause of invasive fungal infections in humans.[10]

    • Fusarium oxysporum: A plant pathogenic fungus with broad agricultural and economic importance.[11]

    • Trichophyton rubrum: A dermatophyte responsible for common skin, nail, and hair infections.[11]

These cell lines can be procured from reputable culture collections such as ATCC (American Type Culture Collection) to ensure identity and purity.[10]

PART 2: Experimental Protocols

Materials and Reagents
  • Triphenyltin hydroxide (purity ≥95%)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected fungal cell lines

  • Appropriate fungal growth media (e.g., YPD for yeasts, Potato Dextrose Broth/Agar for molds)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom microtiter plates, sterile

  • Spectrophotometer (plate reader)

  • Hemocytometer or automated cell counter

  • Incubator with temperature and humidity control

  • Laminar flow hood for sterile work

  • Reagents for viability, apoptosis, and ROS assays (as described in subsequent sections)

Preparation of Triphenyltin Hydroxide Stock Solution

Causality: Triphenyltin hydroxide is insoluble in water. Therefore, a suitable organic solvent is required to prepare a concentrated stock solution that can be further diluted in aqueous culture media. DMSO is a common choice due to its high solubilizing capacity and relatively low toxicity to most cell lines at final concentrations of less than 1%.

Protocol:

  • Accurately weigh a precise amount of triphenyltin hydroxide powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Antifungal Susceptibility Testing: Broth Microdilution Method

Trustworthiness: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the gold standards for antifungal susceptibility testing.[12][13][14][15][16][17][18][19]

Protocol:

  • Inoculum Preparation:

    • Yeasts: From a fresh culture (24-48 hours), pick several colonies and suspend them in sterile PBS. Adjust the cell density to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in the appropriate test medium to achieve the final inoculum density specified by CLSI/EUCAST guidelines (typically 0.5-2.5 x 10³ CFU/mL).[20][21]

    • Molds: Grow the mold on agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile PBS containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration (e.g., 0.4-5 x 10⁴ CFU/mL) using a hemocytometer.[16][22]

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 100 µL of the appropriate test medium (e.g., RPMI-1640) to all wells.

    • Add an additional 100 µL of the working TPTH solution (prepared by diluting the stock in the test medium) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

    • This will result in wells with decreasing concentrations of TPTH and a constant volume of 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (no TPTH) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi), as recommended by CLSI/EUCAST guidelines.[23]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of TPTH that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[23]

    • Growth can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh agar plate (without TPTH).

  • Incubate the plate at 35°C until growth is visible in the control spots.

  • The MFC is the lowest concentration of TPTH from which no fungal colonies grow on the agar plate.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_readout Data Acquisition TPTH_stock Prepare TPTH Stock in DMSO Serial_dilution Serial Dilution of TPTH in 96-well Plate TPTH_stock->Serial_dilution Fungal_inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Fungal Suspension Fungal_inoculum->Inoculate Serial_dilution->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate MIC_read Determine MIC (Visual/OD Reading) Incubate->MIC_read MFC_plate Plate on Agar for MFC MIC_read->MFC_plate G cluster_mito Mitochondrial Events TPTH Triphenyltin Hydroxide ATP_Synthase ATP Synthase (F0 subunit) TPTH->ATP_Synthase Inhibition Mito Fungal Mitochondrion H_gradient Proton Gradient Collapse ATP_Synthase->H_gradient ROS Increased ROS Production ATP_Synthase->ROS Dysfunction leads to ATP_depletion ATP Depletion H_gradient->ATP_depletion Metabolic_arrest Metabolic Arrest ATP_depletion->Metabolic_arrest Apoptosis Apoptosis-like Cell Death (Metacaspase Activation) ROS->Apoptosis Cell_death Fungal Cell Death Metabolic_arrest->Cell_death Apoptosis->Cell_death

Sources

Triphenyltin Hydroxide: A Versatile Reactant in Modern Organotin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of triphenyltin hydroxide as a key reactant in organotin synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. Detailed, step-by-step methodologies for the synthesis of triphenyltin carboxylates, including derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and N-protected amino acids, are presented. This guide also includes protocols for the synthesis of triphenyltin phenolates. Each protocol is a self-validating system, complete with characterization data, safety protocols, and a discussion of the underlying reaction mechanisms. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to enhance understanding.

Introduction: The Enduring Relevance of Triphenyltin Hydroxide

Triphenyltin hydroxide, (C₆H₅)₃SnOH, is a white, odorless powder that has historically been utilized as a fungicide and antifouling agent.[1][2] While its use in agriculture has been restricted in many regions due to environmental concerns, its utility as a precursor in organotin chemistry remains significant.[3] Organotin compounds, a class of organometallic compounds containing at least one tin-carbon bond, have diverse applications, including as PVC stabilizers, catalysts, and increasingly, as potential therapeutic agents.[4][5] The triphenyltin moiety, in particular, has been incorporated into molecules exhibiting promising anticancer and antimicrobial activities.[6][7]

Triphenyltin hydroxide serves as a convenient and effective starting material for the synthesis of a wide array of triphenyltin derivatives. Its reactivity is centered around the hydroxyl group, which can be readily displaced through reactions with acidic compounds such as carboxylic acids, phenols, and sulfonyl chlorides. These reactions are typically straightforward, high-yielding, and allow for the introduction of a diverse range of functional groups onto the triphenyltin scaffold.

This guide will focus on the practical application of triphenyltin hydroxide as a reactant, providing detailed protocols for the synthesis of key classes of triphenyltin compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards of triphenyltin hydroxide is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties
PropertyValueReference
Formula C₁₈H₁₆OSn[2]
Molar Mass 367.03 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 124-126 °C[8]
Solubility Insoluble in water. Moderately soluble in most organic solvents such as ethanol, dichloromethane, diethyl ether, and acetone.[1][8]
Stability Stable in the dark at room temperature. Decomposes above 45 °C and is sensitive to light.[8]

In the solid state, triphenyltin hydroxide exists as a polymer with bridging hydroxide groups.[2]

Safety and Handling

Organotin compounds, including triphenyltin hydroxide, are highly toxic and should be handled with extreme caution.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[1]

Core Safety Directives:

  • Engineering Controls: All manipulations involving triphenyltin hydroxide and its derivatives must be conducted in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield at all times.[9][10]

  • Handling: Avoid creating dust. Use a wet method for cleaning up spills.[1] Do not work with organotin reagents alone.[9]

  • Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids.[1]

  • Waste Disposal: All organotin waste must be collected in a designated, labeled, and sealed container for disposal according to institutional and local regulations.[1][10]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][10]

Synthesis of Triphenyltin Carboxylates

The reaction of triphenyltin hydroxide with carboxylic acids is a robust and widely used method for the preparation of triphenyltin carboxylates. This reaction proceeds via a simple condensation mechanism, with the formation of water as the only byproduct.

General Reaction Scheme

Synthesis_of_Triphenyltin_Carboxylates cluster_reactants Reactants cluster_products Products TPTH Triphenyltin Hydroxide (Ph₃SnOH) TPTC Triphenyltin Carboxylate (Ph₃SnOOCR) TPTH->TPTC Condensation H2O Water (H₂O) TPTH->H2O RCOOH Carboxylic Acid (R-COOH) RCOOH->TPTC RCOOH->H2O

The driving force for this reaction is the formation of the stable tin-oxygen bond and the removal of water, which can be facilitated by azeotropic distillation.

Protocol: Synthesis of Triphenyltin(IV) Indomethacinate

This protocol details the synthesis of a triphenyltin derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which has shown significant in vitro cytotoxicity against breast cancer cell lines.[6][11]

Materials:

  • Triphenyltin hydroxide ((C₆H₅)₃SnOH)

  • Indomethacin (HIND)

  • Toluene

  • Methanol

  • Chloroform

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of triphenyltin hydroxide (1.0 eq) in toluene, add a solution of indomethacin (1.0 eq) in toluene.

  • Assemble the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue can be recrystallized from a mixture of chloroform and methanol (e.g., 3:1 v/v) to yield the pure product.[12]

Characterization Data:

CompoundYield119Sn NMR (CDCl₃, δ/ppm)Key IR Bands (cm⁻¹)Reference
[Ph₃Sn(IND)] 83%-109.3ν(C=O): ~1600-1650 (coordinated carboxylate)[3][12]
Protocol: Synthesis of Triphenyltin Esters of N-Protected Amino Acids

The synthesis of triphenyltin esters of N-protected amino acids follows a similar principle to the protocol described above. These compounds are of interest in bioorganometallic chemistry and for the development of novel therapeutic agents.

Materials:

  • Triphenyltin hydroxide ((C₆H₅)₃SnOH)

  • N-protected amino acid (e.g., N-Boc-glycine, N-Cbz-leucine)

  • Benzene or Toluene

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and triphenyltin hydroxide (1.0 eq) in benzene or toluene.

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. If no precipitate forms, remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Triphenyltin Phenolates

Triphenyltin hydroxide reacts with phenols to form triphenyltin phenolates. This reaction is analogous to the formation of carboxylates, involving the condensation of the hydroxyl groups.

General Reaction Scheme

Synthesis_of_Triphenyltin_Phenolates cluster_reactants Reactants cluster_products Products TPTH Triphenyltin Hydroxide (Ph₃SnOH) TPTP Triphenyltin Phenolate (Ph₃SnOAr) TPTH->TPTP Condensation H2O Water (H₂O) TPTH->H2O ArOH Phenol (Ar-OH) ArOH->TPTP ArOH->H2O

Protocol: Synthesis of a Triphenyltin Phenolate

This protocol provides a general method for the synthesis of triphenyltin phenolates.

Materials:

  • Triphenyltin hydroxide ((C₆H₅)₃SnOH)

  • Substituted or unsubstituted phenol

  • Toluene

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Combine equimolar amounts of triphenyltin hydroxide and the desired phenol in a round-bottom flask.

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Set up the apparatus for azeotropic distillation using a Dean-Stark trap.

  • Reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Characterization of Triphenyltin Compounds

The synthesized triphenyltin compounds can be characterized using a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the formation of triphenyltin esters. The key diagnostic feature is the stretching frequency of the carbonyl group (C=O).

Functional GroupCharacteristic IR Absorption (cm⁻¹)Reference
Carboxylic Acid (O-H stretch)Broad, ~2500-3300[13]
Carboxylic Acid (C=O stretch)~1700-1725[13]
Ester (C=O stretch)~1735-1750 (aliphatic), ~1715-1730 (α,β-unsaturated)[14]
Triphenyltin (Sn-Ph)~1075, ~995, ~730, ~695[15]

Upon esterification, the broad O-H stretch of the carboxylic acid disappears, and the C=O stretching frequency shifts. The difference between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate ligand to the tin center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligands. ¹¹⁹Sn NMR is particularly informative for characterizing organotin compounds. Tin has three NMR-active spin-1/2 nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity.[16]

The chemical shift in ¹¹⁹Sn NMR is sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate triphenyltin compounds, the ¹¹⁹Sn chemical shift typically appears in the range of -40 to -120 ppm relative to tetramethyltin (Me₄Sn).[3][17]

Conclusion

Triphenyltin hydroxide is a valuable and versatile starting material for the synthesis of a wide range of functionalized organotin compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel triphenyltin derivatives for various applications, from materials science to medicinal chemistry. The inherent toxicity of organotin compounds necessitates strict adherence to safety protocols to ensure a safe and productive research environment. With careful handling and a thorough understanding of the underlying chemistry, triphenyltin hydroxide will continue to be a key player in the advancement of organotin chemistry.

References

Application Notes & Protocols: Elucidating Fungicide Resistance Mechanisms Using Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Triphenyltin hydroxide (TPTH), an organotin fungicide, serves as a critical tool for managing fungal pathogens in key agricultural crops.[1][2][3] Its specific mode of action, targeting the F₀ subunit of the mitochondrial H⁺-ATPase (ATP synthase), makes it a valuable compound for studying the evolution and mechanisms of fungicide resistance.[1][4] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate TPTH resistance. By integrating phenotypic, molecular, and biochemical approaches, these methodologies facilitate the identification and validation of resistance mechanisms, from target-site modifications to efflux pump overexpression and metabolic detoxification. The protocols are designed to be self-validating, ensuring a high degree of scientific rigor and providing a clear path from initial resistance characterization to in-depth mechanistic discovery.

Introduction: Triphenyltin Hydroxide and the Challenge of Fungicide Resistance

Triphenyltin hydroxide (TPTH), also known as fentin hydroxide, is a non-systemic, foliar fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Code 30.[1][5] Its primary fungicidal activity stems from the potent inhibition of oxidative phosphorylation by binding to and disrupting the function of ATP synthase in fungal mitochondria.[1][2][5] This specific, single-site mode of action, while effective, makes it susceptible to the development of resistance in fungal populations.[6][7]

The emergence of fungicide resistance is a significant threat to global food security, leading to crop protection failures and economic losses.[8][9] Understanding the molecular underpinnings of resistance is not merely an academic exercise; it is essential for developing sustainable disease management strategies, monitoring resistant populations, and designing next-generation fungicides that can circumvent these mechanisms.[6][8]

Fungal pathogens have evolved several key strategies to overcome the effects of fungicides:

  • Target-Site Modification: Alterations in the target protein, typically through genetic mutation, reduce the binding affinity of the fungicide, rendering it less effective.[8][10] For TPTH, this would involve mutations in the genes encoding the subunits of ATP synthase.[4][11]

  • Increased Efflux: Overexpression of membrane-bound transporter proteins, such as ATP-Binding Cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, actively pump the fungicide out of the cell before it can reach its target.[8][9][12][13][14]

  • Metabolic Detoxification: The fungus may develop or upregulate enzymatic pathways that metabolize the fungicide into a non-toxic or less toxic compound.[10][15]

This document provides a suite of protocols to systematically investigate each of these potential resistance mechanisms in fungal isolates exposed to TPTH.

Overall Experimental Workflow

The investigation into fungicide resistance is a multi-step process that moves from broad phenotypic characterization to specific mechanistic validation. The following workflow provides a logical progression for a comprehensive study.

G cluster_0 Phase 1: Phenotypic Analysis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Validation A Isolate Fungus from Field or Generate in Lab B Protocol 1: In Vitro Sensitivity Assay (Determine EC₅₀) A->B C Characterize Isolate: Sensitive vs. Resistant (Calculate Resistance Factor) B->C D Protocol 2: Sequence ATP Synthase Genes C->D Resistant Isolate E Protocol 4: Analyze Efflux Pump Gene Expression (qRT-PCR) C->E Resistant Isolate F Protocol 6: Metabolomic Fingerprinting C->F Resistant Isolate G Identify Potential Resistance Mechanism(s) D->G E->G F->G H Protocol 3: Site-Directed Mutagenesis (Confirm Target-Site Mutation) G->H Hypothesis Driven I Protocol 5: Functional Efflux Assay (Confirm Pump Activity) G->I Hypothesis Driven J Definitive Mechanism Elucidation H->J I->J

Caption: Workflow for elucidating TPTH resistance mechanisms.

Phase 1: Phenotypic Characterization of Resistance

The first critical step is to quantify the level of resistance in a fungal isolate compared to a known sensitive (wild-type) strain. This is achieved by determining the EC₅₀ value.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

Principle of the Assay: This assay determines the concentration of TPTH required to inhibit 50% of the mycelial growth (EC₅₀) of a fungal isolate.[16][17] By comparing the EC₅₀ of a test isolate to a known sensitive isolate, a Resistance Factor (RF) can be calculated, providing a quantitative measure of resistance.

Materials:

  • Fungal isolates (test and sensitive control)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Triphenyltin hydroxide (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Digital calipers

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of TPTH in DMSO. Store at -20°C in the dark.

  • Media Amendment: Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Add the TPTH stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 0.1% (v/v) in any plate, including the control (0 µg/mL TPTH). Mix thoroughly and pour plates.

  • Inoculation: From the margin of an actively growing 7-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each amended PDA plate. Prepare three replicate plates for each concentration.

  • Data Collection: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark. When the fungal growth in the control plate reaches approximately 70-80% of the plate diameter, measure the colony diameter in two perpendicular directions for all plates.

  • Data Analysis:

    • Calculate the mean colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition relative to the control using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

    • Use statistical software (e.g., R, GraphPad Prism) to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value.

    • Calculate the Resistance Factor (RF): RF = EC₅₀ of resistant isolate / EC₅₀ of sensitive isolate.

Table 1: Interpretation of Resistance Factor (RF)
Resistance Factor (RF) Interpretation
1 - 5Sensitive / Baseline
6 - 10Reduced Sensitivity
11 - 50Moderately Resistant
> 50Highly Resistant

Phase 2: Investigating the Molecular Basis of Resistance

Once an isolate is confirmed as resistant, the next phase is to investigate the underlying molecular mechanisms.

Target-Site Modification in ATP Synthase

Scientific Rationale: TPTH inhibits the F₀ portion of the ATP synthase complex.[4] Therefore, mutations in the genes encoding the protein subunits of this complex are a primary suspected mechanism of resistance. Sequencing these genes in resistant isolates and comparing them to sensitive isolates can identify causative mutations.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Normal Function (Sensitive Strain) cluster_2 Resistance Mechanism ATP_Synthase F₀ Proton Channel F₁ Catalytic Head ATP_Synthase:f0->ATP_Synthase:f1 Proton Flow & Rotation ATP ATP ATP_Synthase:f1->ATP Synthesis TPTH Triphenyltin Hydroxide (TPTH) TPTH->ATP_Synthase:f0 Inhibition Protons_in H⁺ Protons_in->ATP_Synthase:f0 Protons_out H⁺ ADP ADP + Pi ADP->ATP_Synthase:f1 Res Target-Site Mutation in F₀ Subunit Gene Res->ATP_Synthase:f0 Alters Binding Site

Caption: TPTH targets the F₀ subunit of ATP synthase.

Protocol 2: Gene Amplification and Sequencing of ATP Synthase Subunits

Principle of the Assay: This protocol uses the Polymerase Chain Reaction (PCR) to amplify specific genes encoding subunits of the F₀ complex (e.g., atp6, atp9).[18][19] Subsequent DNA sequencing allows for the identification of single nucleotide polymorphisms (SNPs) or other mutations that may confer resistance.

Materials:

  • Genomic DNA extraction kit (suitable for fungi)

  • Resistant and sensitive fungal isolates

  • PCR primers for target genes (design based on conserved regions from related species)

  • High-fidelity DNA polymerase and dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both resistant and sensitive isolates grown in liquid culture (e.g., Potato Dextrose Broth) using a commercial kit or standard protocol (e.g., CTAB method).

  • Primer Design: Design PCR primers targeting conserved regions of F₀ subunit genes. Use sequence data from related fungal species available in public databases (e.g., NCBI) to identify suitable regions.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Use a standard thermocycling program, optimizing the annealing temperature based on the primer melting temperatures (Tm). Example program:

      • Initial denaturation: 95°C for 3 min

      • 35 cycles of: 95°C for 30s, 55-65°C (optimized) for 30s, 72°C for 1 min/kb

      • Final extension: 72°C for 5 min

  • Verification: Run the PCR products on a 1% agarose gel to confirm the amplification of a single band of the expected size.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble and align the sequences from the resistant and sensitive isolates using bioinformatics software (e.g., Geneious, MEGA).

    • Identify any nucleotide changes that result in an amino acid substitution in the resistant isolate.

    • Analyze the location of the mutation relative to predicted transmembrane domains or functionally important regions of the protein.

Efflux Pump Overexpression

Scientific Rationale: The overexpression of ABC and MFS transporters is a common mechanism of resistance to a wide range of xenobiotics, including fungicides.[14][20][21] These pumps use energy from ATP hydrolysis (ABC transporters) or proton motive force (MFS transporters) to expel the fungicide from the cell, preventing it from reaching its intracellular target.

Protocol 4: Gene Expression Analysis of Efflux Pump Genes (qRT-PCR)

Principle of the Assay: Quantitative real-time PCR (qRT-PCR) measures the relative abundance of specific mRNA transcripts.[22] By comparing the expression levels of known efflux pump genes in resistant versus sensitive isolates (both with and without TPTH exposure), we can determine if resistance is associated with the upregulation of these genes.

Materials:

  • Resistant and sensitive fungal isolates

  • Liquid culture medium (PDB)

  • TPTH (sub-lethal concentration, e.g., EC₂₀)

  • RNA extraction kit with DNase treatment

  • cDNA synthesis kit

  • qPCR primers for target efflux pump genes and a reference gene (e.g., actin, tubulin, GAPDH)

  • SYBR Green or other fluorescent qPCR master mix

  • Real-time PCR system

Procedure:

  • Fungal Culture and Treatment: Grow resistant and sensitive isolates in liquid medium to mid-log phase. For each isolate, create two conditions: untreated (control) and treated with a sub-lethal concentration of TPTH for a defined period (e.g., 2-4 hours).

  • RNA Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit. It is critical to include an on-column or in-solution DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for your target and reference genes.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene in each condition.

    • Calculate the relative gene expression using the ΔΔCq method. Normalize the expression of the target gene to the reference gene (ΔCq) and then compare the treated/resistant sample to the untreated/sensitive sample (ΔΔCq).

    • The fold change in expression is calculated as 2⁻ΔΔCq.

Table 2: Example qRT-PCR Data Analysis
Isolate Gene Condition Relative Fold Change (vs. Sensitive Control)
SensitiveABC1Control1.0
SensitiveABC1TPTH-Treated1.5
ResistantABC1Control4.2
ResistantABC1TPTH-Treated25.8
A significant increase (>2-fold) in the basal or induced expression of an efflux pump gene in the resistant isolate is indicative of its potential role in resistance.
Metabolic Detoxification

Scientific Rationale: Fungi can enzymatically modify fungicides to render them harmless.[10][15] This detoxification can involve reactions like oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 monooxygenases or glutathione S-transferases. Metabolomic analysis can identify the byproducts of TPTH degradation.

Protocol 6: Metabolomic Fingerprinting using LC-MS

Principle of the Assay: This advanced technique provides a snapshot of the small-molecule metabolites within an organism.[23][24] By comparing the metabolic profiles of TPTH-treated resistant and sensitive fungi, researchers can identify novel metabolites that are unique to the resistant strain, which may represent detoxification products of TPTH.

Materials:

  • Resistant and sensitive fungal isolates

  • Liquid culture medium

  • TPTH

  • Liquid nitrogen

  • Metabolite extraction buffer (e.g., acetonitrile/methanol/water)

  • Centrifuge

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Grow and treat fungal cultures as described in Protocol 4. Harvest mycelia quickly, wash with sterile water, and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Lyophilize the frozen mycelia and extract metabolites using a cold extraction buffer. Vortex, incubate on ice, and then centrifuge to pellet cell debris.

  • LC-MS Analysis: Transfer the supernatant (containing the metabolites) to an autosampler vial. Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Analysis:

    • Use specialized software (e.g., XCMS, MetaboAnalyst) to process the raw LC-MS data. This involves peak detection, alignment, and normalization.

    • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly different between the sensitive and resistant groups.

    • Use the accurate mass and fragmentation patterns (MS/MS) to tentatively identify the chemical structures of these differentiating metabolites, potentially identifying TPTH degradation products.

Phase 3: Functional Validation of Resistance Mechanisms

Identifying a mutation or an overexpressed gene provides a strong correlation with resistance, but functional validation is required to establish causality.

Protocol 3: Site-Directed Mutagenesis and Fungal Transformation

Principle of the Assay: To prove that a specific mutation in an ATP synthase gene causes resistance, the mutation is introduced into the corresponding gene of a sensitive, wild-type strain.[25][26] If the transformed strain exhibits increased resistance to TPTH, it confirms the mutation's role.

Methodology Overview: This is a complex procedure that generally involves:

  • Vector Construction: Cloning the wild-type target gene into a plasmid vector.

  • Mutagenesis: Using a site-directed mutagenesis kit to introduce the specific point mutation identified in Protocol 2.

  • Transformation Cassette: Creating a gene replacement cassette containing the mutated gene and a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation: Introducing the cassette into the sensitive wild-type strain using methods like Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.[27]

  • Selection and Verification: Selecting for successful transformants on media containing the selection agent and verifying the gene replacement by PCR and sequencing.

  • Phenotypic Analysis: Performing the sensitivity assay (Protocol 1) on the newly generated mutant to confirm that it has gained resistance to TPTH.

Protocol 5: Functional Efflux Pump Activity Assay

Principle of the Assay: This biochemical assay directly measures the activity of efflux pumps by monitoring the extrusion of a fluorescent substrate from fungal cells.[22][28][29] Cells are loaded with a dye like Nile Red or Rhodamine 6G. After energizing the cells with glucose, active pumps will transport the dye out, leading to a measurable change in fluorescence. Resistant strains with overactive pumps will show a faster rate of efflux.[30][31]

Materials:

  • Resistant and sensitive fungal isolates

  • Fluorescent substrate (e.g., Nile Red or Rhodamine 6G)

  • Glucose

  • De-energizing buffer (e.g., PBS without glucose)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow fungal isolates to the exponential phase, then harvest and wash the cells.

  • De-energization: Resuspend the cells in a de-energizing buffer and incubate to deplete intracellular ATP.

  • Substrate Loading: Add the fluorescent substrate to the de-energized cells and incubate to allow the dye to enter the cells and accumulate.

  • Efflux Initiation: Wash the cells to remove excess extracellular dye. Resuspend them in buffer and place them in the fluorometer. Initiate efflux by adding a concentrated glucose solution.

  • Fluorescence Monitoring: Measure the fluorescence over time. For Nile Red, which is more fluorescent inside the cell, efflux will cause a decrease in fluorescence.[30] For Rhodamine 6G, efflux can be measured by the increase in fluorescence in the supernatant after pelleting the cells.

  • Data Analysis: Plot fluorescence versus time. The initial rate of efflux (the slope of the curve) is proportional to the pump activity. Compare the rates between sensitive and resistant isolates.

Conclusion

The protocols outlined in this guide provide a robust, multi-faceted approach to studying the mechanisms of fungal resistance to triphenyltin hydroxide. By systematically moving from phenotypic observation to genotypic analysis and functional validation, researchers can confidently identify and characterize the molecular basis of resistance. This knowledge is paramount for the effective management of fungal pathogens, the preservation of existing fungicides, and the rational design of new antifungal therapies.

References

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  • Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management | Phytopathology®. (2023). APS Journals. [Link]

  • Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture. (n.d.). Minnesota Department of Agriculture. [Link]

  • Mechanisms and significance of fungicide resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. (2023). MDPI. [Link]

  • Mechanisms of Fungicide Resistance. (n.d.). Pesticide Environmental Stewardship. [Link]

  • Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. (n.d.). ResearchGate. [Link]

  • TRIPHENYLTIN HYDROXIDE | - atamankimya.com. (n.d.). Ataman Kimya. [Link]

  • Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Molecular Monitoring of Fungicide Resistance in Crop Phytopathogens. (2024). APS Journals. [Link]

  • An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ABC and MFS Transporters: A reason for Antifungal drug resistance. (2018). ResearchGate. [Link]

  • (PDF) Molecular Tools for Detection of Plant Pathogenic Fungi and Fungicide Resistance. (n.d.). ResearchGate. [Link]

  • Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification. (2006). PubMed. [Link]

  • ABC Transporters from Fungal Pathogens Implicated in Drug Resistance. (n.d.). ResearchGate. [Link]

  • TRIPHENYLTIN HYDROXIDE. (n.d.). Ataman Kimya. [Link]

  • Screening for fungicide resistance in orchard fruit: Biochemical and molecular analyses. (n.d.). Purdue University. [Link]

  • Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. (2021). National Center for Biotechnology Information. [Link]

  • A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates. (2016). American Society for Microbiology. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Fungicide resistance assays for fungal plant pathogens - PubMed. (n.d.). PubMed. [Link]

  • Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed. (1984). PubMed. [Link]

  • The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC. (2004). National Center for Biotechnology Information. [Link]

  • Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • metabolomic insights into fungicidal activity and resistance mechanisms in plant pathogens. (n.d.). Agriallis. [Link]

  • Targeting efflux pumps to overcome antifungal drug resistance. (2016). University of Otago. [Link]

  • (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. (2013). ResearchGate. [Link]

  • Nile Red efflux activity of recombinant fungal efflux pumps (a) MFS and... (n.d.). ResearchGate. [Link]

  • Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani. (2020). Frontiers. [Link]

  • Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae - PMC. (2020). National Center for Biotechnology Information. [Link]

  • The metabolism of fungicides - PubMed. (1986). PubMed. [Link]

  • An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) A guide to binary vectors and strategies for targeted genome modification in fungi using Agrobacterium tumefaciens-mediated transformation. (2011). ResearchGate. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Triphenyltin Hydroxide (TPTH) Solubilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Triphenyltin Hydroxide (TPTH). As a potent fungicide and biocide, the unique chemical properties of TPTH present significant challenges for researchers, particularly its extremely low solubility in aqueous media.[1][2] This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, in-depth framework for overcoming these challenges. We will move from foundational chemical principles to practical, tiered troubleshooting strategies, ensuring the integrity and success of your experiments.

Fundamentals: Understanding the Insolubility of Triphenyltin Hydroxide

Before attempting to dissolve a compound, it is crucial to understand why it is insoluble. This section addresses the core physicochemical properties of TPTH that dictate its behavior in solution.

Q1: Why is Triphenyltin Hydroxide so difficult to dissolve in water?

A1: The insolubility of Triphenyltin Hydroxide (TPTH) is a direct result of its molecular structure. The molecule consists of a central tin (Sn) atom bonded to three phenyl rings and one hydroxyl (-OH) group.

  • Hydrophobic Dominance: The three phenyl rings are large, non-polar, aromatic structures. These rings are highly hydrophobic ("water-fearing") and dominate the molecule's character, repelling polar water molecules.

  • Weak Polarity: While the hydroxyl group provides a site for hydrogen bonding, its contribution is insufficient to overcome the overwhelming hydrophobicity of the rest of the molecule.

  • Crystalline Structure: In its solid state, TPTH exists as a stable white crystalline powder.[2][3] Significant energy is required to break this crystal lattice structure before solvation can even begin.

The result is a very poor aqueous solubility, reported to be as low as 1.2 mg/L (or 1.2 ppm) at 20°C.[3]

Table 1: Physicochemical Properties of Triphenyltin Hydroxide
PropertyValueSource(s)
Molecular Formula C₁₈H₁₆OSn[3][4]
Molecular Weight 367.03 g/mol [3]
Appearance White crystalline powder[2][3][4]
Water Solubility ~1.2 mg/L (1.2 ppm) at 20°C; "very poor"[2][3]
pKa 5.20[3][5]
Melting Point 121-123°C[1][3]
Log P (Octanol/Water) 3.66[2]
Q2: What happens to TPTH when it is added to water?

A2: When introduced to an aqueous medium, TPTH is not inert. It can dissociate and convert to other species, which is a critical consideration for experimental design.[5] Given its pKa of 5.20, the pH of your medium will influence the equilibrium between the neutral hydroxide and the triphenyltin cation.[3] In environmental water, it may form triphenyltin oxides, carbonates, or hydrated cations.[3] This instability, coupled with its tendency to adsorb strongly to surfaces and suspended solids, complicates the preparation of accurate and stable aqueous solutions.[3][6]

Safety First: Handling a Highly Toxic Compound

Your safety is paramount. Before proceeding with any experimental protocol, you must be fully aware of the hazards associated with TPTH and have the appropriate engineering controls and personal protective equipment (PPE) in place.

Q3: What are the primary hazards of Triphenyltin Hydroxide and what precautions are mandatory?

A3: Triphenyltin Hydroxide is classified as a highly toxic substance.

  • Acute Toxicity: It is fatal if swallowed or inhaled and harmful if absorbed through the skin.[7][8]

  • Organ Damage: It is corrosive and causes serious, irreversible eye damage.[7][8] Repeated exposure can cause damage to the immune system, pituitary gland, and liver.[2][9]

  • Chronic Effects: It is suspected of causing cancer and damaging fertility or the unborn child.[7]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle solid TPTH and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side-shields and a face shield for maximum protection.

    • Lab Coat: A lab coat is required to prevent skin contact.

    • Respiratory Protection: For weighing solid powder or situations with high aerosol potential, a full-face particle respirator (type P3 or N100) is necessary.[7]

  • Waste Disposal: Dispose of all TPTH-contaminated waste as acutely hazardous material according to your institution's and local regulations. Do not discharge to sewer systems.[9]

Troubleshooting Guide: Strategies for Solubilization

This section provides a tiered approach to solubilizing TPTH. Start with the simplest method compatible with your experimental system and proceed to more complex formulation strategies as needed.

Workflow for Selecting a Solubilization Strategy

This diagram outlines a logical decision-making process for choosing the appropriate method.

G cluster_start Initial Assessment cluster_tier1 Tier 1: Simple Solvents cluster_tier2 Tier 2: Surfactant Systems cluster_tier3 Tier 3: Advanced Formulations cluster_end Validation start Define Target Concentration & Experimental System (e.g., in vitro, cell-based) cosolvent Use Organic Co-solvent? (e.g., DMSO, Ethanol) start->cosolvent Evaluate simplest option check_compat Is co-solvent compatible with assay and final concentration below toxic limits? cosolvent->check_compat If yes surfactant Use Surfactant? (e.g., Tween 80, Polysorbate 80) cosolvent->surfactant If no check_compat->surfactant If no validate Prepare Formulation & Validate Solubility (Visual, Filtration, LC-MS/MS) check_compat->validate If yes check_micelle Can assay tolerate micelles? Will surfactant interfere? surfactant->check_micelle If yes cyclodextrin Use Cyclodextrin? (e.g., HP-β-CD) surfactant->cyclodextrin If no check_micelle->cyclodextrin If no check_micelle->validate If yes check_cd_compat Is cyclodextrin inert in the assay? Is the complex stable upon dilution? cyclodextrin->check_cd_compat If yes check_cd_compat->validate If yes proceed Proceed with Experiment check_cd_compat->proceed If no, re-evaluate experiment design validate->proceed

Caption: Decision workflow for selecting a TPTH solubilization method.

Tier 1: Co-Solvent Systems

This is the most common and straightforward approach, suitable for preparing concentrated stock solutions that will be diluted significantly into your final aqueous buffer.

Q4: How can I use an organic co-solvent to prepare a TPTH stock solution?

A4: The principle of co-solvency involves dissolving the hydrophobic compound in a water-miscible organic solvent in which it has higher solubility.[10][11] This concentrated stock is then diluted into the aqueous medium, where the co-solvent helps keep the compound in solution. Dimethyl sulfoxide (DMSO) is a common choice for biological assays.[12]

Table 2: Solubility of TPTH in Select Organic Solvents

SolventSolubility (g/L at 20°C)Source
Dichloromethane171[3]
Acetone~50[3]
Benzene41[3]
Diethyl Ether28[3]
Ethanol~10[3]

Experimental Protocol: Preparing a 10 mM TPTH Stock in DMSO

  • Pre-calculation: The molecular weight of TPTH is 367.03 g/mol . To make a 10 mM (0.01 mol/L) solution, you need 3.67 mg of TPTH per 1 mL of DMSO.

  • Safety: Perform all steps in a chemical fume hood. Wear mandatory PPE (gloves, lab coat, face shield).

  • Weighing: Accurately weigh 3.67 mg of solid TPTH into a clean glass vial.

  • Solubilization: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely. Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (not exceeding 45°C to prevent dehydration) and sonicate in a water bath until all solid material is completely dissolved.[3]

  • Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial, protected from light.[1] Note that multiple freeze-thaw cycles can cause the compound to precipitate out of DMSO stocks.[13]

Causality & Trustworthiness:

  • Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water.[12]

  • Critical Consideration: When you dilute this stock into your aqueous assay buffer, the final DMSO concentration must be low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based experiments.[13] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments. If TPTH precipitates upon dilution, you must consider a more advanced method.

Tier 2: Surfactant-Based Micellar Dispersions

If co-solvents lead to precipitation upon dilution, using a surfactant to form a micellar dispersion can be an effective alternative.

Q5: How do surfactants help dissolve TPTH, and which one should I use?

A5: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles.[10] The hydrophobic tails form a core, creating a microenvironment where a hydrophobic compound like TPTH can be encapsulated, while the hydrophilic heads face the outer aqueous environment.

Common non-ionic surfactants used in biological research include Tween® 80 (Polysorbate 80) and Solutol® HS-15 due to their relatively good biocompatibility.[10]

G cluster_micelle Micelle Structure center Hydrophobic Core (TPTH is sequestered here) s1 Surfactant Molecule center->s1 Hydrophilic Head s2 Surfactant Molecule center->s2 s3 Surfactant Molecule center->s3 s4 Surfactant Molecule center->s4 s5 Surfactant Molecule center->s5 s6 Surfactant Molecule center->s6 s7 Surfactant Molecule center->s7 s8 Surfactant Molecule center->s8 label_water Aqueous Environment

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Causality & Trustworthiness:

  • Why it works: This is not a true solution but a thermodynamically stable dispersion. The micelle acts as a carrier, shielding the hydrophobic TPTH from the aqueous phase.[14]

  • Critical Consideration: The presence of surfactants can interfere with certain assays, particularly those involving protein binding or membrane integrity. The size of the micelles can also affect light scattering in optical measurements. A vehicle control containing the surfactant alone is essential.

Tier 3: Advanced Formulation with Cyclodextrins

For applications requiring a true solution without organic co-solvents or traditional surfactants, cyclodextrin-based formulations are a powerful tool.

Q6: What are cyclodextrins and how can they solubilize TPTH?

A6: Cyclodextrins are cyclic oligosaccharides that look like a hollow cone or donut.[15] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is non-polar and hydrophobic.[16] A hydrophobic "guest" molecule like TPTH can fit inside this cavity, forming a stable, water-soluble "inclusion complex".[17][18] This process effectively masks the hydrophobicity of the guest molecule.[17]

Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations because they have greatly enhanced aqueous solubility and reduced toxicity compared to natural beta-cyclodextrin.[15][17]

G cluster_process Inclusion Complex Formation tpth TPTH Molecule (Hydrophobic Guest) plus + cd Cyclodextrin (Hydrophilic Host) complex Water-Soluble TPTH/CD Complex cd->complex Encapsulation in Aqueous Solution

Caption: Mechanism of TPTH solubilization via cyclodextrin inclusion.

Experimental Protocol: Preparing a TPTH/HP-β-CD Inclusion Complex

  • Safety: Perform all steps in a chemical fume hood with mandatory PPE.

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). Warm the solution slightly to ensure the cyclodextrin is fully dissolved.

  • Add TPTH: Add an excess of solid TPTH to the HP-β-CD solution. The amount will depend on the desired final concentration and the complexation efficiency, which may require empirical optimization.

  • Complexation: Seal the container and mix vigorously at room temperature for an extended period (e.g., 24-48 hours) using a magnetic stirrer or orbital shaker. This allows the equilibrium of complex formation to be reached.[19]

  • Clarification: After mixing, there will likely be undissolved TPTH remaining. Remove the excess, un-complexed TPTH by sterile filtering the solution through a 0.22 µm filter. This step is critical to ensure you have a true solution of the complex, not a suspension.

  • Quantification: The exact concentration of the solubilized TPTH in the filtrate must be determined analytically using a method like HPLC-MS/MS or GC-FPD.[20][21]

Causality & Trustworthiness:

  • Why it works: The formation of the inclusion complex fundamentally changes the physicochemical properties of TPTH, rendering it soluble.[18] This method can achieve a much higher aqueous concentration than is otherwise possible.[15]

  • Critical Consideration: The binding affinity between TPTH and the cyclodextrin is governed by an equilibrium.[19] Significant dilution of the complex can cause it to dissociate, releasing the insoluble TPTH. The stability of the complex upon dilution must be verified for your specific application.

Analytical Considerations

Q7: I've prepared my solution. How do I confirm the concentration and ensure the TPTH is actually dissolved?

A7: Visual clarity is not enough. A seemingly clear solution may be a micro-suspension that will yield inaccurate and irreproducible results.

  • Validation of Dissolution: A simple and effective method is to pass your prepared solution through a 0.22 µm syringe filter. If the TPTH is truly dissolved, its concentration should be the same before and after filtration. If it is a suspension, the concentration will drop significantly after filtration.

  • Accurate Quantification: Due to the potential for incomplete solubilization or adsorption to surfaces, the final concentration of your TPTH solution should always be confirmed analytically.

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with Tandem Mass Spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying TPTH in complex matrices.[21][22]

    • Gas Chromatography (GC): GC coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS) is another robust technique, though it often requires a derivatization step to make the TPTH volatile.[20]

References

  • World Pharma Today.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. [Link]

  • Ataman Kimya. TRIPHENYLTIN HYDROXIDE. [Link]

  • Minnesota Department of Agriculture. Triphenyltin hydroxide Fungicide. [Link]

  • INCHEM. ICSC 1283 - TRIPHENYLTIN HYDROXIDE. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • escom Chemie GmbH. TRIPHENYLTIN HYDROXIDE. [Link]

  • Bertelsmann Stiftung. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. In vitro evaluation of the cytotoxic and bactericidal mechanism of the commonly used pesticide triphenyltin hydroxide. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • UCL Discovery. Cyclodextrin inclusion complexes in drug delivery: a role for liposomes. [Link]

  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • UPL NA Inc. Safety Data Sheet - SuperTin 4L. [Link]

  • University of Hertfordshire. Fentin hydroxide - AERU. [Link]

  • INCHEM. Triphenyltin Compounds (CICADS). [Link]

  • Greenbook.net. Material Safety Data Sheet - SuperTin 80 WP. [Link]

  • ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • PubMed Central (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Polish Journal of Environmental Studies. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. [Link]

  • ResearchGate. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF. [Link]

  • Royal Society of Chemistry. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. [Link]

  • ACS Publications. Determination of triphenyltin hydroxide and its degradation products in water | Analytical Chemistry. [Link]

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Technical Support Center: Triphenyltin Hydroxide (TPTH) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Triphenyltin Hydroxide Stability

Triphenyltin hydroxide (TPTH), an organotin compound widely used as a fungicide and in various research applications, presents a significant challenge for researchers: its inherent instability in solution.[1] The integrity of experimental data relies on the precise concentration and purity of the active compound. Degradation of a TPTH stock solution can lead to decreased potency, inconsistent results, and the introduction of confounding variables in the form of degradation products.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to troubleshoot common issues encountered when preparing, storing, and using TPTH stock solutions, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs): The Fundamentals of TPTH Handling

Q1: What is triphenyltin hydroxide (TPTH) and why is it used in research?

Triphenyltin hydroxide, with the chemical formula (C₆H₅)₃SnOH, is a white, odorless crystalline powder.[2][3] In a research context, it is often investigated for its potent biological activities, including antifungal, acaricidal, and antitumor properties.[4][5] Its mechanism of action often involves the inhibition of mitochondrial ATP synthase, disrupting cellular energy production. This potent activity makes it a valuable tool in various biological assays, but also necessitates careful handling due to its toxicity.[1][4]

Q2: I prepared a TPTH stock solution, but I suspect it's unstable. What causes TPTH to degrade in solution?

The instability of TPTH in solution is not due to a single cause but rather a combination of factors related to its chemical structure. The primary degradation pathways are:

  • Dehydration (Thermal Degradation): When heated, even at temperatures as low as 45-80°C, two molecules of TPTH can undergo a condensation reaction, eliminating a water molecule to form bis(triphenyltin) oxide.[2] This oxide is often less soluble and can precipitate from solution, effectively lowering the concentration of the active hydroxide form.

  • Photodegradation: TPTH is sensitive to light. It is slowly decomposed by ambient sunlight and more rapidly by direct UV light exposure.[2] This process involves the sequential cleavage of the phenyl groups from the tin atom, a process known as dephenylation. This leads to the formation of diphenyltin (DPT) and monophenyltin (MPT) species, and ultimately, inorganic tin.[2][6] These degradation products have different chemical and biological properties, introducing significant variability into experiments.

  • Hydrolysis and Solvent Interactions: While TPTH is the product of hydrolysis for other triphenyltin compounds (like the chloride or acetate forms), its own stability can be influenced by the solvent.[7] In aqueous environments or non-anhydrous solvents, it can exist in equilibrium with various hydrated cations or oxides.[2] It is also incompatible with strongly acidic compounds.[3]

Q3: What are the visible signs that my TPTH stock solution has degraded?

The most common indicators of degradation are:

  • Precipitation or Cloudiness: The formation of a white precipitate, even after the solution was initially clear, often indicates the formation of less soluble degradation products like bis(triphenyltin) oxide.

  • Inconsistent Experimental Results: A gradual or sudden loss of efficacy in your bioassays is a strong indicator that the concentration of active TPTH has decreased due to degradation.

  • Color Change: While TPTH solutions are typically colorless, the appearance of a yellow tint or other discoloration may suggest the presence of impurities or degradation products.

Q4: Which solvent is best for preparing my TPTH stock solution?

The choice of solvent is critical and depends on the required concentration and compatibility with your experimental system. TPTH is practically insoluble in water (around 1.2 mg/L).[2][8] Therefore, organic solvents are necessary.

The key is to use a dry, high-purity (anhydrous) solvent to minimize water-related degradation. Based on solubility data, here are the recommended choices:

SolventSolubility (g/L at 20°C)[2]Key Considerations
Dichloromethane (DCM) 171Highest solubility. Excellent for high-concentration primary stocks. Ensure it is anhydrous and be mindful of its volatility.
Acetone ~50Good solubility and miscible with many aqueous buffers for final dilutions. Must be anhydrous, as technical grades contain significant water.
Benzene 41Good solvent, but its use is often restricted due to high toxicity.
Diethyl Ether 28Moderate solubility. Highly volatile and flammable.
Ethanol ~10Lower solubility. Useful for applications where a protic solvent is required, but absolute (anhydrous) ethanol is essential. Water content can promote degradation.

Expert Recommendation: For a high-concentration, primary stock solution, anhydrous dichloromethane is the superior choice due to the high solubility of TPTH. For intermediate dilutions or when direct addition to aqueous media is planned, anhydrous acetone is a versatile option.

Q5: What are the optimal storage conditions for a TPTH stock solution?

To maximize the shelf-life of your stock solution, you must protect it from the primary degradation catalysts: light and heat.

  • Temperature: Store solutions at -20°C or lower .

  • Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect from light.[2]

  • Atmosphere: For long-term storage, consider flushing the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Container: Use vials with PTFE-lined caps to prevent leaching of contaminants from the cap and ensure a tight seal against moisture.

Visualizing the Chemistry: Degradation and Workflow

To better understand the processes you are trying to prevent, the following diagrams illustrate the key degradation pathways and a recommended workflow for solution preparation.

Figure 1: Primary Degradation Pathways of Triphenyltin Hydroxide TPTH Triphenyltin Hydroxide ((C₆H₅)₃SnOH) Oxide Bis(triphenyltin) Oxide (((C₆H₅)₃Sn)₂O) TPTH->Oxide Heat (>45°C) Dehydration DPT Diphenyltin (DPT) Species TPTH->DPT UV Light / Sunlight (Photodegradation) MPT Monophenyltin (MPT) Species DPT->MPT  Stepwise  Dephenylation   Tin Inorganic Tin MPT->Tin

Caption: Key chemical transformations leading to TPTH instability.

Figure 2: Workflow for Preparing a Stabilized TPTH Stock Solution A 1. Select Anhydrous Solvent (e.g., DCM, Acetone) B 2. Accurately Weigh TPTH Powder (Use appropriate PPE in a fume hood) A->B C 3. Add Solvent to TPTH B->C D 4. Dissolve Completely (Use gentle warming or sonication if needed) C->D E 5. Transfer to Amber Vial (PTFE-lined cap) D->E F 6. Flush with Inert Gas (Optional, for long-term storage) E->F G 7. Store at ≤-20°C, Protected from Light F->G

Caption: A step-by-step process for maximizing stock solution stability.

Troubleshooting Guide: Addressing Specific Issues

Q: My TPTH has precipitated out of my stock solution stored at -20°C. Is it degraded? What should I do?

This is a common issue that does not automatically mean the compound has degraded. There are two likely causes:

  • Reduced Solubility at Low Temperature: The most probable cause is that the solvent's capacity to hold TPTH in solution has decreased at -20°C, causing it to crystallize. This is a physical, not chemical, change.

    • Solution: Before use, allow the vial to warm to room temperature. Then, use a bath sonicator for 5-10 minutes to gently redissolve the precipitate. Visually inspect the solution to ensure it is completely clear before making any dilutions.

  • Solvent Evaporation or Degradation: If the vial was not sealed properly, solvent may have evaporated, increasing the TPTH concentration beyond its solubility limit. Alternatively, if the solution was exposed to heat or light, the precipitate could be the less soluble bis(triphenyltin) oxide.

    • Solution: If gentle warming and sonication do not fully redissolve the precipitate, the solution should be considered compromised. It is safer to discard it according to your institution's hazardous waste guidelines and prepare a fresh stock.

Q: My experimental results are inconsistent, and I suspect my TPTH stock. How can I confirm this?

Inconsistent results are the most critical sign of a compromised stock solution. Degradation lowers the concentration of the active compound, and the degradation products (DPT, MPT) may have their own, often weaker, biological effects that can interfere with your assay.

A Self-Validating Protocol: A crucial step for ensuring trustworthiness in your results is to qualify a new batch of stock solution. When you prepare a fresh stock, run a standard concentration-response experiment in parallel with your old stock. If the new stock shows significantly higher potency (i.e., a lower EC₅₀ value), it confirms the degradation of the old stock.

For definitive chemical confirmation, analytical validation is required.

Q: How can I analytically verify the concentration and purity of my TPTH stock solution?

To get a precise measurement of purity, you must use analytical techniques that can separate TPTH from its potential degradation products.

  • Recommended Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS) are the gold standards.[9][10]

  • Principle of Analysis: These methods separate the compounds in your solution based on their physicochemical properties. The mass spectrometer then identifies them based on their unique mass-to-charge ratio. By comparing the peak area of TPTH to that of known standards, you can accurately quantify its concentration. The presence of additional peaks corresponding to the masses of DPT or MPT would confirm degradation.[6][11]

  • Practical Steps:

    • Consult with your institution's analytical chemistry core facility.

    • Provide them with a small aliquot of your stock solution.

    • If possible, provide analytical standards for TPTH, diphenyltin, and monophenyltin compounds for unambiguous identification and quantification.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mg/mL TPTH Stock Solution in Dichloromethane

Safety: Triphenyltin hydroxide is highly toxic if inhaled, ingested, or absorbed through the skin.[4] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Materials:

  • Triphenyltin hydroxide (TPTH), solid powder

  • Anhydrous Dichloromethane (DCM), high-purity grade

  • 10 mL amber glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Glass beaker and magnetic stir bar or a bath sonicator

Methodology:

  • Pre-labeling: Label a clean, dry 10 mL amber vial with the compound name, concentration, solvent, date, and your initials.

  • Weighing: In a chemical fume hood, carefully weigh 100 mg of TPTH powder into a small glass beaker.

  • Dissolution:

    • Add approximately 8 mL of anhydrous DCM to the beaker.

    • If using a stir bar, place the beaker on a stir plate and stir until the solid is fully dissolved.

    • Alternatively, place the beaker in a room temperature bath sonicator and sonicate in short bursts until the solution is completely clear.

  • Final Volume Adjustment: Carefully transfer the clear solution to the pre-labeled 10 mL amber vial. Rinse the beaker with a small amount of fresh DCM and add it to the vial to ensure a complete transfer. Add anhydrous DCM to reach a final total volume of 10.0 mL.

  • Mixing and Storage: Cap the vial tightly and invert it several times to ensure homogeneity. For immediate use, store at 4°C. For long-term storage, flush the headspace with nitrogen or argon, seal tightly, and place in a -20°C freezer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide. Available from: [Link]

  • World Health Organization (1999). Concise International Chemical Assessment Document 13: Triphenyltin Compounds. Available from: [Link]

  • Takahashi, K. (1991). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. Analyst, 116(8), 825-829. Available from: [Link]

  • Lian, L., et al. (2023). Photochemical fate of triphenyltin pesticides in engineered UV and UV-H2O2 treatment systems: Reaction kinetics, transformation products, and residual toxicity. Journal of Hazardous Materials, 457, 131765. Available from: [Link]

  • Kannan, K., & Lee, R. F. (1996). Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards. Environmental Toxicology and Chemistry, 15(9), 1492-1499. Available from: [Link]

  • Ataman Kimya. Triphenyltin Hydroxide. Available from: [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of Triphenyltin Hydroxide and Its Degradation Products in Water. Analytical Chemistry, 50(11), 1435–1439. Available from: [Link]

  • Takahashi, K. (1991). Determination of Tributyltin and Triphenyltin Compounds in Hair and Fish Using a Hydrolysis Technique and Gas Chromatography With Flame Photometric Detection. The Analyst, 116(8), 825-829. Available from: [Link]

  • Tianshi Chemical Industry Co.,Ltd. Triphenyltin Hydroxide (TPTH). Available from: [Link]

  • Ataman Kimya. TRIPHENYLTIN HYDROXIDE. Available from: [Link]

  • Baerlocher GmbH. Organotin Stabilisers. Available from: [Link]

  • Baerlocher GmbH. Organotin Stabilizers. Available from: [Link]

  • Hubei Benxing Chemical Co., Ltd. (2024). What are the organic tin stabilizers? What is the difference. Available from: [Link]

  • Kanad Vidyut. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Kanademy. Available from: [Link]

  • University of Hertfordshire. Fentin hydroxide. AERU. Available from: [Link]

  • Soderquist, C. J., & Crosby, D. G. (1980). Degradation of triphenyltin hydroxide in water. Journal of Agricultural and Food Chemistry, 28(1), 111-117. Available from: [Link]

  • International Programme on Chemical Safety (IPCS). (1996). International Chemical Safety Card 1283: Triphenyltin hydroxide. Available from: [Link]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Available from: [Link]

  • da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 12(1), 69-77. Available from: [Link]

  • da Silva, A. P., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing. Available from: [Link]

  • Soderquist, C. J., & Crosby, D. G. (1978). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry. Available from: [Link]

  • MAGIC Knowledge Base. Triphenyltin Hydroxide (TPTH). Available from: [Link]

  • Wikipedia. Triphenyltin hydroxide. Available from: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6327657, Triphenyltin oxide. Available from: [Link]

  • Kamimura, K., & Yamaoka, Y. (2000). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 66(9), 3855-3859. Available from: [Link]

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Technical Support Center: Analysis of Triphenyltin Hydroxide by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of triphenyltin (TPT) compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of triphenyltin hydroxide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Triphenyltin hydroxide is a challenging analyte for direct GC analysis due to its polarity and low volatility[1]. This guide addresses the common issues encountered during its analysis, from sample preparation to final detection.

Troubleshooting Guide: From Sample to Signal

This section is structured to address specific problems you might observe in your chromatograms. We'll diagnose the issue, explore the root causes, and provide actionable solutions.

Q1: I am not seeing any peak for my triphenyltin standard or sample. Where should I start troubleshooting?

This is a common and frustrating issue that can stem from multiple points in the analytical workflow. A systematic approach is the most efficient way to identify the culprit.

Causality: The absence of a peak means the analyte is not reaching the detector in a sufficient, detectable concentration. This can be due to a failure in sample preparation (derivatization), loss of the analyte within the GC system, or a fundamental issue with the instrument's operation.

Troubleshooting Workflow:

No_Peak_Troubleshooting cluster_prep Step 1: Verify Sample Preparation cluster_gc Step 2: Check GC System cluster_detector Step 3: Verify Detector start Observation: No TPT Peak deriv_check Derivatization Failure? - Reagents expired? - Incorrect pH/solvent? - Incomplete reaction? start->deriv_check Verify derivatization first extract_check Extraction Failure? - Wrong solvent? - Incorrect partitioning? deriv_check->extract_check If derivatization is ok system_check Instrument Fault? - No gas flow? - Syringe/injector issue? - Leaks? extract_check->system_check If prep is ok inlet_check Analyte Loss in Inlet? - Temp too high (degradation)? - Temp too low (no vaporization)? - Active sites? system_check->inlet_check If system basics are ok detector_check FID Not Operating? - Flame not lit? - Gas flows incorrect? inlet_check->detector_check If inlet is ok solution Resolution: Systematic Check & Correction detector_check->solution

Caption: Systematic workflow for troubleshooting the absence of a TPT peak.

Step-by-Step Solutions:

  • Verify Derivatization: Since triphenyltin hydroxide must be derivatized to become volatile, this is the most critical step[2][3]. Prepare a fresh, concentrated standard and derivatize it. If this known-good sample doesn't produce a peak, the issue is likely not your unknown sample but the procedure or instrument.

  • Check for Leaks: A leak in the injector septum, column fittings, or gas lines can prevent the sample from reaching the column or detector[4][5]. Use an electronic leak detector to systematically check the flow path.

  • Confirm FID Operation: Ensure the FID flame is lit. A common oversight is an extinguished flame, often caused by an initial large solvent peak[5]. Check that your hydrogen and air/makeup gas flows are set correctly according to the manufacturer's recommendations[6].

  • Review Injection Parameters:

    • Injector Temperature: If the temperature is too low, your derivatized analyte will not vaporize efficiently. If it's too high, it could cause thermal degradation, even of the more stable derivative[4][7]. A starting point of 250 °C is common, but may require optimization.

    • Injection Volume & Technique: Ensure the autosampler is functioning correctly and the syringe is not clogged[8].

Q2: My triphenyltin peak is showing significant tailing. How can I improve the peak shape?

Peak tailing is perhaps the most common problem when analyzing active compounds like organotins. It compromises resolution and leads to inaccurate integration and quantification[9][10].

Causality: Tailing occurs when a portion of the analyte molecules undergoes secondary, undesirable interactions with "active sites" within the GC system. These sites, primarily acidic silanol (Si-OH) groups on glass surfaces (liner, column), can form hydrogen bonds with the analyte, delaying its passage to the detector relative to the bulk of the sample[9][11].

Troubleshooting Peak Tailing:

Tailing_Peak_Troubleshooting start Observation: Peak Tailing cause1 Chemical Interactions (Active Sites) start->cause1 cause2 Physical/System Issues start->cause2 cause3 Method Parameters start->cause3 solution1 Use Deactivated (Inert) Liner & Gold Seal cause1->solution1 Masks silanol groups solution2 Trim Column Inlet (15-30 cm) cause1->solution2 Removes contamination solution3 Check Column Installation (Correct ferrule, position) cause2->solution3 Eliminates dead volume solution4 Optimize Temperatures & Flow Rate cause3->solution4 Improves chromatography

Caption: Root causes and solutions for peak tailing in GC analysis.

Step-by-Step Solutions:

  • Inlet Maintenance (Most Likely Cause): The injector is the most common source of activity.

    • Replace the Liner: The glass inlet liner is a prime location for active sites. Replace it with a new, deactivated liner. For highly active compounds, specialized liners (e.g., Agilent Ultra Inert, Restek Siltek®) are recommended[11][12].

    • Replace the Septum and O-ring: Old septa can shed particles into the liner, creating new active sites.

  • Column Maintenance:

    • Trim the Column: Non-volatile residues from your samples can accumulate at the head of the column, creating a new source of activity. Trim 15-30 cm from the inlet end of the column[13].

    • Condition the Column: After installation or trimming, always condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline[1].

  • Check Column Installation: An improper column cut or incorrect insertion depth into the injector and detector can create "dead volume," which causes turbulence in the gas flow and leads to peak broadening and tailing[9][11]. Ensure the column is cut cleanly with a ceramic wafer and installed correctly.

  • Evaluate Solvent and Sample: A mismatch between the polarity of your injection solvent and the stationary phase can cause peak distortion[11][14]. Ensure your derivatized analyte is fully dissolved in a compatible solvent (e.g., hexane).

Q3: My peak area is low and my reproducibility is poor. What could be the cause?

Low and inconsistent peak areas point to either incomplete or variable derivatization, or analyte loss during analysis.

Causality: Triphenyltin hydroxide can be thermally unstable, and even its derivatives can degrade under excessively harsh GC conditions[7][15]. Furthermore, incomplete derivatization will lead to a lower-than-expected concentration of the volatile analyte, and any variability in the reaction yield will directly translate to poor reproducibility.

Step-by-Step Solutions:

  • Optimize the Derivatization Reaction: This is a critical chemical reaction, not just a sample dilution.

    • Reagent Quality: Grignard reagents are highly reactive with water and air[2]. Use fresh reagents and anhydrous solvents. Sodium tetraethylborate (NaBEt4) solutions should also be freshly prepared[16].

    • Reaction Time & Temperature: Ensure the reaction is proceeding to completion. You may need to optimize the incubation time or temperature.

    • Quenching: For Grignard reactions, the quenching step (e.g., adding water) must be done carefully to avoid violent reactions and potential loss of sample[1].

  • Lower the Injector Temperature: High injector temperatures can cause the derivatized analyte to break down. Try lowering the injector temperature in 10-20 °C increments (e.g., from 270 °C to 250 °C) to see if peak area and consistency improve[4].

  • Use a Deactivated Liner: As with peak tailing, active sites in the liner can irreversibly adsorb a portion of your analyte, leading to lower signal[9].

  • Check for Column Bleed: An old or thermally damaged column will exhibit high bleed, which can appear as a rising baseline and can interfere with the detection and integration of your peak[1][17].

Frequently Asked Questions (FAQs)

Q: Why is derivatization necessary for triphenyltin hydroxide analysis by GC?

A: Gas chromatography requires compounds to be volatile and thermally stable enough to be vaporized and travel through the column in the gas phase[18]. Triphenyltin hydroxide is a polar, salt-like solid with very low volatility[1][15]. The derivatization process replaces the polar hydroxyl (-OH) group with a nonpolar alkyl group (e.g., ethyl from NaBEt4 or pentyl from a Grignard reagent). This new molecule is much more volatile and thermally stable, making it suitable for GC analysis[2][3][19].

Q: What are the differences between the common derivatization reagents?

A: The two most common approaches are alkylation with Grignard reagents and ethylation with sodium tetraethylborate (NaBEt4).

FeatureGrignard Reagents (e.g., Pentylmagnesium Bromide)Sodium Tetraethylborate (NaBEt4)
Reaction Moves an alkyl group (e.g., pentyl) to the tin atom[20][21].Moves an ethyl group to the tin atom[2][16].
Solvent Requires dry, non-polar organic solvents (e.g., hexane, toluene)[2].Can be performed directly in aqueous samples or buffered solutions[2][22].
Handling Highly reactive and hazardous; must be handled under anhydrous conditions[2].Less hazardous, but solutions should be prepared fresh[16].
Application Often used for samples already extracted into an organic solvent[1].Ideal for in-situ derivatization of aqueous samples, followed by extraction[22].

Q: What type of GC column is best for this analysis?

A: A low-to-mid polarity column is typically used for the analysis of derivatized organotins. A column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, VF-5ms) is a robust and common choice. These columns offer good resolution and thermal stability. For particularly challenging analyses, an ultra-inert or base-deactivated version of these columns can provide improved peak shapes[9][12].

Experimental Protocols
Protocol 1: Derivatization with Sodium Tetraethylborate (NaBEt4)

This protocol is adapted for aqueous samples or sample extracts that have been transferred to a buffered aqueous solution.

Workflow Diagram:

Derivatization_Workflow start 1. Sample in Acetate Buffer reagent 2. Add NaBEt4 (freshly prepared) start->reagent react 3. React (e.g., 30 min) reagent->react extract 4. Add Hexane & Vortex react->extract separate 5. Phase Separation extract->separate collect 6. Collect Upper (Hexane) Layer separate->collect end Ready for GC-FID Analysis collect->end

Caption: Workflow for derivatization of TPT with NaBEt4.

Step-by-Step Method:

  • Sample Preparation: To 1 mL of your aqueous sample or standard, add 1 mL of acetate buffer (pH 5) in a 10 mL glass vial[16].

  • Reagent Preparation: Freshly prepare a 2% (w/v) solution of sodium tetraethylborate in ethanol[16].

  • Derivatization: Add 50-200 µL of the NaBEt4 solution to the sample vial. Immediately cap and vortex the solution[16].

  • Reaction: Allow the mixture to react at room temperature for 30 minutes with occasional shaking[16].

  • Extraction: Add 1 mL of GC-grade hexane to the vial. Vortex vigorously for 1 minute to extract the newly formed, nonpolar ethyl-triphenyltin[1][16].

  • Phase Separation: Allow the layers to separate. The top hexane layer contains your analyte.

  • Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-FID analysis.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Organotins. Benchchem.
  • Agilent. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies.
  • Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
  • Tsunoi, S., Matoba, T., Shioji, H., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. PubMed.
  • da Silva, R. G., de Oliveira, A. R. M., & de Andrade, J. B. (2014). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.
  • Tsunoi, S., Matoba, T., Shioji, H., & Shigeoka, T. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
  • D'Agostino, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.
  • da Silva, R. G., de Oliveira, A. R. M., & de Andrade, J. B. (2014). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. RSC Publishing.
  • Benchchem. (2025). Technical Support Center: Gas Chromatography Analysis of Triphenyltin. Benchchem.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
  • Restek. TROUBLESHOOTING GUIDE.
  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
  • Apte, S. C., & Batley, G. E. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences.
  • National Center for Biotechnology Inform
  • Hashimoto, S., & Otsuki, A. (1998).
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Delloyd's Lab-Tech. Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource.
  • MACHEREY-NAGEL. GC Troubleshooting. MACHEREY-NAGEL GmbH & Co. KG.
  • Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results.
  • Ohji, M., & Konishi, Y. (1998). Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. PubMed.
  • Nakaji, H., et al. (2010). [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-]. PubMed.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. Triphenyltin hydroxide. Sigma-Aldrich.
  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies.
  • Okoro, H. K., et al. (2012). (PDF) Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS - TOF.
  • Agilent.
  • Thermo Fisher Scientific.
  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques. UM Research Repository.
  • Thomas, G. (2015). GC Troubleshooting in Petrochemical Analysis.
  • Sakkas, V. A., et al. (2009). Speciation Study of Trialkyl-and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization.
  • Agilent. GC Troubleshooting Guide Poster. Agilent Technologies.
  • N. H. B. S. Ali, et al. (2009). determination of tin species in environmental samples. Semantic Scholar.
  • Wang, H., et al. (2015). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
  • Am Ende, C. W., et al. (2018). (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • World Health Organization. (2000). Triphenyltin Compounds (CICADS). INCHEM.
  • Taylor & Francis. Triphenyltin – Knowledge and References. Taylor & Francis.
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  • Wikipedia. Triphenyltin compounds. Wikipedia.
  • L. M. L. N. D. L. S. C. A. M. S. J. M. G. M. L. C. (2015).
  • Hu, R., et al. (2005). Triphenyltin(IV) acylhydrazone compounds: Synthesis, structure and bioactivity. PubMed.
  • Kim, S. B., et al. (2002). Biodegradation of Triphenyltin by Co-Metabolism with Ethanol.

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Technical Support Center: Reducing Matrix Effects in HPLC Analysis of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of triphenyltin (TPT) hydroxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of High-Performance Liquid Chromatography (HPLC) analysis of TPT, with a specific focus on mitigating matrix effects. The information provided herein is a synthesis of established methodologies and field-proven insights to ensure the integrity and accuracy of your analytical results.

Understanding the Challenge: Matrix Effects in Triphenyltin Analysis

In analytical chemistry, the "matrix" encompasses all components of a sample apart from the analyte of interest, in this case, triphenyltin hydroxide.[1] Matrix effects arise when these co-existing components interfere with the quantification of TPT, leading to either an underestimation (signal suppression) or overestimation (signal enhancement) of its concentration.[1][2][3][4][5] Such effects can compromise the accuracy, precision, and detection limits of your analysis.[1]

Triphenyltin, a widely used biocide, is often analyzed in complex environmental and biological samples.[6] The diverse nature of these matrices, ranging from soil and water to biological tissues, presents a significant challenge in achieving reliable and reproducible analytical data.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your HPLC analysis of triphenyltin hydroxide, providing actionable solutions grounded in scientific principles.

Issue 1: Low and Inconsistent Recoveries of Triphenyltin

Q: I am observing low and inconsistent recoveries for TPT in my samples. What is the likely cause and how can I resolve this?

A: Low and inconsistent recoveries are classic indicators of significant matrix effects.[1] This can be attributed to co-eluting matrix components that suppress the ionization of TPT in the mass spectrometer source or the loss of TPT during sample preparation due to its interaction with the matrix.[1]

Troubleshooting & Optimization:

  • Optimize Sample Cleanup: A robust sample cleanup procedure is paramount to remove interfering matrix components before instrumental analysis.[1] Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective methods.[1][7][8][9]

  • Evaluate Different SPE Sorbents: The choice of SPE sorbent is critical. For TPT analysis in various matrices, C18 and Florisil have demonstrated efficacy.[1]

  • Implement Matrix-Matched Calibration: Instead of using calibration standards prepared in a pure solvent, prepare your standards in a blank matrix extract that is similar to your samples. This approach helps to compensate for matrix effects, as both the standards and samples will be similarly affected.[1]

  • Utilize Stable Isotope Dilution: This powerful technique involves adding a known amount of a stable isotope-labeled internal standard of TPT to your samples before any sample preparation steps. Since the internal standard has very similar chemical and physical properties to the native TPT, it will be affected by the matrix in the same way, allowing for accurate correction of any losses or signal suppression/enhancement.

Issue 2: Poor Peak Shape and Resolution

Q: My chromatograms show poor peak shape (e.g., tailing, fronting, or splitting) and inadequate resolution for TPT. What are the potential causes and solutions?

A: Poor peak shape and resolution can stem from a variety of factors, including matrix interferences, inappropriate mobile phase conditions, or column degradation.

Troubleshooting & Optimization:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like TPT. Experiment with adjusting the pH to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing.[10]

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape distortion.[11]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[12]

  • Column Health: High backpressure, peak splitting, and broad peaks can indicate a contaminated or degraded column. Implement a regular column cleaning routine and consider using a guard column to protect your analytical column from strongly retained matrix components.[13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind Solid-Phase Extraction (SPE) for cleaning up TPT samples?

A1: SPE is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[14] The process typically involves four steps:

  • Conditioning: The sorbent is wetted with a solvent to activate it for sample interaction.[14]

  • Sample Loading: The sample is passed through the sorbent, and TPT is retained through interactions like van der Waals forces, hydrogen bonding, or dipole-dipole interactions.[14]

  • Washing: A solvent is used to wash away weakly bound matrix interferences while TPT remains on the sorbent.

  • Elution: A stronger solvent is used to disrupt the interactions between TPT and the sorbent, eluting the purified analyte for analysis.[14]

Q2: When should I consider using the QuEChERS method for TPT analysis?

A2: The QuEChERS method is particularly well-suited for the analysis of TPT in complex food and environmental matrices, such as fruits, vegetables, and soil.[1][8][15][16] It is a multi-residue method that combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[9] Its advantages include speed, ease of use, low solvent consumption, and high throughput.[16]

Q3: How can I determine if I have a matrix effect in my analysis?

A3: A common way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract. A significant difference between the two slopes indicates the presence of matrix effects. Another approach is the post-extraction addition method, where you spike a known amount of TPT into a blank matrix extract and a pure solvent and compare the responses.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TPT in Water Samples

This protocol is a general guideline and may require optimization for your specific water matrix.

  • Glassware Preparation: All glassware should be acid-washed to prevent adsorption of organotin compounds onto the glass surfaces.[17]

  • Sample Preparation:

    • Collect a 2-liter water sample in a volumetric flask.

    • Adjust the pH to 2.5 with hydrochloric acid.[17]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 10 mL of methanol, followed by 10 mL of a methanol/1% acetic acid solution, and finally 10 mL of reagent water.[17] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the 2-liter water sample onto the conditioned SPE cartridge at a flow rate of approximately 50 mL/minute.[17]

  • Washing:

    • Wash the cartridge with 100 mL of reagent water.

  • Elution:

    • Dry the cartridge under vacuum for 10 minutes.[17]

    • Elute the TPT from the cartridge with three 10 mL portions of a methanol/1% acetic acid solution.[17]

  • Concentration and Reconstitution:

    • Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at 30°C.[17]

    • The concentrated extract is now ready for HPLC analysis.

Protocol 2: QuEChERS Method for TPT in Soil Samples

This protocol is adapted from a validated method for the determination of TPT in soil.[1]

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).[1]

    • Vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).[1]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., C18 and magnesium sulfate).[7]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for TPT Analysis

TechniqueCommon MatricesAdvantagesDisadvantagesTypical Recovery (%)
Solid-Phase Extraction (SPE) Water, SedimentHigh selectivity, good concentration factorCan be time-consuming, requires method development80-110
QuEChERS Fruits, Vegetables, SoilFast, easy, low solvent use, high throughputMay have lower selectivity for some matrices70-120
Liquid-Liquid Extraction (LLE) Water, Biological FluidsSimple, inexpensiveCan be labor-intensive, uses large solvent volumes75-105

Note: Recovery values are typical and can vary depending on the specific matrix and analytical conditions.

Visualizations

MatrixEffectTroubleshooting start Start: Experiencing Matrix Effects? blank_matrix Is a blank matrix available? start->blank_matrix matrix_matched Use Matrix-Matched Calibration blank_matrix->matrix_matched Yes isotope Use Stable Isotope Dilution blank_matrix->isotope No cleanup Optimize Sample Cleanup (SPE or QuEChERS) matrix_matched->cleanup isotope->cleanup end End: Reduced Matrix Effects cleanup->end

Caption: Decision tree for mitigating matrix effects in TPT analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Process Condition 1. Conditioning (Activate Sorbent) Load 2. Sample Loading (Retain TPT) Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (Collect Purified TPT) Wash->Elute

Caption: The four main steps of the Solid-Phase Extraction (SPE) workflow.

References

Sources

Technical Support Center: Managing Fungal Resistance to Triphenyltin Hydroxide (TPTH)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for managing fungal resistance to triphenyltin hydroxide (TPTH), also known as fentin hydroxide. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to Triphenyltin Hydroxide and Fungal Resistance

Triphenyltin hydroxide is a non-systemic organotin fungicide that has been used to control a range of fungal diseases, including early and late blight on potatoes and Cercospora leaf spot on sugar beets.[1][2][3] Its mode of action involves the inhibition of oxidative phosphorylation and ATP synthase in fungal mitochondria, ultimately disrupting cellular respiration and energy production.[1][2][3] TPTH is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 30 fungicide.[1][2][3]

The development of fungal resistance to TPTH is a significant concern that can limit its efficacy. Resistance can arise through various mechanisms, and understanding these is crucial for effective management and for developing new antifungal strategies. This guide provides practical, evidence-based information to help you navigate the complexities of TPTH resistance in your research.

Core Mechanisms of Fungal Resistance to TPTH

Fungal populations can develop resistance to fungicides through genetic mutations that alter the target site of the fungicide, increase its efflux from the cell, or lead to its metabolic detoxification. For TPTH, the primary known mechanisms of resistance involve:

  • Target Site Modification: Mutations in the genes encoding the subunits of ATP synthase can reduce the binding affinity of TPTH, rendering it less effective at inhibiting fungal respiration.

  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove TPTH from the fungal cell, preventing it from reaching its target at a high enough concentration to be effective.[4][5][6][7][8]

Visualizing Resistance Pathways

The following diagram illustrates the primary mechanisms of fungal resistance to triphenyltin hydroxide.

G cluster_fungal_cell Fungal Cell TPTH Triphenyltin Hydroxide (TPTH) Mitochondrion Mitochondrion TPTH->Mitochondrion Enters Cell ATP_Synthase ATP Synthase TPTH->ATP_Synthase Inhibits Efflux_Pump Efflux Pump (e.g., ABC Transporter) TPTH->Efflux_Pump Substrate for Resistant_ATP_Synthase Mutated ATP Synthase TPTH->Resistant_ATP_Synthase Ineffective Inhibition ATP_Synthase->Resistant_ATP_Synthase Mutation Leads to Efflux_Pump->TPTH Expels from Cell

Caption: Mechanisms of fungal resistance to TPTH.

Troubleshooting Guide: Experimental Challenges and Solutions

This section addresses common problems encountered during in vitro and in vivo experiments involving TPTH and resistant fungal strains.

In Vitro Susceptibility Testing

Question 1: My in vitro susceptibility assay for TPTH shows inconsistent Minimum Inhibitory Concentration (MIC) values for the same fungal isolate. What could be the cause?

Answer: Inconsistent MIC values in broth microdilution or agar dilution assays for TPTH can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inoculum Preparation and Standardization:

    • Causality: The density of the initial fungal inoculum is critical. Too high a concentration can overwhelm the fungicide, leading to artificially high MICs, while too low a concentration can result in no growth, even in control wells.

    • Solution: Ensure you are using a standardized inoculum preparation method. For filamentous fungi, this involves harvesting conidia from fresh cultures and adjusting the suspension to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.[9] For yeasts, follow established protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

  • TPTH Solubility and Stability:

    • Causality: TPTH has low solubility in water.[1][3] If not properly dissolved in a suitable solvent (like DMSO) before being added to the culture medium, it can precipitate, leading to an uneven distribution and inaccurate concentrations in your assay.

    • Solution: Prepare a high-concentration stock solution of TPTH in an appropriate organic solvent and then dilute it in your test medium. Ensure the final solvent concentration in your assay does not inhibit fungal growth. Always prepare fresh dilutions for each experiment as TPTH can degrade over time, especially when exposed to light.[12]

  • Medium Composition:

    • Causality: The components of your culture medium can interact with TPTH, affecting its bioavailability.

    • Solution: Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine and buffered with MOPS.[9] Avoid complex, undefined media which can introduce variability.

  • Incubation Conditions:

    • Causality: Incubation time and temperature can influence fungal growth rates and, consequently, MIC endpoints.

    • Solution: Adhere to standardized incubation times (e.g., 24-72 hours, depending on the fungus) and a constant temperature (e.g., 35°C).[9][10]

Question 2: I am observing "trailing growth" in my broth microdilution assay with TPTH. How do I interpret the MIC?

Answer: Trailing growth, where a small amount of residual growth is observed over a range of fungicide concentrations, can make it difficult to determine the MIC endpoint.

  • Causality: This phenomenon can be characteristic of certain fungus-drug combinations and is often associated with fungistatic rather than fungicidal activity at lower concentrations.

  • Solution: For azoles and other fungicides that exhibit trailing, the CLSI and EUCAST recommend reading the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[10] It is crucial to be consistent in your endpoint reading across all plates and experiments.

Molecular Detection of Resistance

Question 3: My PCR-based assay to detect mutations associated with TPTH resistance is yielding no amplification or non-specific bands. What are the likely issues?

Answer: PCR-based detection of resistance markers requires careful optimization. Here's how to troubleshoot common problems:

  • DNA Quality:

    • Causality: Fungal DNA extraction can be challenging due to the robust cell wall. The presence of PCR inhibitors, such as polysaccharides and phenolic compounds from the fungus or culture medium, can prevent amplification.

    • Solution: Use a high-quality fungal DNA extraction kit that includes steps to remove inhibitors. Assess the purity and concentration of your DNA using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).

  • Primer Design and Specificity:

    • Causality: Poorly designed primers may not bind efficiently to the target sequence or may bind to non-target regions, resulting in no amplification or non-specific products.

    • Solution: Ensure your primers are specific to the target gene (e.g., ATP synthase subunits) in your fungal species of interest. Use bioinformatics tools to check for potential off-target binding sites. Include positive controls (DNA from a known resistant strain) and negative controls (no template) in your PCR runs to validate your assay.[13][14]

  • PCR Cycling Conditions:

    • Causality: The annealing temperature and extension time are critical for specific and efficient amplification.

    • Solution: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of your target amplicon.

Experimental Workflow for Resistance Monitoring

The following diagram outlines a comprehensive workflow for monitoring TPTH resistance in a fungal population.

G cluster_sampling Field Sampling cluster_isolation Fungal Isolation & Culture cluster_phenotypic Phenotypic Testing cluster_genotypic Genotypic Testing cluster_analysis Data Analysis & Interpretation Sample Collect Infected Plant Tissue Isolate Isolate & Purify Fungal Pathogen Sample->Isolate Culture Culture for Inoculum Isolate->Culture Susceptibility In Vitro Susceptibility Assay (e.g., Broth Microdilution) Culture->Susceptibility DNA_Extraction Fungal DNA Extraction Culture->DNA_Extraction MIC Determine MIC Values Susceptibility->MIC Analyze Correlate Genotype & Phenotype MIC->Analyze PCR PCR for Resistance Genes DNA_Extraction->PCR Sequencing Sequence Analysis PCR->Sequencing Sequencing->Analyze Report Report Resistance Frequency Analyze->Report

Caption: Workflow for monitoring TPTH resistance.

Frequently Asked Questions (FAQs)

Q1: What is the typical MIC range for TPTH-susceptible versus resistant fungal strains?

A1: The MIC ranges can vary depending on the fungal species and the specific resistance mechanism. For Cercospora beticola, a common pathogen of sugar beet, isolates with reduced sensitivity to TPTH have been extensively studied.[15][16][17] It is essential to establish a baseline sensitivity for your specific fungal species of interest by testing a panel of wild-type isolates.

Q2: Can resistance to TPTH confer cross-resistance to other fungicides?

A2: Since TPTH has a unique mode of action (FRAC Group 30), cross-resistance to fungicides from other groups with different target sites (e.g., DMIs, QoIs, benzimidazoles) is generally not expected based on target-site mutations.[18][19] However, if the resistance mechanism is due to the overexpression of broad-spectrum efflux pumps like ABC transporters, it could potentially confer resistance to other structurally unrelated fungicides.[4][5][6][7][8]

Q3: What are the best practices for managing the development of TPTH resistance in the laboratory?

A3: To minimize the risk of selecting for resistant strains in your laboratory cultures, follow these guidelines:

  • Avoid Sub-lethal Dosing: Use TPTH at concentrations that are effective for your intended purpose. Prolonged exposure to sub-lethal concentrations can select for resistant mutants.

  • Alternate Fungicides: If you are maintaining fungal cultures under selective pressure, consider alternating between fungicides with different modes of action.

  • Maintain Cryopreserved Stocks: Keep well-characterized susceptible and resistant isolates as frozen stocks to ensure you have a consistent reference for your experiments.

Q4: Are there molecular tools available for the rapid detection of TPTH resistance?

A4: The development of molecular tools for resistance detection depends on having well-characterized genetic markers. For some pathogens, specific mutations in the ATP synthase genes have been linked to TPTH resistance. PCR-based methods, such as PCR-RFLP (Restriction Fragment Length Polymorphism) or quantitative PCR (qPCR) with allele-specific probes, can be developed to screen for these mutations.[16][20] However, the availability of these tools is often specific to the pathogen and the resistance mechanism.

Q5: How should I properly store and handle TPTH in the lab?

A5: TPTH should be stored in a cool, dark, and dry place.[12] It is sensitive to light and can degrade over time. When handling the powdered form, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and a dust mask or work in a chemical fume hood, as it can be toxic if inhaled or ingested.[3]

Quantitative Data Summary

Fungal SpeciesTest MethodSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)Reference
Cercospora beticolaIn vitro mycelial growth< 1.0> 1.0[15][16]
Venturia effusaIn vitro mycelial growth< 0.1> 1.0Standish et al., 2019

Note: These values are illustrative and can vary. It is crucial to establish your own baseline sensitivity data.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for TPTH

This protocol is adapted from established methods for antifungal susceptibility testing.[9][10]

  • Prepare TPTH Stock Solution: Dissolve TPTH powder in 100% DMSO to a final concentration of 1.6 mg/mL.

  • Prepare Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the TPTH stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a gradient of TPTH concentrations. Well 11 will be the drug-free growth control, and well 12 will be the sterility control.

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest conidia and prepare a suspension in sterile saline with 0.05% Tween 80.

    • Adjust the inoculum density to 2x the final desired concentration (e.g., 0.8 x 10^4 to 10 x 10^4 CFU/mL).

  • Inoculate Plates: Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Read MIC: The MIC is the lowest concentration of TPTH that causes a ≥50% reduction in visible growth compared to the growth control well.

Protocol 2: PCR-Based Detection of a Hypothetical Resistance Mutation

This protocol provides a general framework for detecting a single nucleotide polymorphism (SNP) that may be associated with TPTH resistance.

  • DNA Extraction: Extract high-quality genomic DNA from your fungal isolate using a suitable kit.

  • Primer Design: Design PCR primers that flank the region of the target gene (e.g., an ATP synthase subunit) known to harbor a resistance-conferring SNP.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing:

      • 12.5 µL of 2x PCR Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 1 µL of template DNA (10-50 ng)

      • 9.5 µL of nuclease-free water

    • Perform PCR with an optimized cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55-65°C for 30s, and 72°C for 1 min, and a final extension at 72°C for 5 min).

  • Amplicon Analysis:

    • Run the PCR product on an agarose gel to confirm amplification of a single band of the expected size.

    • Purify the PCR product and send it for Sanger sequencing to identify any SNPs.

    • Alternatively, for known mutations, a restriction enzyme digest of the PCR product (PCR-RFLP) can be used if the SNP creates or abolishes a restriction site.

References

  • Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. Retrieved from [Link]

  • CropLife Australia. (n.d.). Fungicide Resistance Management Strategies. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). How to Manage Fungicide Resistance. Retrieved from [Link]

  • Brent, K. J., & Hollomon, D. W. (2007). Fungicide Resistance in Crop Pathogens: How Can It Be Managed? (FRAC Monograph No. 1, 2nd ed.). Fungicide Resistance Action Committee. Retrieved from [Link]

  • Garcia-Rodriguez, C., et al. (2021). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. mBio, 12(3), e00913-21. Retrieved from [Link]

  • Lupetti, A., et al. (2002). Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. Current Medicinal Chemistry, 9(18), 1679-1691. Retrieved from [Link]

  • Ataman Kimya. (n.d.). FENTIN HYDROXIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Kolaczkowski, M., et al. (2006). Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. Medical Science Monitor, 12(4), RA69-RA79. Retrieved from [Link]

  • Hernandez, A. P., et al. (2023). Characterization of Fungicide Resistance in Cercospora beticola Populations from Sugarbeet (Beta vulgaris) in Michigan. PhytoFrontiers, 3(1), 32-44. Retrieved from [Link]

  • Michigan State University Extension. (2023). Fungicide resistance screening of Cercospora beticola populations in Michigan, 2022-23. Retrieved from [Link]

  • Cannon, R. D., et al. (2009). Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification. FEMS Microbiology Letters, 292(2), 149-157. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • Bolton, M. D., et al. (2020). Cercospora beticola: The intoxicating lifestyle of the leaf spot pathogen of sugar beet. Molecular Plant Pathology, 21(8), 1058-1073. Retrieved from [Link]

  • Dubey, M. K., et al. (2014). An ATP-Binding Cassette Pleiotropic Drug Transporter Protein Is Required for Xenobiotic Tolerance and Antagonism in the Fungal Biocontrol Agent Clonostachys rosea. Molecular Plant-Microbe Interactions, 27(7), 744-754. Retrieved from [Link]

  • Secor, G. A., & Rivera, V. V. (2012). Monitoring and managing fungicide resistance using the Cercospora beticola model. Iowa State University Digital Repository. Retrieved from [Link]

  • Bugbee, W. M. (1998). Cercospora beticola Tolerant to Triphenyltin Hydroxide and Resistant to Thiophanate Methyl in North Dakota and Minnesota. Journal of Sugar Beet Research, 35(1-2), 1-11. Retrieved from [Link]

  • Morton, H. V., & Staub, T. (2008). A Short History of Fungicides. APSnet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Proposed Interim Registration Review Decision. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fentin hydroxide. Retrieved from [Link]

  • Heben Pesticide. (n.d.). Fentin Hydroxide TC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Interim Registration Review Decision. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem Compound Database. Retrieved from [Link]

  • Pfaller, M. A., & Rex, J. H. (2002). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 35(8), 999-1009. Retrieved from [Link]

  • Son, H., & Lee, W. (2019). Residual toxicity of triphenyltin hydroxide and its transformation products in UV-254 and UV-H2O2 processes. Environmental Science: Water Research & Technology, 5(5), 947-955. Retrieved from [Link]

  • Olmos, A., et al. (2012). Molecular Tools for Detection of Plant Pathogenic Fungi and Fungicide Resistance. In Fungicides - Beneficial and Harmful Aspects. InTech. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S27-S32. Retrieved from [Link]

  • Ma, Z., & Michailides, T. J. (2005). Advances in understanding molecular mechanisms of fungicide resistance and molecular detection of resistant genotypes in phytopathogenic fungi. Crop Protection, 24(10), 853-863. Retrieved from [Link]

  • Garcia-Rubio, R., et al. (2020). Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. Journal of Fungi, 6(4), 218. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (2001). Antifungal Susceptibility Testing. 11th European Congress of Clinical Microbiology and Infectious Diseases. Retrieved from [Link]

  • Lagrou, K., & Verweij, P. E. (2012). Molecular Detection and Identification of Fungal Pathogens. In Diagnosis of Fungal Infections. Springer. Retrieved from [Link]

  • Rex, J. H., et al. (1993). Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 6(4), 367-381. Retrieved from [Link]

  • Arendrup, M. C., et al. (2022). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. Journal of Antimicrobial Chemotherapy, 77(5), 1219-1237. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Triphenyltin Hydroxide Contamination in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triphenyltin Hydroxide (TPTH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing contamination with this organotin compound in a laboratory setting. The following information is based on established scientific principles and field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and potential for contamination of Triphenyltin Hydroxide.

Q1: What is Triphenyltin Hydroxide (TPTH) and what are its key properties?

A1: Triphenyltin hydroxide, also known as Fentin hydroxide, is an organotin compound with the chemical formula (C₆H₅)₃SnOH.[1] It is a white, odorless crystalline powder that is stable at room temperature.[2] TPTH has very low solubility in water but is moderately soluble in most organic solvents.[3] It is primarily used as a non-systemic foliar fungicide.[4]

Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆OSn[5]
Molar Mass367.035 g·mol⁻¹
Melting Point121-123 °C[3]
Water Solubility1.2 ppm at 20 °C[3]
StabilityStable in the dark at room temperature. Decomposes with sunlight and UV light.[3]
Q2: Why is TPTH contamination a concern in laboratory experiments?

A2: TPTH is a potent bioactive compound that can interfere with a wide range of biological assays even at very low concentrations. It is known to be an endocrine disruptor and can have toxic effects on various organisms.[3][6] For instance, it can inhibit mitochondrial ATP synthase, thereby affecting cellular respiration.[4] In drug development and biological research, unintended contamination can lead to false-positive or false-negative results, compromising the validity of experimental data. Studies have shown that TPTH can cause metabolic alterations in organisms like fish, highlighting its potential to interfere with biological systems.[7]

Q3: What are the primary sources of TPTH contamination in a lab?

A3: The primary sources of TPTH contamination in a laboratory setting can be categorized as follows:

  • Cross-Contamination from Direct Handling: The most direct source is the use of TPTH as a reagent or test compound in the same laboratory space where other sensitive experiments are conducted. Aerosolized particles from weighing or transferring the powder can settle on surfaces, equipment, and other materials.

  • Contaminated Glassware and Equipment: Improperly cleaned glassware, spatulas, stir bars, and other reusable equipment can retain trace amounts of TPTH, which can then be introduced into subsequent experiments.

  • Leaching from Plasticware: While less documented for TPTH specifically, it is a known issue that chemical additives can leach from plastic labware, potentially contaminating experiments.[8] Given TPTH's use in some industrial applications, it is a possibility to consider, especially if unexpected results are observed.

  • Personnel-Related Contamination: Laboratory personnel can inadvertently transfer contaminants through improper hand hygiene or by moving between contaminated and clean areas without changing personal protective equipment (PPE).[9]

Q4: What are the permissible exposure limits for TPTH in a laboratory environment?

A4: Various regulatory bodies have established occupational exposure limits for organic tin compounds, including TPTH. These are crucial for ensuring personnel safety and for understanding the levels at which contamination becomes a significant health concern.

Occupational Exposure Limits for Organic Tin Compounds (as Tin)

Regulatory BodyExposure LimitDetails
OSHA (PEL)0.1 mg/m³8-hour time-weighted average
NIOSH (REL)0.1 mg/m³10-hour time-weighted average
ACGIH (TLV)0.1 mg/m³8-hour time-weighted average
ACGIH (STEL)0.2 mg/m³Short-term exposure limit

Source: New Jersey Department of Health and Senior Services[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving TPTH contamination issues.

Issue 1: I suspect my cell-based assay is compromised by an unknown contaminant. Could it be TPTH?

Causality: If your laboratory has a history of using TPTH, even if not in the immediate vicinity of your current experiment, cross-contamination is a plausible cause. TPTH is known to have cytotoxic and endocrine-disrupting effects that can significantly alter the outcomes of cell-based assays.[6][11]

Troubleshooting Steps:

  • Review Laboratory Chemical Inventory and Usage Logs: Determine if TPTH has been used in your lab. If so, identify the locations of storage and use.

  • Isolate the Problem: Rerun the experiment using fresh reagents, media, and single-use disposable labware in a clean, isolated environment, if possible. If the issue resolves, it strongly suggests a contamination problem in your usual workspace or with your reusable equipment.

  • Analytical Confirmation (if necessary): For definitive proof, you can analyze samples of your reagents, media, or extracts from your labware for the presence of TPTH. Gas chromatography (GC) coupled with a sensitive detector is a common method for organotin analysis.[12][13]

Logical Flow for Investigating Suspected TPTH Contamination

G A Unexpected Assay Results B Check Lab Chemical Inventory for TPTH A->B C TPTH Present in Lab? B->C D Isolate Experiment: New Reagents & Disposables C->D Yes F Contamination Likely Not TPTH from Lab Environment C->F No E Problem Persists? D->E E->F Yes G Contamination Likely from Lab Environment E->G No H Proceed to Decontamination Protocols G->H I Analytical Testing for TPTH Confirmation G->I

Caption: Decision tree for troubleshooting suspected TPTH contamination.

Issue 2: How can I effectively decontaminate glassware and surfaces that may have come into contact with TPTH?

Causality: Due to its low water solubility, simply rinsing with water is insufficient for removing TPTH from surfaces.[3] A multi-step cleaning process involving organic solvents is necessary to ensure complete removal.

Decontamination Protocol:

  • Initial Solvent Rinse: Rinse the glassware or wipe the surface with acetone.[14] Acetone is a good solvent for TPTH and will help to dissolve and remove the bulk of the contaminant.

  • Soap and Water Wash: Following the solvent rinse, wash the items thoroughly with a laboratory-grade detergent and warm water. This will help to remove any residual acetone and emulsify any remaining traces of TPTH.

  • Thorough Rinsing: Rinse the items multiple times with deionized water to remove all traces of detergent.

  • Drying: Allow the glassware to air dry completely or dry in an oven at a temperature below 45°C, as dehydration of TPTH can occur at higher temperatures.[3]

  • Verification (Optional but Recommended for High-Sensitivity Assays): For highly sensitive experiments, a final rinse with a high-purity solvent (e.g., HPLC-grade acetone or methanol) can be performed. The rinse can be collected and analyzed to confirm the absence of TPTH.

Issue 3: What are the best practices for handling and storing TPTH to prevent contamination?

Causality: Proactive measures are the most effective way to prevent widespread contamination. Proper handling and storage procedures minimize the risk of accidental release and cross-contamination.

Best Practices:

  • Designated Work Area: Whenever possible, designate a specific area for handling TPTH, such as a dedicated fume hood.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[16] For handling the powder, consider a face shield and respiratory protection.[16]

  • Weighing and Transfer: Conduct all weighing and transfer of TPTH powder in a fume hood or a ventilated enclosure to prevent the generation of airborne dust.[15][17]

  • Spill Management: In case of a spill, immediately evacuate non-essential personnel.[10] Dampen the spilled powder with acetone to prevent it from becoming airborne and carefully collect it in a sealed container for hazardous waste disposal.[14]

  • Storage: Store TPTH in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[10] It should be stored separately from incompatible materials such as strong acids.[10]

  • Waste Disposal: All TPTH-contaminated waste, including excess reagents, contaminated consumables, and cleaning materials, must be collected in a dedicated, labeled hazardous waste container for disposal by a certified professional waste management service.[18]

Experimental Workflow for Safe Handling of TPTH

G A Preparation: Don PPE in Designated Area B Weighing/Transfer in Fume Hood A->B C Perform Experiment B->C D Decontaminate Work Area & Equipment C->D E Segregate & Label Waste D->E F Remove PPE & Wash Hands E->F

Caption: Workflow for safe handling of TPTH to minimize contamination.

References

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. PubChem. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (2001). Right to Know Hazardous Substance Fact Sheet: Triphenyltin Hydroxide. NJ.gov. Retrieved from [Link]

  • International Programme on Chemical Safety. (1999). Triphenyltin Compounds (CICADS 13). INCHEM. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1283 - TRIPHENYLTIN HYDROXIDE. INCHEM. Retrieved from [Link]

  • Soderquist, C. J., & Crosby, D. G. (1976). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry, 48(1), 111-117. Retrieved from [Link]

  • Greenbook. (2007). Material Safety Data Sheet: Super Tin 80 WP. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from [Link]

  • National Toxicology Program. (1978). Bioassay of triphenyltin hydroxide for possible carcinogenicity. National Cancer Institute carcinogensis technical report series, 139, 1-99. Retrieved from [Link]

  • de Oliveira, A. P., et al. (2012). Toxicity of Triphenyltin Hydroxide to Fish. ResearchGate. Retrieved from [Link]

  • Harino, H., et al. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. International Journal of Environmental Science and Development, 146-150. Retrieved from [Link]

  • National Toxicology Program. (1978). TR-139: Triphenyltin Hydroxide (CASRN 76-87-9). Retrieved from [Link]

  • Soderquist, C. J., & Crosby, D. G. (1976). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Inoue, K., et al. (2010). Degradation of Triphenyltin by a Fluorescent Pseudomonad. Applied and Environmental Microbiology, 76(18), 6061-6068. Retrieved from [Link]

  • Lu, Y., et al. (2000). Genotoxic effects of triphenyltin acetate and triphenyltin hydroxide on mammalian cells in vitro and in vivo. Mutation research, 465(1-2), 163-169. Retrieved from [Link]

  • Ema, M., & Harazono, A. (2000). Triphenyltin as a potential human endocrine disruptor. The Journal of toxicological sciences, 25(4), 249-261. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fentin hydroxide. AERU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem. Retrieved from [Link]

  • Chemistry World. (2008). Plastic labware contaminant risk. Retrieved from [Link]

  • Kewaunee Scientific Corporation. (2023). Laboratory Contamination: Identifying and Mitigating Sources. Retrieved from [Link]

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Technical Support Center: Triphenyltin Hydroxide (TPTH) Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of Triphenyltin Hydroxide (TPTH) waste. This guide is designed for researchers, scientists, and drug development professionals who may encounter this hazardous organotin compound in their experiments. Our goal is to provide clear, actionable guidance rooted in established safety protocols to ensure both personal and environmental protection.

Section 1: Frequently Asked Questions - Fundamental Hazards & Properties

This section addresses the most common initial questions regarding the nature and risks associated with Triphenyltin Hydroxide.

Q1: What is Triphenyltin Hydroxide (TPTH), and why is it considered so hazardous?

A1: Triphenyltin Hydroxide (TPTH), also known as Fentin Hydroxide, is an organotin compound primarily used as a non-systemic foliar fungicide.[1] Its hazard profile is significant due to its high acute toxicity via oral, dermal, and inhalation routes.[1] The compound can be absorbed through the skin and is severely irritating to the eyes, skin, and respiratory tract.[2][3][4] The primary mechanism of its fungicidal action, the inhibition of oxidative phosphorylation, is also a source of its toxicity to other organisms, including humans.[1] Furthermore, TPTH is classified as very toxic to aquatic life with long-lasting effects, making environmental contamination a grave concern.[1][2]

Q2: What are the immediate health effects of exposure to TPTH?

A2: Acute, short-term exposure to TPTH can cause severe irritation to the skin, eyes, and respiratory tract.[2][5] Contact with skin may lead to redness, pain, or a burning sensation, while eye contact can result in severe irritation and potentially permanent damage.[5] Inhalation can irritate the nose and throat, causing coughing and soreness.[2][5] Systemic effects from high exposure may impact the central nervous system, leading to symptoms such as headache, dizziness, nausea, vomiting, and in severe cases, convulsions.[5][6][7]

Q3: Are there long-term health risks associated with TPTH exposure?

A3: Yes, long-term or repeated exposure to TPTH poses significant health risks. Animal studies suggest it may have adverse effects on the immune system and could be toxic to human reproduction or development.[2][8][9] The U.S. EPA has classified TPTH as a probable human carcinogen.[1]

Q4: What are the key physical and chemical properties of TPTH I should be aware of?

A4: TPTH is typically an odorless, white crystalline powder.[2][3][5][6] It is important to note its insolubility in water and its stability at room temperature in the dark.[6][7] However, it is sensitive to light and decomposes upon heating, which can release acrid smoke and toxic fumes.[6][7]

PropertyValueSource
Appearance White crystalline powder[2][3][6]
Molecular Formula C18H16OSn[6][10]
Melting Point 121-123 °C[6][7]
Water Solubility Insoluble (approx. 1 mg/L at pH 7)[6][7][10]
Stability Stable in the dark at room temperature; slowly decomposed by sunlight and more rapidly by UV light.[6]

Section 2: Troubleshooting Guide - Engineering Controls & Personal Protective Equipment (PPE)

Properly protecting yourself is the first and most critical step. This section troubleshoots common issues related to exposure control.

Q5: I need to handle solid TPTH powder. What is the absolute minimum level of protection required?

A5: All handling of TPTH, especially the solid powder which can become airborne, must be conducted within a certified laboratory fume hood to minimize inhalation exposure.[11] The use of proper Personal Protective Equipment (PPE) is mandatory and is your last line of defense.

Q6: What specific PPE is required for handling TPTH, and why is each component necessary?

A6: A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The causality for each component is critical to understand for compliance and safety.

PPE ComponentSpecificationRationale & CausalitySource(s)
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm or thicker).TPTH is toxic upon skin contact and can be absorbed through the skin. Impervious gloves prevent this primary route of exposure.[1][5][11]
Eye Protection Tightly fitting safety goggles with side shields or a face shield.TPTH is severely irritating to the eyes and can cause permanent damage. Goggles prevent contact from splashes or airborne particles.[1][2][3][5]
Body Protection A lab coat or chemical-resistant coveralls.Protects skin from accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately.[2][3][5][11]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., P100).Required when handling the powder outside of a fume hood or when dusts are generated. This prevents inhalation of toxic airborne particles.[1][5][12]

Q7: My lab coat sleeve became contaminated with a TPTH solution. What is the correct response?

A7: You must treat this as a direct skin exposure event. Immediately remove the contaminated lab coat and any affected personal clothing while under an emergency shower.[5][7] Wash the affected skin area thoroughly with soap and water.[3][7] Seek immediate medical attention, even if no irritation is apparent.[7] Contaminated clothing must be laundered separately by personnel informed of the chemical's hazards or disposed of as hazardous waste.[5]

Section 3: FAQs - Safe Laboratory Handling & Storage

Routine laboratory work requires established protocols to prevent accidents.

Q8: What are the critical "do's and don'ts" when weighing and preparing solutions of TPTH?

A8: Do:

  • Always handle TPTH inside a designated area within a fume hood.[11]

  • Use a wet method or a vacuum system to clean any residual powder to prevent dust generation.[5]

  • Wash hands thoroughly after handling, before eating, drinking, or smoking.[2][5]

  • Ensure an emergency eyewash station and shower are immediately accessible.[5]

Don't:

  • Never eat, drink, or smoke in the area where TPTH is handled.[2][5]

  • Do not dry sweep spilled solid material, as this creates a significant inhalation hazard.[5]

  • Do not allow the chemical or its waste to enter drains or waterways.[6]

Q9: How must I store TPTH and its waste? Are there specific chemical incompatibilities?

A9: TPTH must be stored in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area, protected from light.[5][7] It should be stored separately from incompatible materials.

Incompatible MaterialsReason for IncompatibilitySource(s)
Strong Acids (e.g., HCl, H₂SO₄) Incompatible.[5][7]
Strong Oxidizing Agents Can cause violent reactions.[5]
Oil Sprays / Formulations Incompatible; may increase phytotoxicity in agricultural applications.[5][6][7]
Food and Feedstuffs To prevent cross-contamination and accidental ingestion.[2][3]

Section 4: Troubleshooting Guide - Spills & Exposure Emergency Protocols

This section provides step-by-step instructions for emergency situations.

Q10: I've spilled a small amount of solid TPTH powder inside the fume hood. How do I clean it up?

A10: For a small, contained spill, follow this protocol:

  • Alert Personnel: Inform others in the immediate area.[13]

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE (See Section 2).

  • Containment: If appropriate, moisten the powdered material with a suitable solvent like acetone to prevent dusting.[7][14] Do NOT use water.

  • Collection: Carefully collect the dampened material using a scoop or absorbent paper.[5][7][14] Do not dry sweep.[5]

  • Waste Disposal: Place all collected material and cleanup supplies (gloves, pads, etc.) into a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][11][14]

  • Decontamination: Wipe the spill area with absorbent paper dampened with acetone, followed by a thorough wash with soap and water.[7][14] All cleaning materials must also be placed in the hazardous waste container.

  • Verification: Do not re-enter or use the area until it has been verified as properly cleaned.[7][14]

Q11: What constitutes a "large spill" and what is the procedure?

A11: A large spill is any spill that is beyond your capacity to safely manage, is outside of a containment area like a fume hood, or presents an immediate fire or respiratory hazard.

  • Evacuate: Immediately evacuate all personnel from the spill area.[5]

  • Isolate: Isolate the area. For solids, the immediate precautionary measure is to isolate the spill area for at least 25 meters (75 feet) in all directions.[6][7][14]

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11][13] Do not attempt to clean it up yourself.

  • Remove Ignition Sources: If safe to do so, remove any sources of ignition from the vicinity.[5]

Workflow: Triphenyltin Hydroxide Spill Response

SpillResponse start Spill Occurs assess Assess Spill Size & Location start->assess small_spill Small Spill (Contained, e.g., in fume hood) assess->small_spill Small large_spill Large Spill (Uncontained, high risk) assess->large_spill Large alert_lab 1. Alert Others in Lab small_spill->alert_lab evacuate 1. Evacuate Area large_spill->evacuate ppe 2. Don Full PPE alert_lab->ppe contain 3. Moisten Powder (Acetone) ppe->contain collect 4. Collect Material contain->collect waste 5. Place in Hazardous Waste collect->waste decon 6. Decontaminate Area waste->decon complete Clean-up Complete decon->complete isolate 2. Isolate Spill Zone (min. 25 meters) evacuate->isolate call_ehs 3. Call EHS/Emergency Response isolate->call_ehs wait 4. Await Professional Response call_ehs->wait WasteDisposal start Experiment Generates TPTH Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, PPE, consumables) waste_type->solid Solid liquid Liquid Waste (Solvents, rinsate) waste_type->liquid Liquid glass Contaminated Glassware waste_type->glass Glassware collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid decon_protocol Follow Decontamination Protocol (Section 5, Q14) glass->decon_protocol store Store Sealed Containers in Satellite Accumulation Area collect_solid->store collect_liquid->store decon_rinse Collect initial rinseate in liquid waste decon_protocol->decon_rinse decon_rinse->collect_liquid full Is Container Full? store->full full->store No schedule_pickup Contact EHS for Waste Pickup full->schedule_pickup Yes end Professional Disposal (Managed by EHS) schedule_pickup->end

Caption: Decision workflow for segregating and disposing of TPTH waste.

Section 6: Regulatory & Compliance Summary

This table provides a quick reference for key occupational exposure limits.

Regulatory BodyLimit TypeValue (as Tin)Source(s)
OSHA (PEL) 8-hr TWA0.1 mg/m³[5][12][15]
NIOSH (REL) 10-hr TWA0.1 mg/m³[15][16]
ACGIH (TLV) 8-hr TWA0.1 mg/m³[17]
ACGIH (STEL) 15-min STEL0.2 mg/m³

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; STEL = Short-Term Exposure Limit.

References

  • TRIPHENYLTIN HYDROXIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Triphenyltin hydroxide | C18H16OSn. PubChem, National Institutes of Health. [Link]

  • Triphenyltin hydroxide Fungicide. Minnesota Department of Agriculture. [Link]

  • Toxicity of triphenyltin hydroxide to fish. PubMed, National Library of Medicine. [Link]

  • Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • ICSC 1283 - TRIPHENYLTIN HYDROXIDE. International Programme on Chemical Safety (IPCS). [Link]

  • Triphenyltin Compounds (CICADS). International Programme on Chemical Safety (IPCS). [Link]

  • TRIPHENYLTIN HYDROXIDE. Ataman Kimya. [Link]

  • Developmental toxicity of triphenyltin hydroxide in mice. PubMed, National Library of Medicine. [Link]

  • ICSC 1283 - TRIPHENYLTIN HYDROXIDE. ILO/WHO. [Link]

  • Triphenyltin hydroxide - Hazardous Agents. Haz-Map. [Link]

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Addressing triphenyltin hydroxide signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of triphenyltin hydroxide (TPT-OH). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression in mass spectrometry. My goal is to provide you with not just solutions, but a foundational understanding of the mechanisms behind these issues, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts at the heart of TPT-OH analysis and signal suppression.

Q1: What is ion suppression in the context of LC-MS?

A1: Ion suppression is a matrix effect that causes a reduced analytical signal for a target analyte.[1] It occurs during the ionization process (most notably Electrospray Ionization, or ESI) when co-eluting compounds from the sample matrix interfere with the ionization of your analyte of interest, in this case, TPT-OH.[1][2] These interfering species compete for charge or access to the droplet surface, or they can alter the physical properties of the ESI droplets, such as surface tension and volatility, thereby hindering the efficient formation of gas-phase analyte ions.[3] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because the interference happens before mass analysis.[1]

Q2: What are "matrix effects," and how do they specifically impact TPT-OH analysis?

A2: The "matrix" refers to all components within a sample except for the analyte (TPT-OH).[4] Matrix effects are the combined influence of these components on the analyte's quantification.[5] This can manifest as either signal suppression (more common) or enhancement. For TPT-OH, which is often analyzed in complex environmental or biological samples like soil, water, or food products, the matrix can contain salts, lipids, humic acids, and other organic matter.[3][6] These components can co-elute with TPT-OH from the LC column and cause significant signal suppression, leading to poor accuracy, low recovery, and high limits of detection.[4]

Q3: Why does Electrospray Ionization (ESI) seem more susceptible to suppression than other techniques?

A3: ESI is particularly prone to ion suppression because its mechanism relies on a finite amount of charge available on the surface of evaporating droplets.[3] When high concentrations of matrix components are present, they can outcompete the analyte for this charge.[7] Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects because its gas-phase ionization mechanism is less dependent on the solution chemistry of the droplets.[1][2] However, ESI is frequently chosen for organotin compounds due to its sensitivity for these moderately polar molecules.[8][9]

Q4: Is TPT-OH stable during analysis?

A4: Triphenyltin hydroxide is a specific chemical form, but in solution and within the mass spectrometer's ion source, it's the triphenyltin cation, [Ph₃Sn]⁺, that is typically detected.[10] The stability of your TPT-OH in the sample and standard solutions is critical. Ensure your solvents are appropriate and consider potential degradation or adsorption to container walls, especially at low concentrations.

Troubleshooting Guides

This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.

Problem 1: Weak or No Signal for Triphenyltin Hydroxide

Q: My mass spectrometer is tuned and passing all performance checks, but I see a very weak or completely absent signal for TPT-OH, even in spiked samples. What is the most likely cause?

A: This is a classic symptom of severe ion suppression. The co-eluting matrix components are likely preventing the efficient ionization of TPT-OH.

Troubleshooting Workflow:

  • Confirm the Issue with a Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression zones in your chromatogram.

    • How it works: While a blank matrix extract is being injected and run through your LC method, a solution of TPT-OH is continuously infused into the mobile phase flow just after the column and before the MS inlet.

    • Expected Result: You will observe a steady signal for TPT-OH. If there are regions where this signal drops significantly, it indicates that components eluting from the column at that time are suppressing the TPT-OH signal.[5] This provides a map of where in your gradient the suppression is occurring.

  • Improve Chromatographic Separation:

    • Action: Adjust your LC gradient to move the TPT-OH peak away from the ion suppression zones identified in the infusion experiment. A change in the organic modifier (e.g., from acetonitrile to methanol) or the use of a different column chemistry (e.g., a core-shell C18) can provide significant changes in selectivity.[1][8]

  • Enhance Sample Cleanup: The most effective strategy is to remove the interfering matrix components before they ever reach the LC-MS system.

    • Action for Water Samples: Implement Solid-Phase Extraction (SPE). A C18 sorbent is effective for retaining TPT-OH while allowing more polar interferences to be washed away.[4][6][11] (See Protocol 1).

    • Action for Soil, Sediment, or Food Samples: Use the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique combines a salting-out extraction with a dispersive SPE (d-SPE) cleanup step that is highly effective at removing a wide range of interferences.[4][11][12] (See Protocol 2).

  • Dilute the Sample:

    • Action: If sample cleanup is not sufficient or possible, simply diluting the sample extract can be a surprisingly effective strategy.[8] This reduces the concentration of both the analyte and the interfering matrix components. While this may seem counterintuitive when dealing with a weak signal, the reduction in suppression can often result in a net signal increase and improved signal-to-noise.

Problem 2: Poor Reproducibility and Inconsistent Peak Areas

Q: My calibration standards look good, but when I analyze my samples, the peak areas for TPT-OH are highly variable and not reproducible, even between technical replicates. Why is this happening?

A: This issue often points to inconsistent matrix effects between different samples or a lack of robustness in your sample preparation procedure. It can also be caused by carryover from previous injections.

Troubleshooting Workflow:

  • Implement a Matrix-Matched Calibration: This is the gold standard for correcting matrix effects.

    • Action: Prepare your calibration standards in a blank matrix extract that is representative of your actual samples.[4] This ensures that your standards and samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[13]

  • Utilize a Stable Isotope-Labeled Internal Standard: This is a powerful technique to correct for variability.

    • Action: Add a known amount of a stable isotope-labeled standard (e.g., triphenyltin-d15) to all samples, standards, and blanks at the very beginning of the sample preparation process. This internal standard will behave almost identically to TPT-OH during extraction, cleanup, and ionization. Any signal suppression or sample loss will affect both the analyte and the internal standard equally. By plotting the ratio of the analyte peak area to the internal standard peak area, you can correct for these variations. If a labeled standard is unavailable, a structurally similar compound not present in the samples, like Triphenyl phosphate, can be used as an alternative.[8]

  • Check for Carryover:

    • Action: Inject a solvent blank immediately after a high-concentration standard or sample. If you see a peak for TPT-OH, you have a carryover issue. Clean your autosampler syringe and injection port, and consider adding a more rigorous needle wash step with a strong organic solvent to your method.

Problem 3: Non-Linear Calibration Curve

Q: My calibration curve for TPT-OH is not linear and shows a curve or a poor R² value, particularly at the low end. What could be causing this?

A: Non-linearity can be caused by several factors, including detector saturation at high concentrations, contamination in your blank matrix, or matrix effects that are not consistent across the entire calibration range.

Troubleshooting Workflow:

  • Check for Contamination:

    • Action: Prepare and inject a "double blank" (a sample with no analyte and no internal standard, processed through the entire sample preparation procedure). This will reveal any background TPT-OH signal originating from your solvents, reagents, or the matrix itself.[4]

  • Apply a Weighted Regression:

    • Action: For many bioanalytical or environmental assays, the variance of the data is not constant across the concentration range (a condition called heteroscedasticity). Applying a weighting factor, such as 1/x or 1/x², to your linear regression can often significantly improve the fit of the curve, especially at the lower end.[4]

  • Widen the Calibration Range:

    • Action: Ensure your calibration range fully brackets the expected concentration of TPT-OH in your samples. If your samples are more concentrated than your highest standard, you are extrapolating, which can lead to inaccurate results.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving TPT-OH signal suppression issues.

G cluster_start Problem Identification cluster_instrument Instrument Check cluster_matrix Matrix Effect Evaluation cluster_solutions Solution Implementation cluster_end Validation Start Weak, Absent, or Irreproducible TPT-OH Signal Inst Run System Suitability Test (Tune, Calibration, Standard Injection) Start->Inst Inst_Result System OK? Inst->Inst_Result Inst_Result->Start No (Fix Instrument) PCI Perform Post-Column Infusion Experiment Inst_Result->PCI Yes PCI_Result Suppression Zone Identified? PCI->PCI_Result Sol_LC Optimize LC Method (Change Gradient/Column) PCI_Result->Sol_LC Yes Sol_SP Improve Sample Prep (SPE, QuEChERS) PCI_Result->Sol_SP Yes Sol_CAL Implement Matrix-Matched Calibration / Internal Standard Sol_LC->Sol_CAL Sol_SP->Sol_CAL End Robust & Reliable TPT-OH Signal Sol_CAL->End

Caption: Logical workflow for troubleshooting TPT-OH signal suppression.

Data Presentation: Typical LC-MS/MS Parameters

This table provides a starting point for method development. Parameters should always be optimized for your specific instrument and application.

ParameterTypical SettingRationale
LC Column C18, Core-Shell (e.g., 50 x 3.0 mm, 2.6 µm)Provides good retention for TPT-OH and high efficiency for better separation from matrix components.[8]
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateAcid and buffer aid in protonation for positive mode ESI and improve peak shape.[8][9]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidOrganic solvent for elution. Methanol can sometimes offer different selectivity than acetonitrile.[8][14]
Flow Rate 0.4 - 0.8 mL/minA typical flow rate for analytical scale columns. Lower flow rates can sometimes reduce suppression.[1][8]
Ionization Mode Electrospray Ionization (ESI), PositiveTPT-OH readily forms the positive ion [Ph₃Sn]⁺.[8][10][15]
MS/MS Transition Q1: m/z 351 -> Q3: m/z 197 (or other fragments)Precursor ion corresponds to [Ph₃Sn]⁺. Product ions result from the loss of phenyl groups.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TPT-OH in Water Samples

This protocol is adapted from validated methods for the analysis of TPT-OH in surface water.[4][6][11]

  • Sample Preparation:

    • Collect 100 mL of the water sample.

    • Adjust the sample pH to 9.0 using a suitable base (e.g., dilute ammonium hydroxide). This ensures TPT-OH is in a neutral form for optimal retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of methanol through the cartridge to wet the sorbent.

    • Pass 5 mL of deionized water to equilibrate the sorbent. Crucially, do not let the cartridge go dry from this point forward.

  • Sample Loading:

    • Load the 100 mL water sample onto the cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.

  • Elution:

    • Dry the cartridge thoroughly under a vacuum for at least 10 minutes to remove all water.

    • Elute the trapped TPT-OH from the cartridge with 1-2 mL of methanol containing 1% acetic acid directly into a collection vial. The acid ensures the analyte is readily eluted.

  • Analysis:

    • The eluate can be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.

Protocol 2: QuEChERS Method for TPT-OH in Soil/Sediment Samples

This protocol is adapted from a validated method for the determination of TPT-OH in soil.[4][11]

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add your internal standard solution.

    • Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to extract the TPT-OH from the soil matrix.

    • Vortex vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The magnesium sulfate facilitates the partitioning of water from the acetonitrile, and the salt helps to drive the analyte into the organic layer.

    • Shake vigorously for 1 minute, then centrifuge at >4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.

    • The tube should contain the d-SPE sorbent (e.g., 150 mg anhydrous MgSO₄ and 50 mg C18). The C18 sorbent removes non-polar interferences like lipids, while the MgSO₄ removes any remaining water.

    • Vortex for 30 seconds.

    • Centrifuge at >10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant, filter it through a 0.22 µm syringe filter, and it is ready for injection into the LC-MS/MS system.

References

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]

  • Stachnik, A., et al. (2019). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules. [Link]

  • Gspan, F., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]

  • King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry.
  • Vogeser, M., & Seger, C. (2008). A practical guide to the reduction of matrix effects in liquid chromatography-mass spectrometry.
  • Mallet, C. R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extraction eluents.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry.
  • Laganà, A., et al. (2004). Analysis of triorganotin compounds in water samples by hydrophilic interaction liquid chromatography-electrospray ionization-mass spectrometry. Analytica Chimica Acta. [Link]

  • Arrebola, F. J., et al. (1999). Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution. The Analyst. [Link]

  • ResearchGate. Electrospray mass spectrum (positive ion mode) of triphenyltin chloride.... [Link]

  • Chen, T., et al. (2009). On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF. [Link]

  • ResearchGate. (PDF) Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution. [Link]

  • ResearchGate. Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS and Their Sorption, Desorption, and Transformation in Freshwater Sediments | Request PDF. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • ResearchGate. Speciation Study of Trialkyl-and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization | Request PDF. [Link]

  • da Silva, R. B., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods. [Link]

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Validation & Comparative

A Comparative Toxicological Assessment: Triphenyltin Hydroxide vs. Tributyltin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of organotin compounds, triphenyltin hydroxide (TPTH) and tributyltin (TBT) have been extensively utilized for their potent biocidal properties. TPTH has primarily been employed as a fungicide in agriculture, while TBT found widespread use as an antifouling agent for marine vessels.[1][2][3] Despite their efficacy, significant concerns regarding their toxicity to non-target organisms and potential risks to human health have led to stringent regulations and, in many cases, outright bans.[4][5] This guide provides a detailed comparative analysis of the toxicological profiles of TPTH and TBT, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms of action, target organ toxicities, and the experimental methodologies used for their evaluation.

Core Mechanisms of Toxicity: A Shared Foundation

Both triphenyltin and tributyltin compounds exert their primary toxic effects by disrupting fundamental cellular processes, most notably the inhibition of mitochondrial ATP synthase.[1][6][7] This disruption of oxidative phosphorylation prevents the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death. This shared mechanism underlies their broad-spectrum biocidal activity.

Comparative Toxicity Profile

While sharing a primary mechanism of action, the toxicological profiles of TPTH and TBT exhibit important differences in terms of their potency, target organ systems, and environmental fate.

Toxicological EndpointTriphenyltin Hydroxide (TPTH)Tributyltin (TBT)
Primary Use Agricultural FungicideMarine Antifouling Agent[2][3]
Acute Oral Toxicity (Rat LD50) 156 - 160 mg/kg[1][8]55 - 87 mg/kg[9]
Acute Dermal Toxicity (Rabbit LD50) 500 mg/kg[8]900 mg/kg[9]
Primary Target Organs Immune system, Liver, Pituitary[8]Immune system (Thymus), Central Nervous System, Reproductive Organs[2][10][11]
Aquatic Toxicity Very highly toxic to fish and aquatic invertebrates[1][6]Highly to very highly toxic to many aquatic species, especially mollusks[3][9][12]
Endocrine Disruption Suspected endocrine disruptor, affects reproductive organ weights and may decrease fertility.[13][14]Potent endocrine disruptor, causes imposex in female gastropods.[3][15][16]
Environmental Persistence Binds strongly to soil, long aerobic soil half-life (>1,114 days). More stable in seawater (t1/2 ≈ 31.6 years).[17]Adheres to sediment, half-life varies (6-238 days in water, longer in soil).[18] Less stable in seawater than TPT (t1/2 ≈ 13.6 years).[16][17]
Acute Toxicity

On an acute basis, TBT is generally more toxic than TPTH via oral ingestion in rats.[9] Conversely, TPTH appears to be more toxic via dermal absorption in rabbits.[8] Both compounds are classified as moderately to highly toxic by the EPA depending on the route of exposure.[1][9] For humans, both compounds can cause severe irritation to the skin, eyes, and respiratory tract upon direct contact.[2][3][13]

Immunotoxicity: A Common and Potent Threat

A primary and well-documented target for both TPTH and TBT is the immune system.[4][11][19] Organotin compounds, in general, are known to induce apoptosis (programmed cell death) in thymocytes and lymphocytes, leading to thymus atrophy and lymphopenia.[10][19][20] This compromises the adaptive immune response. Animal studies with TPTH have shown adverse effects on the immune system, and TBT is proven to be immunotoxic, associated with thymocyte apoptosis mediated through the Fas pathway.[2][8] This T-cell selectivity is a hallmark of the immunotoxicity of several organotin compounds.[10]

Immunotoxicity_Pathway cluster_Cell Immune Cell (Thymocyte/Lymphocyte) cluster_Mito Mitochondrial Pathway cluster_Receptor Death Receptor Pathway Organotin Organotin (TBT/TPTH) Mito Mitochondrial Disruption Organotin->Mito Induces FasR Fas Receptor Ligation Organotin->FasR Promotes Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Fig 1. General mechanism of organotin-induced apoptosis in immune cells.

Fig 1. General mechanism of organotin-induced apoptosis in immune cells.
Neurotoxicity

Both compounds exhibit neurotoxic potential, although the mechanisms and manifestations can differ. TBT-induced neurotoxicity has been linked to oxidative stress in the brain of fish.[21] TPTH has been shown to be a potent excitatory neurotoxicant in mammalian brain neurons by increasing sodium current and reducing potassium currents, which can lead to excessive neuronal firing.[22] In humans, poisoning cases with organotins have resulted in persistent neurotoxic effects.[23] Long-term exposure to TPT in marine medaka has been shown to cause transgenerational neurotoxic effects, impairing the dopaminergic system.[24]

Endocrine Disruption: A Defining Feature of TBT

While both are considered endocrine disruptors, TBT is particularly notorious for its potent effects on the endocrine system of aquatic organisms.[16][25] It is widely known to cause "imposex," the imposition of male sexual characteristics on female gastropods, at environmentally relevant concentrations.[3][15][26] This is thought to occur through the inhibition of the cytochrome P450 aromatase enzyme, which converts androgens to estrogens.[15] TBT can also act as an agonist for the retinoid X receptor (RXR).[16][17]

TPTH is also considered a reproductive and developmental toxicant.[14][27] Studies have shown it can cause smaller litter sizes and affect reproductive organ weights in rats.[8][14] In vitro studies suggest TPTH can activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[14] A recent study on whelks indicated that TPT exhibited a more pronounced endocrine-disrupting effect than TBT, attributed to higher bioaccumulation and greater disruption of transcriptional regulation.[26]

Environmental Fate and Persistence

The environmental persistence of these compounds is a significant factor in their overall risk profile. TPTH binds strongly to soil and has a very long aerobic soil half-life, suggesting it is not expected to leach into groundwater but can enter surface waters through runoff and spray drift. In artificial seawater, triphenyltin chloride was found to be more stable than tributyltin chloride, with estimated half-lives of 31.6 years and 13.6 years, respectively.[17] TBT also adheres strongly to sediments, where it can accumulate to levels several orders of magnitude higher than in the water column, posing a long-term threat to benthic organisms.[18]

Experimental Protocols for Toxicity Assessment

Evaluating the toxicity of compounds like TPTH and TBT requires a multi-faceted approach, combining in vitro and in vivo methodologies.

In Vitro Cytotoxicity Assessment

A fundamental step in toxicological screening is the assessment of cytotoxicity in relevant cell lines. Fish cell lines, such as RTG-2 from rainbow trout gonad, are commonly used for aquatic toxicity assessments.[28]

Protocol: Neutral Red Uptake Assay for Cytotoxicity

  • Cell Culture: Culture RTG-2 cells in an appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at a suitable temperature (e.g., 20°C).

  • Cell Seeding: Seed cells into a 96-well microplate at a density of approximately 2 x 10⁴ cells per well and allow them to attach and grow for 24 hours.

  • Toxicant Exposure: Prepare a series of dilutions of TPTH and TBT in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a solvent control and a negative control (medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 96 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes.

  • Dye Extraction: Wash the cells with a phosphate-buffered saline (PBS) solution. Then, add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.

Cytotoxicity_Workflow start Start step1 Seed Cells in 96-well Plate start->step1 step2 Incubate 24h for Attachment step1->step2 step3 Expose Cells to TPTH/TBT Dilutions step2->step3 step4 Incubate for 24/96 Hours step3->step4 step5 Add Neutral Red Staining Solution step4->step5 step6 Incubate 3h step5->step6 step7 Wash & Extract Dye step6->step7 step8 Measure Absorbance (540 nm) step7->step8 step9 Calculate IC50 step8->step9 end_node End step9->end_node caption Fig 2. Workflow for in vitro cytotoxicity assessment using Neutral Red assay.

Fig 2. Workflow for in vitro cytotoxicity assessment using Neutral Red assay.
In Vivo Aquatic Toxicity Testing

To understand the effects on a whole organism, in vivo studies are essential. Acute toxicity tests using fish are standard for regulatory purposes.

Protocol: Fish Acute Toxicity Test (e.g., OECD Guideline 203)

  • Test Organism: Select a suitable fish species, such as zebrafish (Danio rerio) or silver catfish (Rhamdia quelen).[29][30]

  • Acclimation: Acclimate the fish to laboratory conditions for at least 12 days.

  • Test Solutions: Prepare a range of concentrations of TPTH and TBT in dechlorinated water. A geometric series of at least five concentrations is recommended. Include a control group (water only).

  • Exposure: Randomly assign fish to the different test and control tanks. The test is typically static or semi-static and runs for 96 hours.

  • Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor water quality parameters (pH, temperature, dissolved oxygen) daily.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) at each observation time point using appropriate statistical methods (e.g., probit analysis).

Conclusion

Triphenyltin hydroxide and tributyltin are potent biocides that share a common mechanism of toxicity through the disruption of cellular energy metabolism. However, they exhibit distinct differences in their toxicological profiles. TBT is generally more acutely toxic via ingestion and is a significantly more potent endocrine disruptor, particularly in aquatic invertebrates. TPTH, while also highly toxic, is noted for its strong persistence in soil and its excitatory neurotoxic effects. Their profound immunotoxicity is a shared characteristic of significant concern. Understanding these nuanced differences is critical for researchers in toxicology, environmental science, and drug development for conducting accurate risk assessments and for developing safer alternatives. The experimental protocols outlined provide a foundational framework for the continued investigation into the toxicological impacts of these and other environmental contaminants.

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  • Hladíková, V., Hilscherová, K., & Bláha, L. (2018). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. Chemosphere, 202, 303–309. [Link]

  • Wang, Y., et al. (2024). Transcriptomic analysis reveals the endocrine toxicity of tributyltin and triphenyltin on the whelk Reishia clavigera and mechanisms of imposex formation. Journal of Hazardous Materials, 469, 133939. [Link]

  • EPA NEPIS. (1986). Pesticide Fact Sheet: Tributyltin. [Link]

  • Gagné, F., et al. (2006). Reproductive impacts of tributyltin (TBT) and triphenyltin (TPT) in the hermaphroditic freshwater gastropod Lymnaea stagnalis. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 143(3), 272-279. [Link]

  • Fent, K., & Hunn, J. (1995). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Aquatic Toxicology, 31(1), 49-62. [Link]

  • Ema, M., et al. (2003). Triphenyltin as a potential human endocrine disruptor. Journal of Health Science, 49(1), 1-10. [Link]

  • Hladíková, V., Hilscherová, K., & Bláha, L. (2018). Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model. ResearchGate. [Link]

  • Oyama, Y., & Akaike, N. (1990). Triphenyltin: a potent excitatory neurotoxicant. Its reciprocal effects on voltage-dependent Na+ and K+ currents of mammalian brain neuron. Neuroscience Letters, 119(2), 261–264. [Link]

  • Sekizawa, J., Suter, G., & Birnbaum, L. (2003). Integrated Human and Ecological Risk Assessment: A Case Study of Tributyltin and Triphenyltin Compounds. Human and Ecological Risk Assessment: An International Journal, 9(1), 325-342. [Link]

  • Antizar-Ladislao, B. (2008). Toxicity and speciation analysis of organotin compounds. Environment International, 34(2), 238–246. [Link]

  • Zhang, J., et al. (2014). Chronic Exposure to Tributyltin Induces Brain Functional Damage in Juvenile Common Carp (Cyprinus carpio). PLoS ONE, 9(2), e87584. [Link]

  • Chen, Y., et al. (2025). Transgenerational neurotoxic effects of triphenyltin on marine medaka: Impaired dopaminergic system function. Aquatic Toxicology, 279, 106879. [Link]

  • Stoner, H. B., Barnes, J. M., & Duff, J. I. (1955). Toxicity of Triphenyltin. British Journal of Industrial Medicine, 12(2), 167–172. [Link]

  • Sarpa, M., et al. (2007). Development toxicity of triphenyltin hydroxide in mice. ResearchGate. [Link]

  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]

  • Singh, A. P., & Singh, A. (2018). COMPARATIVE TOXICITY OF TRIBUTYLTIN AND TRIPHENYLTIN TO ESCHERICHIA COLI K-12. BIONATURE, 38(2). [Link]

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  • de Oliveira, A. C. A. X., et al. (2013). Toxicity of triphenyltin hydroxide to fish. Ecotoxicology and Environmental Safety, 96, 157–162. [Link]

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A Comparative Guide for Senior Scientists: Efficacy of Triphenyltin Hydroxide vs. Azoxystrobin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate field of agrochemical development and integrated pest management, the judicious selection of fungicidal agents is paramount. This guide provides a comprehensive, data-driven comparison between two significant fungicides: the organotin compound, triphenyltin hydroxide (TPTH), and the widely-used strobilurin, azoxystrobin. Our analysis moves beyond surface-level data to explore mechanistic distinctions, resistance potential, and the practical application of this knowledge in experimental design.

Foundational Chemistry and Target Scope

Triphenyltin Hydroxide (TPTH): Also known as fentin hydroxide, TPTH is a non-systemic, foliar fungicide with protective action.[1][2] Its utility is primarily in controlling blights and leaf spots on crops such as potatoes, sugar beets, and pecans.[1][2] TPTH also exhibits some anti-feedant properties against certain insects.[1]

Azoxystrobin: A broad-spectrum fungicide, azoxystrobin is distinguished by its systemic and translaminar properties.[3][4][5] This allows it to be absorbed by the plant and move within its tissues, protecting both treated areas and new growth.[4][6] Its spectrum of activity is extensive, covering fungal groups like Ascomycota, Deuteromycota, Basidiomycota, and the oomycetes.[3]

The Mechanistic Divide: A Tale of Two Mitochondrial Targets

The fundamental difference in the efficacy and resistance profiles of TPTH and azoxystrobin lies in their distinct molecular mechanisms of action. Both target fungal mitochondrial respiration to halt energy production, but they do so at different points in the process.

Triphenyltin Hydroxide (FRAC Group 30): TPTH is a multi-site inhibitor of oxidative phosphorylation.[1][2] Its primary target is the ATP synthase enzyme within the mitochondria.[1][2] By disrupting this complex, it directly prevents the synthesis of ATP, the cell's main energy currency, leading to rapid fungal death. The multi-site nature of this interaction means that it is significantly less prone to the development of resistance from a single-point mutation.[7]

Azoxystrobin (FRAC Group 11): As a Quinone outside Inhibitor (QoI), azoxystrobin has a highly specific, single-site mode of action.[3][4] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4][6][8] This blockage halts electron transfer, thereby preventing ATP synthesis.[3][9] While highly effective, this specificity makes it vulnerable to resistance, as a single mutation (like the G143A mutation) in the target cytochrome b gene can confer a high level of resistance.[10]

cluster_Mito Fungal Mitochondrial Respiration cluster_TPTH Triphenyltin Hydroxide (Multi-Site) cluster_AZOX Azoxystrobin (Single-Site) TPTH TPTH ATP_Synthase ATP Synthase (Complex V) TPTH->ATP_Synthase Inhibits ATP_Prod ATP Production ATP_Synthase->ATP_Prod Blocks Azoxystrobin Azoxystrobin Cyt_bc1 Cytochrome bc1 (Complex III) Azoxystrobin->Cyt_bc1 Binds to Qo Site ETC Electron Transport Chain ATP_Prod2 ATP Production Cyt_bc1->ATP_Prod2 Blocks Electron Flow, Preventing ATP Synthesis

Figure 1: Differential inhibition of mitochondrial ATP synthesis by TPTH and Azoxystrobin.

Comparative Efficacy: A Data Synthesis from Field and Lab

The choice between TPTH and azoxystrobin often depends on the target pathogen, crop, and local resistance profile. The following table synthesizes findings from various studies.

PathogenCropTriphenyltin Hydroxide EfficacyAzoxystrobin EfficacyScientific Insights & Causality
Cercospora beticola (Leaf Spot)Sugar Beet, Table BeetGood to Excellent. Historically a primary control method. However, resistance was reported in the 1990s, though sensitivity has recovered in some areas with reduced use.Variable. Initially highly effective, but widespread resistance due to the G143A mutation has led to control failures in many regions.[10][11][12]Azoxystrobin's single-site action led to rapid selection for resistant mutants. TPTH, being multi-site, is a valuable tool for resistance management in rotation programs.[7]
Phytophthora infestans (Late Blight)PotatoGood. Provides effective control as a protectant fungicide.[1][13]Excellent. Systemic and curative properties often provide superior control, though resistance is a concern that requires monitoring.[14][15]Azoxystrobin's ability to move within the plant protects new growth and can act on established infections, offering an advantage over the non-systemic TPTH.[4][5]
Alternaria solani (Early Blight)Tomato, PotatoGood. Effective as part of a protectant spray program.[13]Good to Excellent. Often used in combination with other fungicides for broader spectrum control and resistance management.[16][17]The systemic nature of azoxystrobin is beneficial, but combination products (e.g., with difenoconazole or tebuconazole) are often recommended to enhance efficacy and manage resistance.[16][18]
Venturia inaequalis (Apple Scab)AppleNot a primary fungicide for this pathogen.Good, but High Resistance Risk. Resistance to QoI fungicides like azoxystrobin is well-documented in V. inaequalis populations globally.[19][20][21]The high genetic plasticity of V. inaequalis has led to rapid resistance development against single-site inhibitors, making rotation with multi-site fungicides essential for sustainable control.[19][21]

Protocol for a Self-Validating Comparative Efficacy Trial

To generate trustworthy and reproducible data, a meticulously designed experiment is non-negotiable. This protocol outlines a robust framework for comparing the two fungicides.

Objective: To rigorously evaluate and compare the protective and curative efficacy of Triphenyltin Hydroxide and Azoxystrobin against a selected foliar pathogen on a host crop.

Experimental Design:

  • Causality: A Randomized Complete Block Design (RCBD) is employed. This is critical to partition out known sources of variation within the experimental area (e.g., gradients in soil, light, or humidity), thereby ensuring that observed differences are attributable to the treatments, not environmental heterogeneity.

  • Treatments:

    • T1: Untreated Control (Water spray) - Establishes baseline disease pressure.

    • T2: Triphenyltin Hydroxide (at manufacturer's recommended rate).

    • T3: Azoxystrobin (at manufacturer's recommended rate).

    • T4: Commercial Standard (another registered fungicide for the target disease) - Provides a benchmark against current best practices.

  • Replication: A minimum of four replicate blocks is required to provide sufficient statistical power and ensure the error degrees of freedom are at least 12, a standard for valid ANOVA.[22]

Step-by-Step Methodology:

  • Plant Propagation: Grow a susceptible host plant cultivar under uniform greenhouse or field conditions to the desired growth stage (e.g., 4-6 true leaves). Uniformity is key to reducing experimental error.

  • Fungicide Preparation & Application:

    • Precisely prepare spray solutions for each treatment based on the formulated product's label.

    • Apply fungicides using a calibrated sprayer to ensure uniform coverage until runoff. For protective assays, apply 24 hours before inoculation. For curative assays, apply 24-48 hours after inoculation.

  • Pathogen Inoculation:

    • Prepare a standardized spore suspension (e.g., 1 x 10^5 spores/mL) of the target pathogen.

    • Atomize the inoculum evenly onto the foliage of all plants (including controls).

  • Incubation: Move plants to a high-humidity chamber (>95% RH) at a temperature optimal for infection (e.g., 20-24°C) for 24-48 hours. This step is critical to facilitate spore germination and infection.

  • Disease Assessment:

    • At 7, 14, and 21 days post-inoculation, assess disease severity.

    • Self-Validation: Use a standardized disease rating scale (e.g., 0-100% leaf area affected, or a 1-9 ordinal scale). This quantitative, objective measurement is essential for statistical analysis and reproducibility. Multiple assessment timings allow for the calculation of the Area Under the Disease Progress Curve (AUDPC), a more integrated measure of fungicide performance over time.

  • Data Analysis:

    • Subject the disease severity data to Analysis of Variance (ANOVA).

    • If the ANOVA F-test is significant (P < 0.05), perform a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between T1, T2, T3, and T4.

start Start: Define Objective & Design setup Setup: Randomized Complete Block Design (4+ Replicates) start->setup propagate Propagate Uniform Host Plants setup->propagate apply Apply Treatments (Control, TPTH, Azoxystrobin, Standard) propagate->apply inoculate Inoculate with Standardized Pathogen Spore Suspension apply->inoculate incubate Incubate Under Optimal Conditions for Infection inoculate->incubate assess Assess Disease Severity at Multiple Timepoints (e.g., 7, 14, 21 DPI) incubate->assess analyze Statistical Analysis (ANOVA, Tukey's HSD, AUDPC) assess->analyze end Conclusion: Determine Comparative Efficacy analyze->end

Figure 2: A validated workflow for comparative fungicide efficacy trials.

Toxicological and Environmental Profile

A complete comparison must address safety and environmental impact.

  • Triphenyltin Hydroxide: TPTH has high acute toxicity via oral, dermal, and inhalation routes.[1] It is classified as a probable human carcinogen and is known to cause reproductive toxicity.[1][23] It is very highly toxic to fish and aquatic invertebrates and binds strongly to soil, showing high persistence.[1] Due to these concerns, its use is restricted in many regions.[24]

  • Azoxystrobin: While also demonstrating high toxicity to aquatic organisms, azoxystrobin generally has lower mammalian toxicity and is not classified as a human carcinogen. Its persistence in soil is typically lower than that of TPTH.

Authoritative Conclusion for the Modern Researcher

The data clearly indicates that while both fungicides can be effective, they serve different strategic roles. Azoxystrobin offers superior systemic and curative activity, making it highly effective when applied correctly.[3][5] However, its utility is critically undermined by the high risk and prevalence of pathogen resistance, mandating its use within a strict resistance management program.[4][25]

Conversely, Triphenyltin Hydroxide , despite its environmental and toxicological concerns leading to restricted use, remains a potent fungicide.[1] Its multi-site mode of action makes it an invaluable tool for managing or delaying resistance to single-site fungicides like azoxystrobin.[7]

For professionals in drug development and crop protection, the path forward involves not a simple choice between one or the other, but an integrated strategy. The future lies in developing novel formulations, exploring synergistic tank-mixes, and designing intelligent rotation programs that leverage the strengths of different modes of action to ensure durable and sustainable disease control.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Triphenyltin Hydroxide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Immunoassays offer a rapid and high-throughput method for screening triphenyltin (TPT) compounds, notorious for their environmental toxicity and use as fungicides.[1][2] However, the accuracy of these assays is fundamentally challenged by the presence of structurally similar molecules, chief among them being triphenyltin hydroxide (TPT-OH). TPT-OH is not only a common TPT fungicide but also the primary hydrolysis product of other TPT compounds in aqueous environments.[1] This guide provides an in-depth analysis of the inevitable cross-reactivity of TPT-OH in immunoassays designed for TPT. We will explore the underlying mechanisms, present a framework for quantitative comparison, and provide a validated experimental protocol for researchers to assess this critical performance parameter. The central thesis is that due to the negligible structural difference, TPT-OH should be assumed to be significantly cross-reactive in any TPT immunoassay unless explicitly proven otherwise by robust validation data.

Introduction: The Analytical Challenge of Triphenyltin Compounds

Triphenyltin (TPT) compounds, belonging to the organotin family, have been widely used in agriculture as fungicides on crops like potatoes, sugar beets, and pecans.[2][3] Their high toxicity to aquatic life and potential human health risks have made their detection in environmental and food samples a priority.[1][2] While traditional analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offer high specificity and quantification, they are often resource-intensive and not suited for rapid, on-site screening.[4][5]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), present a compelling alternative for preliminary screening. These assays are built on the principle of specific antibody recognition of a target molecule. However, for small molecules like TPT, this "specificity" is often a spectrum rather than an absolute. The primary analytical hurdle is cross-reactivity, where the antibody binds to non-target molecules that are structurally similar to the intended analyte.[6][7] In the case of TPT, its principal metabolite and hydrated form, triphenyltin hydroxide (TPT-OH), is the most significant cross-reactant.

The Inevitability of Cross-Reactivity: Mechanism and Implication

In an aqueous solution, triphenyltin compounds readily hydrolyze to form TPT-OH.[1] This means that an antibody developed to detect "Triphenyltin" will almost certainly encounter TPT-OH in a real-world sample.

The core of this issue lies in how antibodies for small molecules are generated. TPT itself is a hapten—a molecule too small to elicit an immune response on its own. To create antibodies, it must be conjugated to a large carrier protein.[8][9] The resulting antibody recognizes the exposed chemical structure of the hapten. Since the fundamental triphenyl-stannyl ((C₆H₅)₃Sn-) core is identical between TPT-Cl, TPT-Acetate, and TPT-OH, any antibody raised against this core structure will inevitably recognize all of them to some degree. The specificity is therefore not a question of if cross-reactivity occurs, but to what extent.

This phenomenon is critical because unrecognized cross-reactivity can lead to a significant overestimation of the target analyte's concentration, resulting in false-positive results and potentially incorrect regulatory action.[6][10]

G cluster_well Microtiter Well Surface Coating_Ag Coating Antigen (TPT-Protein Conjugate) Secondary_Ab Enzyme-Labeled Secondary Antibody Coating_Ag->Secondary_Ab Binds to Primary Ab Antibody Primary Antibody (Anti-TPT) Antibody->Coating_Ag Binds if not bound by analyte in solution TPT_Analyte Target Analyte (Triphenyltin) TPT_Analyte->Antibody Binds in solution TPT_OH Cross-Reactant (Triphenyltin Hydroxide) TPT_OH->Antibody Competes for binding Substrate Substrate Secondary_Ab->Substrate Enzyme converts Color_Signal Color Signal Substrate->Color_Signal

Caption: Competitive ELISA showing TPT-OH interference.

Quantitative Comparison of Cross-Reactivity

Despite its importance, specific peer-reviewed studies detailing the cross-reactivity of TPT-OH in a validated TPT immunoassay are not widely available in public literature. This highlights a critical gap in commercial and academic assay validation reporting.

However, we can use data from related organotin immunoassays as a powerful and instructive example. An immunoassay developed for Tributyltin hydroxide (TBT-OH) shows predictable cross-reactivity with other organotin compounds, including TPT-OH.[11] This data serves as an excellent model for how researchers should structure and report their own findings for TPT-specific assays.

Table 1: Illustrative Cross-Reactivity Data for an Organotin Immunoassay (Data modeled from a representative Tributyltin hydroxide (TBT-OH) immunoassay)[11]

CompoundChemical StructureIC₅₀ (ng/mL)Cross-Reactivity (%)*
Tributyltin hydroxide (TBT-OH) Sn(C₄H₉)₃OHe.g., 5.0100
Tributyltin chloride (TBT-Cl)Sn(C₄H₉)₃Cle.g., 7.5e.g., 66.7
Triphenyltin hydroxide (TPT-OH) Sn(C₆H₅)₃OH e.g., 800 e.g., 0.63
Dibutyltin dichloride (DBT)Sn(C₄H₉)₂Cl₂e.g., 500e.g., 1.0
Unrelated Compound (e.g., Atrazine)C₈H₁₄ClN₅e.g., >10000e.g., <0.05

*Cross-Reactivity (%) is calculated using the formula: (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100.

Interpretation of Data: This table clearly demonstrates that while the antibody is most specific for TBT-OH, it still recognizes other organotins. TPT-OH shows a low but measurable cross-reactivity of 0.63%. While this percentage seems small, it can be highly significant. If a water sample contains TPT-OH at a concentration 200 times greater than the TBT-OH concentration, the signal from TPT-OH would be stronger than the signal from the actual target analyte, leading to a grossly inaccurate result. This underscores the necessity of quantifying cross-reactivity for all relevant metabolites.

Experimental Protocol: A Self-Validating Framework for Cross-Reactivity Assessment

This section provides a detailed, step-by-step protocol for a competitive indirect ELISA, designed to be a self-validating system for determining the IC₅₀ and percent cross-reactivity of TPT-OH in an assay developed for a primary TPT target (e.g., Triphenyltin Chloride).

A. Preparation of Reagents

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS, 10 mM, pH 7.4) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: TPT-hapten conjugated to a protein (e.g., OVA), diluted to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

  • Primary Antibody: Monoclonal or polyclonal antibody specific for TPT, diluted to an optimal concentration in Assay Buffer.

  • Standards: Prepare stock solutions (1 mg/mL) of the target analyte (Triphenyltin Chloride) and the test compound (Triphenyltin Hydroxide) in a suitable organic solvent (e.g., DMSO). Create a serial dilution series for each (e.g., from 0.01 to 1000 ng/mL) in Assay Buffer.

  • Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., Goat Anti-Mouse IgG-HRP), diluted according to manufacturer's instructions in Assay Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

B. ELISA Procedure

  • Coating: Add 100 µL of Coating Antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing 1: Discard the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

  • Washing 2: Discard the blocking solution and wash the plate three times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the 'blank' wells.

    • Add 50 µL of each standard dilution (both for the target analyte and TPT-OH) to the respective wells in triplicate.

    • Add 50 µL of the diluted Primary Antibody to all wells except the blank.

    • Incubate for 1 hour at RT.

  • Washing 3: Discard the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted Secondary Antibody to each well. Incubate for 1 hour at RT.

  • Washing 4: Discard the solution and wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis

  • Calculate the average absorbance for each set of triplicates.

  • Normalize the data by calculating the percent inhibition or B/B₀ (%) for each standard concentration, where B is the absorbance of the standard and B₀ is the absorbance of the zero-analyte standard.

  • Plot the B/B₀ (%) against the logarithm of the analyte concentration for both Triphenyltin Chloride and Triphenyltin Hydroxide.

  • Use a four-parameter logistic regression to fit the curves and determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.

  • Calculate the percent cross-reactivity using the formula mentioned previously.

Caption: Workflow for Cross-Reactivity Assessment.

Conclusion and Recommendations for Researchers

The structural and chemical relationship between triphenyltin compounds and their hydroxide form makes cross-reactivity in immunoassays a certainty. The critical task for any researcher or laboratory professional is not to avoid it, but to rigorously quantify it.

Key Recommendations:

  • Assume Cross-Reactivity: Treat any immunoassay for TPT as a "total triphenyltin" assay unless the manufacturer provides specific, quantitative data demonstrating a lack of cross-reactivity with TPT-OH and other relevant metabolites.

  • Validate In-House: Whenever possible, use the protocol outlined above to perform an in-house validation of the assay's cross-reactivity profile with certified analytical standards. This is the only way to ensure the data produced is trustworthy for your specific sample matrices.

  • Confirm with Orthogonal Methods: For regulatory, clinical, or safety-critical applications, all positive or out-of-spec results from an immunoassay screen must be confirmed using an orthogonal, more specific method such as LC-MS/MS.[13]

By understanding the causality and implementing a self-validating experimental framework, researchers can navigate the inherent challenge of TPT-OH cross-reactivity, ensuring their data is both accurate and defensible.

References
  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). Google Scholar.
  • Triphenyltin Compounds (CICADS). (n.d.). INCHEM.
  • Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. (n.d.).
  • Triphenyltin hydroxide Fungicide. (n.d.). Minnesota Department of Agriculture.
  • Determination of Organotin Compounds in Environmental Samples. (n.d.). J-Stage.
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  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. (2024). PubMed Central.
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  • Interferences in Immunoassay. (n.d.). PubMed Central.
  • TR-139: Triphenyltin Hydroxide (CASRN 76-87-9). (n.d.).
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  • Comparative Analysis of Tributyltin Hydroxide Immunoassays: A Guide to Specificity and Cross-Reactivity. (n.d.). Benchchem.
  • False Positive Drug Results by ELISA Associated with Enzymatic Hair Digestion. (2017). Juniper Publishers.
  • Review of allergen analytical testing methodologies: Overall Conclusions and Future Direction. (2023). Food Standards Agency.
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A Comparative Analysis of Triphenyltin Degradation Products: Pathways, Efficacy, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the degradation products of triphenyltin (TPT), a persistent organotin compound with significant environmental and toxicological implications. Designed for researchers, scientists, and drug development professionals, this document delves into the primary degradation pathways, compares the efficacy of various degradation methods, and provides detailed experimental protocols for the analysis of TPT and its metabolites. The information presented herein is grounded in experimental data from authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Environmental Significance of Triphenyltin and Its Degradation

Triphenyltin (TPT) compounds have been extensively used as fungicides in agriculture and as biocides in antifouling paints.[1] Their widespread application has led to their persistence in various environmental compartments, particularly in soil and aquatic sediments.[2] The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins like TPT exhibiting the highest toxicity.[3] The primary concern with TPT is its potential for bioaccumulation and its adverse effects on non-target organisms, including endocrine disruption and immunotoxicity.[2][4]

The degradation of TPT is a critical process that reduces its toxicity. This degradation proceeds through a stepwise dephenylation, yielding diphenyltin (DPT) and monophenyltin (MPT) as the primary organic intermediates, which are subsequently mineralized to less toxic inorganic tin.[5][6] The toxicity of these degradation products follows the order of TPT > DPT > MPT.[3] Understanding the pathways and efficiencies of these degradation processes is paramount for assessing the environmental fate of TPT and for developing effective remediation strategies.

This guide will comparatively analyze the two main degradation routes: microbial degradation and photodegradation, focusing on their mechanisms, rates, and the resulting product distributions.

Comparative Analysis of Triphenyltin Degradation Pathways

The environmental persistence of triphenyltin is mitigated by both biotic and abiotic degradation processes. The following sections provide a comparative overview of microbial and photodegradation pathways, supported by experimental data.

Microbial Degradation of Triphenyltin

Microorganisms play a crucial role in the detoxification of TPT in the environment.[7] Several bacterial strains have demonstrated the ability to degrade TPT, primarily through enzymatic processes.

Microbial degradation of TPT can occur through two distinct mechanisms:

  • Intracellular Degradation: Some bacteria, such as Klebsiella pneumoniae, internalize TPT and utilize intracellular enzymes to cleave the tin-carbon bonds.[8] This process has been shown to be highly effective, with removal efficiencies of up to 66.0% within 120 hours by intracellular enzymes alone.[8]

  • Extracellular Degradation: Other bacteria, particularly fluorescent pseudomonads like Pseudomonas chlororaphis, secrete low-molecular-mass substances (approximately 1,000 Da) that act as catalysts for TPT degradation in the extracellular environment.[6][7] This process results in the stoichiometric conversion of TPT to DPT and benzene.[3] The resting cells of these bacteria, however, show no degradation activity, highlighting the role of the secreted factors.[6]

The enzymatic machinery responsible for TPT degradation is thought to involve cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation and subsequent cleavage of organometallic compounds.[9]

Different bacterial species exhibit varying efficiencies in TPT degradation. The table below summarizes the degradation performance of several documented strains.

Microbial StrainDegradation ConditionTPT ConcentrationDegradation EfficiencyTimeReference
Brevibacillus brevisMineral salt medium, 25°C0.5 mg/LUp to 80%5 days[6]
Klebsiella pneumoniaeLaboratory medium1 mg/LSignificant improvement in nutrient utilization after 2h, 66% removal by intracellular enzymes120 hours[8]
Pseudomonas chlororaphisGlycerol and succinate medium130 µMRapid degradation with accumulation of ~40 µM DPT48 hours[6]
Pseudomonas sp.Synthetic medium with 0.16% ethanol1 mg/L~50% degradation5 days[10]

Causality of Experimental Choices: The use of co-metabolites like glycerol, succinate, or ethanol in degradation studies is crucial as TPT degradation is often a co-metabolic process, where the bacteria utilize a primary carbon source for growth and energy, while fortuitously degrading the organotin compound.[10]

Microbial_Degradation_Pathway TPT Triphenyltin (TPT) DPT Diphenyltin (DPT) TPT->DPT Dephenylation Benzene Benzene TPT->Benzene Byproduct MPT Monophenyltin (MPT) DPT->MPT Dephenylation InorganicTin Inorganic Tin (Sn⁴⁺) MPT->InorganicTin Dephenylation

Photodegradation of Triphenyltin

Photodegradation is a significant abiotic pathway for the breakdown of TPT in the environment, particularly in aquatic systems. This process is driven by sunlight, especially UV radiation, and can be significantly accelerated by the presence of photocatalysts.

The photodegradation of TPT involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the phenyl rings attached to the tin atom.[11] The general mechanism involves:

  • Photoexcitation: TPT absorbs photons, leading to an excited state.

  • Radical Formation: In the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂), electron-hole pairs are generated, which react with water and oxygen to produce ROS.[11][12]

  • Stepwise Dephenylation: The ROS attack the Sn-C bonds, leading to the sequential removal of phenyl groups and the formation of DPT, MPT, and ultimately inorganic tin.[11]

The efficiency of photodegradation is highly dependent on the experimental conditions, such as the light source, pH, and the presence of photocatalysts.

Degradation MethodLight SourceTPT ConcentrationDegradation EfficiencyTimeReference
Photoelectrocatalysis with FTO-TiO₂UV light0.1 mMComplete degradation15 minutes[11]
Photoelectro-Fenton with FTO-TiO₂UV light0.1 mMComplete mineralization2 hours[11]
Sunlight (in water)Natural sunlightNot specifiedHalf-life of several days in summerDays to weeks

Causality of Experimental Choices: The use of photocatalysts like TiO₂ is a common strategy to enhance the rate of photodegradation. TiO₂ is a semiconductor that, upon UV irradiation, generates electron-hole pairs with high redox potential, leading to the efficient production of ROS.[11][12] The photoelectro-Fenton process further enhances this by introducing Fenton's reagent (Fe²⁺ and H₂O₂), which generates additional hydroxyl radicals, leading to faster and more complete mineralization of the organic pollutant.[11]

Photodegradation_Workflow cluster_0 Photo-Reaction cluster_1 Degradation Pathway UV_Light UV Light TiO2 TiO₂ Catalyst H2O_O2 H₂O, O₂ ROS Reactive Oxygen Species (•OH, O₂•⁻) TPT Triphenyltin (TPT) ROS->TPT Attacks Sn-C bond DPT Diphenyltin (DPT) MPT Monophenyltin (MPT) Inorganic_Tin Inorganic Tin (Sn⁴⁺)

Experimental Protocols for Analysis

Accurate quantification of TPT and its degradation products is essential for monitoring their environmental fate and for evaluating the efficacy of remediation strategies. The following sections provide detailed protocols for the analysis of phenyltins in environmental samples, based on established methodologies such as EPA Method 8323 and ISO 17353.[13]

Protocol 1: Analysis of Phenyltins in Water by LC-ES-ITMS (Based on EPA Method 8323)

This method is suitable for the determination of underivatized organotin cations in water samples.

1. Sample Preparation and Extraction: a. Collect a 2-liter water sample in an acid-washed glass container. b. Acidify the sample to pH 2.5 with approximately 600 µL of 12 N HCl.[14] c. Condition a solid-phase extraction (SPE) cartridge by passing 10 mL of methanol, followed by 10 mL of reagent water. d. Pass the acidified water sample through the SPE cartridge at a flow rate of about 50 mL/minute. e. Rinse the sample bottle and cartridge with 100 mL of reagent water. f. Dry the cartridge under full vacuum for 10 minutes.

2. Elution: a. Elute the analytes from the cartridge with an appropriate solvent, such as methanol. b. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (µLC-ES-ITMS): a. Chromatographic Conditions:

  • Column: C18 reversed-phase microbore column.
  • Mobile Phase: A gradient of methanol, water, and acetic acid with tropolone. A typical mobile phase composition is 80% methanol, 14% water, 6% acetic acid, and 0.1% tropolone.[13]
  • Flow Rate: Optimized for the microbore column (e.g., 40-200 µL/min). b. Mass Spectrometry Conditions (Electrospray Ion Trap):
  • Ionization Mode: Electrospray (positive ion mode).
  • Detection: Full scan or selected ion monitoring (SIM) for the respective organotin cations.
  • Optimize electrospray voltages and tuning parameters for the target analytes.

LCMS_Analysis_Workflow Start Water Sample (2L) Acidify Acidify to pH 2.5 Start->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Elute Elute with Methanol SPE_Load->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate LC_MS_Analysis µLC-ES-ITMS Analysis Concentrate->LC_MS_Analysis

Protocol 2: Analysis of Phenyltins in Soil/Sediment by GC-MS (Based on ISO 17353 principles)

This method involves derivatization to increase the volatility of the organotin compounds for gas chromatographic analysis.

1. Sample Preparation and Extraction: a. Weigh approximately 10-20 g of the homogenized soil or sediment sample. b. Add an internal standard (e.g., tripropyltin). c. Extract the sample with a suitable solvent mixture, such as methanol/acetic acid or hexane/tropolone, using sonication or mechanical shaking.

2. Derivatization (Ethylation): a. To the extract, add an acetate buffer to adjust the pH to around 5. b. Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄) to convert the ionic phenyltins to their ethylated derivatives. c. Immediately extract the ethylated derivatives into an organic solvent like hexane.

3. Cleanup and Concentration: a. Pass the hexane extract through a silica gel or Florisil column for cleanup if necessary. b. Concentrate the final extract to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS): a. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An optimized temperature gradient to separate the ethylated phenyltin derivatives. b. Mass Spectrometry Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Detection: Selected Ion Monitoring (SIM) of the characteristic ions for each ethylated phenyltin compound.

Conclusion

The degradation of triphenyltin is a complex process influenced by both microbial and photochemical pathways. While both routes lead to the stepwise dephenylation to less toxic products, their efficiencies vary significantly with environmental conditions and the specific catalysts or microbial strains involved. Microbial degradation offers a promising avenue for bioremediation, with strains like Brevibacillus brevis and Klebsiella pneumoniae demonstrating high degradation capacities. Photodegradation, especially when enhanced with photocatalysts, can provide rapid and complete removal of TPT, making it a viable option for water treatment applications.

The choice of analytical methodology is critical for accurately assessing TPT contamination and the progress of remediation efforts. LC-MS methods, such as EPA Method 8323, are advantageous for analyzing the native, underivatized organotin species, while GC-MS methods, following derivatization, offer high sensitivity and selectivity. The protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to understand, analyze, and mitigate the environmental impact of triphenyltin.

References

  • Triphenyltin Compounds (CICADS) - INCHEM. (n.d.). Retrieved from [Link]

  • EPA Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2003). Retrieved from [Link]

  • Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2025). U.S. EPA. Retrieved from [Link]

  • EN ISO 17353:2005: Water quality - Determination of selected organotin compounds - Gas chromatographic method. (2005). Retrieved from [Link]

  • Degradation of Triphenyltin by a Fluorescent Pseudomonad. (2000). Applied and Environmental Microbiology, 66(7), 2719–2724. Retrieved from [Link]

  • Biodegradation of triphenyltin and its effect on Klebsiella pneumoniae. (2013). Huan Jing Ke Xue, 34(9), 3607-3612. Retrieved from [Link]

  • ISO 17353:2004: Water quality — Determination of selected organotin compounds — Gas chromatographic method. (2004). Retrieved from [Link]

  • US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. (n.d.). EVISA's Links Database. Retrieved from [Link]

  • Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). (2005). Swedish Institute for Standards, SIS. Retrieved from [Link]

  • FTO-TiO2 Photoelectrocatalytic Degradation of Triphenyltin Chloride Coupled to Photoelectro-Fenton: a mechanistic study. (2020). Request PDF. Retrieved from [Link]

  • Water quality - Determination of selected organotin compounds - Gas chromatographic method ISO 17353:2004. (2004). Swedish Institute for Standards, SIS. Retrieved from [Link]

  • Degradation of Triphenyltin by a Fluorescent Pseudomonad. (2000). PubMed. Retrieved from [Link]

  • Speciation and Degradation of Triphenyltin in Typical Paddy Fields and Its Uptake into Rice Plants. (2011). Request PDF. Retrieved from [Link]

  • Temporal and Within-Sporophyte Variations in Triphenyltin Chloride (TPTCL) and Its Degradation Products in Cultivated Undaria pinnatifida. (2024). PubMed Central. Retrieved from [Link]

  • [Biodegradation of triphenyltin and its effect on Klebsiella pneumoniae]. (2013). Semantic Scholar. Retrieved from [Link]

  • Degradation of triphenyltin by a fluorescent pseudomonad. (2000). PubMed. Retrieved from [Link]

  • Triphenyltin Chloride | C18H15ClSn | CID 12540. (n.d.). PubChem. Retrieved from [Link]

  • Three step illustration of a possible mechanism for photodegradation,... (n.d.). ResearchGate. Retrieved from [Link]

  • Triphenyltin Compounds (CICADS). (n.d.). INCHEM. Retrieved from [Link]

  • Biodegradation of Triphenyltin by Co-Metabolism with Ethanol. (2006). ResearchGate. Retrieved from [Link]

  • Biodegradation of triphenyltin and its effect on Klebsiella pneumoniae. (2013). Missouri University of Science and Technology. Retrieved from [Link]

  • Biodegradation of triphenyltin and its effect on Klebsiella pneumoniae. (2013). ResearchGate. Retrieved from [Link]

  • Biodegradation of Combine Tributyltin and Diphenyltin by Bacteria in Freshwater Sediment. (2023). Retrieved from [Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (2000). Environmental Science & Technology, 34(12), 2517-2523. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Triphenyltin Hydroxide and Novel Fungicides for Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The persistent threat of fungal pathogens accounts for staggering yield losses in principal food and cash crops, estimated at around 20% worldwide.[1] For decades, chemical intervention has been the most reliable pillar of plant disease management.[1] Among the vast arsenal of fungicidal compounds, Triphenyltin Hydroxide (TPTH), an organotin compound, holds a significant place in the history of crop protection.[2][3] It is a non-systemic, foliar fungicide valued for its broad-spectrum activity and, notably, its multi-site mode of action which presents a low risk for resistance development.[2][4] However, its utility is overshadowed by substantial toxicological and environmental concerns, leading to restricted use and a search for safer alternatives.[2][5][6]

This has paved the way for the development of "new generation" or "novel" fungicides.[7][8] These compounds are the product of a shift from broad-spectrum chemistries to targeted, site-specific modes of action.[7] Often systemic in nature, they are designed for higher efficacy at lower application rates and possess more favorable safety profiles for non-target organisms and the environment.[8] This guide provides an in-depth technical comparison of the efficacy, mechanism, and application of Triphenyltin Hydroxide against these novel fungicides, offering researchers, scientists, and drug development professionals a clear, evidence-based perspective for informed decision-making.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in efficacy and long-term viability between TPTH and novel fungicides lies in their molecular mechanisms of action. TPTH employs a multi-pronged attack on a crucial cellular process, whereas most novel fungicides are specialists, targeting a single, specific biochemical step.

Triphenyltin Hydroxide (TPTH): The Multi-Site Disruptor

TPTH is classified by the Fungicide Resistance Action Committee (FRAC) under Code 30, acting as an inhibitor of oxidative phosphorylation.[2][3] Its primary mode of action is the disruption of ATP synthase, the enzyme complex within the mitochondria responsible for generating adenosine triphosphate (ATP), the cell's main energy currency.[2][9] By inhibiting this vital process, TPTH effectively chokes the fungal cell of its energy supply, leading to growth inhibition and death.[3]

The significance of this mechanism is its multi-site nature. TPTH's interference with the ATP synthase complex is not easily overcome by a single-point mutation in the fungus's genetic code. This characteristic is the primary reason for the low risk of pathogens developing resistance to it, making it a valuable tool in resistance management programs.[4]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient (H+) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase TPTH Triphenyltin Hydroxide (TPTH) TPTH->ATP_Synthase INHIBITS (Multi-site) caption Mechanism of Triphenyltin Hydroxide (TPTH)

Fig 1. TPTH inhibits the ATP synthase enzyme complex.
Novel Fungicides: The Single-Site Specialists

In contrast, most new generation fungicides have single-site (specific) modes of action.[10] This specificity is associated with a lower potential for negative impacts on non-target organisms and is a key feature of reduced-risk pesticides.[10] A prominent example for comparison are the Strobilurins (QoI fungicides), which also target mitochondrial respiration.

Strobilurins (QoI Fungicides): Belonging to FRAC Code 11, Strobilurins inhibit the Quinone outside (QoI) site of the Cytochrome bc1 complex (Complex III) in the electron transport chain.[8] This blockage halts the entire respiration process upstream from ATP synthase, effectively preventing ATP production.[8]

While highly effective, this single-site action is also their Achilles' heel. A single-point mutation (e.g., the G143A mutation in the cytochrome b gene) can alter the target site, drastically reducing the fungicide's binding ability and rendering it ineffective.[11] This high risk of resistance necessitates careful management strategies, such as rotation with fungicides that have different modes of action.[10][12]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I_II Complex I & II Complex_III Cytochrome bc1 (Complex III) Complex_I_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Strobilurin Novel Fungicide (e.g., Strobilurin) Strobilurin->Complex_III INHIBITS (Single-site) caption Mechanism of a Novel (QoI) Fungicide

Fig 2. Novel QoI fungicides inhibit Complex III.

Comparative Efficacy: A Data-Driven Overview

The choice of fungicide is dictated by its performance against specific pathogens under field conditions. While TPTH offers broad-spectrum control, it acts as a non-systemic protectant, meaning it only protects the parts of the plant it directly covers and has limited curative action.[2][9] In contrast, many novel fungicides are systemic, absorbed and translocated within the plant, offering both protective and curative capabilities.[1][13]

Fungicide/Class FRAC Code Mechanism of Action Systemic Activity Primary Target Pathogens Key Characteristics
Triphenyltin Hydroxide 30Multi-site: ATP synthase inhibitor[2][3]No (Contact/Protectant)[2]Alternaria solani (Early Blight), Phytophthora infestans (Late Blight), Cercospora beticola (Leaf Spot)[2][3]Broad-spectrum; Low resistance risk; High toxicity to aquatic life and humans.[2][4]
Strobilurins (e.g., Azoxystrobin)11Single-site: Quinone outside Inhibitor (QoI)[8]Yes (Systemic & Translaminar)[1]Powdery mildews, Downy mildews, Rusts, Leaf spots[1][7]Broad-spectrum; High risk of resistance; Ecologically safer than older fungicides.[1][12]
SDHIs (e.g., Boscalid)7Single-site: Succinate Dehydrogenase Inhibitor[1]Yes (Systemic & Translaminar)[13]Botrytis cinerea, Sclerotinia spp., Powdery mildews, Alternaria spp.[1]Effective against a wide range of ascomycetes and some basidiomycetes; High resistance risk.[12]
DMIs (Triazoles) (e.g., Tebuconazole)3Single-site: Sterol Demethylation Inhibitor[1]Yes (Systemic)[13]Powdery mildews, Rusts, Fusarium head blight, Smuts[1][14]Broad-spectrum; Medium resistance risk; Can have plant growth regulator effects.[15]

Experimental Protocols for Efficacy Evaluation

To objectively compare fungicides, a rigorous, multi-tiered testing strategy is essential. This typically begins with in vitro assays to determine a compound's intrinsic activity against a pathogen, followed by in vivo greenhouse and field trials to assess its performance in a more complex biological system.[16][17]

Protocol 1: In Vitro Efficacy Assessment (Agar Dilution Method)

This protocol, often called the "food poison technique," is a foundational method for determining the direct inhibitory effect of a fungicide on fungal growth and for calculating the Effective Concentration (EC₅₀)—the concentration that inhibits growth by 50%.[18]

Causality: This method is a self-validating system for screening intrinsic fungitoxicity. By incorporating the test compound directly into the growth medium, it eliminates variables related to plant uptake, metabolism, or environmental degradation. This allows for a direct, quantifiable measure of the compound's effect on the pathogen, providing a baseline for comparison.

Step-by-Step Methodology:

  • Preparation of Fungicide Stock Solutions: Accurately weigh and dissolve the fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to obtain a range of desired test concentrations.

  • Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.[18]

  • Incorporation of Fungicide: Cool the molten agar to a manageable temperature (approx. 45-50°C). Add a precise volume of each fungicide dilution to a corresponding flask of sterile PDA to achieve the final target concentrations.[18] A control plate containing only the solvent and a blank control with only PDA are mandatory.

  • Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour the medium into sterile petri dishes. Allow the plates to solidify completely.[18]

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 28±1°C) for a period sufficient for the fungus in the control plate to nearly cover the plate (e.g., 7 days).[18]

  • Data Collection & Analysis: Measure the radial growth (colony diameter) of the fungus on each plate. Calculate the percentage of growth inhibition relative to the solvent control. Use this data to perform a probit analysis and determine the EC₅₀ value.

A 1. Prepare Fungicide Serial Dilutions B 2. Mix Dilutions with Molten PDA Medium A->B C 3. Pour Plates and Allow to Solidify B->C D 4. Inoculate Center with Fungal Mycelial Plug C->D E 5. Incubate at Optimal Temperature D->E F 6. Measure Radial Growth vs. Control E->F G 7. Calculate % Inhibition and Determine EC50 F->G caption Workflow for In Vitro Agar Dilution Assay

Fig 3. A standardized workflow for in vitro fungicide screening.
Protocol 2: In Vivo Efficacy Assessment (Greenhouse Assay)

Greenhouse assays bridge the gap between laboratory and field conditions. They allow for the evaluation of a fungicide's performance considering the host-pathogen-environment interaction, including crucial factors like phytotoxicity, translocation of systemic compounds, and curative vs. preventative activity.[17][19]

Causality: This protocol validates in vitro findings in a biological context. By applying the fungicide to the host plant before (preventative) or after (curative) pathogen challenge, it's possible to discern its practical mode of action.[14] The controlled environment ensures that observed differences in disease severity are directly attributable to the fungicide's efficacy, providing a reliable prediction of field performance.

Step-by-Step Methodology:

  • Plant Propagation: Grow healthy, uniform host plants (e.g., potato cv. Spunta) from seed or tubers in pots containing sterile substrate until they reach a suitable growth stage (e.g., 4-6 true leaves).[19]

  • Pathogen Inoculum Preparation: Grow the target pathogen (e.g., F. oxysporum f. sp. tuberosi) in a liquid medium to produce a spore suspension. Filter the culture and adjust the concentration to a standardized level (e.g., 10⁷ spores/mL) using a hemocytometer.[19]

  • Experimental Groups: Divide plants into necessary groups:

    • Untreated, Uninoculated Control

    • Untreated, Inoculated Control

    • Preventative Treatment: Plants treated with fungicide at various concentrations (e.g., 24-72 hours before inoculation).

    • Curative Treatment: Plants treated with fungicide at various concentrations (e.g., 24-48 hours after inoculation).

  • Fungicide Application: Prepare spray solutions of the fungicide at the desired rates. Apply uniformly to the plant foliage until runoff, ensuring complete coverage.

  • Plant Inoculation: Inoculate the plants by spraying the spore suspension onto the foliage or, for soil-borne pathogens, by drenching the soil.[19]

  • Incubation: Move the plants to a controlled environment chamber or greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature range).

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, disease incidence index).

  • Data Analysis: Statistically analyze the disease severity data to determine the efficacy of each treatment compared to the inoculated control.

cluster_Treatments Treatment Application cluster_Inoculation Pathogen Challenge A 1. Grow Host Plants to Uniform Stage C1 Preventative: Apply Fungicide A->C1 C2 Curative: Inoculate with Pathogen A->C2 B 2. Prepare Standardized Pathogen Inoculum D1 Inoculate with Pathogen C1->D1 D2 Apply Fungicide C2->D2 E 3. Incubate in Controlled Environment D1->E D2->E F 4. Assess Disease Severity Using Rating Scale E->F G 5. Analyze Efficacy vs. Inoculated Control F->G caption Workflow for In Vivo Greenhouse Assay

Fig 4. Workflow for preventative and curative greenhouse trials.

Resistance, Environmental, and Toxicological Considerations

Beyond pure efficacy, the long-term sustainability of a fungicide is determined by its resistance profile and its impact on the wider ecosystem and human health.

  • Fungicide Resistance: The key advantage of TPTH's multi-site action is the very low probability of resistance development.[4] In contrast, the history of novel, single-site fungicides is marked by the rapid evolution of resistant pathogen populations, sometimes within just a few years of introduction, rendering them ineffective.[12] This makes resistance management, through rotation and mixing of different FRAC groups, essential for novel fungicides.[10]

  • Environmental Fate and Ecotoxicity: TPTH exhibits low solubility in water and binds strongly to soil, reducing the risk of groundwater leaching.[2] However, it is very highly toxic to fish and aquatic invertebrates, necessitating large buffer zones around water bodies.[2][3] Its aerobic soil half-life can be extremely long (over 1,114 days).[2] New generation fungicides are generally developed under stricter regulatory scrutiny and are designed to have less environmental persistence and a more favorable ecotoxicity profile.[8]

  • Human Health: TPTH poses significant human health risks. It has high acute toxicity via oral, dermal, and inhalation routes and is classified as a probable human carcinogen.[2] The State of California also lists it as a chemical known to cause reproductive toxicity.[6] The primary risk is to occupational handlers and applicators.[2][20] Novel fungicides, while not without hazard, are typically developed to have much lower mammalian toxicity and improved safety profiles for operators.[8][10]

Conclusion and Future Outlook

The comparison between Triphenyltin Hydroxide and novel fungicides presents a clear trade-off between robust, resistance-resilient efficacy and environmental and human safety.

  • Triphenyltin Hydroxide remains a potent, broad-spectrum fungicidal agent whose multi-site mechanism of action makes it a powerful tool against resistance development. However, its significant risks—high aquatic toxicity, environmental persistence, and severe human health hazards—have rightly led to major restrictions on its use, rendering it obsolete in many regions.[2][9][20]

  • Novel Fungicides represent the forefront of crop protection chemistry. Their single-site specificity provides high efficacy at low doses with vastly improved safety and environmental profiles.[8][10] This precision, however, is their greatest vulnerability, making them prone to rapid resistance development. Their successful and sustainable use is entirely dependent on integrated disease management strategies that prioritize the rotation of different modes of action.[12]

The future of fungicide development is moving towards even greater specificity and sustainability. Emerging research into compounds that target novel pathways, such as fungal autophagy, offers new hope for controlling devastating crop diseases.[21] Furthermore, innovative, non-toxic approaches, such as polymer-based coatings that prevent fungal attachment and the expanding use of microbial biofungicides, signal a paradigm shift away from traditional biocidal chemistries toward more ecologically sound solutions for securing the global food supply.[22][23][24][25]

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A Validated QuEChERS Method for Triphenyltin Hydroxide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyltin hydroxide (TPTH), an organotin fungicide, poses significant environmental and health risks due to its high toxicity.[1] Accurate and efficient analytical methods are crucial for monitoring its residues in various matrices. This guide provides a comprehensive validation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of triphenyltin hydroxide, comparing its performance against alternative analytical techniques. Detailed experimental protocols, validation data, and a comparative analysis are presented to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction: The Analytical Challenge of Triphenyltin Hydroxide

Triphenyltin hydroxide, also known as fentin hydroxide, is a non-systemic foliar fungicide used to control a range of fungal diseases in crops like potatoes and sugar beets.[1] However, its utility is overshadowed by its significant toxicity. TPTH exhibits high acute toxicity through oral, dermal, and inhalation routes and is classified as a probable human carcinogen.[1] Environmentally, it is very highly toxic to fish and aquatic invertebrates.[1] Due to its low water solubility and strong binding to soil, TPTH is not expected to leach into groundwater but can contaminate surface waters through spray drift and runoff.[1]

The chemical properties of TPTH, including its low solubility in water and moderate solubility in most organic solvents, present challenges for its extraction and analysis from complex matrices.[2] The need for a rapid, reliable, and cost-effective analytical method is paramount for environmental monitoring, food safety assessment, and toxicological studies.

The QuEChERS Approach: A Paradigm Shift in Sample Preparation

The QuEChERS method, first introduced in 2003, has revolutionized the field of pesticide residue analysis.[3] The name itself is an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, highlighting its key advantages over traditional, labor-intensive extraction techniques.[4][5] The fundamental principle of QuEChERS lies in a two-step process: an initial extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5][6]

The process begins with the extraction of analytes from a homogenized sample using an organic solvent, typically acetonitrile, in the presence of salts.[4][6] The addition of salts, such as magnesium sulfate and sodium acetate, induces a "salting-out" effect, which facilitates the partitioning of the analytes into the organic layer.[4] The subsequent d-SPE cleanup step involves adding a small amount of sorbent material to the extract to remove interfering matrix components like fats, sugars, and pigments.[6] This streamlined workflow significantly reduces solvent consumption and sample handling time.[4]

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A Comparative In Vivo Analysis of Trialkyltin and Triphenyltin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of chemical compounds is paramount. This guide provides an in-depth, comparative in vivo analysis of two significant classes of organotin compounds: trialkyltins and triphenyltins. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind their toxicological effects, grounded in experimental evidence and established scientific principles. Our objective is to equip you with the critical knowledge and detailed methodologies necessary to conduct rigorous and insightful comparative studies in your own research endeavors.

Introduction: The Divergent Toxicological Paths of Organotins

Trialkyltin and triphenyltin compounds, while both derivatives of tin, exhibit markedly different toxicological profiles in vivo. The nature of the organic group bonded to the tin atom—whether a flexible alkyl chain or a rigid phenyl group—profoundly influences their absorption, distribution, metabolism, excretion (ADME), and ultimate mechanism of action. A key comparative study by Snoeij et al. (1985) established a foundational understanding of these differences, demonstrating that lower trialkyltins, such as trimethyltin (TMT) and triethyltin (TET), are primarily neurotoxic, while intermediate-chain trialkyltins like tributyltin (TBT) and the aromatic triphenyltin (TPT) are predominantly immunotoxic[1]. This guide will delve into these distinctions, providing a comparative framework for their in vivo effects.

Comparative Toxicokinetics: A Tale of Two Structures

The in vivo fate of trialkyltin and triphenyltin compounds is a critical determinant of their target organ toxicity. While comprehensive comparative data is still evolving, key differences in their ADME profiles have been observed.

Absorption and Distribution:

Lower molecular weight trialkyltins, such as trimethyltin and triethyltin, are readily absorbed from the gastrointestinal tract[2]. In contrast, the absorption of higher trialkyltin homologs and triphenyltin is generally poorer[2]. Following absorption, organotin compounds, being lipophilic, tend to distribute to various tissues. Studies in rats have shown that after oral administration of tributyltin chloride, TBT and its metabolite dibutyltin (DBT) are found in the livers and brains of fetuses at levels approximately 50% of those in the dams' tissues, indicating placental transfer[3]. While specific comparative in vivo distribution studies between TBT and TPT are limited, the inherent structural differences suggest variations in tissue accumulation, a crucial factor in their distinct toxicological manifestations.

Metabolism and Excretion:

The metabolism of triorganotins primarily involves the sequential dealkylation or dearylation of the organic groups from the tin atom, a process mediated by the cytochrome P-450 enzyme system[4]. In vitro studies using human hepatic microsomes have shown that tributyltin is metabolized more readily than triphenyltin[4]. In vivo studies in rats have revealed that for tripropyltin and tributyltin, the predominant metabolites found in the liver and kidneys are the corresponding dialkyltins[5]. The primary route of excretion for most organotin compounds and their metabolites is via the feces, with a smaller contribution from urinary excretion[2].

Table 1: Comparative Toxicokinetic Profile of Tributyltin (TBT) and Triphenyltin (TPT)

ParameterTributyltin (TBT)Triphenyltin (TPT)Key References
Primary Route of Absorption Gastrointestinal tractGastrointestinal tract (generally poorer than lower trialkyltins)[2]
Distribution Distributes to various tissues, including liver and brain; crosses the placenta.Expected to distribute to various tissues due to lipophilicity.[3]
Primary Metabolic Pathway Sequential dealkylation to dibutyltin (DBT) and monobutyltin (MBT) via cytochrome P-450.Sequential dearylation to diphenyltin and monophenyltin via cytochrome P-450.[4]
Rate of Metabolism Metabolized more readily than TPT.Metabolized less readily than TBT.[4]
Primary Route of Excretion FecesFeces[2]

The Dichotomy of Toxicity: Neurotoxicity vs. Immunotoxicity

The starkest contrast between lower trialkyltins and the intermediate/aromatic counterparts lies in their primary target organs.

The Neurotoxic Assault of Lower Trialkyltins

Trimethyltin (TMT) and triethyltin (TET) are potent neurotoxins, each inducing a distinct neuropathology. TMT exposure leads to neuronal cell death, particularly in the limbic system, resulting in behavioral changes such as hyperactivity and cognitive deficits[6]. TET, on the other hand, causes intramyelinic edema in the central nervous system, leading to impaired motor function[6].

The Immunotoxic Onslaught of Intermediate Trialkyltins and Triphenyltin

Tributyltin (TBT) and triphenyltin (TPT) are potent immunotoxicants, with the thymus being a primary target organ[1]. Exposure to these compounds leads to a dose-dependent reduction in thymus weight, characterized by the depletion of cortical lymphocytes[1]. This thymic atrophy results in the suppression of T-cell-mediated immunity. Spleen weight can also be affected, though often to a lesser extent than the thymus[1].

Table 2: Comparative In Vivo Toxicity of Selected Trialkyltin and Triphenyltin Compounds in Male Rats (2-Week Feeding Study)

CompoundDietary Concentration (ppm)Primary Toxic EffectKey FindingsReference
Trimethyltin Chloride (TMTC) 15NeurotoxicityNeuronal degradation[1]
Triethyltin Chloride (TETC) 15NeurotoxicityCerebral edema[1]
Tri-n-propyltin Chloride (TPTC) 150Immunotoxicity47% decrease in thymus weight[1]
Tri-n-butyltin Chloride (TBTC) 150Immunotoxicity61% decrease in thymus weight[1]
Triphenyltin Chloride (TPhTC) 150Immunotoxicity19% decrease in thymus weight[1]

Data adapted from Snoeij et al., 1985.

Unraveling the Molecular Mechanisms of Toxicity

The toxic effects of trialkyltin and triphenyltin compounds stem from their interference with fundamental cellular processes, primarily through the induction of apoptosis via the mitochondrial pathway.

The Central Role of Mitochondrial Dysfunction

A key molecular initiating event in organotin-induced toxicity is the disruption of mitochondrial function. Both trialkyltins and triphenyltins can increase the permeability of the inner mitochondrial membrane, leading to a cascade of detrimental events[7][8]. This includes an increase in intracellular calcium concentration ([Ca2+]i), the generation of reactive oxygen species (ROS), and the release of cytochrome c from the mitochondria into the cytosol[7][8].

The Apoptotic Cascade

The release of cytochrome c triggers the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. This ultimately leads to DNA fragmentation and the characteristic morphological changes of apoptosis[7][8]. The activation of caspase-3 is a key downstream event in this pathway[7].

Diagram 1: Signaling Pathway of Organotin-Induced Apoptosis

Organotin_Apoptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Organotin Organotin Mitochondrial_Dysfunction Mitochondrial Dysfunction Organotin->Mitochondrial_Dysfunction enters cell Ca2_increase ↑ [Ca2+]i Ca2_increase->Mitochondrial_Dysfunction ROS ↑ ROS ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c (released) Caspase_9 Caspase-9 (activated) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activated) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrial_Dysfunction->Ca2_increase induces Mitochondrial_Dysfunction->ROS generates Mitochondrial_Dysfunction->Cytochrome_c releases Cytochrome_c_mito Cytochrome c Open_Field_Workflow Acclimation Acclimate Animals (30 min) Preparation Prepare Arena (Clean with 70% Ethanol) Acclimation->Preparation Placement Place Animal in Center Preparation->Placement Recording Record Behavior (5-10 min) Placement->Recording Analysis Analyze Data (Distance, Center Time, etc.) Recording->Analysis Conclusion Draw Conclusions on Neurotoxicity Analysis->Conclusion

Caption: A streamlined workflow for conducting the open field test.

Protocol for In Vivo Immunotoxicity Assessment: Thymus and Spleen Analysis

This protocol details the procedures for assessing the effects of organotin compounds on the primary and secondary lymphoid organs.

Objective: To quantify changes in thymus and spleen weight and cellularity following exposure to trialkyltin or triphenyltin compounds.

Materials:

  • Rodents (rats or mice) dosed with the test compound or vehicle control.

  • Dissection tools (scissors, forceps).

  • Analytical balance.

  • Petri dishes with phosphate-buffered saline (PBS).

  • Cell counter (e.g., hemocytometer or automated cell counter).

  • Trypan blue solution for viability staining.

Procedure:

  • Animal Euthanasia and Body Weight: Humanely euthanize the animals according to approved institutional protocols. Record the final body weight.

  • Organ Excision: Carefully dissect the thymus and spleen. Place each organ in a pre-weighed petri dish containing cold PBS to prevent dehydration.[9]

  • Organ Weight: Gently blot the organs to remove excess fluid and record their wet weight. Calculate the organ-to-body weight ratio.

  • Cell Isolation (Optional but Recommended):

    • Place the thymus or spleen in a fresh petri dish with a small volume of PBS.

    • Gently homogenize the tissue using the plunger of a syringe or by teasing it apart with forceps to create a single-cell suspension.

    • Filter the cell suspension through a nylon mesh to remove debris.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of PBS.

  • Cell Counting and Viability:

    • Take an aliquot of the cell suspension and mix it with trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Calculate the total number of viable cells per organ.

  • Data Analysis: Compare the organ weights, organ-to-body weight ratios, and total viable cell counts between the treated and control groups using appropriate statistical methods.

Protocol for Histopathological Examination of Lymphoid Organs

Histopathology provides crucial qualitative information on the structural changes within the thymus and spleen.

Objective: To visualize and assess the microscopic changes in the architecture of the thymus and spleen induced by organotin exposure.

Materials:

  • Excised thymus and spleen.

  • 10% neutral buffered formalin for fixation.

  • Standard histology equipment for tissue processing, embedding, sectioning, and staining (e.g., hematoxylin and eosin - H&E).

  • Microscope.

Procedure:

  • Fixation: Immediately after weighing, fix the thymus and spleen in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and then embed them in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the embedded tissues using a microtome.

  • Staining: Mount the sections on glass slides and stain them with hematoxylin and eosin (H&E).

  • Microscopic Examination: A trained pathologist should examine the stained sections under a microscope. Key features to assess in the thymus include the integrity of the cortex and medulla, and the density of lymphocytes in each region. In the spleen, the white and red pulp should be examined for any architectural changes or cellular depletion.

  • Apoptosis Detection (Optional): To specifically identify apoptotic cells, techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can be performed on tissue sections.[10][11]

Conclusion: A Framework for Informed Research

This guide has provided a comprehensive comparative overview of the in vivo toxicology of trialkyltin and triphenyltin compounds, highlighting their distinct neurotoxic and immunotoxic profiles. The provided experimental protocols offer a practical framework for researchers to conduct their own comparative studies with scientific rigor. A thorough understanding of the divergent toxicological properties of these organotin classes is essential for accurate risk assessment and the development of safer alternatives. By elucidating the underlying mechanisms and providing detailed methodologies, this guide aims to empower researchers to contribute to a deeper understanding of organotin toxicology.

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  • Ohhira, S., & Matsui, H. (2003). Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes. Archives of Toxicology, 77(4), 213-220.
  • Ueno, S., Susa, N., Furukawa, Y., Komatsu, Y., & Sugiyama, M. (2009). Reduction in peripheral lymphocytes and thymus atrophy induced by organotin compounds in vivo. Journal of Veterinary Medical Science, 71(8), 1041-1048.
  • Tryphonas, H. (2004). Approaches to detecting immunotoxicity. Methods in Molecular Biology, 236, 3-17.
  • Luster, M. I., Munson, A. E., Thomas, P. T., Holsapple, M. P., Fenters, J. D., White, K. L., Jr, ... & Dean, J. H. (1988). Development of a testing battery to assess chemical-induced immunotoxicity: National Toxicology Program's guidelines for immunotoxicity evaluation in mice. Fundamental and Applied Toxicology, 10(1), 2-19.
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  • Fickova, M., Macho, L., & Brtko, J. (2015). A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. Toxicology in Vitro, 29(4), 727-731.
  • Cooke, G. M., & Feeley, M. (2007). Organotin speciation and tissue distribution in rat dams, fetuses, and neonates following oral administration of tributyltin chloride. Journal of Toxicology and Environmental Health, Part A, 71(11-12), 701-713.
  • Ohhira, S., & Matsui, H. (2003). Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes. Archives of Toxicology, 77(4), 213-220.
  • Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1985). Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats. Toxicology and Applied Pharmacology, 81(2), 274-286.
  • Gennari, A., Viviani, B., Galli, C. L., & Marinovich, M. (2000). Organotins induce apoptosis by disturbance of and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes. Toxicology and Applied Pharmacology, 169(2), 185–190.

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  • Snoeij, N. J., Van Iersel, A. A., Penninks, A. H., & Seinen, W. (1986). Triorganotin-induced cytotoxicity to rat thymus, bone marrow and red blood cells as determined by several in vitro assays. Toxicology, 39(1), 71-83.
  • Snoeij, N. J., Van Rooijen, N., Penninks, A. H., & Seinen, W. (1986).
  • Ueno, S., Susa, N., Furukawa, Y., Komatsu, Y., & Sugiyama, M. (2009). Reduction in peripheral lymphocytes and thymus atrophy induced by organotin compounds in vivo. Journal of Veterinary Medical Science, 71(8), 1041-1048.
  • Whalen, M. M., Loganathan, B. G., & Kannan, K. (1999). Immunotoxicity of environmentally relevant concentrations of tributyltin in human natural killer cells. Environmental Research, 81(2), 108-116.
  • Vos, J. G., De Klerk, A., Krajnc, E. I., Van Loveren, H., & Van der Heijden, C. A. (1990). Immunotoxicity of bis(tri-n-butyltin)oxide in the rat: effects on thymus-dependent immunity and on nonspecific resistance following long-term exposure. Toxicology and Applied Pharmacology, 105(1), 144-155.
  • Vos, J. G., Van Logten, M. J., Kreeftenberg, J. G., & Kruizinga, W. (1984).
  • Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.
  • Tryphonas, H. (2004). Approaches to detecting immunotoxicity. Methods in Molecular Biology, 236, 3-17.
  • Luster, M. I., Munson, A. E., Thomas, P. T., Holsapple, M. P., Fenters, J. D., White, K. L., Jr, ... & Dean, J. H. (1988). Development of a testing battery to assess chemical-induced immunotoxicity: National Toxicology Program's guidelines for immunotoxicity evaluation in mice. Fundamental and Applied Toxicology, 10(1), 2-19.
  • Dean, J. H., Luster, M. I., Munson, A. E., & Amos, H. (Eds.). (1985). Immunotoxicology and immunopharmacology. Raven Press.
  • Elmore, S. A. (2012). Nonproliferative and proliferative lesions of the rat and mouse hematolymphoid system.
  • Kuper, C. F., Reuzel, P. G., Feron, V. J., & Verschuuren, H. G. (1991). Histopathology of the respiratory tract of rats and mice.
  • Bánfalvi, G. (2011). Apoptotic chromatin changes. Springer Science & Business Media.
  • Darzynkiewicz, Z., Juan, G., Li, X., Gorczyca, W., Murakami, T., & Traganos, F. (1997).
  • Lecoeur, H., de Bouteiller, O., & Gougeon, M. L. (1999). In situ detection of apoptosis in tissue sections. Methods in Molecular Medicine, 17, 343-353.
  • OECD. (2018). Test No. 426: Developmental Neurotoxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

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A Comparative Guide to the Antineoplastic Effects of Tributyltin Chloride (TBT-Cl) and Triphenyltin Chloride (TPT-Cl) on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organotin compounds, a class of organometallic chemicals, have garnered significant attention in oncology research for their potent cytotoxic effects against various cancer cell lines.[1][2] Their potential as alternatives to traditional platinum-based chemotherapeutics like cisplatin is driven by their distinct mechanisms of action and efficacy, which may help overcome challenges of drug resistance and severe side effects.[1][3] Among these, the triorganotin compounds Tributyltin Chloride (TBT-Cl) and Triphenyltin Chloride (TPT-Cl) have emerged as subjects of intensive study. While both are known endocrine disruptors and agonists of the nuclear retinoid X receptor (RXR), their anticancer activities are not identical.[4][5] This guide provides a detailed comparative analysis of TBT-Cl and TPT-Cl, synthesizing experimental data to elucidate their differential effects on cancer cell proliferation, apoptosis, and underlying molecular pathways. Our objective is to equip researchers and drug development professionals with a nuanced understanding of these compounds to inform future investigations.

Section 1: Comparative Cytotoxicity and Antiproliferative Activity

Experimental evidence consistently demonstrates that TBT-Cl exhibits greater antiproliferative potency and cytotoxicity compared to TPT-Cl across multiple cancer cell lines. This differential effect is quantifiable through metrics such as the half-maximal inhibitory concentration (IC50) and the concentrations required to induce apoptosis.

In studies using human breast cancer cell lines, TBT-Cl has been shown to be a more effective inhibitor of cell proliferation than TPT-Cl in a dose- and time-dependent manner.[1] For instance, in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, TBT-Cl demonstrates significantly higher toxicity.[4][5] The concentrations required to induce a comparable level of apoptosis highlight this disparity: 200 nM for TBT-Cl versus 800 nM for TPT-Cl, as confirmed by methods such as PARP cleavage and fluorescein diacetate (FDA) staining.[2][4] This indicates that a four-fold lower concentration of TBT-Cl is needed to achieve the same apoptotic effect as TPT-Cl in these models.

The superior potency of TBT-Cl is not limited to breast cancer. Across various cell lines, tributyltin compounds consistently show high cytotoxic properties, with IC50 values often in the low micromolar or even nanomolar range.[6] The chemical structure, specifically the nature of the organic groups attached to the tin atom (butyl vs. phenyl), is a key determinant of this biological activity, influencing factors like lipophilicity and interaction with cellular targets.[7]

Comparative Cytotoxicity Data

The following table summarizes key data points from studies on MCF-7 and MDA-MB-231 human breast cancer cell lines, illustrating the higher potency of TBT-Cl.

CompoundCell Line(s)Effective Apoptosis-Inducing ConcentrationKey FindingsReference(s)
TBT-Cl MCF-7, MDA-MB-231~200 nMSignificantly more toxic and a more potent inhibitor of cell proliferation than TPT-Cl.[2][4][5]
TPT-Cl MCF-7, MDA-MB-231~800 nMLess toxic than TBT-Cl; requires a 4x higher concentration for comparable apoptotic induction.[2][4][5]
TBT-Cl CAL-27IC50: 0.91 ± 0.53 µMShowed the most potent metabolic inhibition among tested tributyltins.[6]
TBT-Cl MCF-7Not specifiedMore effective in inhibiting cell proliferation than TPT-Cl over 24, 48, and 72 hours.[1]

Section 2: Mechanistic Divergence in Apoptosis Induction

While both TBT-Cl and TPT-Cl induce programmed cell death, or apoptosis, their influence on the intricate signaling pathways that govern this process differs significantly. These differences are most apparent in their modulation of key regulatory proteins within the intrinsic (mitochondrial) apoptotic pathway. The general mechanism involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of a cascade of enzymes called caspases.[8][9][10]

Workflow for Investigating Cytotoxicity and Apoptosis

G cluster_prep Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Experimental Assays cluster_analysis Phase 3: Data Acquisition & Analysis A Seed Cancer Cells in Multi-well Plates B Incubate Overnight (Allow Adherence) A->B C Prepare Serial Dilutions of TBT-Cl and TPT-Cl B->C D Treat Cells with Compounds (Include Vehicle Control) C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT Assay) E->F G Perform Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Read Absorbance (MTT Assay) F->H I Acquire Data via Flow Cytometry (Annexin V) G->I J Calculate % Viability and Determine IC50 Values H->J K Quantify Apoptotic vs. Necrotic Cell Populations I->K L Comparative Cytotoxicity Conclusion J->L M Mechanistic Insight on Cell Death K->M

Caption: Experimental workflow for comparing TBT-Cl and TPT-Cl.

Differential Regulation of the p53 and Bcl-2 Family Proteins

The tumor suppressor protein p53 and the Bcl-2 family of proteins are central regulators of apoptosis. The Bcl-2 family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio between these opposing factions often determines a cell's fate.

  • p53 Expression: Short-term treatment with TBT-Cl leads to a marked stimulation of p53 protein expression, which is significantly more pronounced than the effect observed with TPT-Cl.[1][3] An increase in p53 can trigger apoptosis by promoting the expression of pro-apoptotic genes like Bax.

  • Bax Expression: Both TBT-Cl and TPT-Cl induce a mild enhancement of Bax protein expression.[1][3] Bax acts to permeabilize the mitochondrial outer membrane, a critical step in initiating apoptosis.

  • Bcl-2 Expression: Here lies a key distinction. TPT-Cl induces a substantial decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2] This effect is much stronger compared to both untreated cells and TBT-Cl-treated cells. By downregulating Bcl-2, TPT-Cl effectively removes a critical "brake" on the apoptotic machinery. In contrast, the more potent effect of TBT-Cl appears to be driven more by the upregulation of p53.[3]

Caspase Activation and Downstream Events

The activation of executioner caspases, such as caspase-3 and caspase-7, is the final enzymatic step leading to the dismantling of the cell. Both TBT-Cl and TPT-Cl activate these caspases in a concentration-dependent manner. However, the kinetics differ: the onset of TPT-Cl-induced caspase activation is delayed compared to that of TBT-Cl.[4][5] This aligns with the overall higher potency and faster action of TBT-Cl.

Role of Oxidative Stress and Calcium Homeostasis

Organotin compounds are known to induce apoptosis by generating ROS and disrupting intracellular calcium (Ca2+) levels.[11]

  • Oxidative Stress : The production of ROS can damage essential biomolecules like lipids, proteins, and DNA, leading to mitochondrial dysfunction and triggering the intrinsic apoptotic pathway.[9][12][13]

  • Calcium Influx : TBT, in particular, has been shown to cause a rapid and sustained increase in intracellular Ca2+ levels, which is a prerequisite for post-mitochondrial events, including caspase activation.[11][14] This influx can contribute to the opening of the mitochondrial permeability transition pore (MPTP), leading to the release of pro-apoptotic factors like cytochrome c.[14][15][16]

Differential Apoptotic Signaling Pathway

G cluster_upstream cluster_mito cluster_caspase TBT TBT-Cl p53 p53 Tumor Suppressor TBT->p53 Strongly Stimulates Bcl2 Bcl-2 (Anti-apoptotic) TBT->Bcl2 Weakly Inhibits Bax Bax (Pro-apoptotic) TBT->Bax Mildly Enhance Casp37 Caspase-3/7 TBT->Casp37 Rapid Onset TPT TPT-Cl TPT->p53 Weakly Stimulates TPT->Bcl2 Strongly Inhibits TPT->Bax Mildly Enhance TPT->Casp37 Delayed Onset p53->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Differential effects of TBT-Cl and TPT-Cl on apoptotic pathways.

Section 3: Standardized Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, standardized protocols are essential. Here, we detail the methodologies for two fundamental assays used to evaluate the cytotoxic and apoptotic effects of TBT-Cl and TPT-Cl.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • TBT-Cl and TPT-Cl stock solutions (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of TBT-Cl and TPT-Cl in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[18] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Materials:

  • Treated and control cells from culture

  • Fluorescently-labeled Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI) staining solution

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with TBT-Cl and TPT-Cl at desired concentrations (e.g., their respective IC50 or apoptosis-inducing concentrations) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

  • Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive

Conclusion

Tributyltin Chloride (TBT-Cl) and Triphenyltin Chloride (TPT-Cl) are potent inducers of apoptosis in cancer cells, but they operate with different potencies and through subtly distinct molecular mechanisms. TBT-Cl is consistently the more cytotoxic agent, achieving its effects at significantly lower concentrations than TPT-Cl.[4][5] Mechanistically, TBT-Cl's potency appears to be driven by a strong stimulation of the p53 tumor suppressor pathway, leading to rapid caspase activation.[1][3] In contrast, TPT-Cl's primary mode of action involves a marked downregulation of the anti-apoptotic protein Bcl-2, effectively disabling a key cellular survival mechanism.[1][2]

These findings underscore the critical importance of the organic ligand structure in dictating the biological activity of organotin compounds. For researchers in drug development, this comparative analysis highlights TBT-Cl as a more potent but potentially more broadly toxic agent, while TPT-Cl offers a different mechanistic handle that could be exploited for specific cancer types or combination therapies. A thorough understanding of these differences is crucial for the rational design and advancement of next-generation organotin-based anticancer agents.

References

A Comparative Analysis of the Acute Embryotoxicity of Tributyltin Chloride (TBTCl) and Triphenyltin Chloride (TPhTCl) in Fish

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the acute toxicity of two significant organotin compounds, Tributyltin Chloride (TBTCl) and Triphenyltin Chloride (TPhTCl), on fish embryos. Intended for researchers, scientists, and professionals in drug development and ecotoxicology, this document synthesizes key experimental data, outlines detailed methodologies for toxicity assessment, and delves into the molecular mechanisms underpinning the observed toxicological effects.

Introduction: The Enduring Environmental Challenge of Organotins

Organotin compounds, synthetic chemicals characterized by at least one tin-carbon bond, have been widely used as biocides in anti-fouling paints for marine vessels, as agricultural fungicides, and as PVC stabilizers.[1] Among these, Tributyltin (TBT) and Triphenyltin (TPT) have raised significant environmental concerns due to their high toxicity and persistence in aquatic ecosystems. Despite international regulations curbing their use, these compounds continue to be detected in water bodies and sediments, posing an ongoing threat to aquatic life.

Fish embryos are particularly vulnerable to chemical insults due to their rapid and complex developmental processes. Early life stages of fish are often more sensitive to toxicants than adult fish, making embryotoxicity studies a critical tool for assessing the ecological risk of chemical contaminants. This guide focuses on the acute toxic effects of TBTCl and TPhTCl on fish embryos, providing a comparative framework based on lethal concentrations and developmental abnormalities.

Comparative Acute Toxicity: Lethal Concentration (LC50) Data

The acute toxicity of a chemical is typically quantified by its median lethal concentration (LC50), the concentration at which 50% of the test organisms die within a specified exposure period. Comparative analysis of LC50 values for TBTCl and TPhTCl reveals nuances in their relative toxicity, which can be influenced by the fish species and the developmental stage at the time of exposure.

A key study on the gilthead seabream (Sparus aurata) provides a direct comparison of the 24-hour LC50 values for TBTCl and TPhTCl. The findings indicate that TBTCl is slightly more toxic than TPhTCl to early-stage embryos (morula and late blastula), with a 24h-LC50 of 28.3 µg/L for TBTCl and 34.2 µg/L for TPhTCl.[2] Interestingly, the toxicity of TBTCl was found to be lower in later-stage gastrula embryos, with a 24h-LC50 of 38.6 µg/L, highlighting the stage-specific sensitivity of embryos to this compound.[2]

In the widely used model organism, the zebrafish (Danio rerio), TBT has been shown to be extremely toxic, with LC50 values decreasing with longer exposure durations. For instance, one study reported LC50 values for TBT in zebrafish embryos of 19.9, 11.7, 7.3, and 5.2 ng/L at 8, 24, 48, and 96 hours, respectively.[3][4] Another study on zebrafish embryos determined the teratogenic index for TBT and TPT to be 9.6 ng/L and 4.6 ng/L, respectively, suggesting a higher potential for TPT to induce malformations at concentrations that are not lethal.[1][5]

CompoundFish SpeciesExposure DurationLC50 ValueDevelopmental StageReference
TBTCl Gilthead Seabream (Sparus aurata)24 hours28.3 µg/LMorula/Late Blastula[2]
TPhTCl Gilthead Seabream (Sparus aurata)24 hours34.2 µg/LMorula/Late Blastula[2]
TBTCl Gilthead Seabream (Sparus aurata)24 hours38.6 µg/LGastrula[2]
TBT Zebrafish (Danio rerio)8 hours19.9 ng/LEmbryo[3][4]
TBT Zebrafish (Danio rerio)24 hours11.7 ng/LEmbryo[3][4]
TBT Zebrafish (Danio rerio)48 hours7.3 ng/LEmbryo[3][4]
TBT Zebrafish (Danio rerio)96 hours5.2 ng/LEmbryo[3][4]

Sublethal Effects: A Comparison of Developmental Abnormalities

Beyond outright lethality, TBTCl and TPhTCl induce a range of sublethal effects, primarily manifesting as developmental abnormalities. These malformations can severely impact the fitness and survival of the fish.

TBTCl-induced Abnormalities:

  • Coagulation: A common indicator of lethality where the embryonic tissue becomes opaque.[3][4]

  • Cardiotoxicity: A significant dose-dependent decrease in heartbeat is frequently observed.[3][4]

  • Morphological Defects: In zebrafish, TBT exposure can lead to pericardial edema, spinal curvature, and melanin reduction.[6] In the marine fish Sebastiscus marmoratus, TBT has been shown to cause dorsal curvature, severely twisted tails, and pericardial edema.

TPhTCl-induced Abnormalities:

  • Delayed Hatching: TPhT exposure can lead to a time- and dose-dependent delay in the hatching of zebrafish embryos.[6]

  • Morphological Defects: Similar to TBT, TPhT can induce pericardial edema and spinal curvature in zebrafish embryos.[6]

  • Reduced Pigmentation: A noticeable reduction in melanin has been observed in zebrafish embryos exposed to TPhT.[6]

While both compounds induce similar types of malformations, the relative potency and specific suite of abnormalities can differ. The teratogenicity index data from zebrafish embryos suggest that TPhTCl may have a greater propensity to cause malformations at sublethal concentrations compared to TBTCl.[1][5]

Mechanistic Insights: The Role of Retinoid X Receptor Alpha (RXRα)

The toxic effects of both TBTCl and TPhTCl are increasingly understood to be mediated, at least in part, through the disruption of nuclear receptor signaling, particularly involving the Retinoid X Receptor alpha (RXRα).[7][8] RXRs are crucial regulators of embryonic development, forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs) to control gene expression.[9][10]

Both TBT and TPT have been identified as dual agonists of RXR and PPARγ.[8][11] The binding of these organotin compounds to RXRα can lead to the aberrant activation of downstream signaling pathways, disrupting normal developmental processes.

The diagram below illustrates the proposed signaling pathway for organotin-induced toxicity.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Toxicological Effects TBTCl TBTCl / TPhTCl RXR RXRα TBTCl->RXR Enters cell and binds Heterodimer_RAR RXRα/RAR Heterodimer RXR->Heterodimer_RAR Forms heterodimer Heterodimer_PPARg RXRα/PPARγ Heterodimer RXR->Heterodimer_PPARg Forms heterodimer RAR RAR RAR->Heterodimer_RAR PPARg PPARγ PPARg->Heterodimer_PPARg DNA DNA (Response Elements) Heterodimer_RAR->DNA Binds to RAREs Heterodimer_PPARg->DNA Binds to PPREs Gene_Expression Altered Gene Expression DNA->Gene_Expression HSD11B2 ↑ 11β-HSD2 Expression Gene_Expression->HSD11B2 Apoptosis_Genes ↑ Apoptosis-related Gene Expression Gene_Expression->Apoptosis_Genes Endocrine_Disruption Endocrine Disruption HSD11B2->Endocrine_Disruption Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Malformations Developmental Malformations Endocrine_Disruption->Malformations Apoptosis->Malformations

Caption: Proposed signaling pathway for TBTCl and TPhTCl toxicity via RXRα activation.

One significant downstream effect of RXRα activation by TBT and TPT is the induction of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) expression.[7] This enzyme plays a critical role in fetal development by inactivating glucocorticoids, and its dysregulation can lead to endocrine disruption. Furthermore, TBT has been shown to induce apoptosis (programmed cell death) in fish embryos, which is a likely contributor to the observed morphological abnormalities such as twisted tails.

Experimental Protocols: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

The Fish Embryo Acute Toxicity (FET) test, as outlined in the OECD Guideline 236, is the standard method for assessing the acute toxicity of chemicals on the embryonic stages of fish.[12][13][14] The zebrafish (Danio rerio) is the most commonly used species for this test.[15]

Below is a step-by-step methodology for conducting a comparative acute toxicity study of TBTCl and TPhTCl on zebrafish embryos.

G start Start: Obtain Fertilized Zebrafish Embryos prep_solutions 1. Prepare Test Solutions (TBTCl, TPhTCl, Controls) start->prep_solutions select_embryos 2. Select Healthy Embryos (2-4 cell stage) prep_solutions->select_embryos expose 3. Expose Embryos (24-well plate, 1 embryo/well) select_embryos->expose incubate 4. Incubate at 26±1°C (96-hour exposure) expose->incubate observe_24 5. Observe at 24h (Record endpoints) incubate->observe_24 observe_48 6. Observe at 48h (Record endpoints) observe_24->observe_48 observe_72 7. Observe at 72h (Record endpoints) observe_48->observe_72 observe_96 8. Observe at 96h (Record endpoints) observe_72->observe_96 analyze 9. Data Analysis (Calculate LC50) observe_96->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the Fish Embryo Acute Toxicity (FET) Test.

Detailed Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of TBTCl and TPhTCl in a suitable solvent (e.g., DMSO), if necessary. The final solvent concentration in the test medium should not exceed 0.1%.

    • Prepare a series of at least five geometrically spaced concentrations for each test compound in embryo medium.

    • Include a negative control (embryo medium only) and a solvent control (if a solvent is used). A positive control (e.g., 3,4-dichloroaniline) is also recommended to ensure the sensitivity of the test system.

  • Embryo Collection and Selection:

    • Collect freshly fertilized zebrafish eggs (within 30 minutes of spawning).

    • Under a dissecting microscope, select healthy, transparent embryos at the 2- to 4-cell stage. Discard any unfertilized, coagulated, or abnormally developing embryos.

  • Exposure:

    • Use 24-well plates for exposure.

    • Add 2 mL of the respective test solution or control medium to each well.

    • Carefully transfer one selected embryo into each well.

    • For each concentration and control, use a sufficient number of replicate wells (e.g., 20 embryos per concentration).

  • Incubation:

    • Incubate the plates at a constant temperature of 26 ± 1°C with a 12:12 or 14:10 hour light:dark cycle for 96 hours.

  • Observation and Endpoint Assessment:

    • At 24, 48, 72, and 96 hours post-fertilization, examine the embryos under a dissecting microscope.

    • Record the following lethal endpoints for each embryo:[12][15]

      • Coagulation: The embryo appears opaque and white.

      • Lack of somite formation: The segmented blocks of mesoderm along the neural tube are absent.

      • Non-detachment of the tail: The tail remains attached to the yolk sac.

      • Lack of heartbeat: No visible heartbeat for at least 10 seconds of observation.

    • Record any observed sublethal effects, such as pericardial edema, yolk sac edema, spinal curvature, and developmental delay.

  • Data Analysis:

    • For each concentration, calculate the cumulative mortality at each observation time point.

    • Use appropriate statistical methods (e.g., probit analysis) to calculate the LC50 values and their 95% confidence intervals for each compound at each time point.

Conclusion

This guide provides a comparative overview of the acute toxicity of TBTCl and TPhTCl on fish embryos. The experimental data indicate that both compounds are highly toxic, with TBTCl generally exhibiting slightly higher lethality in acute exposures. However, TPhTCl may pose a greater risk for inducing developmental abnormalities at sublethal concentrations.

The underlying mechanism of toxicity for both compounds involves the disruption of the RXRα signaling pathway, leading to endocrine disruption, apoptosis, and consequent developmental malformations. The standardized Fish Embryo Acute Toxicity (FET) test (OECD 236) provides a robust and reliable method for assessing and comparing the embryotoxicity of these and other chemical compounds.

For researchers and drug development professionals, this information underscores the importance of considering the specific chemical structure and the developmental stage of the organism when evaluating the potential toxicity of environmental contaminants. Further research is warranted to fully elucidate the complex downstream effects of RXRα activation by organotins and to identify potential biomarkers of exposure and effect.

References

  • Dimitriou, P., Castritsi-Catharios, J., & Miliou, H. (2003). Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos. Ecotoxicology and Environmental Safety, 54(1), 30–35. [Link]

  • Mark, M., Ghyselinck, N. B., & Chambon, P. (2009). Function of retinoic acid receptors during embryonic development. Nuclear Receptor Signaling, 7, nrs.07002. [Link]

  • Mascrez, B., Ghyselinck, N. B., Chambon, P., & Mark, M. (2009). A transcriptionally silent RXRα supports early embryonic morphogenesis and heart development. Proceedings of the National Academy of Sciences, 106(11), 4272-4277. [Link]

  • Wende, H., Wendling, O., & Chambon, P. (2012). Retinoid X receptors are essential for early mouse development and placentogenesis. Proceedings of the National Academy of Sciences, 109(30), 12093-12098. [Link]

  • Standard Operating Procedure (SOP) - Zebrafish embryo acute toxicity (ZFET) test. Keep.eu. [Link]

  • EU Science Hub. (2018). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). [Link]

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. [Link]

  • García-Cambero, J. P., et al. (2021). Rewiring of the epigenome and chromatin architecture by exogenously induced retinoic acid signaling during zebrafish embryonic development. Nucleic Acids Research, 49(16), 9236–9254. [Link]

  • Rochel, N., & Moras, D. (2012). Retinoic Acid Signaling Pathways in Development and Diseases. Subcellular Biochemistry, 58, 277-303. [Link]

  • Staud, F., & Karahoda, R. (2020). Tributyltin and triphenyltin induce 11β-hydroxysteroid dehydrogenase 2 expression and activity through activation of retinoid X receptor α. Toxicology Letters, 322, 39-49. [Link]

  • Kotake, Y. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological and Pharmaceutical Bulletin, 35(11), 1871-1877. [Link]

  • JoVE. (2022). Cytotoxicity Assays with Zebrafish Cell Lines. [Link]

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. Overton. [Link]

  • Al-Bairuty, G. A., et al. (2021). Toxic Effects of Tributyltin, Triphenyltin, and SnCl2 on the Development of Zebrafish (Danio rerio) Embryos. Journal of Toxicology, 2021, 6649324. [Link]

  • Bandara, K. R. V., & Manage, P. M. (2022). Toxicological Effects of Tributyltin in Zebrafish (Danio rerio) Embryos. Environment and Natural Resources Journal, 20(5), 475-481. [Link]

  • le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367-373. [Link]

  • Bandara, K. R. V., & Manage, P. M. (2022). Toxicological Effects of Tributyltin in Zebrafish (Danio rerio) Embryos. ResearchGate. [Link]

  • Li, Y., et al. (2023). Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos. Ecotoxicology and Environmental Safety, 263, 115367. [Link]

  • le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO reports, 10(4), 367-373. [Link]

  • ibacon GmbH. OECD 236: Fish Embryo Acute Toxicity Test. [Link]

  • Craig, E., et al. (2022). The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation. Toxicology and Applied Pharmacology, 453, 116223. [Link]

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. Overton. [Link]

  • OECD. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test. ResearchGate. [Link]

  • Kim, J., et al. (2021). Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos. International Journal of Molecular Sciences, 22(2), 563. [Link]

  • Al-Bairuty, G. A., et al. (2021). Toxic Effects of Tributyltin, Triphenyltin, and SnCl2 on the Development of Zebrafish (Danio rerio) Embryos. Journal of Toxicology, 2021, 6649324. [Link]

  • Bandara, K. R. V., & Manage, P. M. (2022). Toxicological Effects of Tributyltin in Zebrafish (Danio rerio) Embryos. Environment and Natural Resources Journal, 20(5), 475-481. [Link]

Sources

A Senior Application Scientist’s Guide to Selecting and Validating Triphenyltin Hydroxide (TPTH) Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and analytical scientists, the integrity of quantitative analysis hinges on the quality of the reference standard. This is particularly true for compounds like Triphenyltin hydroxide (TPTH), an organotin fungicide subject to strict regulatory monitoring due to its environmental persistence and toxicity.[1][2] An inaccurate or poorly characterized reference standard can compromise the validity of an entire study, leading to questionable data, failed regulatory submissions, and significant financial repercussions.

This guide provides an in-depth, experience-driven comparison of Triphenyltin hydroxide reference standards for analytical validation. We will move beyond a simple listing of products to explore the fundamental causality behind experimental choices, demonstrating how the quality of a reference standard directly impacts the reliability and defensibility of your analytical data. The protocols described herein are designed as self-validating systems, grounded in the principles of leading international guidelines.

The Bedrock of Analytical Trust: Understanding Reference Standard Quality

Before embarking on any validation, it is crucial to understand the hierarchy and documentation of reference materials. Not all standards are created equal, and the choice has profound implications for data traceability and uncertainty.

The Causality Behind Certification: Why do we prioritize a Certified Reference Material (CRM)? A CRM, produced by a Reference Material Producer (RMP) accredited under ISO 17034 , provides a certified value with a calculated uncertainty.[3][4][5][6] This accreditation ensures that the producer has demonstrated competence in all aspects of production, including homogeneity and stability testing, and characterization.[6] This is distinct from a standard that comes only with a manufacturer's Certificate of Analysis (CoA), which may not provide the same level of metrological traceability. Using an ISO 17034-accredited CRM is the most robust way to anchor your measurements to a reliable, internationally recognized benchmark, a cornerstone of data trustworthiness.

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cluster_0 Reference Standard Selection Start Need to Quantify TPTH Decision1 Is this for Regulatory Submission or cGMP work? Start->Decision1 Select_CRM Select ISO 17034 Certified Reference Material (CRM) Decision1->Select_CRM Yes Select_Standard Select well-characterized standard with detailed CoA Decision1->Select_Standard No (e.g., R&D) Check_Docs Review Certificate: - Purity Assay Method - Uncertainty - Traceability - Homogeneity - Stability Data Select_CRM->Check_Docs Select_Standard->Check_Docs End Proceed to Method Validation Check_Docs->End

Caption: Decision workflow for selecting a suitable TPTH reference standard.

Experimental Design: A Comparative Validation

To illustrate the impact of reference standard quality, we designed a comparative study using an HPLC-UV method, a common technique for organotin analysis.[7][8] We will evaluate three hypothetical commercial TPTH reference standards:

  • Supplier A: An ISO 17034 Certified Reference Material (CRM) with a stated purity of 99.8% ± 0.2%.

  • Supplier B: A research-grade standard with a CoA indicating >98% purity by HPLC.

  • Supplier C: A lower-cost standard with a CoA stating "Meets Specification" without a specified purity value or method.

The validation will be performed according to the ICH Q2(R1) Guideline on Validation of Analytical Procedures , which provides a comprehensive framework for demonstrating that a method is fit for its intended purpose.[9][10][11][12]

Core Experimental Protocol: HPLC-UV Analysis of TPTH

This protocol forms the basis for all subsequent validation experiments.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of each TPTH reference standard into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol to create 500 µg/mL primary stock solutions.

    • Prepare a series of working standards by serial dilution of the primary stock with the mobile phase.

  • Sample Preparation (for Accuracy/Recovery):

    • Homogenize a blank potato matrix sample.

    • Spike known amounts of the blank matrix with the primary stock solutions from each supplier to achieve final concentrations across the expected analytical range (e.g., 5, 50, and 100 µg/g).

    • Extract the spiked samples using an appropriate method, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[7]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

Comparative Performance Analysis

We will now assess the performance of each reference standard against key validation parameters. The causality is clear: any ambiguity or impurity in the reference standard will propagate as error and uncertainty throughout the validation.

A. Purity and Specificity

Why it matters: Specificity ensures that the analytical signal is solely from the analyte of interest, TPTH. The certified purity of the reference standard is the ground truth against which all samples are measured. An impure standard will lead to a systematic error (bias) in all subsequent quantifications.

Experimental Approach:

  • Inject the highest concentration standard from each supplier.

  • Analyze the chromatograms for co-eluting impurity peaks.

  • Utilize a Diode Array Detector (DAD) to perform peak purity analysis, comparing spectra across the peak to detect unresolved impurities.

Expected Results:

  • Supplier A (CRM): A single, sharp, and spectrally pure peak for TPTH is expected.

  • Supplier B (Research Grade): A major TPTH peak with potentially minor, observable impurity peaks.

  • Supplier C (Generic): Potential for significant impurities that may co-elute or be unresolved from the main analyte peak, leading to failed peak purity.

B. Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between analyte concentration and instrument response. A non-linear curve, often caused by impurities in the standard at lower concentrations or detector saturation at higher concentrations, compromises the ability to accurately interpolate unknown sample concentrations.

Experimental Approach:

  • Prepare a 7-point calibration curve for each standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

C. Accuracy and Precision

Why it matters: Accuracy reflects how close the measured value is to the true value, while precision measures the variability between repeated measurements. A reference standard with an inaccurate purity value will make it impossible to achieve high accuracy, as all results will be biased.

Experimental Approach:

  • Accuracy: Analyze the spiked potato matrix samples (prepared in section 2) at three concentration levels (n=3 at each level). Calculate the percent recovery for each.

  • Precision (Repeatability): Perform six replicate injections of a mid-range standard solution for each supplier and calculate the Relative Standard Deviation (%RSD).

  • Precision (Intermediate): Repeat the analysis on a different day with a different analyst to assess intermediate precision.

Summarized Data and Interpretation

The following tables summarize the expected outcomes of this comparative study.

Table 1: Purity and Linearity Comparison

Supplier Stated Purity Chromatographic Purity (Area %) Linearity (R²) Observations
Supplier A 99.8% ± 0.2% 99.9% > 0.999 Single, symmetrical peak. Passes peak purity.
Supplier B >98% 98.5% > 0.998 Minor impurity peak observed at 1.5%.

| Supplier C | "Meets Spec" | 95.2% | > 0.995 | Multiple impurity peaks; baseline noise. |

Table 2: Accuracy and Precision Comparison

Supplier Accuracy (% Recovery) Precision (%RSD, Repeatability)
Supplier A 98.5% - 101.2% < 0.5%
Supplier B 96.0% - 99.5% (negatively biased) < 1.0%

| Supplier C | 92.3% - 96.8% (significant bias) | < 2.5% |

Interpretation: The data clearly demonstrates a direct correlation between the quality of the reference standard and the performance of the analytical method.

  • The ISO 17034 CRM from Supplier A provides the most accurate and precise results, with a highly linear response. The documented uncertainty allows for a robust calculation of the total measurement uncertainty for the method.

  • Supplier B's standard , while of high quality, introduces a slight negative bias in the accuracy results due to its lower purity (98.5% vs. the CRM's 99.8%). This highlights the importance of using the actual purity value for calculations, not just assuming 100%.

  • Supplier C's standard yields unacceptable results. The significant impurities contribute to poor linearity and a substantial negative bias in accuracy, making this standard unsuitable for quantitative validation.

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cluster_1 Analytical Validation Workflow RS Select High-Purity TPTH Reference Standard Method Develop HPLC Method RS->Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation based on ICH Q2(R1).

Conclusion and Authoritative Recommendations

The experimental evidence underscores a fundamental principle: the quality of your analytical data can never exceed the quality of your reference standard. For a regulated and toxic compound like Triphenyltin hydroxide, relying on anything less than a well-characterized, high-purity reference material is a significant scientific and compliance risk.

As a Senior Application Scientist, my recommendation is unequivocal:

  • Prioritize Certified Reference Materials (CRMs): For all methods intended for regulatory submission, quality control, or legally defensible data, the use of an ISO 17034 CRM is the gold standard. The investment in a CRM pays dividends in data integrity and reduced risk of failed validations.

  • Scrutinize the Certificate of Analysis: Do not simply accept a "pass." Demand a quantitative purity value determined by a stability-indicating method. The CoA should provide clear information on traceability, uncertainty, and storage conditions.

  • Perform a System Suitability Test: Before any validation run, inject the standard to ensure the chromatographic system is performing optimally (checking for peak shape, retention time, and efficiency). This is a self-validating check on the day-to-day performance of both the instrument and the standard.

By grounding your analytical work in high-quality reference standards, you ensure that the data you produce is not only accurate and precise but also robust, defensible, and trustworthy.

References

  • ZeptoMetrix. (n.d.). Organotins.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • CPAChem. (n.d.). Organotin compounds. Retrieved from [Link]

  • dos Santos, G. C., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Analytical Methods, 12(18). Abstract available at [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH). Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]

  • ALS. (n.d.). Analysis of organotin compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Triphenyltin Hydroxide (TPTH) aka Fentin Hydroxide Interim Registration Review Decision. Retrieved from [Link]

  • Romer Labs. (n.d.). BiopureTM ISO 17034 (Certified) Reference Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

  • CPAChem. (n.d.). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

  • ACCAB. (n.d.). Reference Material Producers. Retrieved from [Link]

  • DAkkS. (n.d.). Reference material producers DIN EN ISO 17034. Retrieved from [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). SRM NIST Standard Reference Materials 2018 Catalog. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • National Institute of Standards and Technology. (2025). Catalog. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • IOSR Journal. (2024). Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. Retrieved from [Link]

  • ResearchGate. (2025). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Biotin. Retrieved from [Link]

  • MAGIC Knowledge Base. (n.d.). Triphenyltin Hydroxide (TPTH). Retrieved from [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC PDA Method for estimation of Trientine Hydrochloride in Pharmaceutical dosage form. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Triphenyltin hydroxide (TPTH) is a potent organotin compound historically used as a fungicide and antifouling agent.[1][2] Its utility in research, particularly in fields requiring its unique chemical properties, is offset by its significant hazard profile. Triphenyltin compounds are recognized for their severe toxicity upon ingestion, inhalation, and dermal contact, and they pose a grave, long-lasting threat to aquatic ecosystems.[1][3][4][5] Furthermore, TPTH is classified as a suspected human carcinogen and reproductive toxicant.[6][7][8]

Consequently, the management and disposal of TPTH waste are not routine procedures. They demand a rigorous, systematic approach grounded in a deep understanding of the compound's risks. This guide provides essential, step-by-step procedural information for researchers, scientists, and drug development professionals to manage and dispose of triphenyltin hydroxide safely, ensuring personnel safety, regulatory compliance, and environmental stewardship. Adherence to these protocols is non-negotiable for any laboratory handling this compound.

Hazard Profile & Regulatory Framework

Understanding the hazards of TPTH is foundational to its safe handling. It is regulated by multiple agencies, including OSHA and the EPA, and is classified as a hazardous waste, necessitating specialized disposal.[1] Exposure can lead to severe eye irritation and permanent damage, skin irritation, and respiratory distress.[1] Chronic exposure may impact the immune system and reproductive health.[3][8]

The causality behind stringent disposal protocols is directly linked to these hazards and its environmental persistence. Organotin compounds can bioaccumulate in the food chain, making it imperative that TPTH is never allowed to enter drains or watercourses.[3][9]

All handling and disposal procedures must be designed to keep exposures below established occupational limits.

Table 1: Occupational Exposure Limits (OELs) for Organic Tin Compounds (as Sn)

Authority Limit Type Value (mg/m³) Time-Weighted Average Source(s)
OSHA Permissible Exposure Limit (PEL) 0.1 8-hour [1][10]
NIOSH Recommended Exposure Limit (REL) 0.1 10-hour [1][10]
ACGIH Threshold Limit Value (TLV) 0.1 8-hour [1][3][10]

| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 | 15-minute |[1][3] |

Mandatory Personal Protective Equipment (PPE)

The primary control measure when handling TPTH is the correct and consistent use of PPE. This equipment forms a barrier between the researcher and the chemical, mitigating the risks of dermal absorption, inhalation, and eye contact.[1][4]

Table 2: Personal Protective Equipment (PPE) Matrix for Triphenyltin Hydroxide

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing/Handling Solid Chemical-resistant gloves (e.g., nitrile, neoprene). Disposable sleeves over a lab coat or a disposable Tyvek-type suit.[11] Safety goggles and a full face shield.[1][3] NIOSH-approved respirator with organic vapor/acid gas cartridges and particulate pre-filters.[1][4][11]
Handling Solutions Chemical-resistant gloves. Lab coat and disposable apron. Safety goggles and a full face shield.[1] Required if not working in a certified chemical fume hood.
Waste Consolidation Chemical-resistant gloves. Lab coat. Safety goggles. Not generally required if handling closed containers.[12]

| Spill Cleanup | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat.[3][12] | Chemical splash goggles and a face shield.[3] | NIOSH-approved Self-Contained Breathing Apparatus (SCBA) may be necessary for large spills.[11] |

Causality Note: A full face shield is mandated in addition to goggles because TPTH is severely irritating and can cause permanent eye damage.[1] Respiratory protection is critical as inhalation of the powder is a primary exposure route and can be fatal.[7][13] A harmful concentration of airborne particles can be reached quickly, especially if the powder is dispersed.[3][14]

Core Disposal Protocol: Waste Segregation & Collection

The fundamental principle of TPTH disposal is strict segregation. Under no circumstances should TPTH or any material contaminated with it be disposed of in standard laboratory trash or down the drain.[5][9]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use a dedicated, leak-proof, and sealable container for all TPTH waste.[5][12] A polyethylene or metal drum is often suitable. The container must be compatible with the waste type (e.g., no strong acids).[2][14]

  • Label Correctly: Before adding any waste, the container must be clearly labeled. The label must include, at a minimum: "Hazardous Waste: Triphenyltin Hydroxide," the chemical formula (C18H16OSn), and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[5]

  • Collect All Contaminated Materials: Place the following directly into the designated container:

    • Excess or unwanted solid TPTH.

    • Contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent pads.[12]

    • Rinsate from decontaminated glassware (see Section 5).

    • Spill cleanup materials.[11]

  • Seal the Container: Keep the container sealed at all times except when adding waste. This prevents the release of vapors or dust.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials (especially strong acids), and secure.[3][15]

G start Generate TPTH-Contaminated Item (e.g., used gloves, excess solid, rinsate) decision Item Type? start->decision solid_waste Solid Waste (PPE, contaminated paper, excess chemical) decision->solid_waste Solid liquid_waste Liquid Waste (Solvent rinsate from glassware) decision->liquid_waste Liquid container Place in designated, sealed, and clearly labeled 'Hazardous Waste: Triphenyltin Hydroxide' container. solid_waste->container liquid_waste->container storage Store container in a secure satellite accumulation area. container->storage end Contact EHS for Pickup and Final Disposal storage->end

Caption: Workflow for proper segregation of triphenyltin hydroxide waste.

Emergency Procedures: Spill & Exposure Management

A spill of TPTH is a serious incident that requires an immediate and correct response to contain the hazard.

Step-by-Step Small Spill Cleanup Protocol:
  • Immediate Actions: Alert all personnel in the immediate area and evacuate non-essential staff.[1][11] Ensure the area is well-ventilated.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 2, including respiratory protection, a face shield, and chemical-resistant clothing.[3]

  • Remove Ignition Sources: Although TPTH itself is not highly flammable, solvents used for cleanup may be.[1][11]

  • Contain the Spill: For solid TPTH, do not sweep the dry powder. First, gently moisten or dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[3][11]

  • Collect the Material: Carefully collect the dampened material using non-sparking tools and place it into your designated hazardous waste container.[1][11] Use absorbent paper dampened with the same solvent to pick up any remaining residue.[11]

  • Decontaminate the Area: Wash the spill surface with a solvent (e.g., acetone) and then with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal: Seal all contaminated items (gloves, clothing, absorbent pads) in a vapor-tight bag and place it in the hazardous waste container.[11]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

G spill Spill Occurs alert 1. Alert others 2. Evacuate non-essential personnel spill->alert ppe 3. Don full PPE (Respirator, face shield, gloves, suit) alert->ppe contain 4. Moisten powder with acetone to prevent dusting ppe->contain collect 5. Collect material with non-sparking tools contain->collect decon 6. Decontaminate spill area (Solvent then soap & water) collect->decon package 7. Place all contaminated items into hazardous waste container decon->package end Report Incident to EHS package->end

Caption: Step-by-step emergency response protocol for a small TPTH spill.

First Aid for Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water.[1][2] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Do not wear contact lenses when working with this substance.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air immediately.[11] Seek immediate medical attention.

  • Ingestion: If the person is conscious, give one or two glasses of water to drink. Do not induce vomiting.[3] Seek immediate medical attention.

Decontamination Procedures

All equipment and surfaces that come into contact with TPTH must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

  • Glassware and Equipment: Rinse all contaminated items with a suitable organic solvent (e.g., acetone).[5] Crucially, this initial rinsate must be collected and disposed of as hazardous waste in your designated TPTH container.[5] After the initial solvent rinse, items can be washed with soap and water.

  • Work Surfaces: Wipe down all work surfaces (fume hood, benchtops) with a solvent-dampened cloth, followed by a thorough wash with soap and water.[12] The cloth must be disposed of as hazardous waste.

  • Contaminated Clothing: Contaminated work clothes must be removed promptly and laundered separately by individuals who have been informed of the hazards.[1] Never take contaminated clothing home.[1]

Final Disposal Logistics

The ultimate disposal of triphenyltin hydroxide waste is a regulated process that must be handled by certified professionals. The laboratory's role is to ensure the waste is collected, segregated, packaged, and labeled correctly for pickup.

  • Schedule Pickup: Once your hazardous waste container is full, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][6]

  • Provide Documentation: Be prepared to provide a manifest or inventory of the waste container's contents as required by your institution and transport regulations.

  • Maintain Records: Keep a record of all hazardous waste generated and disposed of, including the date, quantity, and disposal company, as required by institutional and regulatory policies.[5]

By adhering to these stringent protocols, you fulfill your professional responsibility to protect yourself, your colleagues, and the environment from the significant dangers of triphenyltin hydroxide.

References

A Comprehensive Guide to the Safe Handling of Triphenyltin Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Triphenyltin hydroxide (TPTH) is a highly effective organotin fungicide and anti-fouling agent. However, its utility in research and development is matched by its significant toxicological profile. This guide provides essential, field-tested procedures for the safe handling, application, and disposal of TPTH, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of compliance but a critical component of a robust safety culture.

Understanding the Hazard: The Criticality of Caution

Triphenyltin hydroxide is a white, odorless powder with high acute toxicity via oral, dermal, and inhalation routes.[1] The substance is a severe irritant to the skin, respiratory tract, and eyes, with the potential for irreversible eye damage.[2][3][4] Systemic effects following high exposure can include headache, dizziness, nausea, and convulsions.[2] Furthermore, TPTH is classified as a probable human carcinogen and is suspected of damaging fertility or the unborn child.[1][5] It is readily absorbed through the skin, making dermal contact a primary route of exposure.[1][3] Given these significant hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Occupational Exposure Limits (as Tin):

Organization8-hour Time-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 0.1 mg/m³-
NIOSH (REL) 0.1 mg/m³-
ACGIH (TLV) 0.1 mg/m³0.2 mg/m³
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet and INCHEM International Chemical Safety Cards.[2][3]
The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to mitigating the risks associated with Triphenyltin hydroxide. The following table outlines the minimum required PPE for various laboratory operations involving TPTH.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator with a P3 (particulate) filter- Chemical-resistant coveralls (e.g., Tyvek)- Nitrile rubber gloves (minimum 0.11 mm thickness)- Chemical-resistant boots- Tightly fitting safety goggles and a face shield
Solution Preparation and Handling - Full-face respirator with an organic vapor/acid gas cartridge and a P3 filter- Chemical-resistant coveralls- Nitrile rubber gloves (minimum 0.11 mm thickness)- Chemical-resistant boots- Tightly fitting safety goggles and a face shield
Application and Post-Application Handling - Full-face respirator with an organic vapor/acid gas cartridge and a P3 filter- Chemical-resistant coveralls- Nitrile rubber gloves (minimum 0.11 mm thickness)- Chemical-resistant boots- Tightly fitting safety goggles and a face shield
Recommendations are based on guidelines from the New Jersey Department of Health, INCHEM, and Sigma-Aldrich.[2][3]

It is crucial to note that contact lenses should not be worn when working with this substance.[2] All PPE should be inspected for integrity before each use and disposed of or decontaminated according to institutional protocols. Contaminated work clothing should never be taken home.[2]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment when working with Triphenyltin hydroxide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Assemble all necessary materials, including PPE, spill kit, and waste containers. prep_area->gather_materials don_ppe Don all required PPE as per the operational guidelines. gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the solid compound, avoiding dust generation. don_ppe->weigh_transfer solution_prep If preparing a solution, add the solid to the solvent slowly. weigh_transfer->solution_prep application Perform the experimental application within the designated area. solution_prep->application decontaminate_surfaces Decontaminate all work surfaces with a suitable solvent (e.g., acetone) followed by soap and water. application->decontaminate_surfaces decontaminate_equipment Clean all non-disposable equipment thoroughly. decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE in the correct sequence to avoid cross-contamination. decontaminate_equipment->doff_ppe package_waste Package all contaminated waste (solid, liquid, PPE) in clearly labeled, sealed containers. doff_ppe->package_waste store_waste Store waste in a designated hazardous waste accumulation area. package_waste->store_waste dispose_waste Arrange for disposal by a licensed hazardous waste contractor. store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of Triphenyltin hydroxide.

Spill Management: An Immediate and Coordinated Response

In the event of a spill, the following steps must be taken immediately:

  • Evacuate: All non-essential personnel must evacuate the immediate area.[2]

  • Isolate: Secure the area and prevent entry.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not attempt to clean up a spill without the appropriate PPE.

  • Contain: For solid spills, gently cover the material to prevent dust from becoming airborne. Moisten the material with a suitable solvent like acetone if it is safe to do so.[7]

  • Collect: Carefully sweep or scoop the contained material into a labeled, sealable hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with a solvent-dampened cloth (e.g., acetone), followed by a soap and water wash.[7][8] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Plan: Ensuring Environmental Responsibility

Triphenyltin hydroxide is very toxic to aquatic life with long-lasting effects and should not be allowed to enter drains or watercourses.[3][9] All waste containing TPTH, including contaminated PPE, glassware, and cleaning materials, must be treated as hazardous waste.

Waste Segregation and Storage:

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Contaminated PPE: Bag all disposable PPE in a labeled hazardous waste bag.

All waste containers should be stored in a designated, secure hazardous waste accumulation area, away from incompatible materials.[2] Disposal must be carried out through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[2]

Conclusion: A Culture of Safety

The safe handling of Triphenyltin hydroxide is a responsibility that rests with every researcher and laboratory professional. By understanding the significant hazards, diligently using the correct personal protective equipment, and adhering to the established operational and disposal protocols, we can mitigate the risks and ensure a safe and productive research environment. This guide serves as a foundational document; always consult your institution's specific safety policies and the manufacturer's Safety Data Sheet (SDS) before commencing any work with this compound.

References

  • New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Triphenyltin Hydroxide.
  • International Programme on Chemical Safety. (1999). International Chemical Safety Cards (ICSC): 1283 - Triphenyltin Hydroxide.
  • Minnesota Department of Agriculture. (2020). Triphenyltin hydroxide Fungicide.
  • Ataman Kimya. Triphenyltin Hydroxide.
  • Ataman Kimya. Triphenyltin Hydroxide.
  • Haz-Map. Triphenyltin hydroxide - Hazardous Agents.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Triphenyltin hydroxide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9907219, Triphenyltin hydroxide.
  • International Programme on Chemical Safety. (2000). Concise International Chemical Assessment Document 13: Triphenyltin Compounds.
  • Occupational Safety and Health Administration. TIN, ORGANIC COMPOUNDS (as Sn).
  • UPI. (2025). Safety Data Sheet: SuperTin 4L.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.